molecular formula C10H9NO6 B086376 Dimethyl 3-nitrophthalate CAS No. 13365-26-9

Dimethyl 3-nitrophthalate

Cat. No.: B086376
CAS No.: 13365-26-9
M. Wt: 239.18 g/mol
InChI Key: MLQMIKSBTAZNBK-UHFFFAOYSA-N
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Description

Dimethyl 3-nitrophthalate is a useful research compound. Its molecular formula is C10H9NO6 and its molecular weight is 239.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68806. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 3-nitrobenzene-1,2-dicarboxylate
Source PubChem
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InChI

InChI=1S/C10H9NO6/c1-16-9(12)6-4-3-5-7(11(14)15)8(6)10(13)17-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQMIKSBTAZNBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20290461
Record name dimethyl 3-nitrophthalate
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Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13365-26-9
Record name 1,2-Benzenedicarboxylic acid, 3-nitro-, 1,2-dimethyl ester
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Record name NSC 68806
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Record name 13365-26-9
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Record name dimethyl 3-nitrophthalate
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Record name 1,2-Benzenedicarboxylic acid, 3-nitro-, 1,2-dimethyl ester
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Foundational & Exploratory

An In-depth Technical Guide to Dimethyl 3-nitrophthalate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Dimethyl 3-nitrophthalate, a key chemical intermediate. Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document synthesizes critical data on its properties, synthesis, applications, and safety protocols, offering field-proven insights into its practical use.

Introduction and Core Identification

This compound, identified by CAS Number 13365-26-9 , is an organic compound that serves as a versatile building block in organic synthesis.[1][2][3] Its structure, featuring a nitro group and two adjacent methoxycarbonyl groups on a benzene ring, imparts specific reactivity that is leveraged in the synthesis of more complex molecules. It is often utilized in the creation of pharmaceutical standards and various organic intermediates.[1] The strategic placement of the nitro group influences the electronic properties of the aromatic ring, making it a subject of interest in the development of novel compounds.

Synonyms:

  • 3-Nitrophthalic acid dimethyl ester[2][4]

  • Dimethyl 3-nitrobenzene-1,2-dicarboxylate[1][2]

  • 1,2-Benzenedicarboxylic acid, 3-nitro-, 1,2-dimethyl ester[1]

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthesis. These properties are summarized in the table below. The compound typically appears as a white to light yellow crystalline solid, a characteristic that aids in its visual identification and purity assessment.[1][4] Its insolubility in water and solubility in common organic solvents are critical considerations for reaction and purification protocols.[5][6]

PropertyValueSource(s)
CAS Number 13365-26-9[1][2][3]
Molecular Formula C₁₀H₉NO₆[1][2][7]
Molecular Weight 239.18 g/mol [1][2][8]
Appearance White to light yellow crystalline powder/solid[1][4]
Melting Point 66-71 °C[4][9]
Boiling Point 314.6 °C at 760 mmHg[9]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, benzene)[5][6]
Purity Typically >97% (GC)[1][4]
InChI Key MLQMIKSBTAZNBK-UHFFFAOYSA-N[1][10]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the nitration of phthalic anhydride to form 3-nitrophthalic acid, followed by the esterification of the resulting diacid. This approach is favored due to the ready availability and low cost of the starting material, phthalic anhydride.

Step 1: Nitration of Phthalic Anhydride

The foundational step is the electrophilic aromatic substitution of phthalic anhydride. The anhydride is treated with a nitrating agent, commonly a mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene ring. This reaction yields a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid.[11][12] The separation of these isomers is a critical purification step, often accomplished by fractional crystallization, leveraging their differential solubilities in hot water.[12]

Step 2: Esterification of 3-Nitrophthalic Acid

Once the 3-nitrophthalic acid is isolated and purified, the subsequent step is a Fischer esterification to yield the dimethyl ester. This involves reacting the diacid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride.[13] The excess methanol serves both as a reactant and as the solvent, driving the equilibrium towards the formation of the ester.

Experimental Protocol: A Self-Validating System

The following protocol outlines a reliable method for the synthesis of this compound. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

  • 3-Nitrophthalic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitrophthalic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents). The use of anhydrous methanol is crucial to prevent the hydrolysis of the ester product back to the carboxylic acid.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., 0.1-0.2 equivalents of H₂SO₄ or 2-3 equivalents of SOCl₂) to the stirred suspension at room temperature. The addition should be done carefully, especially with thionyl chloride, as the reaction can be exothermic and produce HCl gas.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. Refluxing provides the necessary activation energy for the esterification and ensures the reaction proceeds to completion.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. This step is critical for safety and to prevent the degradation of the product during extraction.

  • Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (3 x volume of the reaction mixture). The organic layers are combined.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) to yield the final product as a crystalline solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Esterification PhthalicAnhydride Phthalic Anhydride Nitration Nitration Reaction PhthalicAnhydride->Nitration NitratingAgent HNO₃ / H₂SO₄ NitratingAgent->Nitration IsomerMixture Mixture of 3- and 4- Nitrophthalic Acid Nitration->IsomerMixture Separation Fractional Crystallization IsomerMixture->Separation ThreeNitrophthalicAcid 3-Nitrophthalic Acid Separation->ThreeNitrophthalicAcid Esterification Fischer Esterification ThreeNitrophthalicAcid->Esterification Methanol Methanol (excess) Methanol->Esterification AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Esterification CrudeProduct Crude Dimethyl 3-nitrophthalate Esterification->CrudeProduct Purification Recrystallization CrudeProduct->Purification FinalProduct Pure Dimethyl 3-nitrophthalate Purification->FinalProduct

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is primarily used as an intermediate in the synthesis of more complex molecules. While direct applications in drug development are not extensively documented in publicly available literature, its precursor, 3-nitrophthalic acid, and related compounds are utilized in several areas of chemical and pharmaceutical research.

  • Precursor to Biologically Active Molecules: 3-Nitrophthalic acid is a precursor in the synthesis of luminol, a chemiluminescent substance used in forensic science to detect trace amounts of blood.[11] The amino-phthalate derivatives, which can be synthesized from the corresponding nitro compounds, are key intermediates in various synthetic pathways. For instance, Dimethyl 3-aminophthalate is synthesized from this compound via reduction.[13]

  • Building Block for Dyes and Polymers: 3-Nitrophthalic acid and its derivatives are used in the manufacturing of dyes, pigments, and polymers, contributing to enhanced thermal stability and specific color properties.[14]

  • Coordination Chemistry: 3-Nitrophthalic acid has been used to synthesize rare-earth metal-organic frameworks (MOFs), which have potential applications in catalysis, gas storage, and separation.

While "Dimethyl Fumarate" is a well-known drug for multiple sclerosis and psoriasis with immunomodulatory effects, it is important to note that this is a different molecule and should not be confused with this compound.[15]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) before use.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[6]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin, eyes, and clothing.[6]

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.[7]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[7]

    • If inhaled: Move the person into fresh air.[7]

    • If swallowed: Rinse mouth with water.[7] In all cases of exposure, consult a physician.[7]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[6]

  • Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[7]

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its synthesis from readily available starting materials is a straightforward process, making it an accessible building block for a variety of applications in organic synthesis. While its direct role in drug development is not prominently documented, its utility as a precursor to more complex and potentially bioactive molecules underscores its importance for the research and development community. Adherence to proper safety protocols is essential for its handling and use in a laboratory setting.

References

  • Sunway Pharm Ltd. (n.d.). This compound - CAS:13365-26-9.
  • ChemBK. (2024, April 9). 3-NITROPHTHALIC ACID DIMETHYL ESTER - Introduction.
  • PubChem. (n.d.). Dimethyl nitroterephthalate.
  • Chemsrc. (2025, August 25). This compound | CAS#:13365-26-9.
  • SpectraBase. (n.d.). 3-Nitrophthalic acid dimethyl ester.
  • PrepChem.com. (n.d.). Synthesis of 3- nitrophthalic acid.
  • Sciencemadness.org. (2009, June 17). Synthesis of 3-Nitrophthalic Acid; Luminol Precursor.
  • Google Patents. (n.d.). CN106631844A - Preparation method of dimethyl 3-aminophthalate.
  • Google Patents. (n.d.). CN102603536A - Synthetic method of 3-nitrophthalic acid.
  • Organic Syntheses. (n.d.). 3-nitrophthalic acid.
  • PubMed Central. (n.d.). Novel potential pharmacological applications of dimethyl fumarate—an overview and update.
  • ResearchGate. (2025, August 10). Solubility of 3-Nitrophthalic Acid in Different Solvents between 278 K and 353 K.
  • SIELC Technologies. (2007, December 6). 3-Nitrophthalic Acid.
  • Cambrex Corporation. (n.d.). Dimethyl Fumarate: Heterogeneous Catalysis for the Development of an Innovative Flow Synthesis.

Sources

An In-depth Technical Guide to the Structure and Synthesis of Dimethyl 3-nitrophthalate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Dimethyl 3-nitrophthalate, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, physical and chemical properties, and detailed synthetic methodologies. The synthesis section offers a step-by-step protocol, an exploration of the reaction mechanism, and the scientific rationale behind the experimental choices, ensuring a deep and practical understanding.

Introduction: The Significance of this compound

This compound, also known as 3-nitrophthalic acid dimethyl ester, is a nitro-aromatic compound of significant interest in organic synthesis.[1] Its structure, featuring a benzene ring substituted with two adjacent methoxycarbonyl groups and a nitro group, makes it a versatile building block for the synthesis of more complex molecules. In the realm of pharmaceutical development, nitroaromatic compounds are recognized for their diverse biological activities and often serve as precursors to a wide range of therapeutic agents.[2][3][4][5] The electron-withdrawing nature of the nitro group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2][3] this compound, in particular, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[6][7][]

Structural Elucidation and Physicochemical Properties

The structural and physical properties of this compound are fundamental to its application and handling.

Chemical Structure

The molecule consists of a benzene ring with two methyl ester groups at positions 1 and 2, and a nitro group at position 3.

Molecular Formula: C₁₀H₉NO₆[1]

Molecular Weight: 239.18 g/mol [1]

CAS Number: 13365-26-9[1]

Synonyms: 3-Nitrophthalic acid dimethyl ester, Dimethyl 3-nitrobenzene-1,2-dicarboxylate[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Physical State Solid, White to light yellow powder/crystal[1]
Melting Point 66-70 °C
Boiling Point Not readily available
Solubility Insoluble in water. Soluble in organic solvents like methanol, ethanol, and acetone.[9]

Synthesis of this compound: A Two-Stage Approach

The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the synthesis of the precursor, 3-nitrophthalic acid, via the nitration of phthalic anhydride. The second stage is the Fischer esterification of 3-nitrophthalic acid to yield the desired dimethyl ester.

Stage 1: Synthesis of 3-Nitrophthalic Acid

The synthesis of 3-nitrophthalic acid from phthalic anhydride is a well-established procedure, authoritatively documented in Organic Syntheses.[10]

  • Reaction Setup: In a 2-liter beaker equipped with a mechanical stirrer, combine 650 mL of concentrated sulfuric acid and 500 g (3.4 moles) of phthalic anhydride.[10]

  • Heating: Heat the mixture with stirring. When the temperature reaches 80°C, discontinue direct heating.[10]

  • Nitration: Slowly add 210 mL of fuming nitric acid from a separatory funnel, maintaining the reaction temperature between 100-110°C. This addition typically takes 1-2 hours. Following this, add 900 mL of concentrated nitric acid as rapidly as possible without exceeding 110°C.[10]

  • Reaction Completion: Continue stirring and heating the mixture for an additional two hours.[10]

  • Isolation of Crude Product: Allow the mixture to stand overnight, then pour it into 1.5 L of cold water. Filter the resulting solid mixture of 3- and 4-nitrophthalic acids by suction.[10]

  • Purification: Wash the filter cake with 200 mL of water to dissolve a significant portion of the 4-nitrophthalic acid isomer. The remaining solid is then recrystallized from boiling water to yield 3-nitrophthalic acid.[10] The expected yield is approximately 200-220 g (28-31% of the theoretical amount).[10]

  • Mixed Acid Nitration: The use of a mixture of concentrated sulfuric and nitric acids is crucial. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Temperature Control: Maintaining the temperature between 100-110°C is a critical parameter. Lower temperatures would result in a sluggish reaction, while higher temperatures could lead to the formation of dinitrated and other unwanted byproducts, as well as increased decomposition.[10]

  • Isomer Separation: The separation of 3- and 4-nitrophthalic acids is based on their differential solubility in water. 4-nitrophthalic acid is more soluble in cold water than the 3-isomer, allowing for a preliminary separation by washing.[10] Further purification is achieved by recrystallization.

Diagram of the Synthesis Workflow for 3-Nitrophthalic Acid

Synthesis_Workflow_3NPA cluster_stage1 Stage 1: Synthesis of 3-Nitrophthalic Acid PA Phthalic Anhydride Reaction Nitration (H₂SO₄, HNO₃, 100-110°C) PA->Reaction Crude Crude Mixture (3- & 4-Nitrophthalic Acid) Reaction->Crude Purification Purification (Water Wash & Recrystallization) Crude->Purification Product_3NPA 3-Nitrophthalic Acid Purification->Product_3NPA

Caption: Workflow for the synthesis of 3-nitrophthalic acid.

Stage 2: Synthesis of this compound

The conversion of 3-nitrophthalic acid to its dimethyl ester is achieved via Fischer esterification, an acid-catalyzed reaction with an excess of alcohol.

A detailed experimental protocol can be adapted from a patent describing the formation of this compound as an intermediate.[6] An alternative, more traditional approach involves using sulfuric acid as a catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitrophthalic acid in an excess of methanol.

  • Catalyst Addition:

    • Method A (Thionyl Chloride): At 40-60°C, slowly add thionyl chloride dropwise to the methanolic solution.[6] Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ, which catalyzes the esterification.

    • Method B (Sulfuric Acid): Carefully add a catalytic amount of concentrated sulfuric acid to the cooled methanolic solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Work-up:

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purify the product by recrystallization from a suitable solvent, such as methanol or a mixture of ethyl acetate and hexane, to yield the final product as a crystalline solid.

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism.

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another molecule of methanol) to regenerate the acid catalyst and yield the final ester product.

This entire process is reversible, and the use of excess methanol shifts the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.

Diagram of the Fischer Esterification Mechanism

Fischer_Esterification cluster_mechanism Fischer Esterification Mechanism RCOOH R-COOH Protonated_RCOOH R-C(OH)₂⁺ RCOOH->Protonated_RCOOH + H⁺ H_plus H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + CH₃OH MeOH CH₃OH Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving R-C(OH)(O⁺HCH₃) Proton_Transfer->Water_Leaving Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester - H₂O Ester R-COOCH₃ Protonated_Ester->Ester - H⁺

Caption: The mechanism of Fischer esterification.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various spectroscopic techniques.

Spectroscopic Data
TechniqueKey Features and Assignments
¹H NMR Aromatic protons typically appear as multiplets in the range of 7.5-8.5 ppm. The two methyl ester groups will each show a singlet around 3.9 ppm.
¹³C NMR Carbonyl carbons of the ester groups are expected in the 165-170 ppm region. Aromatic carbons will appear between 120-150 ppm, with the carbon attached to the nitro group being significantly deshielded. The methyl carbons of the ester groups will be observed around 53 ppm. A published spectrum in DMSO-d₆ is available for reference.[11]
FT-IR Strong C=O stretching vibrations for the ester groups around 1730 cm⁻¹. Characteristic asymmetric and symmetric stretching of the N-O bonds of the nitro group at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-O stretching of the ester at 1200-1300 cm⁻¹. Aromatic C-H and C=C stretching will also be present.
Mass Spec. The molecular ion peak (M⁺) should be observed at m/z = 239. Fragmentation patterns may include the loss of a methoxy group (-OCH₃, m/z = 208) or a methoxycarbonyl group (-COOCH₃, m/z = 180).

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds. The presence of the nitro group allows for further chemical transformations, most notably its reduction to an amino group. This amino-phthalate derivative can then be used as a scaffold to build more complex heterocyclic systems or to introduce other functional groups.

For instance, 3-aminophthalic acid derivatives are precursors in the synthesis of compounds with immunomodulatory and anti-cancer properties.[12] The synthesis of Dimethyl 3-aminophthalate from this compound via catalytic hydrogenation is a documented process.[6] The strategic placement of the functional groups in this compound provides a synthetically useful handle for medicinal chemists to construct novel drug candidates.[7][][13]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This technical guide has provided a detailed examination of the structure, properties, and synthesis of this compound. The two-stage synthetic route, beginning with the nitration of phthalic anhydride followed by Fischer esterification, is a reliable method for its preparation. The underlying chemical principles and experimental considerations have been thoroughly discussed to provide a practical and scientifically sound understanding. As a versatile intermediate, this compound continues to be a relevant building block in the synthesis of pharmaceuticals and other high-value chemical entities.

References

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High Purity 3-Nitrophthalic Acid: Essential Intermediate for Pomalidomide Synthesis.
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  • Wang, Y., et al. (2020). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC. [Link]
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  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
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  • Arborpharm. (2023). Pharmaceutical Intermediates Applications.
  • Sumitomo Chemical. (n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.

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The Unseen Reactivity: A Technical Guide to the Chemistry and Stability of Dimethyl 3-Nitrophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethyl 3-nitrophthalate stands as a pivotal, yet often underestimated, intermediate in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. Its unique trifunctional structure—an aromatic ring bearing a nitro group and two adjacent methyl esters—imparts a distinct and predictable pattern of reactivity and stability. This guide provides an in-depth exploration of the chemical behavior of this compound, moving beyond catalog data to offer a functional understanding for researchers, chemists, and process development scientists. We will dissect the reactivity at each functional site, provide validated experimental protocols for its key transformations, and discuss its stability profile to ensure safe and effective handling. This document is structured to serve as a practical, field-proven resource, grounded in established chemical principles and supported by authoritative references.

Introduction: Understanding the Molecular Architecture

This compound (C₁₀H₉NO₆, M.W. 239.18 g/mol ) is a solid crystalline compound that serves as a versatile building block in organic synthesis.[1] Its importance lies in the strategic placement of its functional groups. The electron-withdrawing nature of the nitro group and the two ester moieties significantly influences the electron density of the benzene ring, governing its reactivity. The primary sites for chemical transformation are the nitro group, susceptible to reduction; the ester groups, which can undergo hydrolysis; and the aromatic ring itself, which has a defined susceptibility to substitution reactions. Understanding the interplay of these groups is paramount for leveraging this molecule's synthetic potential.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below for quick reference.

PropertyValueReference(s)
CAS Number 13365-26-9[1][2]
Molecular Formula C₁₀H₉NO₆[1][2]
Molecular Weight 239.18 g/mol [1]
Appearance White to light yellow crystalline solid[2]
Melting Point 68-70 °C[3]
Boiling Point 314.6 °C at 760 mmHg[3]
Solubility Insoluble in water; soluble in organic solvents like ethanol, acetone, and benzene.[2]

Chemical Reactivity: A Tale of Three Functional Groups

The reactivity of this compound is dominated by its three functional groups. The following sections detail the principal transformations associated with each site.

The Nitro Group: Gateway to Aromatic Amines

The most synthetically valuable transformation of this compound is the reduction of the nitro group to form dimethyl 3-aminophthalate. This reaction is critical as it converts a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho,para-directing amino group, fundamentally altering the ring's reactivity for subsequent steps.[4]

Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney Nickel. The reaction proceeds by the adsorption of the nitro compound and molecular hydrogen onto the catalyst surface, followed by a stepwise reduction to the amine.

Causality Behind Experimental Choices: The choice of catalyst and solvent can influence reaction speed and selectivity. Pd/C is often preferred for its efficiency and cost-effectiveness. Methanol or ethanol are common solvents as they readily dissolve the starting material and do not interfere with the reaction. The pressure of hydrogen gas is a key parameter; while higher pressures can accelerate the reaction, atmospheric pressure hydrogenation is often sufficient and safer for lab-scale synthesis.[5]

G cluster_workflow Workflow: Catalytic Hydrogenation A Dissolve Dimethyl 3-Nitrophthalate in Solvent B Add Catalyst (e.g., 10% Pd/C) A->B C Purge Reactor with N₂ then H₂ B->C D Pressurize with H₂ (e.g., 1-4 atm) C->D E Heat & Stir (e.g., RT - 50°C) D->E F Monitor Reaction (TLC or H₂ uptake) E->F G Filter through Celite® to remove catalyst F->G H Evaporate Solvent under reduced pressure G->H I Purify Product (Recrystallization) H->I

Caption: Generalized workflow for catalytic hydrogenation.

Alternatively, chemical reducing agents can be employed. A classic method involves the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl).[6] A milder and effective alternative for substrates bearing base-sensitive groups like esters is reduction with sodium sulfide (Na₂S·9H₂O) or sodium hydrosulfide (NaSH) in an alcohol-water mixture.

Mechanism Insight: In sulfide-mediated reductions, the sulfide ion acts as the reducing agent. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine. This method's advantage is its selectivity; it typically does not affect ester functionalities under controlled conditions.

The Ester Groups: Controlled Hydrolysis

The two methyl ester groups can be hydrolyzed to the corresponding carboxylic acids, yielding 3-nitrophthalic acid. This reaction is typically performed under basic conditions (saponification) followed by acidic workup.

Treatment with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution followed by heating will hydrolyze both ester groups. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

Causality Behind Experimental Choices: Using an excess of base and sufficient heat ensures the reaction goes to completion. The choice of solvent (e.g., a methanol/water mixture) ensures the miscibility of both the organic substrate and the aqueous base. After saponification, the resulting disodium salt is protonated with a strong acid (e.g., HCl) to precipitate the 3-nitrophthalic acid product.

Achieving selective hydrolysis of only one ester group is challenging due to the similar reactivity of the two esters. However, by carefully controlling stoichiometry (using only one equivalent of base), reaction time, and temperature, it is sometimes possible to isolate the mono-acid, mono-ester product. Such selectivity is often low-yielding and requires rigorous optimization. For analogous compounds, partial hydrolysis has been achieved using a limited amount of aqueous NaOH in a solvent like methanol at controlled temperatures.[7]

The Aromatic Ring: A Deactivated System

The this compound ring is strongly deactivated towards electrophilic aromatic substitution (SEAr).[4] Both the nitro group and the two methoxycarbonyl groups are powerful electron-withdrawing groups.

Predicting Reactivity:

  • Reactivity: The ring is significantly less nucleophilic than benzene, meaning SEAr reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation will require harsh, forcing conditions (high temperatures, strong Lewis acids, fuming acids).[8][9]

  • Directing Effects: All three substituents are meta-directors. The nitro group directs incoming electrophiles to the C5 position. The C1-ester directs to C3 (already substituted) and C5. The C2-ester directs to C4 and C6. The directing effects reinforce each other, strongly favoring substitution at the C5 position , should a reaction occur.

Due to this high deactivation, nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on the ring, is a more plausible reaction pathway, though this requires a suitable leaving group to be present on the ring.

Caption: Predicted site of electrophilic aromatic substitution.

Chemical Stability and Handling

This compound is a stable compound under normal laboratory conditions.[6] However, its stability can be compromised under specific circumstances.

  • Thermal Stability: As a nitroaromatic compound, it can decompose at elevated temperatures, releasing toxic fumes such as nitrogen oxides (NOx) and carbon oxides.[6] While not classified as an explosive, heating should be done with caution. One source lists a boiling point of 240°C, but this may be accompanied by decomposition.[2]

  • Hydrolytic Stability: The ester groups are susceptible to hydrolysis, particularly under basic or strongly acidic conditions, as detailed in Section 2.2. The compound is stable in neutral aqueous conditions at ambient temperature.

  • Photostability: Many nitroaromatic compounds exhibit sensitivity to UV light.[10] It is good practice to store the material in amber bottles or protected from direct light to prevent potential photochemical degradation.

  • Incompatibilities: It should be stored away from strong oxidizing agents, strong bases, and strong acids to prevent uncontrolled reactions.[6] Contact with strong reducing agents should also be controlled, as this can initiate the reduction of the nitro group, which can be exothermic.

Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid creating and inhaling dust.[6] Handle in a well-ventilated area or a chemical fume hood.

Validated Experimental Protocols

The following protocols are provided as self-validating systems, including reaction setup, workup, purification, and characterization to confirm product identity and purity.

Protocol 1: Reduction to Dimethyl 3-Aminophthalate via Sulfide Reduction

This protocol is adapted from a procedure for the analogous reduction of 3-nitrophthalic acid methyl ester.[6]

  • 1. Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in a 1:1 mixture of ethanol and water.

    • Add sodium sulfide nonahydrate (Na₂S·9H₂O, 3.0 eq) and elemental sulfur (0.2 eq).

  • 2. Reaction Execution:

    • Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete within 2-3 hours.

  • 3. Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with water (5 x volume) to remove inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • 4. Purification and Characterization:

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

    • Self-Validation: Confirm the product identity by obtaining a melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR) and comparing them to literature values for dimethyl 3-aminophthalate. The absence of the characteristic nitro group stretches (~1530 and 1350 cm⁻¹) in the IR spectrum and the appearance of amine N-H stretches (~3300-3500 cm⁻¹) is a key indicator of success.

Protocol 2: Hydrolysis to 3-Nitrophthalic Acid

This protocol is based on standard saponification procedures for phthalate esters.

  • 1. Reaction Setup:

    • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask with a magnetic stirrer.

    • Add an aqueous solution of sodium hydroxide (2.5 eq) to the flask.

  • 2. Reaction Execution:

    • Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours. The reaction mixture should become a clear, homogeneous solution as the starting material is consumed and the disodium salt of the product is formed.

  • 3. Workup and Isolation:

    • Cool the reaction mixture to room temperature and then further cool in an ice bath.

    • Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is ~1-2. A white or pale-yellow precipitate of 3-nitrophthalic acid will form.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove residual salts.

  • 4. Purification and Characterization:

    • Dry the solid product in a vacuum oven. If necessary, it can be recrystallized from hot water.[11]

    • Self-Validation: Confirm the product identity by melting point (literature: 216-218 °C).[11] The ¹H NMR spectrum should show the disappearance of the two methyl ester singlets and the appearance of a broad carboxylic acid proton signal. The IR spectrum will show a broad O-H stretch (~2500-3300 cm⁻¹) characteristic of a carboxylic acid.[12]

Conclusion

This compound is more than a simple chemical; it is a precisely engineered scaffold for organic synthesis. Its reactivity is predictably dictated by its three core functional groups. The nitro group serves as a masked amine, readily revealed through reduction. The ester groups provide handles for hydrolysis to dicarboxylic acids, and the aromatic ring, while deactivated, possesses a specific site for potential substitution under forcing conditions. By understanding the causality behind its reactivity and stability, researchers can safely and effectively utilize this versatile intermediate to construct complex molecular targets. The protocols and data presented in this guide offer a robust framework for its practical application in the laboratory and beyond.

References

  • Google Patents.
  • Google Patents. CN1405143A - Method for preparing 3-nitro phthalic acid.
  • PubChem. 3-Nitrophthalic acid | C8H5NO6 | CID 69043. [Link]
  • Google Patents.
  • Google Patents.
  • Sciencemadness.org. Synthesis of 3-Nitrophthalic Acid; Luminol Precursor. [Link]
  • MDPI.
  • Royal Society of Chemistry. Shining light on the nitro group: distinct reactivity and selectivity. [Link]
  • Loudon, G. M. Organic Chemistry, 5th ed.. Roberts and Company Publishers, 2009.
  • University of Wisconsin-Madison, Department of Chemistry.
  • ChemBK. 3-NITROPHTHALIC ACID DIMETHYL ESTER. [Link]
  • Organic Syntheses. 3-nitrophthalic acid. [Link]
  • Google Patents. CN103588740A - Synthetic method of 3-aminophthalic anhydride.
  • Wikipedia.
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  • ChemSrc.
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  • SpectraBase. 3-Nitrophthalic acid - Optional[FTIR] - Spectrum. [Link]
  • Master Organic Chemistry.
  • PubMed. Dimethylphthalate Hydrolysis by Specific Microbial Esterase. [Link]
  • PubMed.
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  • PubMed.
  • Royal Society of Chemistry. Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Johnson Matthey.
  • Request PDF. Hydrolysis of Dimethyl Terephthalate for the Production of Terephthalic Acid. [Link]
  • ChemRxiv. Selective Hydrolysis by Engineered Cutinases: Characterization of Aliphatic-aromatic Polyester Homo and Co-polymers by LC and LC. [Link]
  • ResearchGate. Thermal decomposition products of phthalates with poly(vinyl chloride) and their mutagenicity. [Link]
  • Semantic Scholar.
  • Google Patents. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
  • NIST WebBook.

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A Technical Guide to the Spectroscopic Characterization of Dimethyl 3-Nitrophthalate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for dimethyl 3-nitrophthalate (CAS No: 13365-26-9), a key chemical intermediate. Due to the limited availability of public experimental spectra, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a robust, predicted dataset. This information is invaluable for the identification, purity assessment, and structural elucidation of this compound in research and development settings.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₁₀H₉NO₆ and a molecular weight of 239.18 g/mol . Its structure, featuring an aromatic ring substituted with two adjacent methoxycarbonyl groups and a nitro group, gives rise to a distinct spectroscopic fingerprint. The electron-withdrawing nature of the nitro and carbonyl groups significantly influences the electronic environment of the aromatic protons and carbons, which is clearly observable in the NMR spectra. The various functional groups also exhibit characteristic vibrational modes in the IR spectrum and predictable fragmentation patterns in the mass spectrum.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons of the two ester groups. The electron-withdrawing nitro and ester groups will deshield the aromatic protons, causing them to resonate at a relatively high chemical shift (downfield).

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) Hz
Aromatic H-4~8.2Doublet of doublets1HJ ≈ 8.0, 1.5
Aromatic H-6~8.0Doublet of doublets1HJ ≈ 8.0, 1.5
Aromatic H-5~7.7Triplet1HJ ≈ 8.0
Methyl H (C1-ester)~3.9Singlet3H-
Methyl H (C2-ester)~3.9Singlet3H-

Expertise & Experience: Interpreting the Predicted ¹H NMR Spectrum

The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. The nitro group strongly deshields the ortho (H-4) and para (H-6) protons, while the ester groups also contribute to this deshielding. The triplet multiplicity for H-5 arises from coupling to both H-4 and H-6 with similar coupling constants. The two methyl groups are in slightly different chemical environments but are predicted to have very similar chemical shifts, potentially appearing as a single peak or two very closely spaced singlets.

Caption: Predicted ¹H-¹H Spin-Spin Coupling Interactions.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Parameters (for a 500 MHz spectrometer):

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

    • Spectral Width: 0-12 ppm.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all ten carbon atoms in the molecule. The aromatic carbons will appear in the typical downfield region, with those directly attached to electronegative groups (nitro and ester) being the most deshielded.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ) ppm
Carbonyl C (C1 & C2 esters)~165-168
Aromatic C-3 (C-NO₂)~148
Aromatic C-1 & C-2 (C-COOCH₃)~132-135
Aromatic C-4, C-5, C-6~125-130
Methyl C (OCH₃)~53

Expertise & Experience: Interpreting the Predicted ¹³C NMR Spectrum

The carbonyl carbons of the ester groups are expected at the lowest field due to the strong deshielding effect of the double-bonded oxygen. The carbon attached to the nitro group (C-3) will also be significantly downfield. The remaining aromatic carbons will have chemical shifts influenced by the relative positions of the three substituents. The two methyl carbons are expected to be nearly equivalent and will appear at a much higher field.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 20-50 mg of this compound.

    • Dissolve in approximately 0.7 mL of CDCl₃ with TMS.

    • Transfer to a 5 mm NMR tube.

  • Instrumental Parameters (for a 125 MHz spectrometer):

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 512-2048 (or more, depending on concentration).

    • Spectral Width: 0-200 ppm.

  • Data Processing:

    • Apply a Fourier transform.

    • Phase correct the spectrum.

    • Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm) or the TMS peak (δ 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic
~2960-2850C-H stretchMethyl (CH₃)
~1730C=O stretchEster
~1600, ~1475C=C stretchAromatic ring
~1530, ~1350N-O asymmetric & symmetric stretchNitro (NO₂)
~1250C-O stretchEster

Expertise & Experience: Interpreting the Predicted IR Spectrum

The most prominent peak in the IR spectrum is expected to be the strong C=O stretch of the ester groups around 1730 cm⁻¹. The two characteristic strong absorptions for the nitro group (asymmetric and symmetric stretching) are also key identifiers. The aromatic and aliphatic C-H stretches will be present in their usual regions.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrumental Parameters:

    • Technique: ATR.

    • Scan Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32.

    • Resolution: 4 cm⁻¹.

  • Data Acquisition and Processing:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Identity
239[M]⁺ (Molecular ion)
208[M - OCH₃]⁺
180[M - COOCH₃]⁺
163[M - 2xOCH₃ - H]⁺ or [C₈H₃O₄]⁺
149Phthalic anhydride radical cation
133[C₇H₅O₂]⁺
76[C₆H₄]⁺

Expertise & Experience: Interpreting the Predicted Mass Spectrum

The molecular ion peak is expected at m/z 239. Common fragmentation pathways for phthalate esters include the loss of a methoxy group (-OCH₃, m/z 31) to give a peak at m/z 208, and the loss of a methoxycarbonyl radical (-COOCH₃, m/z 59) to give a peak at m/z 180. Fragmentation of the nitro group can also occur.

M [M]⁺ m/z 239 M_minus_OCH3 [M - OCH₃]⁺ m/z 208 M->M_minus_OCH3 -OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z 180 M->M_minus_COOCH3 -COOCH₃ Fragment_163 [C₈H₃O₄]⁺ m/z 163 M_minus_COOCH3->Fragment_163 -OH

Caption: Predicted Major Fragmentation Pathways in EI-MS.

Experimental Protocol: Mass Spectrometry (GC-MS with EI)

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.

  • Gas Chromatography (GC) Parameters:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

References

While direct experimental data for this compound is not widely public, the principles and comparative data used in this guide are based on well-established spectroscopic knowledge from sources such as:

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • SpectraBase. (n.d.). 3-Nitrophthalic acid dimethyl ester. Wiley-VCH GmbH.

"Dimethyl 3-nitrophthalate" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Dimethyl 3-Nitrophthalate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a key intermediate in various chemical syntheses. Recognizing the scarcity of published quantitative solubility data for this compound, this document emphasizes the foundational principles governing its solubility and provides detailed, field-proven experimental protocols for its determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this molecule's behavior in organic media to facilitate process development, purification, and formulation. We will explore the theoretical underpinnings of its solubility based on molecular structure, present established methodologies for quantitative measurement, and offer insights into the practical execution of these techniques.

Introduction and Molecular Profile

This compound (CAS No. 13365-26-9, Molecular Formula: C₁₀H₉NO₆) is a solid, crystalline compound characterized by a benzene ring substituted with two adjacent methyl ester groups and a nitro group.[1][2][3] Its molecular structure is fundamental to understanding its physical and chemical properties, including its solubility. The presence of the polar nitro (NO₂) and ester (-COOCH₃) functional groups, combined with the largely nonpolar aromatic ring, results in a molecule with a nuanced polarity. This duality governs its interactions with various organic solvents. While it is reported to be insoluble in water, it is generally soluble in organic solvents such as ethanol, acetone, and benzene.[1][4] However, for applications in synthesis, purification (e.g., recrystallization), and formulation, a precise quantitative understanding of its solubility is often critical.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 13365-26-9[3]
Molecular Formula C₁₀H₉NO₆[2][3]
Molecular Weight 239.18 g/mol [2]
Appearance Colorless or light yellow crystal / Solid[1][3]
Melting Point 80-81°C[1]
Water Solubility Insoluble[1][4]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6] This means that substances with similar polarities are more likely to be soluble in one another. The structure of this compound provides clear indicators for predicting its behavior.

  • Polar Moieties: The molecule contains three polar functional groups: two methyl ester groups and one nitro group. These groups can participate in dipole-dipole interactions with polar solvent molecules.

  • Aromatic System: The benzene ring is a nonpolar, hydrophobic component. This part of the molecule will interact favorably with nonpolar or weakly polar aromatic solvents through π-π stacking and van der Waals forces.

Based on this structure, we can logically predict its solubility in different classes of organic solvents. The interplay between the polar functional groups and the nonpolar aromatic core will determine the extent of solubility.

Caption: Logical workflow for predicting solubility based on molecular structure.

Expected Solubility Profile:

  • High Solubility: Expected in polar aprotic solvents (e.g., acetone, tetrahydrofuran, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol) where dipole-dipole interactions and hydrogen bonding (with the ester oxygens) can occur. Also expected to be soluble in aromatic solvents like benzene and toluene due to favorable ring interactions.[1]

  • Moderate to Low Solubility: Expected in solvents of intermediate polarity.

  • Insolubility: Expected in nonpolar aliphatic hydrocarbons (e.g., hexane, petroleum ether) where the polar functional groups cannot be effectively solvated.[7]

Experimental Protocols for Quantitative Solubility Determination

Given the lack of published data, experimental determination is necessary for any process-critical application. Two robust methods are presented here: the gravimetric method for high accuracy and a spectroscopic method for higher throughput.

Gravimetric Method for Solubility Determination

This method is considered a gold standard for its directness and accuracy.[8][9][10][11] It involves preparing a saturated solution, taking a known volume of the clear supernatant, evaporating the solvent, and weighing the residual solute.

Causality and Self-Validation: This protocol is inherently self-validating because it relies on the direct measurement of mass, a fundamental physical property. The key to accuracy is ensuring the system has reached equilibrium (a true saturated state) and that the solute is pure and non-volatile under the drying conditions.

Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.[8]

    • Agitate the mixture at a constant, controlled temperature using a magnetic stirrer or a shaker bath for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[12] The time required may vary, and preliminary experiments can establish the minimum time to reach a stable concentration.

  • Sample Isolation:

    • Cease agitation and allow the solid to settle completely. It is critical that the solution remains at the experimental temperature.

    • Carefully withdraw a precise volume (e.g., 5.00 or 10.00 mL) of the clear supernatant using a volumetric pipette. Avoid disturbing the solid residue at the bottom. For volatile solvents, this step should be performed swiftly to minimize evaporation.

  • Solvent Evaporation and Mass Determination:

    • Transfer the aliquot to a pre-weighed, dry evaporating dish or beaker (Weight W₁).[8][13]

    • Gently evaporate the solvent in a fume hood. For higher boiling point solvents, a rotary evaporator or a gentle stream of nitrogen may be used. Avoid excessive heat that could sublime or decompose the solute.

    • Once the solvent is removed, place the dish in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.[13] This ensures all residual solvent is removed.

    • Cool the dish in a desiccator to room temperature before weighing to prevent moisture absorption.

    • Record the final constant weight of the dish plus the dried solute (Weight W₂).[8]

  • Calculation:

    • Calculate the mass of the dissolved solute: Mass_solute = W₂ - W₁

    • Calculate the solubility, typically expressed in g/100 mL: Solubility = (Mass_solute / Volume_aliquot) * 100

G start Start prep 1. Prepare Saturated Solution (Excess solute in solvent) start->prep equilibrate 2. Equilibrate at Constant Temp (e.g., 24-48h with stirring) prep->equilibrate settle 3. Settle Undissolved Solid equilibrate->settle pipette 4. Withdraw Precise Volume of Clear Supernatant settle->pipette weigh_dish 5. Transfer to Pre-weighed Dish (W₁) pipette->weigh_dish evap 6. Evaporate Solvent weigh_dish->evap dry 7. Dry Residue to Constant Weight (W₂) evap->dry calculate 8. Calculate Solubility (W₂ - W₁) / Volume * 100 dry->calculate end_node End calculate->end_node

Caption: Experimental workflow for the gravimetric determination of solubility.

UV-Visible Spectroscopic Method

This method is faster than the gravimetric approach and is suitable for higher-throughput screening of solvents.[14][15][16] It relies on Beer-Lambert's Law, where the absorbance of a solution is directly proportional to the concentration of the analyte.

Causality and Self-Validation: The accuracy of this method hinges on the creation of a reliable calibration curve. The linearity of this curve (R² > 0.99) validates the method within the measured concentration range. A key assumption is that no impurities in the saturated solution absorb light at the analytical wavelength.

Step-by-Step Protocol:

  • Determination of Analytical Wavelength (λ_max):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λ_max). This wavelength provides the highest sensitivity and is used for all subsequent measurements.

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of known concentrations by accurately weighing this compound and dissolving it in a known volume of the solvent.

    • Measure the absorbance of each standard solution at λ_max.

    • Plot a graph of Absorbance vs. Concentration. The resulting linear regression equation (y = mx + c) will be used to determine the concentration of the unknown samples.

  • Preparation and Sampling of Saturated Solution:

    • Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method (Steps 1.1 and 1.2).

    • Withdraw an aliquot of the clear supernatant.

  • Analysis:

    • Quantitatively dilute the aliquot with the same solvent to bring its absorbance into the linear range of the calibration curve. The dilution factor must be recorded precisely.

    • Measure the absorbance of the diluted sample at λ_max.

  • Calculation:

    • Use the calibration curve equation to calculate the concentration of the diluted sample: Concentration_diluted = (Absorbance - y-intercept) / slope.

    • Calculate the concentration of the original saturated solution by accounting for the dilution: Concentration_saturated = Concentration_diluted * Dilution_Factor.

    • Convert the concentration to the desired units (e.g., g/100 mL).

G cluster_calib Part A: Calibration cluster_sample Part B: Sample Analysis find_lambda 1. Determine λ_max prep_standards 2. Prepare Standard Solutions (Known Concentrations) find_lambda->prep_standards measure_abs 3. Measure Absorbance of Standards at λ_max prep_standards->measure_abs plot_curve 4. Generate Calibration Curve (Abs vs. Conc) measure_abs->plot_curve calculate 9. Calculate Concentration using Calibration Curve & Dilution Factor plot_curve->calculate Use Equation prep_sat 5. Prepare Saturated Solution and Equilibrate sample_super 6. Sample Supernatant prep_sat->sample_super dilute 7. Dilute Sample Precisely sample_super->dilute measure_sample 8. Measure Sample Absorbance dilute->measure_sample measure_sample->calculate

Caption: Experimental workflow for UV-Vis spectroscopic solubility determination.

Safety and Handling

When conducting any experimental work, safety is paramount. According to available Safety Data Sheets (SDS), this compound should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[4]

  • Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[2][4]

  • Handling: Avoid creating dust.[2] In case of contact with skin or eyes, rinse immediately and thoroughly with plenty of water.[2]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[2]

Conclusion

References

  • Determination of Solubility by Gravimetric Method. (n.d.). Pharmaffinity.
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
  • 3-NITROPHTHALIC ACID DIMETHYL ESTER. (2024). ChemBK.
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • MSDS of this compound. (n.d.). Santa Cruz Biotechnology.
  • Spectroscopic Techniques. (n.d.). Solubility of Things.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Technology, Iraq.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of California, Los Angeles.
  • How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone [Video]. YouTube.
  • El-Daly, S. A., et al. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scirp.org.
  • Pan, L., et al. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 978-984.
  • Solubility of Organic Compounds. (2023). University of Calgary.
  • Experiment 727: Organic Compound Functional Groups. (2024). Chemistry LibreTexts.
  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using a 96-well microtiter plate. Analytical Chemistry, 72(8), 1781-1787.
  • Gravimetric Analysis. (n.d.). Wired Chemist.
  • Dimethyl nitroterephthalate. (n.d.). PubChem, National Institutes of Health.
  • Gravimetric analysis. (n.d.). Wikipedia.
  • Avdeef, A. (2005). Method for determining solubility of a chemical compound. Google Patents (WO2005116635A1).
  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles.
  • SAFETY DATA SHEET: 3-Nitrophthalic acid. (n.d.). Merck Millipore.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization. (2013, September 9). Kenneth Overly [Video]. YouTube.
  • In-Depth Technical Guide: Solubility of Dimethyl 3-(bromomethyl)phthalate in Organic Solvents. (n.d.). Benchchem.
  • An In-Depth Technical Guide to the Solubility of Dimethyl Phthalate in Organic Solvents. (n.d.). Benchchem.
  • Equilibrium Solubility of 3- and 4-Nitrophthalic Acids in Water. (2014). ResearchGate.
  • Recrystallization. (2010, February 4). MIT Digital Lab Techniques Manual [Video]. YouTube.
  • Recrystallization with two solvents. (2019, December 18). Reddit.
  • Solubility of 3-Nitrophthalic Acid in Different Solvents between 278 K and 353 K. (2010). Journal of Chemical & Engineering Data.

Sources

An In-depth Technical Guide to the Precursors for the Synthesis of Dimethyl 3-nitrophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethyl 3-nitrophthalate is a significant chemical intermediate, finding applications in the synthesis of various specialty chemicals, including dyes, polymers, and pharmaceuticals. Its molecular structure, featuring a nitro group and two methyl ester functionalities on a benzene ring, makes it a versatile building block for further chemical transformations. This guide provides an in-depth technical overview of the primary synthetic routes to this compound, with a core focus on the precursor materials and the underlying chemical principles that govern their conversion. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical, field-proven methodologies.

Core Synthetic Strategies: A Precursor-Centric Overview

The synthesis of this compound is predominantly achieved through two strategic pathways, each defined by its key precursor:

  • Esterification of 3-Nitrophthalic Acid: This classic approach involves the conversion of the carboxylic acid groups of 3-nitrophthalic acid into methyl esters.

  • Nitration of Dimethyl Phthalate: A direct method that introduces a nitro group onto the aromatic ring of the readily available dimethyl phthalate.

This guide will dissect each pathway, elucidating the mechanistic details, providing robust experimental protocols, and discussing the critical parameters that influence the reaction outcome.

Pathway 1: The 3-Nitrophthalic Acid Precursor

The use of 3-nitrophthalic acid as a precursor is a well-established and reliable method for the synthesis of this compound. The core of this pathway is the Fischer-Speier esterification, a cornerstone of organic synthesis.

Mechanistic Insights

The esterification of 3-nitrophthalic acid with methanol is an acid-catalyzed nucleophilic acyl substitution. The reaction mechanism can be summarized in the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst (commonly sulfuric acid or thionyl chloride) protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, regenerating the carbonyl group.

  • Deprotonation: The protonated carbonyl of the ester is deprotonated, regenerating the acid catalyst and yielding the methyl ester.

This process occurs sequentially for both carboxylic acid groups on the 3-nitrophthalic acid molecule.

Synthesis of the Precursor: 3-Nitrophthalic Acid

A crucial aspect of this pathway is the availability and purity of the 3-nitrophthalic acid precursor. It is most commonly synthesized via the nitration of phthalic anhydride or phthalic acid. This nitration typically yields a mixture of 3-nitro and 4-nitro isomers, which must be separated. The 3-nitrophthalic acid is less soluble in cold water than its 4-nitro isomer, which allows for its separation by fractional crystallization.[1]

A common laboratory-scale procedure involves the use of a mixture of concentrated nitric acid and sulfuric acid.[1] The reaction is highly exothermic and requires careful temperature control.

  • In a flask equipped with a stirrer and a dropping funnel, carefully add 50 g of phthalic anhydride to 100 mL of concentrated sulfuric acid.

  • Cool the mixture in an ice bath to below 10°C.

  • Slowly add a nitrating mixture of 25 mL of concentrated nitric acid and 25 mL of concentrated sulfuric acid, ensuring the temperature does not exceed 30°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • The precipitated mixture of 3- and 4-nitrophthalic acids is filtered and washed with cold water.

  • The crude product is then recrystallized from hot water. The 3-nitrophthalic acid, being less soluble, will crystallize out upon cooling, while the 4-nitrophthalic acid remains in the mother liquor.[1][2]

From Precursor to Product: Esterification of 3-Nitrophthalic Acid

Once pure 3-nitrophthalic acid is obtained, it can be esterified to yield this compound.

  • To a solution of 21.1 g (0.1 mol) of 3-nitrophthalic acid in 100 mL of methanol, slowly add 5 mL of concentrated sulfuric acid with cooling.

  • Reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of ice-cold water.

  • The crude this compound will precipitate out of the solution.

  • Filter the solid, wash with a cold 5% sodium bicarbonate solution to remove any unreacted acid, and then with water until the washings are neutral.

  • Recrystallize the crude product from methanol to obtain pure this compound.

A patent describes a method where 3-nitrophthalic acid is dissolved in methanol and thionyl chloride is added dropwise to facilitate the esterification, followed by vacuum concentration to obtain the dimethyl 3-nitro-phthalate intermediate.[3]

Alternative: The Role of 3-Nitrophthalic Anhydride

3-Nitrophthalic acid can be readily converted to 3-nitrophthalic anhydride by heating with a dehydrating agent like acetic anhydride.[4][5] This anhydride is a highly reactive intermediate that can react with methanol, often under milder conditions than the direct esterification of the diacid, to form the dimethyl ester.[6]

G cluster_precursor Precursor Synthesis cluster_esterification Esterification Phthalic Anhydride Phthalic Anhydride Nitration Nitration Phthalic Anhydride->Nitration Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Nitration 3-Nitrophthalic Acid 3-Nitrophthalic Acid Nitration->3-Nitrophthalic Acid Esterification Esterification 3-Nitrophthalic Acid->Esterification Methanol Methanol Methanol->Esterification Acid Catalyst (H2SO4) Acid Catalyst (H2SO4) Acid Catalyst (H2SO4)->Esterification This compound This compound Esterification->this compound

Synthesis via 3-Nitrophthalic Acid Precursor

Pathway 2: The Dimethyl Phthalate Precursor

An alternative and more direct route to this compound is the nitration of dimethyl phthalate. This approach has the advantage of starting with a readily available and relatively inexpensive liquid precursor.

Mechanistic Insights

The nitration of dimethyl phthalate is an electrophilic aromatic substitution reaction. The key steps are:

  • Formation of the Nitronium Ion: Concentrated nitric acid and sulfuric acid react to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The nitronium ion attacks the electron-rich benzene ring of dimethyl phthalate to form a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the nitrated product.

The two ester groups on the benzene ring are deactivating and meta-directing. However, the nitration of dimethyl phthalate can lead to a mixture of isomers, with the 3-nitro and 4-nitro products being the most common. The reaction conditions can be optimized to favor the formation of the desired 3-nitro isomer.

Experimental Protocol: Nitration of Dimethyl Phthalate
  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 97 g (0.5 mol) of dimethyl phthalate.

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly add 150 mL of concentrated sulfuric acid while maintaining the temperature below 10°C.

  • Prepare a nitrating mixture by carefully adding 25 mL of fuming nitric acid to 50 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the stirred solution of dimethyl phthalate over a period of 1-2 hours, ensuring the temperature is maintained between 0 and 5°C.

  • After the addition is complete, continue stirring at this temperature for another 2 hours.

  • Pour the reaction mixture slowly onto 1 kg of crushed ice with constant stirring.

  • The solid product that precipitates is a mixture of isomers. Filter the solid and wash it thoroughly with cold water.

  • The separation of the 3-nitro and 4-nitro isomers can be achieved by fractional crystallization from a suitable solvent, such as methanol or ethanol.

Critical Parameters and Considerations
  • Temperature Control: This is the most critical parameter in the nitration of dimethyl phthalate. Low temperatures (0-5°C) are crucial to minimize the formation of byproducts and dinitrated compounds.

  • Nitrating Agent: The choice and concentration of the nitrating agent can influence the isomer distribution. Fuming nitric acid is often used to ensure a high concentration of the nitronium ion.

  • Isomer Separation: The separation of the 3- and 4-nitro isomers is a key challenge in this pathway. Careful fractional crystallization is required to obtain the desired 3-nitro isomer in high purity. Dimethyl 4-nitrophthalate is also a known compound.[7]

G Dimethyl Phthalate Dimethyl Phthalate Nitration Nitration Dimethyl Phthalate->Nitration Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Nitration Isomer Mixture Isomer Mixture Nitration->Isomer Mixture Fractional Crystallization Fractional Crystallization Isomer Mixture->Fractional Crystallization This compound This compound Fractional Crystallization->this compound Dimethyl 4-nitrophthalate Dimethyl 4-nitrophthalate Fractional Crystallization->Dimethyl 4-nitrophthalate

Synthesis via Dimethyl Phthalate Precursor

Comparative Analysis of Precursor Pathways

FeaturePathway 1: 3-Nitrophthalic AcidPathway 2: Dimethyl Phthalate
Precursor Availability Requires synthesis via nitration of phthalic anhydride/acid.Readily available and inexpensive.[8]
Key Challenge Separation of 3- and 4-nitrophthalic acid isomers.Separation of 3- and 4-dimethyl nitrophthalate isomers.
Reaction Control Esterification is generally a well-controlled reaction.Nitration is highly exothermic and requires strict temperature control.
Selectivity High selectivity in the esterification step.Can lead to a mixture of isomers and dinitrated byproducts.
Overall Yield Dependent on the efficiency of the initial nitration and separation.Can be high with careful optimization of reaction conditions.

Conclusion

The synthesis of this compound can be effectively achieved through two primary precursor-driven pathways. The choice between utilizing 3-nitrophthalic acid or dimethyl phthalate as the starting material depends on several factors, including the availability of precursors, the scale of the synthesis, and the desired purity of the final product.

The 3-nitrophthalic acid pathway offers a more controlled and selective route in its final esterification step, though it necessitates the initial synthesis and purification of the diacid precursor. In contrast, the dimethyl phthalate pathway is more direct but requires stringent control over the nitration conditions and an efficient method for isomer separation.

A thorough understanding of the underlying reaction mechanisms and critical process parameters for both pathways is paramount for any researcher or scientist aiming to synthesize this compound efficiently and safely. This guide provides the foundational knowledge and practical protocols to navigate these synthetic routes with confidence.

References

  • Organic Syntheses, Coll. Vol. 1, p.408 (1941); Vol. 2, p.42 (1922). 3-NITROPHTHALIC ACID. [Link]
  • McKenzie, A. (1901). CXXL.—The Esterification of 3-Nitrophthalic Acid. Journal of the Chemical Society, Transactions, 79, 1135-1141.
  • ChemBK. (2024). 3-NITROPHTHALIC ACID DIMETHYL ESTER.
  • PrepChem.com. (n.d.). Synthesis of 3- nitrophthalic acid.
  • Organic Syntheses, Coll. Vol. 1, p.410 (1941); Vol. 2, p.43 (1922). 3-NITROPHTHALIC ANHYDRIDE. [Link]
  • Chemsrc. (2025). Dimethyl 4-nitrophthalate.
  • CN106631844A. (2017). Preparation method of dimethyl 3-aminophthalate.
  • LookChem. (n.d.). 3-nitro-phthalic acid-2-dodecyl ester.
  • Sciencemadness.org. (2009). Synthesis of 3-Nitrophthalic Acid; Luminol Precursor.
  • Underwood, H. W., & Cooke, T. S. (1931). STUDIES IN THE 3-NITROPHTHALIC ACID SERIES. Journal of the American Chemical Society, 53(5), 1840–1844.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Properties and Synthesis Applications of 3-Nitrophthalic Anhydride.
  • EP0165300B1. (1985). Nitration of phthalic acid and phthalic anhydride using nitric acid.
  • US3887588A. (1975). Process for making nitrophthalic anhydrides.
  • Yuan, B., Li, X., & Graham, N. (2006). Reaction pathways of dimethyl phthalate degradation in TiO2-UV-O2 and TiO2-UV-Fe(VI) systems.
  • SpectraBase. (n.d.). 3-Nitrophthalic acid dimethyl ester.
  • CN111574363A. (2020). Production process of dimethyl phthalate.
  • Lee, H., et al. (2019). Degradation of dimethyl phthalate using a liquid phase plasma process with TiO2 photocatalysts. Environmental research, 169, 363-370.
  • Nurdin, M. (2024). Making 3-Nitrophthalic acid (precursor to Luminol) [Video]. YouTube. [Link]
  • National Center for Biotechnology Information. (n.d.). Dimethyl Phthalate. PubChem Compound Database.

Sources

Dimethyl 3-Nitrophthalate: A Strategic Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Dimethyl 3-nitrophthalate, a readily accessible aromatic compound, has emerged as a highly versatile and powerful building block. Its unique arrangement of functional groups—two adjacent esters and an electron-withdrawing nitro group—provides a rich platform for a diverse array of chemical transformations. This guide offers a senior application scientist's perspective on the synthesis, properties, and core reactivity of this compound, providing field-proven insights and detailed protocols for its application in pharmaceutical and materials science research. We will explore the causality behind key experimental choices, focusing on the reduction of the nitro group, subsequent cyclization reactions, and the inherent electronic properties that govern its reactivity.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's properties is fundamental to its successful application. This compound is a solid at room temperature, appearing as a white to light yellow crystalline powder.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₉NO₆[3]
Molecular Weight 239.18 g/mol [3][4]
Melting Point 68-69 °C[1]
Boiling Point 314.6±22.0 °C (Predicted)[1]
Density 1.350±0.06 g/cm³ (Predicted)[1]
CAS Number 13365-26-9[1][2]
Appearance White to Light yellow powder/crystal[1][2]

Spectroscopic Characterization: Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

  • ¹³C NMR (DMSO-d₆): The carbon NMR spectrum provides distinct signals for the aromatic carbons, the ester carbonyls, and the methyl groups. The literature indicates characteristic shifts that can be used for verification.[4]

  • ¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons and the two distinct methyl ester groups.

  • IR Spectroscopy: Key stretches will include those for the C=O of the esters, the C-O bonds, and the characteristic symmetric and asymmetric stretches of the N-O bonds in the nitro group.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight, along with predictable fragmentation patterns.[5]

Synthesis of this compound

The preparation of this compound is typically a two-step process starting from the inexpensive and commercially available phthalic anhydride. The causality behind this sequence is rooted in the reactivity of the aromatic ring and the stability of the functional groups.

  • Nitration of Phthalic Anhydride: The first step is the electrophilic aromatic substitution (nitration) of phthalic anhydride to produce a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid.[6] The anhydride is activated by strong acid, and a nitrating agent (e.g., fuming nitric acid) introduces the nitro group. The separation of the 3- and 4-nitro isomers is achieved by exploiting their differential solubility in water.[6]

  • Esterification: The purified 3-nitrophthalic acid is then converted to its dimethyl ester. This is typically accomplished via an acid-catalyzed Fischer esterification using an excess of methanol, which serves as both the reagent and the solvent.[7] Alternatively, reagents like thionyl chloride in methanol can be used to form the ester under milder conditions.[8]

Synthesis_of_Dimethyl_3_Nitrophthalate Phthalic_Anhydride Phthalic Anhydride Nitrating_Mixture Fuming HNO₃ / H₂SO₄ Mixed_Acids Mixture of 3- and 4-Nitrophthalic Acids Nitrating_Mixture->Mixed_Acids Nitration @ 100-110°C Separation Separation (Fractional Crystallization) Mixed_Acids->Separation Nitrophthalic_Acid 3-Nitrophthalic Acid Separation->Nitrophthalic_Acid Methanol Methanol (CH₃OH) / Acid Catalyst DMNP This compound Methanol->DMNP Fischer Esterification

Caption: Synthesis pathway from Phthalic Anhydride to this compound.

Core Applications as a Synthetic Building Block

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The nitro group can be readily transformed, most commonly into an amine, which then unlocks a host of cyclization possibilities with the adjacent ester groups.

Gateway Transformation: Reduction to Dimethyl 3-Aminophthalate

The conversion of the nitro group to an amine is arguably the most critical transformation, converting the electron-deficient aromatic ring into an electron-rich one and introducing a potent nucleophile.[7] This unlocks the potential for building complex heterocyclic scaffolds.

Causality of Method Selection: While various reducing agents can accomplish this (e.g., SnCl₂, Fe/HCl), catalytic hydrogenation is often preferred in research and development for its cleanliness and high efficiency.[9] Catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) are highly effective.[8][10] The choice of catalyst and conditions is crucial to ensure selective reduction of the nitro group without affecting the ester functionalities.

Reduction_Reaction DMNP This compound Reagents H₂ (gas), Pd/C Catalyst Methanol (Solvent) DMAP Dimethyl 3-Aminophthalate Reagents->DMAP Catalytic Hydrogenation

Caption: Reduction of this compound to its amino derivative.

Experimental Protocol: Catalytic Hydrogenation of this compound

  • Objective: To synthesize Dimethyl 3-aminophthalate via the selective reduction of the nitro group.

  • Rationale: This protocol uses a standard, high-yield catalytic hydrogenation method. Methanol is an excellent solvent for the starting material, and Pd/C is a robust catalyst for this transformation.[8]

  • Procedure:

    • In a hydrogenation vessel (e.g., a Parr shaker apparatus), charge this compound (1.0 eq) and methanol to create a ~0.5 M solution.

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).

      • Scientist's Note: The catalyst should be handled carefully, as dry Pd/C can be pyrophoric. It is often added as a slurry in the reaction solvent.

    • Seal the vessel and purge the atmosphere with an inert gas (e.g., nitrogen or argon) three times to remove all oxygen.

    • Introduce hydrogen gas to the desired pressure (e.g., 25-50 psi).[10]

    • Commence vigorous stirring or shaking at room temperature.

    • Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques like TLC or LC-MS. The reaction is typically complete within a few hours.

    • Upon completion, carefully vent the hydrogen and purge the vessel again with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

      • Scientist's Note: The Celite pad with the catalyst should not be allowed to dry completely in the air to avoid potential ignition. It should be quenched with water.

    • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude Dimethyl 3-aminophthalate, which can be purified further by crystallization if necessary.[8]

Intramolecular Cyclization: A Pathway to Heterocycles

The true power of this compound is realized after its reduction. The resulting product, Dimethyl 3-aminophthalate, contains a nucleophilic amine positioned perfectly to interact with the two electrophilic ester groups.

Mechanism Insight: Under thermal or catalytic conditions, the amino group can perform a nucleophilic attack on one of the adjacent ester carbonyls. This intramolecular cyclization results in the formation of a five-membered lactam (a cyclic amide), a core structure found in many biologically active molecules.[7][11] This transformation is a powerful method for rapidly building molecular complexity.

Cyclization_Reaction DMAP Dimethyl 3-Aminophthalate Conditions Heat or Catalyst Lactam Hydroxylactam Intermediate Conditions->Lactam Intramolecular Nucleophilic Attack Final_Product Phthalimide Derivative (Lactam) Lactam->Final_Product Dehydration (optional)

Caption: Intramolecular cyclization of Dimethyl 3-Aminophthalate to form a lactam.

The Role of the Nitro Group in Nucleophilic Aromatic Substitution (SNAr)

While this compound itself lacks a conventional leaving group for SNAr, the principle is fundamental to understanding its reactivity and that of its derivatives. The powerful electron-withdrawing nature of the nitro group significantly acidifies the aromatic ring protons and, more importantly, activates the ring towards attack by nucleophiles.[12][13]

Mechanistic Rationale: For SNAr to occur, an electron-withdrawing group (like -NO₂) must be positioned ortho or para to a leaving group (like a halide).[14] The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the oxygen atoms of the nitro group, providing a low-energy pathway for the reaction.[15] This principle is key when designing syntheses using derivatives of this compound where one of the esters might be replaced with a halogen or other suitable leaving group.

SNAr_Mechanism Start Nitro-Aryl Halide Nucleophile Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Nucleophile->Meisenheimer Addition Step (Rate-Limiting) Product Substituted Product Meisenheimer->Product Elimination Step Leaving_Group Leaving Group (X⁻)

Sources

The Versatile Role of Dimethyl 3-Nitrophthalate: A Technical Guide for Chemical Synthesis and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the applications of Dimethyl 3-nitrophthalate, a versatile chemical intermediate. Primarily recognized as a key precursor in the synthesis of the chemiluminescent compound luminol, its utility extends into the realms of pharmaceutical development, dye manufacturing, and materials science. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its chemical properties, synthesis protocols, and potential applications, grounded in established scientific principles and supported by relevant literature.

Introduction to this compound: Chemical Profile

This compound, with the molecular formula C₁₀H₉NO₆, is a solid organic compound characterized by a benzene ring substituted with two adjacent methoxycarbonyl groups and a nitro group.[1][2] The presence of the electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring, making it a valuable building block in organic synthesis.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 13365-26-9[4]
Molecular Weight 239.18 g/mol [4]
Appearance Solid[1][2]
Melting Point 68-69 °C[4]
Boiling Point 314.6 °C at 760 mmHg[4]
Density 1.35 g/cm³[4]

Core Application: The Synthesis of Luminol

The most prominent application of this compound is as a precursor in the synthesis of luminol (5-amino-2,3-dihydro-1,4-phthalazinedione), a compound renowned for its chemiluminescent properties.[5][6] The synthesis is a multi-step process that begins with the hydrolysis of the ester groups, followed by condensation with hydrazine and subsequent reduction of the nitro group.

Synthetic Pathway to Luminol

The synthesis commences with the hydrolysis of this compound to 3-nitrophthalic acid. This is typically achieved by heating in an acidic or basic aqueous solution. The resulting 3-nitrophthalic acid is then reacted with hydrazine, usually in a high-boiling solvent like triethylene glycol, to form 3-nitrophthalhydrazide via a condensation reaction.[1][5] The final step involves the reduction of the nitro group to an amino group, yielding luminol.[5]

Synthesis_of_Luminol DMN This compound NPA 3-Nitrophthalic Acid DMN->NPA Hydrolysis (H₂O, H⁺/OH⁻) NPH 3-Nitrophthalhydrazide NPA->NPH Condensation (Hydrazine, Heat) Luminol Luminol NPH->Luminol Reduction (e.g., Na₂S₂O₄)

Caption: Synthetic pathway from this compound to Luminol.

Experimental Protocol: Synthesis of Luminol

The following is a representative protocol for the synthesis of luminol, adapted from procedures starting with 3-nitrophthalic acid.

Step 1: Hydrolysis of this compound to 3-Nitrophthalic Acid

  • To a round-bottom flask, add this compound and a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture under reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms.

  • Collect the solid 3-nitrophthalic acid by vacuum filtration and wash with cold water. Dry the product.

Step 2: Synthesis of 3-Nitrophthalhydrazide

  • In a large test tube or a three-necked flask, combine the dried 3-nitrophthalic acid with an 8% aqueous solution of hydrazine.[7]

  • Add triethylene glycol as a high-boiling solvent.[7]

  • Heat the mixture to distill off the water, then increase the temperature to 215-220 °C and maintain for a few minutes.[6]

  • Cool the mixture and add hot water to precipitate the product.[6]

  • Collect the light-yellow solid, 3-nitrophthalhydrazide, by vacuum filtration.[6]

Step 3: Reduction to Luminol

  • Suspend the 3-nitrophthalhydrazide in a 10% sodium hydroxide solution.[8]

  • Add sodium dithionite (sodium hydrosulfite) as the reducing agent.[8]

  • Heat the mixture to boiling for 5 minutes.[8]

  • Cool the solution and acidify with glacial acetic acid to precipitate the luminol.[8]

  • Collect the luminol as a light-yellow solid by vacuum filtration.[8]

The Phenomenon of Chemiluminescence

Luminol's ability to produce a striking blue glow is the result of a chemical reaction where the energy is released as light rather than heat.[9] In an alkaline solution and in the presence of an oxidizing agent (like hydrogen peroxide) and a catalyst (such as the iron in hemoglobin), luminol is oxidized to an electronically excited state dianion of 3-aminophthalate.[8][10] As this excited state relaxes to the ground state, it emits a photon of light.[10]

Chemiluminescence Luminol Luminol Dianion Luminol Dianion Luminol->Dianion Base (OH⁻) Oxidized_Intermediate Oxidized Intermediate (Peroxide) Dianion->Oxidized_Intermediate Oxidant (H₂O₂) Catalyst (Fe³⁺) Excited_State Excited State 3-Aminophthalate Dianion Oxidized_Intermediate->Excited_State N₂ Elimination Ground_State Ground State 3-Aminophthalate Excited_State->Ground_State Light Light (hν) Excited_State->Light Photon Emission

Caption: Mechanism of Luminol Chemiluminescence.

This property has led to the widespread use of luminol in forensic science for the detection of trace amounts of blood at crime scenes.[6] It also finds applications in various clinical and non-clinical assays, environmental monitoring, and as a biological tracer in the pharmaceutical industry.[11][12]

Applications in Pharmaceutical Synthesis

The nitro group in this compound is a versatile functional group that can be transformed into other functionalities, making it a valuable building block for the synthesis of pharmaceutically active compounds.[13][14] A notable example is its potential role as a precursor in the synthesis of thalidomide analogs, such as Pomalidomide, which are used in cancer therapy.[8]

The synthesis of Pomalidomide involves the condensation of 3-nitrophthalic anhydride with 3-aminopiperidine-2,6-dione, followed by the reduction of the nitro group.[8] this compound can be readily converted to 3-nitrophthalic anhydride through hydrolysis to the diacid followed by dehydration.[1]

Pomalidomide_Synthesis DMN This compound NPA 3-Nitrophthalic Acid DMN->NPA Hydrolysis NPAH 3-Nitrophthalic Anhydride NPA->NPAH Dehydration Intermediate N-(2,6-dioxopiperidin-3-yl) -3-nitrophthalimide NPAH->Intermediate Condensation with 3-aminopiperidine-2,6-dione Pomalidomide Pomalidomide Intermediate->Pomalidomide Reduction of NO₂

Caption: Potential synthetic route to Pomalidomide from this compound.

The development of new synthetic routes to bioactive heterocycles is a significant area of research in medicinal chemistry, and the functional group array of this compound makes it an attractive starting material for such endeavors.[12][15]

Potential Applications in Dye and Pigment Synthesis

Aromatic nitro compounds are fundamental intermediates in the synthesis of a wide variety of dyes, particularly azo dyes.[4][16] The synthesis of an azo dye typically involves the reduction of a nitroaromatic compound to the corresponding primary amine. This amine is then diazotized with nitrous acid to form a diazonium salt, which subsequently undergoes a coupling reaction with an electron-rich aromatic compound (the coupling component) to form the azo dye.

This compound, after reduction of its nitro group to an amine, could serve as a precursor to a diazonium salt. The resulting phthalate-substituted diazonium salt could then be coupled with various naphthols, anilines, or other coupling components to produce a range of azo dyes with potentially unique properties conferred by the ortho-dicarboxylate moiety.

Azo_Dye_Synthesis DMN This compound Amino_Ester Dimethyl 3-aminophthalate DMN->Amino_Ester Reduction of NO₂ Diazonium_Salt Diazonium Salt Amino_Ester->Diazonium_Salt Diazotization (NaNO₂, HCl) Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Azo Coupling Coupling_Component Coupling Component (e.g., Naphthol) Coupling_Component->Azo_Dye

Caption: General pathway for the synthesis of azo dyes from this compound.

Potential Applications in Materials Science

Phthalic acid and its derivatives are widely used as ligands in the synthesis of coordination polymers, also known as metal-organic frameworks (MOFs).[17][18] These materials are of great interest due to their porous structures and potential applications in gas storage, catalysis, and sensing.

This compound can be hydrolyzed to 3-nitrophthalic acid, which can then be used as a multitopic ligand to coordinate with metal ions, forming coordination polymers. The nitro group can introduce additional functionality into the resulting MOF, potentially influencing its electronic properties or serving as a site for post-synthetic modification.

MOF_Synthesis DMN This compound NPA 3-Nitrophthalic Acid (Ligand Precursor) DMN->NPA Hydrolysis MOF Coordination Polymer (MOF) NPA->MOF Self-Assembly Metal_Ion Metal Ion (Mⁿ⁺) Metal_Ion->MOF

Caption: Conceptual synthesis of a coordination polymer using this compound as a ligand source.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.

  • Storage: Keep the container tightly closed and store in a dry, well-ventilated place.

  • In case of contact:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Inhalation: Move the person into fresh air.

    • Ingestion: Rinse mouth with water. In all cases of exposure, seek medical attention.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established role in the synthesis of luminol. Its chemical structure, featuring two ester functionalities and a reactive nitro group on an aromatic ring, opens up a wide range of synthetic possibilities. While its direct application in the large-scale production of specific pharmaceuticals, dyes, and advanced materials is an area for further exploration, its potential as a precursor for these high-value products is clear. This guide provides a foundation for researchers and developers to leverage the unique properties of this compound in their respective fields.

References

  • Development of Analogs of Thalidomide. Encyclopedia.pub. (n.d.).
  • Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine. J Med Chem. 2003;46(18):3793-9.
  • The Chemiluminescence of Luminol. (n.d.).
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  • Preparation of metal–organic frameworks with bimetallic linkers and corresponding properties. New J. Chem. 2018;42:15653-15659.
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  • Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. (2021, December 12).
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  • Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Front. Chem. 2020;8:595246.
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Safety and handling of "Dimethyl 3-nitrophthalate" in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Laboratory Handling of Dimethyl 3-nitrophthalate

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide on the safe handling, storage, and emergency management of this compound (CAS No. 13365-26-9). As a Senior Application Scientist, the following protocols and recommendations are synthesized from authoritative safety data sheets and established laboratory safety principles to ensure a self-validating system of safety and best practices.

This compound is a solid crystalline substance utilized in various laboratory and chemical synthesis applications.[1] A thorough understanding of its properties is the cornerstone of its safe handling. While some safety data sheets (SDS) indicate that, based on available data, the criteria for hazard classification are not met under GB-CLP and other regulations[1][2], it is crucial to note that the toxicological properties of this specific compound have not been exhaustively investigated.[3] A conservative approach that mitigates potential risks is therefore not just recommended, but essential.

The parent compound, 3-Nitrophthalic acid, is classified as causing skin irritation, serious eye damage, and potential respiratory irritation.[4] Given the structural similarity, it is prudent to handle this compound with the assumption of similar, albeit unclassified, hazards.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C10H9NO6[1][5]
Molecular Weight 239.18 g/mol [3][5]
Appearance White, Crystalline Solid[1]
Melting Point 68-69°C[5]
Boiling Point 314.6°C at 760 mmHg[5]
Solubility Insoluble in water[1]
Flash Point 134.3°C[5]

The high flash point suggests a low flammability risk under standard laboratory conditions. However, its insolubility in water is a key consideration for both experimental design and environmental precautions during cleanup.[1]

Core Handling Protocols: A Self-Validating System

Adherence to good industrial hygiene and safety practices is paramount.[1] The following protocols are designed to create a self-validating system of safety, where each step reinforces the overall integrity of the handling process.

Engineering Controls and Ventilation

The primary defense against exposure is to handle this compound within a properly operating chemical fume hood.[6] This is especially critical when manipulating the solid form to prevent the inhalation of dust.[3][7] The fume hood should have an average face velocity of at least 100 feet per minute to ensure adequate ventilation.[6]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for safeguarding against accidental contact. The selection of PPE should be a deliberate process based on the potential routes of exposure.

Diagram 1: PPE Selection Workflow for this compound

PPE_Selection cluster_assessment Risk Assessment cluster_ppe Required PPE Task Handling Dimethyl 3-nitrophthalate Eyes Eye Protection (EN 166 Goggles) Task->Eyes Eye Contact Risk Hands Hand Protection (Nitrile Gloves) Task->Hands Skin Contact Risk Body Body Protection (Long-sleeved Lab Coat) Task->Body Skin Contact Risk Respiratory Respiratory Protection (If outside fume hood) Task->Respiratory Inhalation Risk

Caption: PPE selection is dictated by the potential routes of exposure.

Step-by-Step PPE Protocol:

  • Eye Protection : Wear chemical safety goggles that conform to European Standard EN 166 or equivalent.[1] These provide superior protection against dust particles compared to standard safety glasses.

  • Hand Protection : Wear protective nitrile gloves.[2] Before each use, inspect gloves for any signs of degradation or perforation.[1] It is crucial to observe the manufacturer's guidelines on permeability and breakthrough time.[1] Always use proper glove removal technique to avoid skin contamination.[7]

  • Body Protection : A long-sleeved laboratory coat is mandatory to protect skin and clothing.[1][7]

  • Respiratory Protection : Under normal use conditions within a fume hood, no respiratory protection is required.[1][2] However, in situations with inadequate ventilation or during a large-scale spill where dust may be generated, a NIOSH/MSHA or European Standard EN 143 approved particle respirator should be used.[3]

Storage and Stability: Maintaining Chemical Integrity

Proper storage is fundamental to maintaining the stability of this compound and preventing hazardous reactions.

  • Container : Keep the container tightly closed to prevent contamination and potential reaction with atmospheric moisture.[1][6]

  • Location : Store in a cool, dry, and well-ventilated area.[1][6] This location should be away from incompatible materials.

  • Incompatible Materials : Avoid storage with strong oxidizing agents and strong bases.[4] While detailed reactivity data is limited, this general precaution for organic esters and nitro compounds minimizes the risk of unforeseen hazardous reactions.

Emergency Procedures: A Rapid and Informed Response

In the event of an accidental exposure or spill, a swift and correct response is critical to minimizing harm.

Exposure Response

Diagram 2: Emergency First Aid Workflow

Emergency_Response cluster_exposure Type of Exposure cluster_action Immediate Action cluster_medical Follow-Up Inhalation Inhalation Move Move to Fresh Air Inhalation->Move Skin Skin Contact Wash Wash with Soap & Water for 15 min Skin->Wash Eye Eye Contact Rinse Rinse Eyes with Water for 15 min Eye->Rinse Ingestion Ingestion Mouth Rinse Mouth with Water Ingestion->Mouth Medical Seek Immediate Medical Attention Move->Medical If symptoms occur Wash->Medical If irritation persists Rinse->Medical Always Mouth->Medical If symptoms occur

Caption: Immediate and appropriate first aid is crucial after any exposure.

Step-by-Step First Aid Protocols:

  • Inhalation : Remove the individual to fresh air immediately.[1][3] If breathing is difficult or symptoms occur, seek immediate medical attention.[1][8]

  • Skin Contact : Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[3][6] Remove contaminated clothing.[6][8] If skin irritation occurs or persists, seek medical advice.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to rinse under the eyelids.[1][3][9] Remove contact lenses if present and easy to do. Seek immediate medical attention regardless of symptom severity.[6]

  • Ingestion : Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[1][2] Never give anything by mouth to an unconscious person.[3] Seek medical attention if symptoms occur.[1]

Spill Management

A calm and methodical approach is necessary to manage spills effectively.

  • Evacuate and Ventilate : Ensure adequate ventilation.[3][7] For minor spills, this may be achieved by working within a fume hood. For larger spills, evacuate non-essential personnel from the area.[3]

  • Wear Appropriate PPE : Before attempting any cleanup, don the full personal protective equipment as outlined in Section 2.2.[3][7]

  • Contain and Clean : Avoid creating dust.[1][3][7] Gently sweep up the solid material and shovel it into a suitable, labeled container for disposal.[1][3][7] Do not use water to clean up the spill, as the material is insoluble and this could spread contamination.

  • Decontaminate : Once the bulk material is removed, decontaminate the area according to your laboratory's standard operating procedures for non-volatile solids.

  • Environmental Precautions : Prevent the spilled material from entering drains or the environment.[3]

Waste Disposal: Responsible Stewardship

Chemical waste disposal must be conducted in accordance with all local, regional, and national regulations.[1]

  • Product Waste : Unused this compound should be disposed of as chemical waste. It is recommended to contact a licensed professional waste disposal service.[3] Some sources suggest incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Contaminated Materials : Empty containers, contaminated gloves, and other disposable materials should be placed in a designated hazardous waste container and disposed of as unused product.[1][7] Do not re-use empty containers.[1]

References

  • Title: Material Safety Data Sheet - 3-Nitrophthalic acid Source: West Liberty University URL:[Link]
  • Title: Emergency Procedures for Incidents Involving Chemicals Source: University of Kentucky Research Safety URL:[Link]
  • Title: this compound | CAS#:13365-26-9 Source: Chemsrc URL:[Link]
  • Title: SAFETY DATA SHEET - Dimethyl 4-nitrophthalate Source: Thermo Fisher Scientific URL:[Link]
  • Title: SAFETY DATA SHEET - Dimethyl 2-nitroterephthalate Source: Thermo Fisher Scientific URL:[Link]
  • Title: Chemical Emergencies, Exposures, and Spills Source: Florida State University Environmental Health and Safety URL:[Link]
  • Title: Material Safety Data Sheet - 3-Nitrophthalic Acid, 95%(TLC) Source: Cole-Parmer URL:[Link]

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The Strategic Role of Dimethyl 3-Nitrophthalate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 3-nitrophthalate, a versatile aromatic building block, holds a significant position in the landscape of medicinal chemistry. Its unique trifunctionality, comprising two sterically hindered ester groups and a reactive nitro group on a benzene ring, provides a strategic starting point for the synthesis of a diverse array of complex heterocyclic scaffolds and bioactive molecules. This technical guide delves into the core utility of this compound, elucidating its synthesis, key transformations, and its instrumental role in the development of high-value therapeutics, including immunomodulators and potentially, kinase inhibitors. Through detailed experimental protocols, mechanistic insights, and workflow visualizations, this document serves as an in-depth resource for researchers leveraging this critical chemical intermediate in drug discovery and development.

Introduction: The Architectural Value of this compound

In the intricate process of drug design, the selection of starting materials is paramount. An ideal building block offers a combination of stability, predictable reactivity, and the potential for facile diversification. This compound (DM3NP) embodies these characteristics, making it a cornerstone intermediate in medicinal chemistry. The presence of the nitro group at the 3-position of the phthalate system is of particular strategic importance. It acts as a latent amino group, which, upon reduction, provides a nucleophilic center for a wide range of cyclization and condensation reactions. The two adjacent methyl ester functionalities can be selectively hydrolyzed or aminated, allowing for the construction of various heterocyclic systems. This inherent chemical potential has been harnessed in the synthesis of several blockbuster drugs, underscoring the significance of this seemingly simple molecule.

Synthesis of the Core Scaffold: From Phthalic Anhydride to this compound

The journey to harnessing the potential of this compound begins with its synthesis. The most common and economically viable route starts with the nitration of phthalic anhydride, followed by esterification of the resulting 3-nitrophthalic acid.

Step 1: Nitration of Phthalic Anhydride to 3-Nitrophthalic Acid

The introduction of a nitro group onto the phthalic anhydride ring is a critical first step. This electrophilic aromatic substitution reaction typically yields a mixture of 3- and 4-nitrophthalic acids, from which the desired 3-nitro isomer can be separated by fractional crystallization, exploiting the higher water solubility of the 4-nitro isomer.[1][2]

Experimental Protocol: Synthesis of 3-Nitrophthalic Acid [1][3][4]

  • Reaction Setup: In a well-ventilated fume hood, equip a 2-liter beaker with a mechanical stirrer. Place the beaker within a larger vessel that can serve as a steam bath.

  • Initial Mixture: To the beaker, add 650 mL of concentrated sulfuric acid (98%) followed by the cautious addition of 500 g (3.4 moles) of phthalic anhydride with continuous stirring.

  • Heating and Nitrating Agent Addition: Begin passing steam into the outer vessel to heat the reaction mixture. Once the internal temperature reaches 80°C, slowly add 210 mL of fuming nitric acid (sp. gr. 1.51) from a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 100-110°C. This addition typically takes 1-2 hours.

  • Second Nitric Acid Addition: After the fuming nitric acid has been added, introduce 900 mL of concentrated nitric acid (sp. gr. 1.42) as rapidly as possible without allowing the temperature to exceed 110°C.

  • Reaction Completion: Continue stirring and heating the mixture for an additional 2 hours.

  • Quenching and Precipitation: Allow the reaction mixture to cool overnight. Carefully pour the mixture into 1.5 liters of cold water in a large container. A solid precipitate of the mixed 3- and 4-nitrophthalic acids will form.

  • Initial Filtration: Cool the aqueous mixture in an ice bath and then filter the solid product using a Büchner funnel.

  • Purification by Fractional Crystallization:

    • Transfer the wet filter cake to a beaker and stir thoroughly with 200 mL of water. This step dissolves a significant portion of the more soluble 4-nitrophthalic acid.

    • Filter the suspension again.

    • Dissolve the resulting wet cake in a minimal amount of boiling water (approximately 200-300 mL).

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly with gentle stirring to induce crystallization of the 3-nitrophthalic acid. Let it stand overnight to maximize crystal formation.

  • Final Product Isolation: Filter the crystals, wash with a small amount of cold water, and air-dry. The expected yield of 3-nitrophthalic acid is approximately 200-220 g.

Causality Behind Experimental Choices: The use of a mixture of fuming and concentrated nitric acid, with sulfuric acid as a catalyst, provides a potent nitrating medium required to overcome the deactivating effect of the anhydride group. The careful temperature control is crucial to prevent over-nitration and decomposition of the starting material. The purification by fractional crystallization is a classic and effective method to separate the isomers based on their differential solubility.

Step 2: Esterification of 3-Nitrophthalic Acid to this compound

With pure 3-nitrophthalic acid in hand, the next step is the esterification of the two carboxylic acid groups to yield the target this compound. This is typically achieved through a Fischer esterification using an excess of methanol and a strong acid catalyst.

Experimental Protocol: Synthesis of this compound [5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 100 g (0.47 moles) of 3-nitrophthalic acid in 500 mL of methanol.

  • Catalyst Addition: Slowly and cautiously add 10 mL of concentrated sulfuric acid to the solution while stirring.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Workup:

    • Dissolve the residue in 500 mL of diethyl ether.

    • Wash the ether solution sequentially with 2 x 200 mL of saturated sodium bicarbonate solution (to neutralize the sulfuric acid and any unreacted carboxylic acid) and 2 x 200 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Product Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol or a mixture of ethyl acetate and hexanes to afford a crystalline solid.

Self-Validating System: The washing with sodium bicarbonate is a critical self-validating step. The cessation of effervescence indicates the complete neutralization of acidic components. The final purity can be readily assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR).

Visualization of the Synthetic Workflow:

SynthesisWorkflow PhthalicAnhydride Phthalic Anhydride Nitration Nitration (HNO3/H2SO4) PhthalicAnhydride->Nitration MixedAcids Mixture of 3- and 4- Nitrophthalic Acids Nitration->MixedAcids Purification Fractional Crystallization MixedAcids->Purification ThreeNitrophthalicAcid 3-Nitrophthalic Acid Purification->ThreeNitrophthalicAcid Esterification Esterification (Methanol, H2SO4) ThreeNitrophthalicAcid->Esterification DM3NP This compound Esterification->DM3NP

Caption: Synthetic pathway from phthalic anhydride to this compound.

The Gateway Transformation: Reduction to Dimethyl 3-Aminophthalate

The true synthetic power of this compound is unlocked upon the reduction of its nitro group to an amine. This transformation yields dimethyl 3-aminophthalate, a key intermediate with a nucleophilic amino group poised for a multitude of synthetic elaborations.

Experimental Protocol: Catalytic Hydrogenation of this compound [5]

  • Reaction Setup: To a hydrogenation vessel, add a solution of 50 g (0.21 moles) of this compound in 500 mL of methanol.

  • Catalyst Addition: Carefully add 5 g of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: The reaction is typically complete within 16 hours, as indicated by the cessation of hydrogen uptake.

  • Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure it remains wet during filtration.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain dimethyl 3-aminophthalate as a solid. This product is often of sufficient purity for subsequent steps.

Authoritative Grounding: The choice of palladium on carbon as the catalyst for nitro group reduction is a well-established and highly efficient method in organic synthesis, known for its high yields and clean reaction profiles.

Visualization of the Key Transformation:

ReductionWorkflow DM3NP This compound Reduction Catalytic Hydrogenation (H2, Pd/C) DM3NP->Reduction DM3AP Dimethyl 3-Aminophthalate Reduction->DM3AP

Caption: Reduction of this compound to dimethyl 3-aminophthalate.

Applications in the Synthesis of Landmark Therapeutics

The synthetic utility of the 3-nitrophthalate scaffold is best exemplified by its application in the synthesis of groundbreaking drugs, most notably the immunomodulatory imide drugs (IMiDs).

Pomalidomide: A Third-Generation IMiD

Pomalidomide is a potent immunomodulatory agent used in the treatment of multiple myeloma. Its synthesis critically relies on the 3-nitrophthalate framework. While many reported syntheses start from 3-nitrophthalic anhydride, this anhydride is directly derived from 3-nitrophthalic acid, the precursor to this compound. The core strategy involves the condensation of 3-nitrophthalic anhydride with 3-aminopiperidine-2,6-dione, followed by the reduction of the nitro group.[5][6]

Synthetic Rationale: The condensation reaction forms the phthalimide ring system, while the subsequent reduction of the nitro group to an amine is crucial for the biological activity of pomalidomide. This amino group is essential for its interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex, the key molecular target of IMiDs.[7]

Visualization of Pomalidomide Synthesis Logic:

PomalidomideSynthesis ThreeNitrophthalicAnhydride 3-Nitrophthalic Anhydride (from 3-Nitrophthalic Acid) Condensation Condensation ThreeNitrophthalicAnhydride->Condensation AminoPiperidinedione 3-Aminopiperidine-2,6-dione AminoPiperidinedione->Condensation NitroPomalidomide 3-Nitro-Pomalidomide Condensation->NitroPomalidomide Reduction Nitro Group Reduction NitroPomalidomide->Reduction Pomalidomide Pomalidomide Reduction->Pomalidomide

Caption: Key steps in the synthesis of Pomalidomide.

Apremilast: A PDE4 Inhibitor

Apremilast is an oral medication for the treatment of certain types of psoriasis and psoriatic arthritis. The synthesis of this important therapeutic also leverages the 3-aminophthalic acid scaffold, which is directly accessible from 3-nitrophthalic acid.[8][9] 3-Aminophthalic acid serves as a precursor for the construction of the phthalimide core of Apremilast.[10]

Synthetic Insight: The amino group of 3-aminophthalic acid is first protected, typically by acetylation, and then the molecule is condensed with the appropriate side chain to form the final drug. This highlights the versatility of the aminophthalate core in constructing complex drug molecules.

Future Horizons: The Potential of this compound Derivatives as Kinase Inhibitors

While the role of the 3-nitrophthalate scaffold in IMiDs is well-established, its potential in other therapeutic areas, such as kinase inhibition, is an exciting and emerging field of research. Many kinase inhibitors feature heterocyclic cores that can potentially be accessed from dimethyl 3-aminophthalate. For instance, the synthesis of quinazolinediones, a privileged scaffold in kinase inhibitor design, can be envisioned starting from 3-aminophthalic acid derivatives.

The structural similarity of dimethyl 3-aminophthalate to anthranilic acid esters, which are common starting materials for the synthesis of various kinase inhibitors, suggests that it could be a valuable precursor for novel inhibitor scaffolds. The two ester groups offer additional points for diversification, allowing for the fine-tuning of physicochemical properties and target engagement.

Hypothetical Synthetic Pathway to a Kinase Inhibitor Scaffold:

KinaseInhibitorPathway DM3AP Dimethyl 3-Aminophthalate Cyclization Cyclization with a suitable partner DM3AP->Cyclization HeterocyclicCore Novel Heterocyclic Core (e.g., Quinazolinedione) Cyclization->HeterocyclicCore Functionalization Further Functionalization HeterocyclicCore->Functionalization KinaseInhibitor Potential Kinase Inhibitor Functionalization->KinaseInhibitor

Sources

An In-Depth Technical Guide to Dimethyl 3-nitrophthalate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 3-nitrophthalate, a key organic intermediate, holds significant importance in the landscape of synthetic chemistry, particularly in the development of novel pharmaceutical compounds and other bioactive molecules.[1] Its unique molecular architecture, featuring a nitro group and two vicinal methoxycarbonyl functionalities on a benzene ring, imparts a distinct reactivity profile that is highly valuable for the construction of complex molecular frameworks. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it a versatile precursor for a variety of chemical transformations.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications in the field of drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound is a solid, crystalline compound, typically appearing as a white to light yellow powder.[3] A thorough understanding of its physical and chemical properties is paramount for its effective utilization in research and development.

Structure:

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name Dimethyl 3-nitrobenzene-1,2-dicarboxylate[3]
Synonyms 3-Nitrophthalic acid dimethyl ester[3]
CAS Number 13365-26-9[3]
Molecular Formula C₁₀H₉NO₆[3]
Molecular Weight 239.18 g/mol [3]
Appearance White to light yellow crystalline powder[3]
Melting Point 67-71 °C[3]
Solubility Insoluble in water.[3]

Synthesis of this compound

The most common and efficient method for the preparation of this compound is through the esterification of its corresponding dicarboxylic acid, 3-nitrophthalic acid.[4]

Reaction Scheme:

Synthesis 3-Nitrophthalic_Acid 3-Nitrophthalic Acid Dimethyl_3-nitrophthalate This compound 3-Nitrophthalic_Acid->Dimethyl_3-nitrophthalate Esterification Methanol Methanol (CH3OH) Methanol->Dimethyl_3-nitrophthalate Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Dimethyl_3-nitrophthalate

Caption: Synthesis of this compound.

Experimental Protocol: Esterification of 3-Nitrophthalic Acid

This protocol is adapted from a patented method for the synthesis of Dimethyl 3-aminophthalate, where this compound is a key intermediate.[4]

Materials:

  • 3-Nitrophthalic acid

  • Methanol (reagent grade)

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-nitrophthalic acid. To this, add a sufficient amount of methanol to act as both the solvent and the esterifying agent.

  • Heating: Gently heat the mixture to a temperature between 40-60 °C while stirring to facilitate the dissolution of the 3-nitrophthalic acid.

  • Addition of Thionyl Chloride: Once the 3-nitrophthalic acid has completely dissolved, slowly add thionyl chloride dropwise to the reaction mixture using a dropping funnel. The addition should be performed cautiously as the reaction can be exothermic.

  • Reaction: Maintain the reaction temperature and continue stirring for a period sufficient to ensure complete esterification. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The excess methanol and volatile byproducts are removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude this compound can be purified by crystallization from a suitable solvent to yield a product of high purity.

Self-Validation: The purity of the synthesized this compound should be confirmed by measuring its melting point and comparing it to the literature value (67-71 °C). Further characterization by spectroscopic methods (NMR, IR, MS) is essential to confirm the structure and purity.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the ester groups. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.5-8.5 ppm), with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitro and ester groups. The two methyl groups will each give a singlet, likely in the region of δ 3.9-4.1 ppm.[5]

  • ¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons and the carbonyl and methyl carbons of the ester groups. The aromatic carbons will resonate in the range of δ 120-150 ppm. The two non-equivalent carbonyl carbons of the ester groups are expected to appear around δ 165-170 ppm, and the methyl carbons will be observed in the upfield region, typically around δ 52-54 ppm.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for its functional groups.[8][9][10][11]

Table 2: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
1730-1715StrongC=O stretch (ester)
1550-1475StrongAsymmetric NO₂ stretch
1360-1290StrongSymmetric NO₂ stretch
1300-1150StrongC-O stretch (ester)
Mass Spectrometry (MS)

The mass spectrum of this compound will show the molecular ion peak (M⁺) at m/z 239. The fragmentation pattern will be characteristic of aromatic esters and nitro compounds.[12][13][14][15][16] Common fragmentation pathways include the loss of a methoxy group (-OCH₃, m/z 31) to give a peak at m/z 208, and the loss of a methoxycarbonyl group (-COOCH₃, m/z 59) resulting in a peak at m/z 180. Further fragmentation of the aromatic ring and the nitro group will also be observed.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by its three functional groups: the two ester groups and the nitro group.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, providing access to Dimethyl 3-aminophthalate, a valuable precursor for the synthesis of various heterocyclic compounds and other functionalized molecules.[4]

Reaction Scheme:

Reduction Dimethyl_3-nitrophthalate This compound Dimethyl_3-aminophthalate Dimethyl 3-aminophthalate Dimethyl_3-nitrophthalate->Dimethyl_3-aminophthalate Reduction Reducing_Agent Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) Reducing_Agent->Dimethyl_3-aminophthalate

Caption: Reduction of this compound.

1. Using Tin(II) Chloride (SnCl₂):

This is a classic and reliable method for the reduction of aromatic nitro compounds.[17][18][19]

Experimental Protocol:

  • Dissolution: Dissolve this compound in a suitable solvent, such as ethanol or ethyl acetate.

  • Addition of Reagent: Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) to the solution, followed by the slow addition of concentrated hydrochloric acid (HCl).

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated to ensure complete reduction.

  • Work-up: After the reaction is complete, the mixture is carefully neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate tin salts, which are then removed by filtration. The organic product is extracted with a suitable solvent, dried, and concentrated.

2. Catalytic Hydrogenation:

This method offers a cleaner and often more efficient alternative to metal-acid reductions.[20][21][22][23][24]

Experimental Protocol:

  • Setup: In a hydrogenation vessel, dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt. %).

  • Hydrogenation: The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at atmospheric or slightly elevated pressure) until the starting material is consumed.

  • Work-up: The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield the product.

Hydrolysis of the Ester Groups

The ester groups of this compound can be hydrolyzed under either acidic or basic conditions to yield 3-nitrophthalic acid.[25]

Reaction Scheme:

Hydrolysis Dimethyl_3-nitrophthalate This compound 3-Nitrophthalic_Acid 3-Nitrophthalic Acid Dimethyl_3-nitrophthalate->3-Nitrophthalic_Acid Hydrolysis Base Base (e.g., NaOH) Base->3-Nitrophthalic_Acid

Caption: Hydrolysis of this compound.

Experimental Protocol (Base-Catalyzed Hydrolysis):

  • Reaction Setup: Dissolve this compound in a suitable solvent mixture, such as methanol and water.

  • Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the reaction mixture.

  • Heating: Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

  • Work-up: After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the 3-nitrophthalic acid. The solid product is then collected by filtration, washed with cold water, and dried.

Applications in Drug Discovery and Development

This compound serves as a versatile building block in the synthesis of a wide range of biologically active molecules.[1][2][26][27][28][29][30][31] Its utility stems from the ability to introduce a substituted phthalate moiety into a target molecule and the subsequent transformations of the nitro group.

The reduction of the nitro group to an amine is a particularly powerful transformation, as the resulting amino-diester can be used in the construction of various heterocyclic systems, which are prevalent in many pharmaceutical agents. For instance, the amino-diester can undergo condensation reactions with various electrophiles to form heterocycles such as phthalimides, quinazolinediones, and benzodiazepines, scaffolds that are known to exhibit a broad spectrum of biological activities.

While direct examples of this compound in the synthesis of marketed drugs are not extensively documented in readily available literature, its precursor, 3-nitrophthalic acid, and its derivatives are key components in the synthesis of various important compounds. The principles of using this scaffold are well-established in medicinal chemistry.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined set of physical and chemical properties. Its synthesis is straightforward, and its reactivity, particularly the reduction of the nitro group and hydrolysis of the ester functionalities, allows for its use in the construction of a diverse array of more complex molecules. For researchers and scientists in the field of drug discovery and development, a comprehensive understanding of this compound's characteristics and reactivity is essential for its effective application as a key building block in the synthesis of novel therapeutic agents.

References

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The Nitro Group as a Key Modulator of Reactivity and Properties in Dimethyl 3-nitrophthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Dimethyl 3-nitrophthalate is a substituted aromatic compound whose chemical behavior is fundamentally governed by the potent electronic effects of its nitro substituent. This technical guide provides an in-depth analysis of the nitro group's influence on the molecular architecture, chemical reactivity, and spectroscopic properties of this compound. We will explore the synergistic electron-withdrawing nature of the nitro and methoxycarbonyl groups, the resulting activation of the aromatic ring towards nucleophilic attack, and the deactivation towards electrophilic substitution. Key applications, particularly the compound's role as a precursor to Dimethyl 3-aminophthalate, are discussed, supported by a detailed experimental protocol for the nitro group reduction. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical intermediate.

Molecular Architecture of this compound

This compound, also known by its IUPAC name dimethyl 3-nitrobenzene-1,2-dicarboxylate, is a trifunctionalized benzene derivative.[1] Its structure consists of an aromatic ring substituted with two adjacent (ortho) methoxycarbonyl groups (-COOCH₃) at positions C1 and C2, and a nitro group (-NO₂) at position C3.

This specific arrangement of three powerful electron-withdrawing groups (EWGs) on a benzene ring creates a highly electron-deficient aromatic system, which is the primary determinant of its chemical character.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13365-26-9[1]
Molecular Formula C₁₀H₉NO₆[1]
Molecular Weight 239.18 g/mol [1][2]
Appearance White to light yellow solid/crystal[1]
Melting Point 68-70 °C[2]

The Dominant Electronic Influence of the Nitro Group

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry.[3][4] Its influence stems from a combination of two distinct electronic mechanisms: the inductive effect and the resonance effect.

The Inductive Effect (-I)

Due to the high electronegativity of the nitrogen and oxygen atoms, the nitro group strongly pulls electron density away from the benzene ring through the sigma (σ) bond framework.[5] This effect acidifies the C-H bonds adjacent to the nitro group and reduces the overall electron density of the ring.[3]

The Resonance Effect (-M)

The nitro group can delocalize pi (π) electrons from the aromatic ring onto its own oxygen atoms.[5][6] This is possible because the nitrogen atom bears a formal positive charge and is double-bonded to one oxygen and single-bonded to another (with a formal negative charge), creating a powerful electron sink. This delocalization, also known as the mesomeric effect, is most pronounced at the ortho and para positions relative to the nitro group.

Synergy with Methoxycarbonyl Groups

The two methoxycarbonyl groups also act as electron-withdrawing substituents, primarily through resonance. The cumulative effect of all three EWGs renders the aromatic ring exceptionally electrophilic and highly deactivated towards traditional electrophilic aromatic substitution (EAS) reactions.[7]

Electronic_Effects cluster_structure This compound cluster_effects Dominant Electronic Effects mol inductive Inductive Effect (-I) Sigma-bond polarization due to high electronegativity of N and O atoms. Withdraws electron density from entire ring. inductive->mol σ-withdrawal resonance Resonance Effect (-M) Pi-electron delocalization from the ring into the NO₂ group. Strongly withdraws density from ortho/para positions. Stabilizes negative charge in the ring. resonance->mol π-delocalization

Caption: Inductive and Resonance effects of the nitro group.

Impact on Chemical Reactivity

The profound electron deficiency created by the nitro group dictates the reactivity of this compound, making it a prime candidate for nucleophilic reactions while being resistant to electrophilic ones.

Activation towards Nucleophilic Aromatic Substitution (SₙAr)

Aromatic rings bearing strong electron-withdrawing groups, like the nitro group, are activated for nucleophilic aromatic substitution (SₙAr).[3][7] This reaction proceeds via an addition-elimination mechanism. Although this compound lacks a conventional leaving group like a halide, the principle remains: the ring is highly susceptible to attack by nucleophiles. The nitro group plays a critical role by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[8] This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack.[7][9]

SNAr_Mechanism start Nitro-Activated Aryl Halide (General Substrate) step1 Step 1: Nucleophilic Attack (Rate-Determining) start->step1 + Nu⁻ intermediate Meisenheimer Complex (Resonance-Stabilized Anion) step1->intermediate Forms stabilized intermediate intermediate->intermediate Charge delocalized into NO₂ group step2 Step 2: Elimination of Leaving Group intermediate->step2 Rearomatization product Substitution Product step2->product - X⁻

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Deactivation towards Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution reactions rely on the nucleophilic character of the benzene ring attacking a strong electrophile. The presence of three potent EWGs on this compound severely diminishes the ring's electron density, thereby deactivating it towards EAS.[5][6] Forcing conditions would be required for any further substitution, which would be directed to the meta position relative to the existing groups.

Reactivity of the Nitro Group: Reduction to an Amine

The most synthetically valuable reaction of this compound is the reduction of its nitro group to form Dimethyl 3-aminophthalate.[10][11] This transformation converts the powerful electron-withdrawing nitro group into an electron-donating amino group (-NH₂), completely altering the electronic properties of the molecule.[12] The resulting product is a crucial building block for pharmaceuticals and heterocyclic compounds.[10]

This reduction can be achieved through various methods, including catalytic hydrogenation or using dissolving metals.[13] The Béchamp reduction, using iron metal in acidic media, is a classic and effective method.[13]

Experimental Protocol: Reduction of this compound

This protocol is adapted from established methods for the reduction of aromatic nitro compounds using iron.[13][14]

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charging Flask: To the flask, add this compound (1.0 eq) and granulated tin (2.2 eq) or iron powder (3.0 eq).[14]

  • Solvent Addition: Add ethanol or methanol as a solvent.

  • Acid Addition: Begin stirring the mixture. Slowly add concentrated hydrochloric acid (4.0 eq) dropwise via an addition funnel over 30 minutes. The reaction is exothermic; maintain control by adjusting the addition rate or using a water bath if necessary.[14]

  • Reaction: After the addition is complete, heat the mixture to reflux for 1-2 hours until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully add a solution of sodium hydroxide to make the solution strongly alkaline, which dissolves the tin/iron salts.[14]

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Dimethyl 3-aminophthalate. Further purification can be achieved by chromatography or recrystallization.

G cluster_workflow Workflow: Nitro Group Reduction A 1. Reaction Setup (Flask, Condenser, Stirrer) B 2. Reagent Charging - this compound - Fe Powder / Sn Granules - Solvent (e.g., Ethanol) A->B C 3. Acid Addition (Slow, Dropwise HCl) B->C Exothermic Control Temp! D 4. Reflux (1-2 hours) C->D E 5. Basification (NaOH solution) D->E Cool to RT F 6. Extraction (Ethyl Acetate) E->F G 7. Purification (Drying, Evaporation) F->G H Product: Dimethyl 3-aminophthalate G->H

Sources

An In-depth Technical Guide to the Core Reaction Mechanisms of Dimethyl 3-nitrophthalate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 3-nitrophthalate is a versatile aromatic compound that serves as a valuable intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, dyes, and polymers. Its chemical reactivity is dominated by three key features: the electrophilic nature of the aromatic ring, which is activated by the electron-withdrawing nitro group; the susceptibility of the nitro group to reduction; and the reactivity of the two methyl ester functionalities. Understanding the fundamental reaction mechanisms of this compound is paramount for its effective utilization in synthetic chemistry. This guide provides an in-depth exploration of these core reactions, offering both theoretical insights and practical, field-proven experimental protocols.

Chemical and Physical Properties

A solid understanding of the physicochemical properties of this compound is essential for its safe handling and for the design of effective reaction protocols.

PropertyValue
Molecular Formula C₁₀H₉NO₆[1]
Molecular Weight 239.18 g/mol [1]
Appearance Colorless or light yellow solid[2]
Melting Point 68-69 °C
Boiling Point 314.6 °C at 760 mmHg
CAS Number 13365-26-9[1]

Synthesis of this compound

The most common route to this compound begins with the nitration of phthalic anhydride, which yields a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid. This is followed by the separation of the 3-nitro isomer and subsequent esterification.

Step 1: Synthesis of 3-Nitrophthalic Acid

The nitration of phthalic anhydride with a mixture of fuming nitric acid and concentrated sulfuric acid is a well-established procedure. The 3-nitro and 4-nitro isomers are formed in this reaction and can be separated based on their differential solubility in water.

Experimental Protocol: Preparation of 3-Nitrophthalic Acid [3]

  • Reaction Setup: In a 2-liter beaker, place 650 mL of concentrated sulfuric acid and 500 g of phthalic anhydride. Stir the mixture mechanically.

  • Nitration: To the stirred suspension, slowly add a mixture of 410 mL of fuming nitric acid (sp. gr. 1.50) and 270 mL of concentrated sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 100-110 °C. After the addition is complete, continue stirring for an additional 4-5 hours at 100-110 °C.

  • Work-up: Allow the reaction mixture to cool overnight and then pour it into 1.5 liters of water. Filter the resulting solid mixture of 3- and 4-nitrophthalic acids.

  • Separation: Transfer the wet cake to a beaker and stir thoroughly with 200 mL of water. This dissolves a large portion of the 4-nitrophthalic acid. Filter the mixture by suction.

  • Purification: Dissolve the remaining solid in 200-300 mL of boiling water, filter the hot solution, and allow it to crystallize overnight.

  • Isolation: Collect the crystals of 3-nitrophthalic acid by suction filtration and air-dry. The typical yield is 200-220 g.

Step 2: Esterification to this compound

The conversion of 3-nitrophthalic acid to its dimethyl ester can be achieved through Fischer esterification using methanol in the presence of an acid catalyst, or by reaction with a chlorinating agent followed by methanol.

Experimental Protocol: Preparation of this compound [4]

  • Reaction Setup: To a solution of 3-nitrophthalic acid in methanol at 40-60 °C, slowly add thionyl chloride.

  • Reaction: Maintain the temperature and stir the reaction mixture until the reaction is complete (monitored by TLC).

  • Isolation: Remove the methanol under reduced pressure to obtain the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., methanol) to yield pure this compound.

Synthesis_of_Dimethyl_3_nitrophthalate cluster_step1 Step 1: Nitration cluster_step2 Step 2: Esterification Phthalic_Anhydride Phthalic Anhydride Nitrophthalic_Acids Mixture of 3- and 4- Nitrophthalic Acids Phthalic_Anhydride->Nitrophthalic_Acids Nitration Nitrating_Mixture HNO₃ / H₂SO₄ 3_Nitrophthalic_Acid 3-Nitrophthalic Acid Nitrophthalic_Acids->3_Nitrophthalic_Acid Separation Dimethyl_3_nitrophthalate This compound 3_Nitrophthalic_Acid->Dimethyl_3_nitrophthalate Esterification Methanol Methanol (CH₃OH)

Caption: Synthesis of this compound.

Core Reaction Mechanisms

Reduction of the Nitro Group

The conversion of the nitro group to an amino group is a synthetically powerful transformation as it dramatically alters the electronic properties of the aromatic ring, converting a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one.[1]

Mechanism Overview: The reduction of a nitro group is a six-electron process that can proceed through various intermediates, such as nitroso and hydroxylamino species. The two most prevalent methods for this transformation are catalytic hydrogenation and the use of dissolving metals in acidic media.

Catalytic Hydrogenation: This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, with a source of hydrogen gas or a transfer hydrogenation reagent like ammonium formate. The reaction proceeds on the surface of the metal catalyst where the nitro group is sequentially reduced to the amine.

Experimental Protocol: Catalytic Hydrogenation of this compound [4]

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound in a suitable solvent, such as methanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (typically 1-5 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-4 atm) while stirring the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain dimethyl 3-aminophthalate. The product can be further purified by recrystallization or column chromatography if necessary.

Nitro_Reduction Start This compound Product Dimethyl 3-aminophthalate Start->Product Catalytic Hydrogenation Hydrogen H₂ / Pd/C

Caption: Reduction of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group significantly activates the aromatic ring of this compound towards nucleophilic attack. This allows for the displacement of a suitable leaving group, or in its absence, the displacement of a hydrogen atom under certain conditions, a reaction of growing importance. While the ester groups are also electron-withdrawing, the nitro group's influence is dominant, particularly for positions ortho and para to it.

Mechanism Overview: The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group departs, restoring the aromaticity of the ring. For a successful SNAr reaction, the presence of a strong electron-withdrawing group ortho or para to the leaving group is crucial for stabilizing the Meisenheimer complex.

In the case of this compound, there is no conventional leaving group like a halide. However, nucleophilic substitution of a hydrogen atom (SNAr-H) can be achieved, often requiring an oxidizing agent to remove the hydride ion in the final step. Alternatively, under forcing conditions, one of the methoxy groups of the esters could potentially act as a leaving group, though this is less common. A more plausible scenario for SNAr on this substrate would involve prior modification to introduce a better leaving group.

Representative Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol is a representative procedure for the reaction of an activated aryl halide with an amine nucleophile and can be adapted for this compound derivatives bearing a suitable leaving group.

  • Reaction Setup: Dissolve the this compound derivative in a polar aprotic solvent such as DMF or DMSO in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add the amine nucleophile (e.g., piperidine, morpholine) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) to the reaction mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically 80-150 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

SNAr_Mechanism Substrate Activated Aromatic Ring (with leaving group L) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Substrate->Meisenheimer Addition (slow) Nucleophile Nucleophile (Nu⁻) Product Substituted Aromatic Ring Meisenheimer->Product Elimination (fast)

Caption: General Mechanism of Nucleophilic Aromatic Substitution.

Hydrolysis of the Ester Groups

The two methyl ester groups of this compound can be hydrolyzed to the corresponding carboxylic acid groups under either acidic or basic conditions. This reaction is fundamental for converting the ester into the dicarboxylic acid, which can then be used in further synthetic transformations, such as polymerization or the formation of acid chlorides.

Mechanism Overview:

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide ion as the leaving group, to form the carboxylic acid. The methoxide ion then deprotonates the carboxylic acid to form the carboxylate salt and methanol. An acidic workup is required to protonate the carboxylate and obtain the dicarboxylic acid.

  • Acid-Catalyzed Hydrolysis: This is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated as a leaving group, and deprotonation of the resulting species yields the carboxylic acid.

Experimental Protocol: Base-Catalyzed Hydrolysis of this compound

  • Reaction Setup: Dissolve this compound in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., NaOH or KOH).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify to a low pH (e.g., pH 1-2) with a strong acid (e.g., concentrated HCl).

  • Isolation: The 3-nitrophthalic acid will precipitate out of the solution. Collect the solid by suction filtration.

  • Purification: Wash the solid with cold water and dry it to obtain the pure 3-nitrophthalic acid.

Hydrolysis_Mechanisms cluster_base Base-Catalyzed Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis Ester_B Ester Tetrahedral_B Tetrahedral Intermediate Ester_B->Tetrahedral_B Nucleophilic Attack Hydroxide OH⁻ Carboxylate Carboxylate Tetrahedral_B->Carboxylate Elimination of CH₃O⁻ Carboxylic_Acid_B Carboxylic Acid Carboxylate->Carboxylic_Acid_B Protonation Acid_Workup H₃O⁺ Ester_A Ester Protonated_Ester Protonated Ester Ester_A->Protonated_Ester Protonation H3O+ H₃O⁺ Tetrahedral_A Tetrahedral Intermediate Protonated_Ester->Tetrahedral_A Nucleophilic Attack Water H₂O Carboxylic_Acid_A Carboxylic Acid Tetrahedral_A->Carboxylic_Acid_A Elimination of CH₃OH

Sources

An In-depth Technical Guide to Dimethyl 3-Nitrophthalate: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 3-nitrophthalate, a seemingly unassuming diester, holds a significant position in the landscape of synthetic organic chemistry. Its strategic placement of a nitro group and two ester functionalities on an aromatic ring makes it a versatile and valuable intermediate. This guide provides a comprehensive overview of this compound, tracing its historical roots from the early investigations of nitrated phthalic acids to its contemporary applications as a key building block in the synthesis of high-value molecules, including pharmaceuticals. We will delve into its synthesis, exploring both classical and modern methodologies with a focus on the underlying chemical principles. Furthermore, this guide will offer a detailed characterization of the compound, including its physicochemical properties and a full analysis of its spectroscopic data. Finally, we will examine its pivotal role in the development of therapeutic agents, most notably the immunomodulatory drug Pomalidomide, thereby underscoring its relevance to the pharmaceutical industry.

Historical Perspective: The Genesis of a Versatile Intermediate

The story of this compound is intrinsically linked to the broader exploration of substituted phthalic acids in the late 19th century. While a definitive "discovery" of the dimethyl ester in a single publication is elusive in early literature, its existence is a logical extension of the foundational work on its parent acid, 3-nitrophthalic acid.

Initial investigations were centered on the nitration of phthalic acid and its anhydride. In 1871, Faust reported on the esterification of nitrophthalic acid, observing the formation of a crystalline ethyl hydrogen ester in the cold, and an oily normal (diethyl) ester upon heating.[1] A decade later, Miller expanded on this, demonstrating that the nitration of phthalic acid yields a mixture of 3- and 4-nitrophthalic acids.[1] Miller's work was crucial as it highlighted the challenge of isomeric separation and the differential reactivity of the two isomers upon esterification. He noted that 3-nitrophthalic acid predominantly formed the monoester (the acid ester), a phenomenon later understood to be due to the steric hindrance imposed by the nitro group on the adjacent carboxyl group.[1]

The early 20th century saw further studies into the esterification of 3-nitrophthalic acid. A 1901 paper by McKenzie in the Journal of the Chemical Society detailed the formation of the "normal ester" (diester) when 3-nitrophthalic acid was esterified using the Fischer-Speier method with amyl alcohol, indicating that with sufficient incentive (like heat and an acid catalyst), the formation of the diester was achievable.[1]

It wasn't until the advent of modern spectroscopic techniques that this compound was fully and unambiguously characterized. A pivotal publication by Williams, Relles, and Manello in the Journal of Organic Chemistry in 1977 provided key 13C NMR data for the compound, solidifying its structural identity for the modern chemist.[2][3]

Synthesis of this compound: A Tale of Two Methodologies

The synthesis of this compound is a two-stage process: the nitration of a phthalic acid precursor followed by the diesterification of the resulting 3-nitrophthalic acid.

Stage 1: Synthesis of 3-Nitrophthalic Acid

The most common starting material for this synthesis is phthalic anhydride due to its low cost and high reactivity. The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.

  • In a flask equipped with a stirrer and a dropping funnel, add phthalic anhydride to concentrated sulfuric acid.

  • Heat the mixture to approximately 80°C with stirring to ensure dissolution.

  • Slowly add fuming nitric acid dropwise, maintaining the reaction temperature between 100-110°C. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • After the addition is complete, continue heating and stirring for an additional 2 hours to drive the reaction to completion.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it into cold water to precipitate the crude product, which is a mixture of 3- and 4-nitrophthalic acids.

  • The isomeric mixture is then separated. 3-nitrophthalic acid is less soluble in hot water than its 4-nitro isomer. Therefore, the crude product is recrystallized from hot water. Upon cooling, the 3-nitrophthalic acid crystallizes out, while the more soluble 4-nitrophthalic acid remains in the mother liquor.

Rationale for Experimental Choices: The use of concentrated sulfuric acid is crucial as it facilitates the formation of the nitronium ion, the active electrophile in this aromatic substitution reaction. The temperature is carefully controlled to prevent dinitration and excessive charring. The separation by recrystallization leverages the difference in solubility between the two isomers, a common and effective purification technique.

Stage 2: Esterification of 3-Nitrophthalic Acid

Two primary methods are employed for the conversion of 3-nitrophthalic acid to its dimethyl ester: the classical Fischer esterification and a more modern approach using thionyl chloride.

This is a classic acid-catalyzed esterification.

  • Suspend 3-nitrophthalic acid in an excess of anhydrous methanol. Methanol serves as both the reactant and the solvent.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours. The reaction is an equilibrium process, and using a large excess of methanol helps to drive the equilibrium towards the product side (Le Châtelier's principle).

  • After the reaction is complete (monitored by TLC), cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

  • Purify the product by recrystallization, typically from a mixture of ethyl acetate and hexanes.

Causality Behind Experimental Choices: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The reaction is reversible, hence the use of excess methanol and the removal of water (though in this case, the equilibrium is primarily driven by the high concentration of the alcohol). The workup with sodium bicarbonate is essential to remove the acid catalyst, which would otherwise catalyze the reverse reaction (hydrolysis) upon exposure to water.

This method proceeds via an acid chloride intermediate and is generally faster and not reversible.

  • Dissolve 3-nitrophthalic acid in anhydrous methanol at room temperature.

  • Cool the solution in an ice bath and slowly add thionyl chloride (SOCl₂) dropwise. The reaction of thionyl chloride with methanol generates HCl in situ, which catalyzes the esterification.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • The workup is similar to the Fischer esterification, involving dissolution in an organic solvent and washing with sodium bicarbonate solution to remove any acidic byproducts.

  • Purify the product by recrystallization.

Causality Behind Experimental Choices: Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. This intermediate is much more electrophilic than the protonated carboxylic acid in the Fischer esterification and reacts rapidly with methanol. The reaction is essentially irreversible as the byproducts (SO₂ and HCl) are gases and are removed from the reaction mixture. This method often gives higher yields and is faster than the Fischer esterification.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_esterification Esterification PA Phthalic Anhydride Nitration Nitration PA->Nitration Acids Conc. HNO₃ Conc. H₂SO₄ Acids->Nitration NPA_mix Mixture of 3- and 4- Nitrophthalic Acids Nitration->NPA_mix Recryst Recrystallization (hot water) NPA_mix->Recryst NPA3 3-Nitrophthalic Acid Recryst->NPA3 Fischer Fischer Esterification NPA3->Fischer Thionyl Thionyl Chloride Method NPA3->Thionyl DMNP Dimethyl 3-Nitrophthalate Fischer->DMNP Thionyl->DMNP MeOH_H2SO4 Methanol (excess) H₂SO₄ (cat.) MeOH_H2SO4->Fischer MeOH_SOCl2 Methanol SOCl₂ MeOH_SOCl2->Thionyl

Caption: Overall synthesis workflow for this compound.

Physicochemical and Spectroscopic Characterization

This compound is a white to light-yellow crystalline solid at room temperature. A comprehensive understanding of its physical and spectral properties is essential for its use in research and development.

Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₁₀H₉NO₆[4][5]
Molecular Weight 239.18 g/mol [4][5]
Melting Point 67-71 °C[6]
Boiling Point 314.6 °C at 760 mmHgChemSrc
Density 1.35 g/cm³ChemSrc
Appearance White to cream crystalline powder[6]
CAS Number 13365-26-9[2][5]
Spectroscopic Analysis

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the two magnetically non-equivalent methyl ester protons.

  • Aromatic Region (δ 7.5 - 8.5 ppm): The three aromatic protons will appear in this region. Due to the electron-withdrawing effects of the nitro and ester groups, they will be shifted downfield. The splitting pattern will be complex due to coupling between the adjacent protons.

  • Methyl Ester Protons (δ ~3.9 ppm): Two distinct singlets are expected for the two methyl groups. The steric hindrance and electronic environment created by the adjacent nitro group cause the two ester groups to be non-equivalent, resulting in two separate signals.

The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton.

  • Carbonyl Carbons (δ ~165 ppm): The two ester carbonyl carbons will appear in this region.

  • Aromatic Carbons (δ 120 - 150 ppm): Six signals are expected for the six aromatic carbons. The carbon bearing the nitro group will be significantly shifted.

  • Methyl Carbons (δ ~53 ppm): The two methyl carbons of the ester groups will appear in the upfield region.

A key reference for the ¹³C NMR data is the 1977 paper by Williams, Relles, and Manello in the Journal of Organic Chemistry.[2][3]

The IR spectrum shows characteristic absorption bands for the functional groups present.

  • C=O Stretch (1730-1750 cm⁻¹): A strong, sharp peak in this region is characteristic of the ester carbonyl groups.

  • C-O Stretch (1200-1300 cm⁻¹): A strong band corresponding to the C-O single bond stretching of the ester groups.

  • N-O Stretch (1530-1550 cm⁻¹ and 1340-1360 cm⁻¹): Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group.

  • Aromatic C-H Stretch (>3000 cm⁻¹): Peaks in this region confirm the presence of aromatic C-H bonds.

  • Aromatic C=C Bending (1400-1600 cm⁻¹): Several peaks in this region are characteristic of the aromatic ring.

The mass spectrum provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): A peak at m/z = 239 corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways for phthalate esters include the loss of a methoxy group (-OCH₃, M-31) and a carbomethoxy group (-COOCH₃, M-59).

Applications in Drug Discovery and Development

The synthetic utility of this compound and its immediate precursor, 3-nitrophthalic anhydride, is prominently showcased in the synthesis of the immunomodulatory drug Pomalidomide.

Key Intermediate in the Synthesis of Pomalidomide

Pomalidomide is a third-generation immunomodulatory drug used in the treatment of multiple myeloma. The synthesis of Pomalidomide relies on the construction of a substituted phthalimide ring system, for which 3-nitrophthalic acid/anhydride is an ideal starting material.

Pomalidomide Synthesis Workflow

Pomalidomide_Synthesis NPA 3-Nitrophthalic Acid Dehydration Dehydration NPA->Dehydration Ac2O Acetic Anhydride Ac2O->Dehydration NPA_anhydride 3-Nitrophthalic Anhydride Dehydration->NPA_anhydride Condensation Condensation NPA_anhydride->Condensation Aminoglutarimide 3-Aminopiperidine- 2,6-dione Aminoglutarimide->Condensation Nitro_Pomalidomide 4-Nitro-Pomalidomide Intermediate Condensation->Nitro_Pomalidomide Reduction Reduction (e.g., Pd/C, H₂) Nitro_Pomalidomide->Reduction Pomalidomide Pomalidomide Reduction->Pomalidomide

Caption: Synthetic route to Pomalidomide from 3-Nitrophthalic Acid.

The synthesis begins with the dehydration of 3-nitrophthalic acid to 3-nitrophthalic anhydride, typically using acetic anhydride. This anhydride then undergoes a condensation reaction with 3-aminopiperidine-2,6-dione to form the phthalimide ring system of the 4-nitro-Pomalidomide intermediate. The final step is the reduction of the nitro group to an amine, yielding Pomalidomide. The nitro group in the starting material is strategically important as it serves as a precursor to the essential amino group in the final drug molecule.

Conclusion

This compound, born from the early explorations of aromatic chemistry, has evolved into a sophisticated tool for modern organic synthesis. Its preparation, rooted in classical nitration and esterification reactions, is well-understood and scalable. The compound's distinct physicochemical and spectroscopic properties have been thoroughly characterized, providing a solid foundation for its use in complex synthetic endeavors. The critical role of its parent acid in the synthesis of Pomalidomide highlights the enduring importance of this class of compounds in the pharmaceutical industry. As the demand for novel, complex small-molecule therapeutics continues to grow, the utility of versatile and strategically functionalized building blocks like this compound is set to expand, ensuring its continued relevance for researchers and drug development professionals.

References

  • Williams, F. J., Relles, H. M., & Manello, J. S. (1977). The Journal of Organic Chemistry, 42(21), 3419–3425.
  • Faust, A. (1871). Annalen der Chemie und Pharmacie, 160(1), 57-63.
  • ChemBK. (2024). 3-NITROPHTHALIC ACID DIMETHYL ESTER.
  • McKenzie, A. (1901). CXXL.—The esterification of 3-nitrophthalic acid. Journal of the Chemical Society, Transactions, 79, 1135-1141.
  • SpectraBase. (n.d.). 3-Nitrophthalic acid dimethyl ester.
  • Zenodo. (n.d.). CXXL-The Esterification of %Niti*ophthalic Acidd.
  • ChemSrc. (n.d.). This compound.

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Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of Dimethyl 3-Nitrophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethyl 3-nitrophthalate is a valuable chemical intermediate used in the synthesis of various organic compounds, including dyes, pesticides, and pharmaceuticals.[1] Notably, it serves as a key precursor in the synthesis of 3-aminophthalic acid derivatives, which are foundational moieties for chemiluminescent reagents like luminol.[2][3] This document provides a detailed, field-proven protocol for the synthesis of this compound from 3-nitrophthalic acid via a classic Fischer-Speier esterification reaction.

The protocol is designed to be self-validating, with in-depth explanations for each experimental choice, comprehensive safety guidelines, and robust methods for product characterization. Our objective is to equip researchers with a reliable and reproducible method to obtain high-purity this compound.

Reaction Principle: The Fischer-Speier Esterification

The synthesis proceeds via the Fischer-Speier esterification, a cornerstone reaction in organic chemistry first described in 1895.[4] This reaction involves the acid-catalyzed esterification of a carboxylic acid (3-nitrophthalic acid) with an alcohol (methanol).

Mechanism Overview: The reaction mechanism involves several equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The nucleophilic oxygen atom of the alcohol (methanol) attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The final deprotonation of the resulting oxonium ion yields the ester and regenerates the acid catalyst.[4][5]

To ensure a high yield, the chemical equilibrium must be shifted toward the products. This protocol achieves this by utilizing a large excess of methanol, which serves as both a reactant and the solvent, driving the reaction forward according to Le Châtelier's principle.[5][6]

Reaction_Scheme cluster_reactants Reactants cluster_products Products 3_Nitrophthalic_Acid 3-Nitrophthalic Acid Catalyst H₂SO₄ (catalyst) Reflux plus1 + Methanol Methanol (excess) Dimethyl_3_Nitrophthalate This compound plus2 + Water Water Catalyst->Dimethyl_3_Nitrophthalate

Caption: Overall reaction scheme for the synthesis.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaM.W. ( g/mol )Notes
3-Nitrophthalic Acid603-11-2C₈H₅NO₆211.13Purity ≥95%
Methanol (Anhydrous)67-56-1CH₄O32.04Reagent grade, serves as reactant and solvent
Sulfuric Acid (Conc.)7664-93-9H₂SO₄98.0898%, catalyst
Sodium Bicarbonate144-55-8NaHCO₃84.01For neutralization
Deionized Water7732-18-5H₂O18.02For work-up and washing
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Drying agent (optional, for solvent extraction)
Diethyl Ether60-29-7C₄H₁₀O74.12For extraction (optional)
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Glass funnel

  • Beakers (400 mL, 100 mL)

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula and weighing paper

  • pH indicator strips

  • Melting point apparatus

  • FT-IR and NMR spectrometers for analysis

Health and Safety Precautions

This procedure must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves, must be worn at all times.[7][8][9]

  • 3-Nitrophthalic Acid: Causes skin irritation and serious eye damage. May cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[8][9][10]

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

  • Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. Highly corrosive. Handle with extreme care, adding it slowly to the reaction mixture to prevent splashing.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local environmental regulations.

Detailed Experimental Protocol

This protocol is based on the principles of Fischer esterification for dicarboxylic acids.

Workflow Diagram

Caption: Step-by-step experimental workflow.

Step 1: Reaction Setup
  • Place a magnetic stir bar into a 250 mL round-bottom flask.

  • Add 10.55 g (0.05 mol) of 3-nitrophthalic acid to the flask.

  • Add 100 mL of anhydrous methanol. Methanol acts as both the solvent and the esterifying agent.

  • Stir the mixture at room temperature to dissolve the acid. The solubility is high, so it should dissolve readily.[7]

Step 2: Acid Catalysis
  • In a fume hood, carefully and slowly add 2.0 mL of concentrated sulfuric acid to the stirring methanol solution.

  • Causality Note: The addition should be dropwise as the dissolution of sulfuric acid in methanol is highly exothermic. Adding it too quickly can cause the solution to boil violently.

  • Attach a reflux condenser to the flask and ensure a steady flow of cold water through the condenser jacket.

Step 3: Reflux
  • Heat the reaction mixture to a gentle reflux (approximately 65-70°C) using a heating mantle or water bath.

  • Continue refluxing with constant stirring for 2 to 4 hours.

  • Expertise Note: Reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired. The disappearance of the starting carboxylic acid spot indicates reaction completion.

Step 4: Work-up and Isolation
  • After the reflux period, turn off the heat and allow the flask to cool to room temperature.

  • Prepare a 400 mL beaker containing 200 mL of ice-cold deionized water.

  • Slowly pour the cooled reaction mixture into the beaker of ice water while stirring. The product, this compound, is insoluble in water and will precipitate as a solid.[1]

  • Cool the entire mixture in an ice bath for 15-20 minutes to maximize precipitation.

  • Neutralization: Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) portion-wise to the mixture until the effervescence ceases and the pH of the solution is approximately 7.[6][11] This step neutralizes the sulfuric acid catalyst and any unreacted 3-nitrophthalic acid, converting the latter into its water-soluble sodium salt.

  • Isolate the crude product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with two 50 mL portions of cold deionized water to remove any inorganic salts and water-soluble impurities.

Step 5: Purification (Recrystallization)
  • Transfer the crude solid to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot methanol to just dissolve the solid.

  • Once dissolved, slowly add deionized water dropwise until the solution becomes slightly cloudy (the cloud point), indicating the start of precipitation.

  • Re-heat the solution gently until it becomes clear again.

  • Allow the flask to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process. Slow cooling is crucial for the formation of large, pure crystals.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of a cold methanol/water (1:1) mixture.

Step 6: Drying
  • Dry the purified product in a desiccator under vacuum or in a vacuum oven at a low temperature (~40°C) to a constant weight.

  • The final product should be a colorless or light-yellow crystalline solid.[1]

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

ParameterExpected ResultSource
Appearance Colorless or light-yellow crystalline solid[1]
Melting Point 80-81°C[1]
Yield Theoretical: 11.96 g. Typical: 75-85%-
Melting Point

A sharp melting point range of 1-2°C that is close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

FT-IR Spectroscopy

The infrared spectrum should display characteristic absorption bands confirming the presence of the key functional groups.

  • C=O Stretch (Ester): A strong, sharp peak around 1730 cm⁻¹.

  • C-O Stretch (Ester): Peaks in the 1300-1100 cm⁻¹ region.

  • N-O Stretch (Nitro group): Two distinct peaks, typically around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

  • Ar-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

NMR Spectroscopy

NMR spectroscopy provides definitive structural confirmation. The solvent for NMR is typically CDCl₃.

  • ¹H NMR:

    • Aromatic Protons (3H): Complex multiplet signals in the range of δ 7.5-8.5 ppm.

    • Methyl Protons (6H): Two distinct singlets around δ 3.9 ppm, each integrating to 3H, corresponding to the two non-equivalent methyl ester groups.

  • ¹³C NMR:

    • Carbonyl Carbons (C=O): Two signals in the δ 165-170 ppm range.

    • Aromatic Carbons: Signals between δ 120-150 ppm. The carbon attached to the nitro group will be significantly shifted.

    • Methyl Carbons (-OCH₃): Two signals around δ 53 ppm.[12]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Insufficient reflux time; Loss of product during work-up.Increase reflux time to 4-6 hours; Ensure complete precipitation by thoroughly cooling before filtration; Be careful not to use excessive solvent during recrystallization.
Oily Product / Fails to Crystallize Presence of impurities (e.g., unreacted starting material, mono-ester); Insufficient drying.Re-purify by recrystallization, ensuring slow cooling; Perform a column chromatography separation if necessary; Ensure the product is completely dry.
Broad Melting Point Product is impure.Recrystallize the product again. Ensure all inorganic salts have been washed away during the work-up.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Nitrophthalic Acid, 95%(TLC).
  • Loba Chemie. (2015). 3-NITROPHTHALIC ACID FOR SYNTHESIS MSDS.
  • MedChemExpress. (2024). 3-Nitrophthalic acid-SDS.
  • Culhane, P. J., & Woodward, G. E. (n.d.). 3-nitrophthalic acid. Organic Syntheses Procedure.
  • McKenzie, A. (1901).
  • CDH Fine Chemical. (n.d.). Safety Data Sheet.
  • Alfa Aesar. (2007).
  • ChemBK. (2024). 3-NITROPHTHALIC ACID DIMETHYL ESTER - Introduction.
  • Google Patents. (n.d.).
  • Sciencemadness.org. (2009). Synthesis of 3-Nitrophthalic Acid; Luminol Precursor.
  • PrepChem.com. (n.d.). Synthesis of 3- nitrophthalic acid.
  • Wikipedia. (n.d.).
  • University of Crete. (n.d.). Org. Chem II Experiment 9 Synthesis of Luminol.
  • University of California, Irvine. (n.d.).
  • YouTube. (2021). 3-Nitrophthalic acid : Organic synthesis.
  • CymitQuimica. (n.d.). This compound.
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • SpectraBase. (n.d.). 3-Nitrophthalic acid dimethyl ester - Optional[13C NMR] - Chemical Shifts.
  • ResearchGate. (n.d.). Exploring the cutting-edge properties of 3-nitrophthalic acid single crystal: growth, structure, optical and quantum chemical studies.
  • ChemicalBook. (n.d.). 3-Nitrophthalic acid(603-11-2) 13C NMR spectrum.
  • ResearchGate. (n.d.).

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Application Note & Protocol: Synthesis of Dimethyl 3-Nitrophthalate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of dimethyl 3-nitrophthalate through the acid-catalyzed esterification of 3-nitrophthalic acid with methanol. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. We will delve into the reaction mechanism, provide a detailed, field-tested experimental protocol, and outline essential safety and characterization procedures. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively.

Introduction and Scientific Background

The esterification of carboxylic acids is a cornerstone reaction in organic synthesis. The Fischer-Speier esterification, first described in 1895, remains one of the most fundamental and cost-effective methods for producing esters.[1] It involves the reaction of a carboxylic acid with an alcohol under acidic catalysis, typically using a strong mineral acid like sulfuric acid.[2][3]

This application note focuses on the diesterification of 3-nitrophthalic acid, a dicarboxylic acid, using methanol. The resulting product, this compound, serves as a valuable building block in the synthesis of various organic compounds, including potential pharmaceutical intermediates and specialty polymers. The presence of the nitro group offers a site for further chemical modification, such as reduction to an amine, expanding its synthetic utility.

Understanding the principles of equilibrium and catalysis is critical for the success of this synthesis. The reaction is reversible, and therefore, specific strategies must be employed to drive the equilibrium towards the formation of the desired diester product.

Reaction Mechanism: The Role of Acid Catalysis

The Fischer esterification proceeds via a nucleophilic acyl substitution pathway. The mechanism involves several equilibrium steps, and the use of a strong acid catalyst is crucial.[4][5]

Mechanism Breakdown:

  • Activation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (sulfuric acid). This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][6]

  • Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[1][6]

  • Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol's hydroxyl group) to one of the original carboxyl hydroxyl groups. This intramolecular proton transfer converts a hydroxyl group into a better leaving group (water).[2]

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

This entire sequence occurs for both carboxylic acid groups on the 3-nitrophthalic acid molecule to yield the final diester.

Fischer_Esterification Figure 1: Mechanism of Fischer Esterification cluster_reactants Reactants cluster_products Products RCOOH R-COOH (3-Nitrophthalic Acid) Protonated_RCOOH Protonated Carbonyl (Activated Electrophile) RCOOH->Protonated_RCOOH + H⁺ (from H₂SO₄) H2SO4_1 H₂SO₄ (Catalyst) CH3OH CH₃OH (Methanol) Tetrahedral_Int Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Int + CH₃OH (Nucleophilic Attack) Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester - H₂O (Proton Transfer & Elimination) Ester R-COOCH₃ (this compound) Protonated_Ester->Ester - H⁺ H2SO4_2 H₂SO₄ (Regenerated) Ester->H2SO4_2 (Catalyst Regenerated) H2O H₂O

Caption: Figure 1: Mechanism of Fischer Esterification.

Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesNotes
3-Nitrophthalic AcidC₈H₅NO₆211.1310.0 g0.047Starting material.
MethanolCH₃OH32.04100 mL2.47Reagent and solvent. Used in large excess to shift equilibrium.
Sulfuric Acid (Conc.)H₂SO₄98.082.0 mL0.037Catalyst and dehydrating agent.[7]
Ethyl AcetateC₄H₈O₂88.11~150 mL-Extraction solvent.
Sat. Sodium BicarbonateNaHCO₃84.01~100 mL-For neutralization.
Brine (Sat. NaCl)NaCl58.44~50 mL-For washing.
Anhydrous Sodium SulfateNa₂SO₄142.04~10 g-Drying agent.
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reaction Setup Combine 3-nitrophthalic acid, methanol, and H₂SO₄ in a round-bottom flask. B 2. Reflux Heat the mixture to reflux (approx. 65-70°C) for 4-6 hours. A->B Heat C 3. Workup: Quench & Neutralize Cool mixture, pour into ice-water. Slowly add NaHCO₃ solution until neutral. B->C Cool D 4. Extraction Transfer to separatory funnel. Extract with ethyl acetate (3x). C->D E 5. Washing & Drying Wash combined organic layers with brine. Dry over anhydrous Na₂SO₄. D->E F 6. Solvent Removal Filter off drying agent. Concentrate using a rotary evaporator. E->F G 7. Purification & Analysis Purify crude solid by recrystallization. Characterize final product. F->G

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (0.047 mol) of 3-nitrophthalic acid and 100 mL of methanol. Stir the mixture to dissolve the acid as much as possible. Place the flask in an ice-water bath and slowly add 2.0 mL of concentrated sulfuric acid dropwise with continuous stirring.

    • Causality: Adding the concentrated acid slowly and with cooling is crucial to control the exothermic reaction of the acid with methanol. Methanol is used in large excess to act as both a reactant and the solvent, which, according to Le Chatelier's principle, drives the equilibrium towards the product side.[4]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70°C) using a heating mantle. Continue heating under reflux with stirring for 4-6 hours.

    • Causality: Heating accelerates the reaction rate. Refluxing ensures that the reaction can be maintained at the boiling point of the solvent without loss of material.

  • Workup - Quenching and Neutralization: After the reflux period, allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 200 mL of ice-water. A precipitate may form. Slowly and carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution in portions until the effervescence ceases and the pH is approximately 7-8.

    • Causality: Quenching in ice-water precipitates the organic product, which has low solubility in water. Neutralization is essential to remove the sulfuric acid catalyst and any unreacted 3-nitrophthalic acid, which will be deprotonated to its water-soluble carboxylate salt.

  • Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[8] Combine the organic layers in a separate flask.

    • Causality: The desired ester product is significantly more soluble in organic solvents like ethyl acetate than in water. Repeated extractions ensure maximum recovery of the product from the aqueous phase.

  • Washing and Drying: Wash the combined organic extracts with 50 mL of brine (saturated NaCl solution). Separate the organic layer and dry it over anhydrous sodium sulfate for 15-20 minutes.

    • Causality: Washing with brine helps to remove residual water and some water-soluble impurities from the organic phase. Anhydrous sodium sulfate is a neutral drying agent that removes trace amounts of water.

  • Solvent Removal: Decant or filter the dried organic solution to remove the sodium sulfate. Concentrate the solution using a rotary evaporator to remove the ethyl acetate. The crude this compound will be left as a solid residue.

  • Purification: Purify the crude product by recrystallization. A mixture of ethanol and water is a suitable solvent system. Dissolve the crude solid in a minimum amount of hot ethanol, and then add water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Characterization

The identity and purity of the synthesized this compound should be confirmed through analytical methods.

PropertyExpected Value
Appearance White to light yellow crystalline solid.[9]
Molecular Formula C₁₀H₉NO₆[9][10]
Molecular Weight 239.18 g/mol [10]
Melting Point 66-70 °C (Note: some sources report higher, e.g., 80-81°C[9])
Spectroscopy The product can be further characterized by ¹H NMR, ¹³C NMR[11], IR, and Mass Spectrometry to confirm its structure.

Safety Precautions and Hazard Management

All procedures must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

ChemicalHazardsHandling Precautions
3-Nitrophthalic Acid Irritating to eyes, respiratory system, and skin.[12][13] Causes serious eye damage.[14]Avoid inhalation of dust.[15] Avoid contact with skin and eyes.[12] Use in a well-ventilated area.[14]
Methanol Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.[16] Causes damage to organs (optic nerve, central nervous system).[17][18]Keep away from heat, sparks, and open flames. Use explosion-proof equipment.[19] Wear protective gloves and eye protection.
Sulfuric Acid (Conc.) Causes severe skin burns and eye damage. Corrosive.Handle with extreme care. Always add acid to water/methanol, never the other way around. Wear appropriate face and hand protection.

Waste Disposal: All chemical waste should be disposed of in accordance with local and institutional regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste containing methanol and ethyl acetate should be collected in a designated solvent waste container.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Nitrophthalic Acid, 95%(TLC).
  • Sigma-Aldrich. (2024). Methanol - Safety Data Sheet.
  • Fisher Scientific. (2025). Methanol - Safety Data Sheet.
  • Fisher Scientific. (2025). 3-Nitrophthalic acid - Safety Data Sheet.
  • ScienceLab.com. (2013). Methanol MSDS.
  • 2M Holdings Ltd. (n.d.). Safety Data Sheet Methanol.
  • Methanex Corporation. (2023). Safety Data Sheet - Methanol.
  • ECHEMI. (n.d.). 3-Nitrophthalic acid SDS, 603-11-2 Safety Data Sheets.
  • ChemicalBook. (2025). 3-Nitrophthalic acid - Safety Data Sheet.
  • MedChemExpress. (2024). 3-Nitrophthalic acid-SDS.
  • SmartLabs. (n.d.). Esterification.
  • CymitQuimica. (n.d.). This compound.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Master Organic Chemistry. (2022). Fischer Esterification.
  • ChemBK. (2024). 3-NITROPHTHALIC ACID DIMETHYL ESTER - Introduction.
  • Chemistry LibreTexts. (2023). Fischer Esterification.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Quora. (2020). Why is sulfuric acid used in esterification?.
  • SpectraBase. (n.d.). 3-Nitrophthalic acid dimethyl ester - Optional[13C NMR].
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube.
  • Peters, J., Ortman, C., & Barefield, G. (n.d.). Lab #3: Esterification Reaction.

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Application Notes and Protocols: Dimethyl 3-Nitrophthalate in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Dimethyl 3-Nitrophthalate

This compound is a highly versatile and strategic starting material in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocyclic compounds. Its value stems from the unique arrangement of three key functional groups on an aromatic scaffold: a nitro group and two adjacent ester moieties. This specific orientation allows for a sequence of well-defined chemical transformations—primarily reduction of the nitro group followed by cyclization involving the esters—to build complex molecular architectures.

The nitro group serves as a masked amino group, which can be revealed under various reducing conditions. The resulting ortho-amino diester is a powerful intermediate, primed for intramolecular or intermolecular cyclization reactions. This guide provides detailed protocols and scientific rationale for leveraging this compound to synthesize two important classes of heterocycles: phthalhydrazides, which are foundational for chemiluminescent probes like luminol, and quinazolines, a core scaffold in numerous pharmaceuticals.

Section 1: Synthesis of Phthalhydrazides – The Gateway to Chemiluminescence

The reaction of dicarboxylic acid derivatives with hydrazine is a cornerstone for preparing cyclic hydrazides. This compound is an excellent precursor for 3-nitrophthalhydrazide, which, upon reduction, yields 3-aminophthalhydrazide, famously known as luminol.[1] Luminol is renowned for its chemiluminescent properties, emitting a characteristic blue glow upon oxidation in a basic solution, a phenomenon widely used in forensic science to detect trace amounts of blood.[2]

Synthetic Strategy: A Two-Step Pathway

The synthesis is a straightforward two-step process. First, this compound undergoes hydrazinolysis, a reaction where hydrazine hydrate acts as a dinucleophile, attacking both ester carbonyls to form the stable six-membered phthalhydrazide ring. The second step involves the selective reduction of the nitro group to an amine, yielding the final chemiluminescent compound.[1][3]

Workflow for Luminol Synthesis

G A This compound B Hydrazine Hydrate (Ethanol/Methanol, 80-85°C) C 3-Nitrophthalhydrazide B->C D Sodium Dithionite (Na₂S₂O₄) (NaOH(aq), Heat) C->D Intermediate Purification E 3-Aminophthalhydrazide (Luminol)

Caption: Workflow from this compound to Luminol.

Protocol 1.1: Synthesis of 3-Nitrophthalhydrazide

This protocol is adapted from established methods for the reaction of this compound with hydrazine hydrate. The choice of a solvent like ethanol or methanol facilitates the reaction by ensuring the miscibility of the reactants.

Materials:

  • This compound

  • Hydrazine hydrate (e.g., 40-80% aqueous solution)

  • Methanol or Ethanol

  • Hydrochloric acid (for acidification)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1 molar equivalent).

  • Add methanol or ethanol (approximately 2-4 times the weight of the this compound).[4]

  • With stirring, add hydrazine hydrate (1.05 molar equivalents).[4]

  • Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to induce crystallization.

  • Collect the crude 3-nitrophthalhydrazide precipitate by vacuum filtration.

  • For purification, the crude solid can be dissolved in a minimal amount of hot water, filtered to remove any insoluble impurities, and then the filtrate is acidified with hydrochloric acid to a pH of 1.5-2, causing the purified product to precipitate.[5]

  • Collect the purified light-yellow solid by vacuum filtration, wash with cold water, and dry to a constant weight.

Protocol 1.2: Reduction of 3-Nitrophthalhydrazide to Luminol

Sodium dithionite (also known as sodium hydrosulfite) is a common and effective reagent for the reduction of aromatic nitro groups in aqueous media, making it ideal for this transformation.[1][3]

Materials:

  • 3-Nitrophthalhydrazide (from Protocol 1.1)

  • 10% Sodium hydroxide (NaOH) solution

  • Sodium dithionite (Na₂S₂O₄)

  • Glacial acetic acid

Procedure:

  • In a large test tube or Erlenmeyer flask, dissolve the 3-nitrophthalhydrazide (1 molar equivalent) in 10% NaOH solution with stirring.

  • Add sodium dithionite (approximately 2-3 molar equivalents).[1]

  • Heat the solution to boiling for 5 minutes, stirring continuously. The solution may change color during the reduction.

  • Remove from heat and add glacial acetic acid until the solution is acidic. This will cause the luminol to precipitate out of the solution.[3]

  • Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the light-yellow luminol product by vacuum filtration, wash with cold water, and allow it to dry.

Section 2: Synthesis of Quinazoline Derivatives

The quinazoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[6][7] The synthesis of quinazolines from this compound hinges on the creation of the key intermediate, dimethyl 3-aminophthalate, via nitro group reduction. This ortho-amino diester can then undergo cyclization with various reagents to form the quinazoline ring system.

Synthetic Strategy: Reduction and Cyclocondensation

The primary challenge is the clean and efficient reduction of the aromatic nitro group in the presence of two ester functionalities. Catalytic hydrogenation is an excellent method for this purpose due to its high efficiency and the generation of water as the only byproduct.[8][9] Following reduction, the resulting amine and one of the adjacent ester groups can participate in a cyclocondensation reaction to build the heterocyclic ring.

Core Transformation Pathway

G A This compound B Nitro Group Reduction (e.g., H₂/Pd-C) A->B C Key Intermediate: Dimethyl 3-Aminophthalate B->C E Quinazoline-2,4-dione Scaffold C->E D Cyclization Partner (e.g., Urea, Formamide) D->E

Caption: General pathway to Quinazolines via a key amino-diester intermediate.

Protocol 2.1: Catalytic Hydrogenation of this compound

Catalytic transfer hydrogenation using a hydrogen donor like ammonium formate, or direct hydrogenation with H₂ gas and a palladium catalyst, are both effective methods.[8][10] The following protocol uses H₂ gas, which requires appropriate safety precautions.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C, 2-5 mol%)

  • Methanol or Ethyl Acetate (as solvent)

  • Hydrogen (H₂) gas source

  • Parr hydrogenator or a balloon hydrogenation setup

Procedure:

  • Safety First: Conduct this procedure in a well-ventilated fume hood. Ensure there are no ignition sources nearby. Purge all glassware and the reaction system with an inert gas (N₂ or Ar) before introducing hydrogen.

  • To a hydrogenation flask, add this compound (1 molar equivalent) and the solvent (e.g., methanol).

  • Carefully add the 10% Pd/C catalyst.

  • Seal the flask and purge the system with H₂ gas (or attach a hydrogen-filled balloon).

  • If using a Parr apparatus, pressurize the vessel with H₂ (e.g., 50 psi) and begin vigorous shaking or stirring. If using a balloon, ensure the reaction mixture is stirred vigorously to facilitate gas-liquid mixing.

  • Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots. The reaction is typically complete within a few hours at room temperature.

  • Once complete, carefully vent the H₂ gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with fresh solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield crude dimethyl 3-aminophthalate, which can often be used in the next step without further purification.

Data Table: Comparison of Aromatic Nitro Reduction Methods
MethodReagent/CatalystConditionsAdvantagesPotential Issues
Catalytic Hydrogenation H₂ gas, Pd/C or PtO₂[9][11]Room temp to moderate heat, 1-4 atm H₂High yield, clean (water byproduct), catalyst is recyclableFlammable H₂ gas, potential for catalyst poisoning, may reduce other functional groups[8][11]
Transfer Hydrogenation Ammonium formate, Pd/C[10]Reflux in MethanolAvoids use of H₂ gas, generally fast and high yielding[10]Requires heating, separation from formate salts
Metal/Acid Reduction Fe, Sn, or Zn with HCl or Acetic Acid[8][11]Acidic conditions, often heatedInexpensive, robust, tolerates some functional groups that poison catalystsRequires stoichiometric metal, acidic workup, potential for metal-complex formation[11]
Dithionite Reduction Sodium Dithionite (Na₂S₂O₄)[1]Aqueous basic solution, heatGood for water-soluble substrates, mildRequires aqueous conditions, can be less efficient for some substrates
Protocol 2.2: Cyclization to a Quinazoline-2,4-dione Derivative

The reaction of an ortho-amino ester with urea is a classic method for forming a pyrimidine-2,4-dione ring, which in this fused system yields a quinazoline-2,4-dione.

Materials:

  • Dimethyl 3-aminophthalate (from Protocol 2.1)

  • Urea

  • Ethylene glycol or other high-boiling solvent

Procedure:

  • In a round-bottom flask, combine dimethyl 3-aminophthalate (1 molar equivalent) and urea (2-3 molar equivalents).

  • Add a high-boiling solvent like ethylene glycol.

  • Heat the mixture to a high temperature (e.g., 150-180 °C) with stirring. The reaction involves the elimination of methanol and ammonia.

  • Maintain the temperature for several hours until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

  • Dilute the mixture with water to fully precipitate the product and to dissolve the excess urea and solvent.

  • Collect the solid quinazoline-2,4-dione derivative by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.

References

  • Zeynizadeh, B., Zarrin, S., & Ashuri, S. (n.d.). A green protocol for reduction of aromatic nitro compounds to amines with NaBH4/Cu(dmg)2 system in water as a green solvent. Organic Chemistry: An Indian Journal.
  • Various Authors. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds? ResearchGate.
  • Goud, T. K., et al. (2021). Re-engineering luminol: new frontiers in chemiluminescence chemistry. RSC Publishing.
  • Google Patents. (n.d.). CN100390152C - Method for synthesizing 3-nitro or 3-amino phthalyl hydrazine. Google Patents.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. www.organic-chemistry.org.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia.
  • Truman State University. (n.d.). Org. Chem II Experiment 9 Synthesis of Luminol. chem.truman.edu.
  • University of California, Riverside. (n.d.). PHOTOCHEMISTRY: SYNTHESIS OF LUMINOL. classes.ucr.edu.
  • Google Patents. (n.d.). CN1821230A - Method for synthesizing 3-nitro or 3-amino phthalyl hydrazine. Google Patents.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. www.organic-chemistry.org.
  • University POLITEHNICA of Bucharest. (n.d.). A PERFORMING SYNTHESIS STRATEGY OF LUMINOL, A STANDARD CHEMILUMINESCENT SUBSTANCE. UPB Scientific Bulletin, Series B.
  • Truman State University. (n.d.). Luminol Synthesis. chem.truman.edu.
  • Longdom Publishing. (n.d.). Recent Developments in Chemistry of Phthalazines. Journal of Organic Chemistry.
  • Stolar, T., et al. (2020). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI.
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA.
  • Al-Suwaidan, I. A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.

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Application Notes and Protocols for the Synthesis of PARP Inhibitors Utilizing Dimethyl 3-Nitrophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of PARP Inhibitors and the Phthalazinone Core

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular machinery responsible for DNA repair. In the context of oncology, inhibiting PARP, particularly PARP-1, has emerged as a successful therapeutic strategy. This is especially effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, through a concept known as synthetic lethality. PARP inhibitors effectively trap the enzyme on DNA at sites of single-strand breaks, leading to the formation of double-strand breaks during replication. In cancer cells with a compromised homologous recombination repair system, these double-strand breaks cannot be efficiently repaired, ultimately triggering cell death.

A significant number of clinically approved and investigational PARP inhibitors, such as Olaparib, are built around a phthalazinone scaffold. This structural motif plays a crucial role in the pharmacophore, mimicking the nicotinamide portion of the NAD+ substrate to competitively inhibit the PARP enzyme. The synthesis of these complex molecules requires precise and efficient chemical strategies, often starting from readily available and versatile building blocks. Dimethyl 3-nitrophthalate, a commercially available substituted phthalic acid derivative, presents a logical and strategic starting point for the construction of the phthalazinone core of these vital cancer therapeutics.

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on a proposed synthetic pathway to PARP inhibitors, commencing with this compound. The protocols herein are grounded in established chemical principles and adapted from authoritative literature on the synthesis of related compounds.

Proposed Synthetic Pathway: From this compound to a Phthalazinone-Based PARP Inhibitor

The overall strategy involves a multi-step synthesis commencing with the selective reduction of the nitro group of this compound to form the corresponding amine. This key intermediate, Dimethyl 3-aminophthalate, is then poised for cyclization with hydrazine to construct the core phthalazinone ring system. Subsequent functionalization of this scaffold leads to the final PARP inhibitor. For the purpose of this guide, the synthesis of a key phthalazinone intermediate for PARP inhibitors will be detailed.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic transformation from this compound to a key phthalazinone intermediate.

G start This compound intermediate1 Dimethyl 3-aminophthalate start->intermediate1 Reduction (e.g., Na2S·9H2O, S) intermediate2 4-Amino-2,3-dihydrophthalazin-1-one intermediate1->intermediate2 Cyclization (Hydrazine Hydrate) G ssb Single-Strand DNA Break parp PARP Enzyme ssb->parp recruits parp_inhibitor Phthalazinone-based PARP Inhibitor parp->parp_inhibitor inhibited by par_polymer PAR Polymer Chain parp->par_polymer synthesizes cell_death Cell Death (in BRCA-deficient cells) parp_inhibitor->cell_death leads to dna_repair DNA Repair Proteins par_polymer->dna_repair recruits

Application Note & Protocol: Synthesis of 3-Nitrophthalhydrazide via Cyclocondensation of Dimethyl 3-Nitrophthalate with Hydrazine Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-nitrophthalhydrazide, a critical precursor for the chemiluminescent compound luminol (3-aminophthalhydrazide).[1] The protocol details the cyclocondensation reaction between dimethyl 3-nitrophthalate and hydrazine hydrate. We will explore the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, outline essential safety precautions, and discuss methods for product characterization. The significance of this synthesis lies in its role in producing key reagents for highly sensitive detection methods used in biomedical research, clinical diagnostics, and forensic science.[2]

Reaction Overview and Scientific Principles

The synthesis of 3-nitrophthalhydrazide is a classic example of a nucleophilic acyl substitution followed by an intramolecular cyclization. In this reaction, the highly nucleophilic hydrazine molecule attacks the electrophilic carbonyl carbons of the this compound ester groups. This process results in the formation of a stable, six-membered heterocyclic ring structure, with the elimination of two molecules of methanol.

1.1 Chemical Equation:

This compound + Hydrazine Hydrate → 3-Nitrophthalhydrazide + Methanol + Water

1.2 Mechanism of Action

The reaction proceeds in two main stages:

  • Nucleophilic Acyl Substitution: One nitrogen atom of the hydrazine molecule performs a nucleophilic attack on one of the ester carbonyl groups. The tetrahedral intermediate then collapses, eliminating a molecule of methanol. This process is repeated on the second ester group with the other nitrogen atom of the same hydrazine molecule.

  • Intramolecular Cyclization: The resulting intermediate rapidly undergoes an intramolecular condensation to form the stable cyclic hydrazide, 3-nitrophthalhydrazide. The reaction is typically driven to completion by heating under reflux.

// Reactants Reactant1 [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactant2 [label="Hydrazine (NH₂-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates & Products Intermediate1 [label="Mono-acylated Intermediate", fillcolor="#E8F0FE", fontcolor="#202124"]; Intermediate2 [label="Di-acylated Intermediate\n(Acyclic)", fillcolor="#E8F0FE", fontcolor="#202124"]; Product [label="3-Nitrophthalhydrazide\n(Cyclic Product)", fillcolor="#E6F4EA", fontcolor="#202124"]; Methanol [label="2 CH₃OH", fillcolor="#FEF7E0", fontcolor="#202124"];

// Flow {rank=same; Reactant1; Reactant2;} Reactant1 -> Intermediate1 [label=" + Hydrazine\n(Nucleophilic Attack)"]; Reactant2 -> Intermediate1 [style=invis]; Intermediate1 -> Intermediate2 [label=" Second Attack\n- CH₃OH"]; Intermediate2 -> Product [label=" Intramolecular\nCyclization\n- CH₃OH", color="#34A853"]; Product -> Methanol [style=invis];

// Formatting graph [bgcolor="transparent"]; node [width=2.5, height=0.8]; edge [color="#5F6368"]; } .enddot

1.3 Applications of 3-Nitrophthalhydrazide

The primary application of 3-nitrophthalhydrazide is its role as a direct precursor to luminol.[3] Luminol is one of the most widely used chemiluminescent reagents.[2] Upon oxidation in an alkaline solution, often catalyzed by metal ions like iron, it emits a striking blue glow.[1][4] This property is leveraged in:

  • Forensic Science: To detect trace amounts of blood at crime scenes, as the iron in hemoglobin acts as a powerful catalyst for the chemiluminescent reaction.[3]

  • Enzyme Immunoassays (EIA): In techniques like ELISA, horseradish peroxidase (HRP) is often used as an enzyme label, which can catalyze the oxidation of luminol analogues to produce a measurable light signal.[2][5]

  • Analytical Chemistry: For the quantification of various analytes, including metal ions, glucose, and hydrogen peroxide, by measuring the intensity of light produced.[6]

Safety Precautions and Hazard Management

CRITICAL: This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood.

  • Hydrazine Hydrate (N₂H₄·H₂O):

    • Hazards: Acutely toxic if swallowed, inhaled, or in contact with skin.[7][8] Causes severe skin burns and eye damage.[7] May cause an allergic skin reaction and is suspected of causing cancer.[7][9] It is also combustible.[8]

    • Handling: Always wear nitrile gloves, a lab coat, and chemical splash goggles.[10] Use in a well-ventilated fume hood is mandatory.[8] Avoid contact with heat, sparks, and open flames.[10] Have a safety shower and eyewash station readily accessible.[9]

  • This compound:

    • Hazards: May cause respiratory irritation.[11] Standard precautions for handling chemical reagents should be followed.

    • Handling: Avoid inhalation of dust.[11] Wear standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[12]

  • Methanol/Ethanol:

    • Hazards: Flammable liquids and vapors. Toxic if swallowed, inhaled, or in contact with skin.

    • Handling: Keep away from sources of ignition. Ensure adequate ventilation.

Materials and Experimental Protocol

This protocol is adapted from established synthetic methods for phthalhydrazide derivatives.[13]

3.1 Equipment and Reagents

EquipmentReagents & Materials
Three-neck round-bottom flask (1L)This compound (100g)
Reflux condenserHydrazine hydrate (e.g., 40-50% solution)
Magnetic stirrer and stir barEthanol or Methanol (200g)
Heating mantle with controllerDeionized water
ThermometerHydrochloric acid (HCl)
Buchner funnel and filter flaskFilter paper
Beakers and graduated cylinders
Drying oven or vacuum desiccator

3.2 Quantitative Reaction Parameters

The following table summarizes the reactant ratios and conditions based on a patented laboratory-scale synthesis.[13][14]

ParameterValueRationale
This compound100 g (1.0 eq)The limiting reagent for the reaction.
Hydrazine Hydrate (40% solution)~63 gProvides a molar excess of hydrazine to drive the reaction to completion.
Solvent (Methanol or Ethanol)1.4 - 2.0 times the weight of esterActs as a reaction medium and facilitates heat transfer during reflux.[13]
Reaction Temperature80-85 °C (Reflux)Provides the necessary activation energy for the cyclocondensation reaction without significant degradation.[13]
Reaction Time2-6 hoursSufficient time to ensure the reaction proceeds to completion.[14]
Expected Yield ~60-70% Typical yield for this type of synthesis after purification.[14]

3.3 Step-by-Step Synthesis Protocol

// Define Nodes A [label="1. Setup\nCombine reactants (ester, hydrazine, alcohol)\nin a three-neck flask with a condenser."]; B [label="2. Reaction\nHeat the mixture to reflux (80-85°C)\nwith stirring for 2-6 hours."]; C [label="3. Cooling & Crystallization\nCool the reaction mixture to room temperature.\nProduct precipitates as a solid."]; D [label="4. Isolation\nCollect the crude product by vacuum filtration.\nWash with cold solvent."]; E [label="5. Purification\nDissolve crude product in hot water, filter,\nand re-precipitate by acidifying with HCl."]; F [label="6. Final Product\nWash the purified solid with water,\ndry, and characterize."];

// Define Flow A -> B [label="Heat"]; B -> C [label="Cool"]; C -> D [label="Filter"]; D -> E [label="Purify"]; E -> F [label="Dry"]; } .enddot

  • Reaction Setup: In a 1000 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and thermometer, add 100 g of this compound and 200 g of methanol (or 140 g of ethanol).[13][14]

  • Addition of Hydrazine: While stirring, slowly add the appropriate amount of hydrazine hydrate solution (e.g., 63 g of a 40% solution).[14] Causality Note: Slow addition is recommended to control any initial exotherm.

  • Reflux: Heat the mixture using a heating mantle to a gentle reflux (approximately 80-85 °C).[13] Maintain this temperature with continuous stirring for 3 hours. The solution will typically become a yellow slurry as the product precipitates.

  • Crystallization: After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature. For maximum crystal formation, the flask can be placed in an ice bath for 30 minutes.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold methanol or ethanol to remove soluble impurities.

  • Purification:

    • Transfer the crude, light-yellow solid to a large beaker and dissolve it in a minimal amount of hot deionized water.[13]

    • Filter the hot solution to remove any insoluble impurities.

    • While stirring the hot filtrate, slowly add hydrochloric acid (HCl) until the pH reaches approximately 1.5-2.0.[14] The purified 3-nitrophthalhydrazide will precipitate out.

    • Cool the mixture in an ice bath and collect the purified product by vacuum filtration.

  • Drying: Wash the final product on the filter with cold deionized water to remove any residual acid. Dry the solid in a vacuum oven or desiccator. The final product should be a light-yellow crystalline powder.[14]

Product Characterization

To validate the synthesis, the final product should be characterized using standard analytical techniques.

Property / TechniqueExpected ResultPurpose
Appearance Light-yellow crystalline powder.[3][14]Preliminary confirmation of product identity.
Melting Point >300 °C.[14]Purity assessment (a sharp melting point indicates high purity).
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching (~3200-3400 cm⁻¹), C=O stretching (~1650 cm⁻¹), and N-O stretching from the nitro group (~1530 and 1350 cm⁻¹).Confirms the presence of key functional groups in the molecule.
Purity (HPLC/GC) >98% desired.[14]Quantifies the purity of the synthesized compound.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Yield Insufficient reaction time or temperature.Ensure the reaction mixture reaches reflux temperature (80-85°C) and is maintained for the full duration (at least 3 hours).
Degradation of hydrazine hydrate.Use a fresh bottle of hydrazine hydrate or titrate to confirm its concentration.
Product is Dark/Oily Reaction temperature was too high, causing side reactions.Use a temperature controller to maintain the reflux temperature accurately. Avoid aggressive heating.
Impure starting materials.Check the purity of the this compound before starting.
Product Fails to Crystallize Supersaturated solution or insufficient cooling.Scratch the inside of the flask with a glass rod to induce nucleation. Ensure cooling in an ice bath is adequate.
Too much solvent used in the reaction.If the product is soluble, some solvent may need to be removed under reduced pressure before cooling.

References

  • Org. Chem II Experiment 9 Synthesis of Luminol. (n.d.).
  • Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. (2014, September 29). Fisher Scientific.
  • Hydrazine hydrate - Safety Data Sheet. (2025, September 27). ChemicalBook.
  • Hydrazine hydrate - SAFETY DATA SHEET. (2010, April 19). Fisher Scientific.
  • Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (2012, January 3). Arkema.
  • HYDRAZINE HYDRATE 55% - SAFETY DATA SHEET. (n.d.). LANXESS.
  • CN100390152C - Method for synthesizing 3-nitro or 3-amino phthalyl hydrazine. (n.d.). Google Patents.
  • Strong Green Chemiluminescence from Naphthalene Analogues of Luminol. (2025, October 22). ResearchGate.
  • MSDS of this compound. (n.d.).
  • SAFETY DATA SHEET - this compound. (2024, March 15). Fisher Scientific.
  • Synthesis of Luminol - Procedure. (2020, March 26). JoVE.
  • Luminol. (2023, August 29). Chemistry LibreTexts.
  • PHOTOCHEMISTRY: SYNTHESIS OF LUMINOL. (n.d.).
  • Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses. (n.d.). PubMed Central.
  • Chemiluminescence - the oxidation of luminol. (n.d.). RSC Education.
  • Luminol Synthesis. (n.d.). Westfield State University.
  • A review of enhancers for chemiluminescence enzyme immunoassay. (2017, January 24). Taylor & Francis Online.
  • CN1821230A - Method for synthesizing 3-nitro or 3-amino phthalyl hydrazine. (n.d.). Google Patents.

Sources

Application Notes and Protocols: Cyclization Reactions of Dimethyl 3-Nitrophthalate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Versatile Role of Dimethyl 3-Nitrophthalate in Heterocyclic Synthesis

This compound and its derivatives are pivotal starting materials in the synthesis of a diverse array of heterocyclic compounds. The strategic placement of the nitro group ortho to one of the ester functionalities provides a chemical handle for introducing a nucleophilic center, typically an amine, which can then undergo intramolecular cyclization with the adjacent ester groups. This proximity of reactive groups facilitates the construction of various fused heterocyclic systems, many of which are scaffolds for biologically active molecules. This guide provides an in-depth exploration of the key cyclization strategies involving this compound derivatives, complete with detailed experimental protocols and an analysis of the underlying chemical principles. The methodologies discussed herein are particularly relevant for professionals in drug discovery and development, where the efficient synthesis of novel heterocyclic entities is paramount.

Part 1: Foundational Transformation - Reduction of the Nitro Group

The gateway to the majority of cyclization pathways involving this compound is the reduction of the nitro group to a primary amine, yielding dimethyl 3-aminophthalate. The resulting amino group is a potent nucleophile that can readily participate in intramolecular cyclization reactions. The choice of reducing agent is critical to ensure high yield and chemoselectivity, avoiding the reduction of the ester functionalities.

Protocol 1: Catalytic Hydrogenation for the Synthesis of Dimethyl 3-Aminophthalate

This protocol is adapted from established methods for the reduction of nitroarenes and is a clean and efficient way to produce the key amino intermediate.[1]

Materials:

  • This compound

  • Methanol (reagent grade)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a hydrogenation vessel, dissolve this compound in a suitable amount of methanol.

  • Carefully add 10% Palladium on carbon (typically 1-5 mol% of the substrate).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove air.

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst.

  • Wash the filter cake with a small amount of methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield crude dimethyl 3-aminophthalate. The product can be purified further by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Palladium on Carbon: This catalyst is highly efficient for the reduction of nitro groups and is generally chemoselective, leaving ester groups intact under mild conditions.

  • Methanol: It is a good solvent for both the starting material and the product and is compatible with the hydrogenation conditions.

  • Inert Gas Purge: This is a crucial safety step to prevent the formation of explosive mixtures of hydrogen and air.

Part 2: Synthesis of Phthalazine-1,4-dione Derivatives

A significant application of this compound is in the synthesis of phthalazine-1,4-diones, a class of compounds with demonstrated biological activities, including anti-neoplastic properties.[2] This transformation can be achieved through a direct reductive cyclization with hydrazine.

Protocol 2: One-Pot Reductive Cyclization with Hydrazine Hydrate

This protocol outlines a direct method to synthesize 5-nitro-2,3-dihydrophthalazine-1,4-dione from this compound and its subsequent reduction to the corresponding amino derivative, a precursor to luminol. A similar, well-established procedure starts from 3-nitrophthalic acid.[3]

Materials:

  • This compound

  • Hydrazine hydrate (or Hydrazine sulfate)

  • Ethanol or Methanol

  • Optional catalyst: Ferric chloride on carbon[4]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in ethanol or methanol.[4]

  • Add hydrazine hydrate in a slight molar excess (e.g., 1.05 equivalents).[4]

  • Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 2-6 hours.[4]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid product by filtration and wash with cold ethanol or methanol.

  • The crude 5-nitro-2,3-dihydrophthalazine-1,4-dione can be purified by recrystallization.

Causality Behind Experimental Choices:

  • Hydrazine Hydrate: Acts as both the reducing agent for the nitro group (in some contexts, though a separate reduction step is often cleaner) and the dinucleophile that cyclizes with the two ester groups.

  • Ethanol/Methanol: Common polar protic solvents that facilitate the dissolution of the reactants and the reaction progress.

  • Reflux Conditions: Provide the necessary thermal energy to overcome the activation barrier for both the initial reaction with the ester groups and the subsequent cyclization.

Part 3: Synthesis of Quinazolinedione Derivatives

The synthesis of quinazolinediones represents another important cyclization pathway, starting from the key intermediate, dimethyl 3-aminophthalate. These heterocyclic systems are prevalent in many medicinally important compounds.

Protocol 3: Cyclocondensation with Urea

This protocol describes a plausible method for the synthesis of quinazoline-2,4(1H,3H)-dione derivatives from dimethyl 3-aminophthalate and urea, based on general methods for quinazolinedione synthesis.

Materials:

  • Dimethyl 3-aminophthalate

  • Urea

  • High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or diphenyl ether)

Procedure:

  • In a round-bottom flask, combine dimethyl 3-aminophthalate and a slight excess of urea.

  • Add a high-boiling point solvent such as DMF.

  • Heat the reaction mixture to a high temperature (typically 150-200°C) and maintain for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Causality Behind Experimental Choices:

  • Urea: Serves as the source of the two nitrogen atoms and the carbonyl group required to form the quinazolinedione ring.

  • High Temperature: Necessary to drive the cyclocondensation reaction, which involves the elimination of methanol and ammonia.

  • High-Boiling Point Solvent: Ensures that the reaction can be carried out at the required high temperatures.

Part 4: Proposed Synthesis of Benzodiazepine and Indazole Derivatives

Proposed Pathway to Benzodiazepine Derivatives:

The synthesis of a benzodiazepine ring system would likely involve a multi-step sequence starting from dimethyl 3-aminophthalate. A hypothetical route could involve the acylation of the amino group with an α-haloacetyl chloride, followed by amination with ammonia or a primary amine, and subsequent intramolecular cyclization.

Proposed Pathway to Indazole Derivatives:

The formation of an indazole ring from this compound is less direct. A potential, though challenging, route could involve the reduction of the nitro group to a hydrazine, which could then undergo intramolecular cyclization. Alternatively, conversion of the amino group of dimethyl 3-aminophthalate to a diazonium salt followed by an intramolecular cyclization could be explored, although this would likely lead to a different regioisomer.

Data Summary

Starting Material Reagents Product Reaction Type
This compoundH₂, Pd/CDimethyl 3-aminophthalateCatalytic Hydrogenation
This compoundHydrazine Hydrate5-Nitro-2,3-dihydrophthalazine-1,4-dioneReductive Cyclization
Dimethyl 3-aminophthalateUreaQuinazoline-2,4(1H,3H)-dione derivativeCyclocondensation

Visualizations

Workflow for the Synthesis of Heterocycles from this compound

G cluster_0 Starting Material cluster_1 Key Intermediate cluster_2 Cyclization Products This compound This compound Dimethyl 3-aminophthalate Dimethyl 3-aminophthalate This compound->Dimethyl 3-aminophthalate Reduction (e.g., H2, Pd/C) Phthalazine-1,4-dione Phthalazine-1,4-dione This compound->Phthalazine-1,4-dione Reductive Cyclization (Hydrazine) Quinazolinedione Quinazolinedione Dimethyl 3-aminophthalate->Quinazolinedione Cyclocondensation (Urea) G A This compound B Reaction with Hydrazine A->B NH2NH2 C Intermediate Hydrazide B->C D Intramolecular Cyclization C->D E Phthalazine-1,4-dione D->E

Caption: Key steps in Phthalazine-1,4-dione formation.

References

  • Preparation method of dimethyl 3-aminophthal
  • 5-nitro-2,3-dihydro-1,4-phthalazinedione. Organic Syntheses Procedure. [Link]
  • A kind of method for preparing 3-aminophthalate hydrochloride dihydr
  • Preparation method for 3-aminophthalic acid and derivative thereof.
  • Synthesis of (a) 3-Aminophthalic acid. PrepChem.com. [Link]
  • one pot, step-wise and tandem synthesis of novel dihydrophthalazine-1, 4-diones. Heterocyclic Letters. [Link]
  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses Procedure. [Link]
  • ChemInform Abstract: Reduction of 3-Nitrophthalic Anhydride by SnCl2 in Different Alcohols: A Simple Synthesis of Alkyl 1,3-Dihydro-3-oxo-2,1-benzisoxazole-4-carboxylates.
  • Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. PubMed. [Link]
  • Method for synthesizing 3-nitro or 3-amino phthalyl hydrazine. CN1821230A.
  • The anti-neoplastic activity of 2,3-dihydrophthalazine-1,4-dione and N-butyl-2,3-dihydrophthalazine-1,4-dione in human and murine tumor cells. PubMed. [Link]
  • Cyclocondensation of oxoacids with urea.
  • Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea.

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Topic: Dimethyl 3-Nitrophthalate as a Versatile Intermediate for Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Development Scientists

This guide provides a detailed exploration of dimethyl 3-nitrophthalate and its precursor, 3-nitrophthalic acid, as pivotal intermediates in the synthesis of dyes and functional chromophores. It offers in-depth protocols, mechanistic insights, and the strategic rationale behind key experimental steps, tailored for professionals in chemical research and drug development.

Introduction: The Strategic Importance of the Nitrophthalate Scaffold

This compound is a solid, crystalline organic compound that serves as a valuable building block in organic synthesis.[1][2] Its utility stems from the presence of three key functional groups on the benzene ring: two adjacent methoxycarbonyl groups and a nitro group. The nitro group, in particular, is of paramount importance as it can be readily converted into an amino group—a cornerstone of chromophore chemistry. This transformation unlocks a pathway to a vast array of dye structures, most notably the expansive class of azo dyes.[3][4]

While the dimethyl ester is a useful derivative, many foundational syntheses begin with its parent compound, 3-nitrophthalic acid. The protocols and principles discussed herein are largely applicable to both, with the ester groups of this compound often being hydrolyzed during subsequent synthetic steps. This document will focus on the critical reduction of the nitro group and the subsequent application of the resulting amine in dye synthesis.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₀H₉NO₆[1][5]
Molecular Weight 239.18 g/mol [1]
Appearance Colorless or light yellow solid/crystal[1][5]
Melting Point 68-69 °C[6]
Boiling Point 314.6 °C (Predicted)[6]
Solubility Insoluble in water; soluble in organic solvents like ethanol and acetone.[5]

The Gateway Reaction: Reduction of the Nitro Group

The conversion of the electron-withdrawing nitro group (-NO₂) to a nucleophilic amino group (-NH₂) is the single most critical step in leveraging nitrophthalates for dye synthesis. The resulting aromatic amine, 3-aminophthalic acid (or its ester), is a versatile precursor for creating colored compounds.[7][8] The amino group can act as a powerful auxochrome (a group that modifies the light-absorbing properties of a chromophore) and, more importantly, can be converted into a diazonium salt. This salt is a highly reactive intermediate essential for forming the azo bond (-N=N-), the defining feature of azo dyes.[3][4]

Several methods exist for this reduction, including catalytic hydrogenation and the use of chemical reducing agents like sodium dithionite (also known as sodium hydrosulfite).[7][9] The choice of method depends on the desired scale, available equipment, and sensitivity of other functional groups.

Detailed Protocol: Synthesis of 3-Aminophthalic Acid from 3-Nitrophthalic Acid

This protocol details the chemical reduction of 3-nitrophthalic acid using sodium dithionite, a method well-suited for standard laboratory settings. The procedure is adapted from established methodologies for the synthesis of luminol, which shares this crucial reduction step.[9][10]

Principle

In an alkaline solution, sodium dithionite (Na₂S₂O₄) is a potent reducing agent that selectively reduces the nitro group of 3-nitrophthalic acid to an amino group. Subsequent acidification of the reaction mixture precipitates the product, 3-aminophthalic acid, which is less soluble in acidic aqueous media.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityNotes
3-Nitrophthalic AcidC₈H₅NO₆211.131.3 gStarting material.
Sodium HydroxideNaOH40.00~6.5 mL of 10% (w/v) solutionTo dissolve the starting material and create basic conditions.
Sodium DithioniteNa₂S₂O₄174.114.0 gReducing agent. Use fresh.
Glacial Acetic AcidCH₃COOH60.052.6 mLTo acidify the mixture and precipitate the product.
Deionized WaterH₂O18.02As neededSolvent.
Experimental Procedure
  • Dissolution: In a large test tube or small flask, combine 1.3 g of 3-nitrophthalic acid with 6.5 mL of 10% aqueous sodium hydroxide solution. Stir the mixture until the solid has completely dissolved.[9]

    • Causality: The acidic protons of the carboxylic acid groups react with NaOH to form a soluble sodium salt, facilitating a homogeneous reaction.

  • Addition of Reducing Agent: To the resulting solution, add 4.0 g of sodium dithionite.[9] Use a small amount of deionized water to wash any solid adhering to the walls of the vessel into the solution.

  • Reduction Reaction: Gently heat the mixture to boiling using a microburner or heating mantle, stirring continuously with a glass rod. Maintain a gentle boil for 5 minutes.[9]

    • Causality: Heating accelerates the rate of the reduction reaction. The basic conditions are optimal for the reducing power of sodium dithionite.

  • Precipitation of Product: Remove the vessel from the heat and carefully add 2.6 mL of glacial acetic acid.[9] A precipitate should form.

    • Causality: Acetic acid neutralizes the sodium hydroxide and the sodium salt of the product, protonating the carboxylate groups. 3-Aminophthalic acid is significantly less soluble in the resulting acidic solution than its sodium salt form, causing it to precipitate.

  • Isolation and Purification: Cool the mixture to room temperature, then further cool in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water.

  • Drying: Allow the product, a light-yellow solid, to air-dry or dry in a desiccator. The expected product is 3-aminophthalic acid.

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle sodium hydroxide and glacial acetic acid with care as they are corrosive.

  • Perform the reaction in a well-ventilated fume hood.

Application in Dye Synthesis: The Path to Azo Dyes

The synthesized 3-aminophthalic acid is now primed for conversion into a vibrant azo dye. This process involves two classical steps in organic chemistry: diazotization and azo coupling.

Experimental Workflow: From Intermediate to Azo Dye

Dye_Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization cluster_2 Step 3: Azo Coupling Nitrophthalate This compound or 3-Nitrophthalic Acid Aminophthalate 3-Aminophthalic Acid (Dye Precursor) Nitrophthalate->Aminophthalate  Reduction  (e.g., Na₂S₂O₄) Diazonium Diazonium Salt (Reactive Intermediate) Aminophthalate->Diazonium  NaNO₂ / HCl  (0-5 °C) AzoDye Azo Dye (Final Product) Diazonium->AzoDye CouplingAgent Coupling Agent (e.g., Phenol, Aniline) CouplingAgent->AzoDye

Caption: Workflow for Azo Dye Synthesis.

  • Diazotization: The primary amino group of 3-aminophthalic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺). The low temperature is critical to prevent the unstable diazonium salt from decomposing.

  • Azo Coupling: The diazonium salt is then immediately reacted with a coupling agent.[4] This agent is typically an electron-rich aromatic compound, such as a phenol or another aromatic amine. The diazonium salt acts as an electrophile, and it attacks the electron-rich ring of the coupling agent to form the characteristic -N=N- azo bond, creating a large, conjugated system that absorbs visible light and thus appears colored.

The final color of the dye can be fine-tuned by the choice of the coupling agent, demonstrating the modularity and versatility of using this compound as a foundational intermediate.[11]

Conclusion

This compound, and its parent acid, are not merely laboratory chemicals but are strategic intermediates that provide a reliable and versatile entry point into the synthesis of a wide range of functional dyes. The critical nitro-to-amino transformation yields a precursor, 3-aminophthalic acid, which is readily converted into colorful compounds through well-established diazotization and coupling reactions. The protocols and principles outlined in this guide offer researchers a solid foundation for leveraging this valuable scaffold in the development of novel chromophores for various scientific and industrial applications.

References

  • JoVE. (2020, March 26). Synthesis of Luminol.
  • University of Missouri-St. Louis. PHOTOCHEMISTRY: SYNTHESIS OF LUMINOL.
  • Angelo State University. Org. Chem II Experiment 9 Synthesis of Luminol.
  • ChemBK. (2024, April 9). 3-NITROPHTHALIC ACID DIMETHYL ESTER.
  • Sciencemadness.org. (2009, June 17). Synthesis of 3-Nitrophthalic Acid; Luminol Precursor.
  • Truman State University. Luminol Synthesis.
  • PrepChem.com. Synthesis of (a) 3-Aminophthalic acid.
  • Google Patents. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate.
  • PrepChem.com. Synthesis of 3- nitrophthalic acid.
  • Google Patents. CN106631844A - Preparation method of dimethyl 3-aminophthalate.
  • Chemsrc. This compound | CAS#:13365-26-9.
  • Patsnap. Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid.
  • Organic Syntheses. 3-nitrophthalic acid.
  • SpectraBase. 3-Nitrophthalic acid dimethyl ester.
  • Britannica. Dye - Synthetic, Organic, Colorants.
  • Google Patents. CN102603536A - Synthetic method of 3-nitrophthalic acid.
  • Ursinus Digital Commons. Synthesis of Dyes.
  • ResearchGate. (2015). Synthesis and identification of dinitro- and diamino-terephthalic acid.
  • NCBI Bookshelf. GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES.

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Application Notes and Protocols for the Catalytic Reduction of Dimethyl 3-Nitrophthalate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The reduction of the nitro group in dimethyl 3-nitrophthalate to form dimethyl 3-aminophthalate is a critical transformation in synthetic organic chemistry. The resulting aminophthalate is a valuable intermediate in the synthesis of various pharmaceuticals, dyes, and specialty chemicals where the amino group serves as a crucial building block.[1] This document provides a comprehensive guide to this catalytic reduction, with a focus on the widely employed palladium on carbon (Pd/C) catalyst. We will delve into the mechanistic underpinnings of the reaction, present a detailed and validated experimental protocol, and discuss key considerations for process monitoring and safety.

Introduction: The Significance of Nitro Group Reduction

The conversion of aromatic nitro compounds to their corresponding anilines is a cornerstone of modern chemical synthesis.[1] Dimethyl 3-aminophthalate, the product of the reduction of this compound, is a particularly important precursor. The strategic placement of the amino and ester functionalities on the aromatic ring allows for a diverse range of subsequent chemical modifications, making it a versatile intermediate in the development of complex molecules.[2]

Catalytic hydrogenation is frequently the method of choice for this transformation due to its high efficiency, chemoselectivity, and favorable environmental profile compared to stoichiometric metal/acid reductions.[3][4] Among the various heterogeneous catalysts, palladium on carbon (Pd/C) is renowned for its high activity and the relative ease with which it can be separated from the reaction mixture upon completion.[5][6][7]

Mechanistic Insights: The Pathway from Nitro to Amino

The catalytic hydrogenation of a nitroaromatic compound over a palladium surface is a multi-step process. The generally accepted mechanism, often referred to as the Haber-Lukashevich pathway, involves the sequential reduction of the nitro group.[8]

The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine product.[1][5][9]

Direct Hydrogenation Pathway:

  • Nitroarene (1) is first reduced to a nitroso intermediate (2) .

  • The nitroso intermediate is further reduced to a hydroxylamine (3) .

  • Finally, the hydroxylamine is reduced to the aniline product (4) .

It is important to note that the hydroxylamine intermediate can be unstable and, under certain conditions, may lead to side reactions or pose a safety hazard if it accumulates.[10][11] Proper control of reaction parameters is therefore crucial for a safe and efficient process.

G cluster_mechanism Reaction Mechanism Start This compound Nitroso Nitroso Intermediate Start->Nitroso + H₂ (Pd/C) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + H₂ (Pd/C) Product Dimethyl 3-Aminophthalate Hydroxylamine->Product + H₂ (Pd/C)

Caption: General mechanism for the catalytic reduction of a nitroaromatic compound.

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol is adapted from established procedures for the reduction of nitroarenes using Pd/C and is specifically tailored for this compound.[8][12]

Materials and Equipment
Reagents/MaterialsEquipment
This compoundHydrogenation apparatus (e.g., Parr shaker or H-Cube) or a round-bottom flask with a hydrogen balloon
10% Palladium on Carbon (Pd/C, 50% wet)Magnetic stirrer and stir bar
Methanol (MeOH), reagent gradeFiltration apparatus (e.g., Büchner funnel with Celite® pad)
Hydrogen gas (H₂)Rotary evaporator
Inert gas (Nitrogen or Argon)Standard laboratory glassware
Step-by-Step Procedure
  • Reactor Setup: In a suitable reaction vessel, dissolve this compound (1.0 eq) in methanol. The choice of solvent is critical, and methanol is often effective for this class of compounds.[12]

  • Inerting the System: Seal the vessel and purge the system with an inert gas (nitrogen or argon) for 3-5 cycles to remove any residual air. This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and air.[5][10]

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C (typically 5-10 mol% of Pd). The wet catalyst is preferred as dry Pd/C can be pyrophoric.[13]

  • Hydrogenation: Evacuate the inert gas and backfill with hydrogen gas. For laboratory scale, a hydrogen balloon is often sufficient.[13] For larger scales or higher pressures, a dedicated hydrogenation apparatus should be used.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good mixing and mass transfer between the gas, liquid, and solid catalyst phases.[10]

  • Monitoring the Reaction: The progress of the reaction can be monitored by several methods:

    • Hydrogen Uptake: A cessation of hydrogen consumption indicates the reaction is complete.[10]

    • Thin-Layer Chromatography (TLC): Periodically sample the reaction mixture (after carefully venting and re-purging with inert gas) and analyze by TLC to observe the disappearance of the starting material and the appearance of the product.

    • LC-MS or GC-MS: For more precise monitoring, these techniques can be used to quantify the conversion.

  • Work-up:

    • Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.[10]

    • Filter the reaction mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Caution: Do not allow the filter cake to dry completely, as the catalyst can ignite in the presence of air.[5] Wash the filter cake thoroughly with methanol to ensure complete recovery of the product.

  • Isolation and Purification:

    • Combine the filtrate and the methanol washes.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude dimethyl 3-aminophthalate.

    • If necessary, the product can be further purified by recrystallization or column chromatography.

G cluster_workflow Experimental Workflow A Dissolve this compound in Methanol B Purge with Inert Gas A->B C Add Pd/C Catalyst B->C D Introduce Hydrogen Gas C->D E Stir and Monitor Reaction D->E F Vent Hydrogen & Purge with Inert Gas E->F G Filter through Celite® F->G H Solvent Evaporation G->H I Purification (if needed) H->I J Pure Dimethyl 3-Aminophthalate I->J

Caption: A typical experimental workflow for the catalytic hydrogenation of this compound.

Safety Considerations
  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, and sources of ignition must be eliminated.[5]

  • Pyrophoric Catalyst: Palladium on carbon, especially when dry and containing adsorbed hydrogen, can be pyrophoric. Handle the catalyst carefully, preferably in a wet state, and do not allow the filter cake to dry in the air.[5]

  • Exothermic Reaction: The reduction of nitro groups is a highly exothermic process.[4] For larger-scale reactions, appropriate cooling and temperature monitoring are essential to prevent a thermal runaway, which can be exacerbated by the accumulation of unstable intermediates.[10][11]

Analytical Monitoring

Effective monitoring is crucial for determining the reaction endpoint and ensuring the desired product is obtained with high purity.

Analytical TechniquePurpose
Thin-Layer Chromatography (TLC) A quick and simple method to qualitatively monitor the disappearance of the starting material and the appearance of the product.
Gas Chromatography-Mass Spectrometry (GC-MS) Provides quantitative data on the conversion of the starting material and can help identify any byproducts.
Liquid Chromatography-Mass Spectrometry (LC-MS) An alternative to GC-MS, particularly useful for less volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Used for the structural confirmation of the final product after isolation.

Conclusion

The catalytic reduction of this compound using palladium on carbon is a robust and efficient method for the synthesis of dimethyl 3-aminophthalate. By understanding the reaction mechanism, adhering to a well-defined protocol, and being mindful of the associated safety considerations, researchers can reliably perform this important transformation. The protocol and guidelines presented here provide a solid foundation for the successful implementation of this reaction in a laboratory setting.

References

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
  • Proposed mechanism for catalytic hydrogenation of nitrobenzene.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • Preparation method of dimethyl 3-aminophthalate.
  • General hydrogenation mechanism of nitroarenes.
  • The nitro to amine reduction: from millions of tons to single molecule studies.
  • First Principles Study on the Mechanism of Nitrobenzene Hydrogenation by a Ni1/CeO2-x(111) Single-Atom Catalyst.
  • A kind of method for preparing 3-aminophthalate hydrochloride dihydrate.
  • Nitro Reduction - Common Conditions.
  • Method of preparing 3-aminophthalic acid
  • Synthesis of (a) 3-Aminophthalic acid. PrepChem.com. [Link]
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • Recent Advances of Pd/C-C
  • Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Reduction of nitro compounds. Wikipedia. [Link]
  • Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups. Royal Society of Chemistry. [Link]
  • Palladium on Carbon (Pd/C). Common Organic Chemistry. [Link]
  • Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • Catalytic Hydrogenation of Nitrobenzene to Aniline. Mettler Toledo. [Link]
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

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Application Notes and Protocols: Strategic Synthesis of Indenopyrazoles Utilizing Dimethyl 3-Nitrophthalate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indenopyrazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery, demonstrating a wide array of biological activities, including potent anticancer and kinase inhibitory properties.[1] This comprehensive guide details a robust and reliable two-step synthetic pathway for the preparation of substituted indenopyrazoles, commencing from the readily available starting material, dimethyl 3-nitrophthalate. This protocol is designed to provide researchers with a clear, reproducible methodology, underpinned by a thorough explanation of the chemical principles and experimental considerations at each stage.

Introduction: The Significance of Indenopyrazoles

Indenopyrazoles are a class of fused heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry. Their rigid, planar structure allows for specific interactions with biological targets, leading to a range of pharmacological effects. Notably, derivatives of the indenopyrazole core have been investigated as potent inhibitors of cyclin-dependent kinases (CDKs), highlighting their potential in the development of novel anticancer therapeutics.[2] The strategic synthesis of diverse indenopyrazole libraries is therefore a critical endeavor for the exploration of new chemical space and the discovery of next-generation therapeutic agents.

The synthetic route detailed herein employs this compound as a key building block. The presence of the nitro group and the ester functionalities on the phthalate ring provides the necessary reactivity and regioselectivity for the construction of the indenopyrazole core. This application note will guide the user through the initial Claisen-type condensation to form a key tricarbonyl intermediate, followed by a cyclization reaction with hydrazine to yield the final indenopyrazole product.

Reaction Schema and Mechanism

The synthesis of indenopyrazoles from this compound proceeds via a two-step sequence. The first step is a Claisen-type condensation reaction between this compound and an acetophenone derivative, in this case, 4-methoxyacetophenone, to form a tricarbonyl intermediate. The second step involves the cyclization of this intermediate with hydrazine in the presence of an acid catalyst to yield the final indenopyrazole product.

Step 1: Formation of the Tricarbonyl Intermediate

The reaction is initiated by the deprotonation of the α-carbon of 4-methoxyacetophenone by a strong base, such as sodium hydride, to form an enolate. This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of this compound. Subsequent elimination of a methoxide group leads to the formation of the tricarbonyl intermediate.

Step 2: Cyclization to the Indenopyrazole Core

The tricarbonyl intermediate reacts with hydrazine in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH). The hydrazine undergoes a condensation reaction with two of the carbonyl groups of the intermediate, leading to the formation of the pyrazole ring and the final indenopyrazole product.

Visualizing the Synthetic Pathway

The following diagrams illustrate the overall reaction mechanism and the experimental workflow for the synthesis of a representative indenopyrazole from this compound.

reaction_mechanism cluster_step1 Step 1: Claisen-Type Condensation cluster_step2 Step 2: Cyclization This compound This compound Tricarbonyl Intermediate Tricarbonyl Intermediate This compound->Tricarbonyl Intermediate 1. NaH, DMF, 90°C 4-Methoxyacetophenone 4-Methoxyacetophenone 4-Methoxyacetophenone->Tricarbonyl Intermediate Indenopyrazole Product Indenopyrazole Product Tricarbonyl Intermediate->Indenopyrazole Product 2. Hydrazine, p-TsOH, EtOH, reflux

Caption: Reaction mechanism for indenopyrazole synthesis.

experimental_workflow cluster_setup Reaction Setup cluster_workup1 Work-up 1 cluster_cyclization Cyclization cluster_workup2 Work-up 2 & Purification A Combine this compound and 4-Methoxyacetophenone in DMF B Add Sodium Hydride A->B C Heat to 90°C B->C D Quench with acid C->D E Extract with Ethyl Acetate D->E F Purify Intermediate E->F G Dissolve Intermediate in Ethanol F->G H Add Hydrazine and p-TsOH G->H I Reflux H->I J Cool and filter I->J K Recrystallize J->K L Characterize Product K->L

Caption: Experimental workflow for indenopyrazole synthesis.

Detailed Experimental Protocols

Note: This protocol is a representative example for the synthesis of an indenopyrazole derivative. Modifications may be necessary for different acetophenone starting materials. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Part 1: Synthesis of the Tricarbonyl Intermediate

Materials:

  • This compound

  • 4-Methoxyacetophenone

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and 4-methoxyacetophenone (1.1 eq).

  • Add anhydrous DMF to dissolve the starting materials.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at room temperature. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and cautiously quench by slow addition of 1 M HCl until the pH is acidic.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tricarbonyl intermediate.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Part 2: Synthesis of the Indenopyrazole

Materials:

  • Tricarbonyl intermediate from Part 1

  • Hydrazine hydrate

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve the purified tricarbonyl intermediate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.5 eq) to the solution.

  • Add a catalytic amount of p-TsOH (0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.[3]

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure indenopyrazole product.

Quantitative Data and Characterization

The following table provides representative data for the synthesis. Actual yields may vary depending on the specific substrates and reaction conditions.

StepProductMolecular FormulaMolecular Weight ( g/mol )Representative Yield (%)
1Tricarbonyl IntermediateC₁₇H₁₃NO₇343.2960-75
2Indenopyrazole ProductC₁₇H₁₁N₃O₄321.2970-85

Characterization of the Final Product (Representative Data):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indenopyrazole core and the methoxyphenyl substituent. The NH proton of the pyrazole ring will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon, the aromatic carbons, and the methoxy carbon.

  • IR Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H and C=O stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the indenopyrazole product.

Trustworthiness and Self-Validation

The protocols described in this application note are designed to be self-validating. The progress of each reaction step can be reliably monitored by TLC, allowing for real-time assessment of the reaction's completion. The purification procedures, including column chromatography and recrystallization, are standard and effective methods for obtaining high-purity compounds. Finally, the structure and purity of the intermediate and final product can be unequivocally confirmed by a combination of standard spectroscopic techniques (NMR, IR, and Mass Spectrometry), ensuring the integrity of the experimental results.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of indenopyrazoles from this compound. The two-step approach, involving a Claisen-type condensation followed by a cyclization with hydrazine, offers a versatile and efficient route to this important class of heterocyclic compounds. The methodologies and insights provided herein are intended to empower researchers in medicinal chemistry and drug discovery to synthesize and explore novel indenopyrazole derivatives for the development of new therapeutic agents.

References

  • An overview on the synthetic and medicinal perspectives of indenopyrazoles - CED Foundation. (2019).
  • Synthesis and evaluation of indenopyrazoles as cyclin-dependent kinase inhibitors. Part 4: Heterocycles at C3 - PubMed. (2004).
  • Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies - PubMed. (2024).
  • CN100390152C - Method for synthesizing 3-nitro or 3-amino phthalyl hydrazine - Google Patents. (2008).
  • An overview on the synthetic and medicinal perspectives of indenopyrazoles - PubMed. (2019).

Sources

Application Notes and Protocols: A Guide to the Nitration of Dimethyl Phthalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The nitration of aromatic compounds is a cornerstone of organic synthesis, enabling the introduction of the versatile nitro group (–NO₂) onto an aromatic ring. This functional group serves as a gateway to a multitude of other chemical transformations, making it a critical step in the synthesis of pharmaceuticals, dyes, explosives, and various specialty chemicals.[1] Dimethyl phthalate (DMP), a readily available diester, presents an interesting substrate for electrophilic aromatic substitution. The electron-withdrawing nature of the two ester groups deactivates the aromatic ring, making the nitration process a carefully controlled endeavor. This guide provides a comprehensive overview of the experimental setup for the nitration of dimethyl phthalate, yielding primarily dimethyl 4-nitrophthalate. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested protocol, and address critical safety considerations.

Dimethyl 4-nitrophthalate itself is a valuable intermediate in organic synthesis.[2] Its structure, featuring two methyl ester groups and a nitro group on a benzene ring, makes it a useful building block for more complex molecules.[2] For instance, it has been investigated for its potential biological activities.

Mechanistic Insights: Electrophilic Aromatic Substitution

The nitration of dimethyl phthalate proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[3] This class of reactions involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile.[3] In this specific case, the electrophile is the nitronium ion (NO₂⁺).

The overall process can be broken down into three key stages:

  • Generation of the Electrophile: The nitronium ion is generated in situ by the reaction of concentrated nitric acid with a strong dehydrating acid, most commonly concentrated sulfuric acid.[4][5] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[4]

  • Electrophilic Attack and Formation of the Sigma Complex: The π-electron system of the dimethyl phthalate aromatic ring acts as a nucleophile, attacking the nitronium ion.[5][6] This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][6]

  • Deprotonation and Restoration of Aromaticity: A weak base, such as the bisulfate ion (HSO₄⁻) present in the reaction mixture, removes a proton from the carbon atom bearing the nitro group.[4] This restores the aromaticity of the ring and yields the final product, dimethyl 4-nitrophthalate.

Regioselectivity

The two ester groups on the dimethyl phthalate ring are deactivating and meta-directing. However, in this case, the directing effects lead to the substitution occurring at the position para to one ester group and meta to the other. This results in the formation of dimethyl 4-nitrophthalate as the major product.

Nitration_Mechanism reagents HNO₃ + H₂SO₄ electrophile Nitronium Ion (NO₂⁺) reagents->electrophile Generation pi_complex π-Complex (Intermediate) electrophile->pi_complex dmp Dimethyl Phthalate dmp->pi_complex Electrophilic Attack sigma_complex σ-Complex (Arenium Ion) pi_complex->sigma_complex Formation product Dimethyl 4-nitrophthalate sigma_complex->product Deprotonation base HSO₄⁻ (Base) base->product

Caption: Mechanism of Electrophilic Aromatic Nitration.

Experimental Protocol

This protocol details the nitration of dimethyl phthalate to synthesize dimethyl 4-nitrophthalate. It is imperative that all safety precautions are strictly adhered to throughout the procedure.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
Dimethyl PhthalateC₁₀H₁₀O₄194.1810.0 gStarting material
Concentrated Nitric AcidHNO₃63.0115 mL~70% solution
Concentrated Sulfuric AcidH₂SO₄98.0815 mL~98% solution
Crushed Ice/Deionized WaterH₂O18.02~200 gFor quenching
Diethyl Ether(C₂H₅)₂O74.12As neededFor extraction
Saturated Sodium BicarbonateNaHCO₃84.01As neededFor neutralization
Anhydrous Magnesium SulfateMgSO₄120.37As neededFor drying
EthanolC₂H₅OH46.07As neededFor recrystallization
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Nitration_Workflow start Start step1 1. Prepare Nitrating Mixture (H₂SO₄ + HNO₃ in ice bath) start->step1 step2 2. Add Dimethyl Phthalate (Slowly, maintain low temp.) step1->step2 step3 3. Reaction (Stir at room temp.) step2->step3 step4 4. Quench Reaction (Pour onto ice water) step3->step4 step5 5. Extraction (Use diethyl ether) step4->step5 step6 6. Neutralization (Wash with NaHCO₃ soln.) step5->step6 step7 7. Drying (Dry organic layer with MgSO₄) step6->step7 step8 8. Solvent Removal (Rotary evaporation) step7->step8 step9 9. Recrystallization (From ethanol) step8->step9 end End: Pure Dimethyl 4-nitrophthalate step9->end

Caption: Experimental workflow for the nitration of dimethyl phthalate.

1. Preparation of the Nitrating Mixture:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, add 15 mL of concentrated sulfuric acid.
  • Cool the flask in an ice bath to below 10 °C.
  • Slowly add 15 mL of concentrated nitric acid dropwise from the dropping funnel while maintaining the temperature below 10 °C. This is a highly exothermic process.[7]

2. Addition of Dimethyl Phthalate:

  • Once the nitrating mixture is prepared and cooled, slowly add 10.0 g of dimethyl phthalate dropwise to the stirred mixture.
  • The rate of addition should be controlled to maintain the reaction temperature between 10-20 °C.

3. Reaction:

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
  • Continue stirring at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

4. Quenching the Reaction:

  • Carefully and slowly pour the reaction mixture into a beaker containing approximately 200 g of crushed ice and water with constant stirring.[8] This will cause the crude product to precipitate.

5. Isolation and Purification:

  • If a solid precipitates, collect the crude product by vacuum filtration using a Büchner funnel.[8] Wash the solid with cold water until the washings are neutral to pH paper.
  • If the product is an oil or does not fully precipitate, transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).[8]
  • Combine the organic extracts and wash successively with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).
  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

6. Recrystallization:

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure dimethyl 4-nitrophthalate as a yellowish crystalline solid.[2]
Characterization

The final product can be characterized using various analytical techniques:

  • Melting Point: The melting point of dimethyl 4-nitrophthalate is reported to be around 65 °C.

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons and the methyl ester protons.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the ester carbonyl carbons, and the methyl carbons.

    • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the nitro group (around 1530 and 1350 cm⁻¹), the ester carbonyl group (around 1730 cm⁻¹), and the aromatic ring.

  • Mass Spectrometry: This will confirm the molecular weight of the product (239.18 g/mol ).

Safety and Hazard Management

Nitration reactions are inherently hazardous and must be conducted with extreme caution.[9] A thorough risk assessment should be performed before commencing any work.[7]

Chemical Hazards
  • Concentrated Nitric Acid: Highly corrosive, a strong oxidizing agent, and can cause severe burns.[1][10] Inhalation of its fumes can lead to respiratory damage.[1]

  • Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns upon contact. It is also a strong dehydrating agent.

  • Nitrating Mixture: The combination of nitric and sulfuric acids is exceptionally corrosive and reactive. It can react violently with organic materials.[9]

  • Dimethyl Phthalate: While having low acute toxicity, it can be absorbed through the skin.[11]

Procedural Hazards
  • Exothermic Reaction: The nitration reaction is highly exothermic, and failure to control the temperature can lead to a runaway reaction, potentially causing an explosion.[7]

  • Formation of Byproducts: Over-nitration or side reactions can produce unstable and potentially explosive compounds.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[9]

  • Gloves: Acid-resistant gloves (e.g., butyl rubber or Viton) must be worn.

  • Lab Coat: A chemical-resistant lab coat or apron is essential.[9]

  • Fume Hood: All operations must be carried out in a well-ventilated chemical fume hood.[9]

Emergency Procedures
  • Spills: Small spills of acid can be neutralized with sodium bicarbonate or a suitable spill kit.[12] For larger spills, evacuate the area and contact emergency services.

  • Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1] For eye contact, use an eyewash station immediately for at least 15 minutes and seek urgent medical attention.[1]

Conclusion

The nitration of dimethyl phthalate is a classic example of electrophilic aromatic substitution on a deactivated ring. While the procedure is straightforward, the inherent hazards of using concentrated acids necessitate meticulous planning, a thorough understanding of the reaction mechanism, and strict adherence to safety protocols. By following the detailed guidelines presented in this application note, researchers can safely and efficiently synthesize dimethyl 4-nitrophthalate, a valuable intermediate for further chemical exploration.

References

  • Nitration reaction safety. (2024-06-06). YouTube.
  • Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • NITRIC ACID SAFETY. University of Washington.
  • Nitric Acid Safety Tips & Health Hazards. (2015-04-27). VelocityEHS.
  • Reduce your risk of a nitric acid incident. (2024-06-24). UW Environmental Health & Safety.
  • Dimethyl 4-nitrophthalate. Biosynth.
  • Notes on Electrophilic Substitution Mechanism in Nitration. Unacademy.
  • Dimethyl 4-nitrophthalate. CymitQuimica.
  • Electrophilic Aromatic Substitution Reaction. BYJU'S.
  • Olsson, T., & Larsson, U. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018-04-30). Master Organic Chemistry.
  • Electrophilic aromatic substitution. Wikipedia.
  • Work-up Procedures for Aromatic Nitration Reactions. Benchchem.
  • Dimethyl Phthalate. Australian Industrial Chemicals Introduction Scheme (AICIS).

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Definitive Protocol for the Purification of Dimethyl 3-Nitrophthalate via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Dimethyl 3-nitrophthalate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and functional materials. The purity of this precursor is paramount, as impurities can propagate through synthetic steps, impacting the yield, safety, and efficacy of the final product. This application note provides a comprehensive, field-proven guide to the purification of this compound using the robust technique of recrystallization. We delve into the fundamental principles, solvent selection strategies, a detailed step-by-step protocol, and methods for purity verification, ensuring researchers and process chemists can achieve high-purity material consistently.

Foundational Principles: The Science of Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds, predicated on the principle of differential solubility. The efficacy of the process hinges on selecting a solvent in which the target compound (this compound) is highly soluble at an elevated temperature but sparingly soluble at lower temperatures.[1][2]

Conversely, impurities present in the crude material should ideally exhibit one of two solubility profiles:

  • High Solubility: The impurity is highly soluble in the chosen solvent at all temperatures, causing it to remain in the solution (the "mother liquor") upon cooling.

  • Low Solubility: The impurity is insoluble in the hot solvent, allowing for its removal via hot filtration before the crystallization process begins.[1]

The purification is achieved as the saturated hot solution cools. The solubility of the target compound decreases, forcing it to precipitate out of the solution and form a crystal lattice.[3][1] A slow, controlled cooling process is critical, as it allows for the selective incorporation of this compound molecules into the growing crystal lattice, effectively excluding impurity molecules.[1][2] This methodical formation results in a significantly purer final product.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of this compound is essential for designing an effective purification strategy.

PropertyValueSource(s)
Appearance White to cream or light yellow crystalline powder/crystals[4][5]
Molecular Formula C₁₀H₉NO₆[5][6][7]
Molecular Weight 239.18 g/mol [6]
Melting Point 66 - 71 °C[5][8]
Solubility Profile Insoluble in water; Soluble in organic solvents such as ethanol, acetone, benzene, toluene, and ethyl acetate.[4][9][10]

Common Impurities: The primary route to this compound involves the esterification of 3-nitrophthalic acid. The synthesis of 3-nitrophthalic acid itself proceeds via the nitration of phthalic anhydride, a reaction that often yields the isomeric 4-nitrophthalic acid as a significant byproduct.[11][12] Consequently, the most probable impurity in crude this compound is its isomer, Dimethyl 4-nitrophthalate , along with residual 3-nitrophthalic acid .

Safety and Handling Precautions

Prior to initiating any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory.

  • Hazards: this compound may cause skin, eye, and respiratory irritation.[13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]

  • Engineering Controls: All procedures should be performed within a certified chemical fume hood to ensure adequate ventilation and to avoid the inhalation of solvent vapors or fine dust particles.[9]

  • First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for at least 15 minutes. If inhaled, move the person to fresh air.[6][9]

Experimental Protocol: Purification of this compound

This protocol is divided into three core stages: solvent screening, the main recrystallization procedure, and post-purification analysis.

Part A: Strategic Solvent Selection

The choice of solvent is the most critical parameter for successful recrystallization.[15] While literature suggests solvents like toluene, ethanol, and ethyl acetate, an empirical screening process is recommended to determine the optimal solvent or solvent system for your specific crude material.[10]

Table 2: Recommended Solvents for Screening

SolventPolarityBoiling Point (°C)Rationale & Considerations
Methanol Polar Protic65Good solvent for many aromatic esters. Its high volatility aids in easy drying.
Ethanol (95%) Polar Protic78A versatile and commonly successful solvent for a wide range of organic solids.[16]
Isopropanol Polar Protic82Similar to ethanol but less volatile; can sometimes yield better crystals.
Ethyl Acetate Polar Aprotic77An excellent choice for ester compounds due to the "like dissolves like" principle.[16]
Toluene Nonpolar111Effective for aromatic compounds; its higher boiling point allows for a wide temperature gradient.
Ethanol/Water Mixed SystemVariableA two-solvent system.[17] The compound should be soluble in the primary solvent (ethanol) and insoluble in the anti-solvent (water).

Screening Workflow:

  • Place approximately 20-30 mg of crude this compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, swirling after each addition. Observe if the solid dissolves readily. An ideal solvent will not dissolve the compound well at this stage.[2]

  • If the solid is poorly soluble, gently heat the test tube in a hot water bath.[17] Continue adding the solvent dropwise until the solid just dissolves completely.

  • Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice-water bath.

  • Evaluation: The ideal solvent is one where the compound dissolves completely in a minimal amount of hot solvent and forms an abundance of crystals upon cooling.

Diagram 1: Decision Workflow for Solvent Selection

Solvent_Selection start Start: Place ~25mg Crude in Test Tube add_solvent Add Solvent Dropwise (Room Temp) start->add_solvent check_sol_rt Is solid soluble? add_solvent->check_sol_rt heat Heat in Water Bath check_sol_rt->heat No bad_solvent Result: Poor Solvent (Too Soluble) check_sol_rt->bad_solvent Yes add_hot_solvent Add Hot Solvent Dropwise until Just Dissolved heat->add_hot_solvent cool Cool to Room Temp, then Ice Bath add_hot_solvent->cool check_crystals Abundant Crystals Form? cool->check_crystals good_solvent Result: Good Solvent Candidate check_crystals->good_solvent Yes no_crystals Result: Poor Solvent (Remains Soluble) check_crystals->no_crystals No

Caption: A decision tree for empirically testing recrystallization solvents.

Part B: The Recrystallization Master Protocol

The following workflow provides a detailed, step-by-step methodology for the purification process.

Diagram 2: Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying dissolve 1. Dissolution Dissolve crude solid in minimal hot solvent. hot_filter_decision Insoluble Impurities? dissolve->hot_filter_decision hot_filter 2. Hot Filtration (Optional) hot_filter_decision->hot_filter Yes cooling 3. Cooling Slowly cool to RT, then chill in ice bath. hot_filter_decision->cooling No hot_filter->cooling vac_filter 4. Vacuum Filtration Collect crystals. cooling->vac_filter wash 5. Washing Rinse with ice-cold solvent. vac_filter->wash dry 6. Drying Air or vacuum oven. wash->dry end_node Pure Dimethyl 3-Nitrophthalate dry->end_node

Caption: Step-by-step workflow for the purification of solids.

Methodology:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. In a separate flask, bring the chosen solvent to a boil (use a water bath or heating mantle and add boiling chips). Add the hot solvent to the solid in small portions, swirling continuously.[18] Continue adding the minimum amount of hot solvent required to fully dissolve the solid.[19][20]

  • Hot Filtration (Conditional): If any solid impurities remain in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[2] Rushing this step by immediate ice-cooling will cause impurities to become trapped in the crystals. Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of the purified product.[3]

  • Isolation by Vacuum Filtration: Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Wet the paper with a small amount of ice-cold recrystallization solvent and apply vacuum. Swirl the flask to create a slurry of crystals and mother liquor, and pour it into the center of the funnel.

  • Washing: With the vacuum still applied, wash the collected crystals (the "filter cake") with a small portion of fresh, ice-cold solvent to rinse away any residual mother liquor.[18][20] Use a minimal amount to avoid redissolving the product.

  • Drying: Allow air to be pulled through the filter cake for several minutes to partially dry the crystals. Transfer the purified crystals to a watch glass and let them air-dry completely in the fume hood or in a vacuum oven at a temperature well below the melting point (<50 °C).

Part C: Verification of Purity

The success of the recrystallization must be validated.

  • Melting Point Analysis: A highly pure compound will exhibit a sharp and narrow melting point range.[19] The purified this compound should melt within a 1-2 °C range, consistent with the literature value (approx. 66-71 °C).[5][8] A broad or depressed melting range indicates the presence of impurities.

  • Gas Chromatography (GC): For quantitative analysis, a GC analysis can be performed to determine the purity, often expressed as area percent. A successful purification should show a significant increase in the peak area of the desired product and a reduction or elimination of impurity peaks.[5]

Troubleshooting

IssueProbable Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling Too much solvent was added; the solution is not saturated.Re-heat the solution and boil off some of the solvent to increase the concentration. Allow to cool again. If crystals still do not form, scratch the inside of the flask with a glass rod or add a "seed crystal" of the pure compound to induce nucleation.[19]
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the solute; the cooling process was too rapid.Re-heat the solution to dissolve the oil. Add a small amount of a miscible co-solvent in which the compound is less soluble and allow it to cool more slowly. Alternatively, select a solvent with a lower boiling point.
Low Recovery Yield Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold solvent.Ensure the minimum amount of hot solvent is used. Pre-heat all glassware for hot filtration. Ensure the solution is thoroughly chilled in an ice bath before filtration to minimize solubility losses.

Conclusion

Recrystallization is an indispensable technique for ensuring the high purity of this compound required for pharmaceutical development and chemical synthesis. By carefully selecting a solvent and adhering to a methodical protocol emphasizing slow cooling and proper washing, researchers can effectively remove critical impurities. The validation of purity through melting point analysis and chromatography provides the necessary confidence in material quality for subsequent applications. This robust protocol serves as a reliable foundation for producing high-purity this compound at the laboratory and scale-up stages.

References

  • Crystallization - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder.
  • 3-NITROPHTHALIC ACID DIMETHYL ESTER - ChemBK. (2024, April 9).
  • SOP: CRYSTALLIZATION. (n.d.).
  • MSDS of this compound. (n.d.).
  • Purification Organic Compounds: Crystallization & Distillation Guide 2026. (2025, December 29). Maiyam Group.
  • Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry.
  • Recrystallization - Chemistry LibreTexts. (2023, January 29).
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Finding the best solvent for recrystallisation student sheet. (2021, September). RSC Education.
  • Method of crystallizing nitro products. (1959). Google Patents.
  • Recrystallization. (2010, February 4). YouTube. MIT Digital Lab Techniques Manual.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization. (2020, January 10). YouTube. Professor Dave Explains.
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube.
  • Dimethyl Phthalate. (n.d.). PubChem.
  • Solubility of 3-Nitrophthalic Acid in Different Solvents between 278 K and 353 K. (2025, August 10). Journal of Chemical & Engineering Data.
  • Equilibrium Solubility of 3- and 4-Nitrophthalic Acids in Water. (2025, August 10). ResearchGate.
  • How To Recrystallize A Solid. (2020, July 17). YouTube.
  • Preparation method of dimethyl 3-aminophthalate. (2017). Google Patents.
  • Method for preparing 3-nitro phthalic acid. (2003). Google Patents.
  • THE PREPARATION OF 3-NITROPHTHALIC ACID Experimental Part. (1925, July). Journal of the American Chemical Society.

Sources

Dimethyl 3-Nitrophthalate in Solid-Phase Peptide Synthesis: An Analysis of Potential Utility and Current Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of the scientific literature indicates that dimethyl 3-nitrophthalate is not a commonly utilized reagent in solid-phase peptide synthesis (SPPS) . There are no established protocols for its use as a linker, protecting group, or cyclization agent. However, its chemical structure, featuring a nitro-aromatic system and two ester functionalities, warrants a theoretical exploration of its potential, placed in the context of established SPPS methodologies. This document provides an analysis of the known chemistry of this compound and contrasts it with the principles of photolabile linkers commonly employed in peptide synthesis. While direct application notes for SPPS cannot be provided due to a lack of documented use, this guide will detail its role as a chemical intermediate and the foundational chemistry that governs its reactivity.

The Chemical Profile of this compound

This compound is an aromatic compound synthesized from 3-nitrophthalic acid through esterification.[1] Its structure is characterized by a benzene ring substituted with a nitro group and two adjacent methoxycarbonyl groups. The primary documented application of this compound is as a precursor for the synthesis of other molecules. A key transformation is the reduction of the nitro group to an amine, yielding dimethyl 3-aminophthalate.[2][3] This amine can then be further modified, for example, by acylation.[2]

The reactivity of this compound is governed by its three main functional groups:

  • The Nitro Group : This electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution but is readily reducible to an amino group via catalytic hydrogenation.[2][3]

  • The Methyl Ester Groups : These can undergo hydrolysis back to carboxylic acids or can be attacked by nucleophiles.[4][5] The presence of two adjacent esters opens the possibility for intramolecular reactions after modification of the nitro group.

  • The Aromatic Ring : The electron-deficient nature of the ring influences the reactivity of its substituents.

Contextualizing Photolabile Linkers in SPPS

A primary area where a nitro-aromatic compound might find application in SPPS is as a photolabile linker. These linkers are cleaved by UV light, offering a mild and orthogonal method for releasing the synthesized peptide from the solid support.[2] This is particularly advantageous for sensitive peptides that might be damaged by the harsh acidic conditions of traditional cleavage methods.

The most common photolabile linkers are based on the o-nitrobenzyl scaffold. Upon irradiation with UV light (typically around 350 nm), an intramolecular redox reaction occurs, leading to the cleavage of the bond anchoring the peptide to the linker.

Hypothetical Application as a Photolabile Linker and Potential Drawbacks

Theoretically, the 3-nitrophthalate structure could be adapted for use as a photolabile linker. One of the methyl ester groups could be attached to the solid support, and the other could serve as the attachment point for the C-terminal amino acid of the peptide. The nitro group, positioned ortho to one of the ester groups, could facilitate photolytic cleavage.

However, several factors may preclude its use and explain its absence in the literature:

  • Cleavage Efficiency and Byproducts : The efficiency of photolytic cleavage is highly dependent on the precise chemical environment of the nitro group. The cleavage of a phthalate-based system may be inefficient or lead to undesirable side reactions and byproducts that are difficult to separate from the target peptide.

  • Stability to SPPS Conditions : A viable linker must be stable to the repeated cycles of deprotection (typically basic conditions, e.g., piperidine for Fmoc chemistry) and coupling used in SPPS. The ester linkages in this compound might be susceptible to premature cleavage under these conditions.

  • Synthetic Accessibility : More efficient and well-characterized photolabile linkers are commercially available and have proven track records. The multi-step synthesis required to functionalize this compound into a viable linker may not be competitive with existing solutions.

Established Chemistry: this compound as a Synthetic Intermediate

The most well-documented role of this compound is as a building block. The reduction of the nitro group to form dimethyl 3-aminophthalate is a key step. This resulting aromatic amine is a versatile intermediate for the synthesis of various heterocyclic compounds and other complex molecules.[4]

Experimental Protocol: Reduction of this compound

The following protocol describes a typical procedure for the catalytic hydrogenation of this compound to dimethyl 3-aminophthalate, based on procedures found in the literature.[3]

Materials:

  • This compound

  • Methanol (MeOH)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas (H₂) source (e.g., hydrogen balloon or hydrogenation apparatus)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite or filter paper)

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in methanol in a suitable reaction flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Maintain a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of methanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude dimethyl 3-aminophthalate.

  • The product can be further purified if necessary, for example, by recrystallization.

Visualization of Key Transformations

The following diagram illustrates the synthesis of this compound and its subsequent reduction, which is its primary documented chemical transformation.

Dimethyl_3_Nitrophthalate_Reactions cluster_synthesis Synthesis cluster_reduction Reduction 3_Nitrophthalic_Acid 3-Nitrophthalic Acid Dimethyl_3_Nitrophthalate_Syn This compound 3_Nitrophthalic_Acid->Dimethyl_3_Nitrophthalate_Syn  Dimethyl sulfate,  K₂CO₃, Acetone Dimethyl_3_Nitrophthalate_Red This compound Dimethyl_3_Aminophthalate Dimethyl 3-Aminophthalate Dimethyl_3_Nitrophthalate_Red->Dimethyl_3_Aminophthalate  H₂, 10% Pd/C,  Methanol

Caption: Synthesis and reduction of this compound.

Conclusion and Future Perspectives

Future research could explore the synthesis of novel photolabile linkers derived from this compound. However, such endeavors would need to overcome the potential challenges of cleavage efficiency, stability, and the generation of clean reaction profiles to compete with the robust and reliable tools already available to peptide chemists.

References

  • Kilgore, et al. (1946). Industrial and Engineering Chemistry, 34, 494-497.
  • BenchChem. (n.d.). Dimethyl 3-Aminophthalate Hydrochloride | CAS 52412-63-2.
  • BenchChem. (n.d.). 2-(Methoxycarbonyl)-6-nitrobenzoic acid | 21606-02-2.
  • CymitQuimica. (n.d.). Pharmaceutical Standards.
  • Ambeed. (n.d.). 34529-06-1 | Dimethyl 3-aminophthalate.
  • Ambeed. (n.d.). 603-11-2 | 3-Nitrophthalic acid.

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Application Notes and Protocols: Dimethyl 3-Nitrophthalate in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Dimethyl 3-Nitrophthalate as a Versatile Precursor

This compound is a valuable chemical intermediate, primarily serving as a strategic precursor in the synthesis of advanced materials.[1] Its molecular architecture, featuring a nitro group and two methyl ester functionalities on a benzene ring, offers a versatile platform for chemical modification. The true potential of this compound in materials science is unlocked through the chemical transformation of its nitro group.

The reduction of the nitro group to a primary amine is a pivotal step, converting this compound into dimethyl 3-aminophthalate. This amino derivative is a highly valuable monomer and building block for a range of functional materials.[2] The presence of both amino and ester groups allows for its participation in various polymerization reactions to form high-performance polymers such as polyamides and polyimides. Furthermore, the aminodicarboxylate structure makes it an excellent candidate for the synthesis of functional ligands for Metal-Organic Frameworks (MOFs).

These resulting materials are of significant interest for applications demanding high thermal stability, specific optical properties, and tailored porosity. This guide provides detailed protocols and application notes for the key transformations of this compound and its subsequent use in the synthesis of advanced materials.

PART 1: Core Transformation - Catalytic Hydrogenation of this compound

The conversion of this compound to dimethyl 3-aminophthalate is the foundational step for its application in materials science. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed, efficient, and clean method for this transformation.[3][4]

Protocol 1: Synthesis of Dimethyl 3-Aminophthalate via Catalytic Hydrogenation

This protocol details the reduction of the nitro group of this compound using hydrogen gas and a Pd/C catalyst.[5][6]

Materials and Equipment:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet with water

  • Methanol (anhydrous)

  • Ethyl acetate

  • Celite®

  • Parr shaker hydrogenation apparatus or a two-neck round-bottom flask with a hydrogen balloon setup

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a hydrogenation vessel or a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethyl acetate. A typical concentration is 5-10% (w/v).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate). Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.

  • Hydrogenation:

    • Parr Apparatus: Seal the vessel, evacuate and purge with hydrogen gas three times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 40-50 psi).

    • Hydrogen Balloon: Seal the flask with a septum, evacuate and backfill with hydrogen from a balloon. Repeat this cycle three times.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

    • Dilute the reaction mixture with additional solvent and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the solvent to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization: The resulting crude dimethyl 3-aminophthalate is often of high purity. If necessary, it can be further purified by recrystallization. Characterize the product using NMR and FTIR spectroscopy.

Workflow for Catalytic Hydrogenation

cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Dissolve Dimethyl 3-nitrophthalate in Solvent B Add Pd/C Catalyst (under inert atmosphere) A->B C Purge with H₂ B->C D Pressurize with H₂ (40-50 psi or balloon) C->D E Stir at Room Temperature (2-6 hours) D->E F Purge with N₂ E->F G Filter through Celite® to remove catalyst F->G H Solvent Evaporation G->H I Dimethyl 3-aminophthalate (Product) H->I

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

PART 2: Application in High-Performance Polyamides

Aromatic polyamides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. Dimethyl 3-aminophthalate, with its amino and ester functionalities, can be used as a monomer in the synthesis of these robust materials.

Application Note: Synthesis of a Soluble Aromatic Polyamide

This section describes the synthesis of a polyamide via low-temperature solution polycondensation of dimethyl 3-aminophthalate with a diacid chloride, such as terephthaloyl chloride.[7] The presence of the ester groups on the phthalate unit can enhance the solubility of the resulting polyamide in organic solvents.

Protocol 2: Polyamide Synthesis via Solution Polycondensation

Materials and Equipment:

  • Dimethyl 3-aminophthalate

  • Terephthaloyl chloride

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Calcium chloride (CaCl₂), anhydrous

  • Triethylamine

  • Methanol

  • Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and dropping funnel

  • Ice bath

Procedure:

  • Monomer Solution: In a three-neck flask under a nitrogen atmosphere, dissolve dimethyl 3-aminophthalate (1 equivalent) and anhydrous CaCl₂ (as a solubilizing agent) in anhydrous NMP. Cool the solution to 0°C using an ice bath.

  • Acid Chloride Addition: Dissolve terephthaloyl chloride (1 equivalent) in a small amount of anhydrous NMP in the dropping funnel. Add this solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0°C.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours. The viscosity of the solution will increase significantly as the polymer forms.

  • Polymer Precipitation: Pour the viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the polyamide.

  • Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Drying and Characterization: Dry the polyamide in a vacuum oven at 80-100°C until a constant weight is achieved. Characterize the polymer by inherent viscosity, FTIR, NMR, TGA, and DSC.

Reaction Scheme for Polyamide Synthesis

cluster_reactants cluster_conditions NMP, CaCl₂ 0°C to RT DMA Dimethyl 3-aminophthalate plus1 + TPC Terephthaloyl Chloride arrow1 -> Polyamide Polyamide Structure cluster_conditions cluster_conditions

Caption: Polycondensation of Dimethyl 3-aminophthalate and Terephthaloyl Chloride.

PART 3: Conceptual Application in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters and organic linkers. The introduction of functional groups, such as amines, into the organic linkers can significantly enhance the properties of MOFs, particularly for applications like selective CO₂ capture.[8][9][10] The aminodicarboxylate structure derived from this compound is an ideal candidate for such a functional linker.

Application Note: A Ligand for Amino-Functionalized MOFs

First, dimethyl 3-aminophthalate is hydrolyzed to 3-aminophthalic acid. This aminodicarboxylic acid can then be used as an organic linker in the solvothermal synthesis of MOFs. The amino group can act as a Lewis base site, potentially increasing the affinity of the MOF for acidic gases like CO₂.[8]

Protocol 3: General Solvothermal Synthesis of an Amino-Functionalized MOF

This protocol provides a general method for the synthesis of a MOF using 3-aminophthalic acid as the linker and a metal salt, such as zinc nitrate.[2][3][11]

Materials and Equipment:

  • 3-Aminophthalic acid (hydrolyzed from dimethyl 3-aminophthalate)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave or a glass vial

  • Oven

Procedure:

  • Precursor Solution: In a glass vial, dissolve the metal salt (e.g., zinc nitrate hexahydrate, 1 equivalent) and the organic linker (3-aminophthalic acid, 1 equivalent) in DMF.

  • Solvothermal Reaction: Seal the vial tightly and place it in an oven. Heat the mixture at a specific temperature (typically 80-120°C) for 24-72 hours.

  • Crystal Formation: After the reaction time, allow the oven to cool down slowly to room temperature. Crystalline product should form at the bottom of the vial.

  • Washing and Activation: Decant the mother liquor and wash the crystals with fresh DMF several times to remove unreacted starting materials. Then, immerse the crystals in a volatile solvent like methanol or chloroform for 2-3 days, replacing the solvent periodically. This solvent exchange process is crucial for removing the high-boiling DMF from the pores.

  • Drying: After solvent exchange, decant the solvent and dry the MOF crystals under vacuum at an elevated temperature (e.g., 100-150°C) to fully activate the material by removing the solvent molecules from the pores.

  • Characterization: Characterize the synthesized MOF using Powder X-ray Diffraction (PXRD) to confirm crystallinity, TGA for thermal stability, and gas sorption analysis to determine its porosity.

Conceptual Pathway to a Functional MOF

A This compound B Reduction (Protocol 1) A->B C Dimethyl 3-aminophthalate B->C D Hydrolysis C->D E 3-Aminophthalic Acid (Linker) D->E G Solvothermal Synthesis (Protocol 3) E->G F Metal Salt (e.g., Zn(NO₃)₂) F->G H Amino-Functionalized MOF G->H

Caption: Synthetic pathway from this compound to a functional MOF.

PART 4: Data Summary and Characterization

The successful synthesis and performance of materials derived from this compound rely on careful characterization at each step.

Table 1: Expected Properties of Intermediates and Polymers
Compound/PolymerSynthesis MethodTypical Yield (%)Key FTIR Peaks (cm⁻¹)Thermal Properties (TGA/DSC)
Dimethyl 3-aminophthalate Catalytic Hydrogenation>903400-3200 (N-H stretch), 1720 (C=O stretch)-
Aromatic Polyamide Solution Polycondensation85-953300 (N-H stretch), 1720 (Ester C=O), 1650 (Amide I)TGA (Td5%): >400°C, DSC (Tg): 250-300°C[12]
Amino-functionalized MOF Solvothermal SynthesisVariable~3400 (N-H stretch), 1600-1400 (carboxylate)TGA (Decomposition): >350°C[9]
Characterization Insights
  • FTIR Spectroscopy: This technique is crucial for confirming the conversion of the nitro group (peaks around 1530 and 1350 cm⁻¹) to an amino group (peaks around 3400-3200 cm⁻¹). For polymers, the appearance of the amide I band (~1650 cm⁻¹) is a key indicator of successful polymerization.[13][14]

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the amino-intermediate and the repeat unit of the resulting polymers.

  • Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the synthesized polymers and MOFs. Differential Scanning Calorimetry (DSC) is employed to determine the glass transition temperature (Tg) of the amorphous polymers, which is a critical parameter for high-performance applications.[12][15]

References

  • Brandt, J. (1958). Über die Herstellung und einige Umsetzungen von 3- und 4-Aminophthalsäureanhydrid. Journal für Praktische Chemie, 7(4-6), 163-172.
  • Google Patents. (2014). Synthetic method of 3-aminophthalic anhydride. CN103588740A.
  • Yang, Y., Lin, R., et al. (2015). Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. Dalton Transactions, 44(22), 10368-10375. [Link]
  • SciSpace. (2015). Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. [Link]
  • Semantic Scholar. (2015). Synthesis and characterization of three amino-functionalized metal-organic frameworks based on the 2-aminoterephthalic ligand. [Link]
  • National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. [Link]
  • ResearchGate. (2025). Solvothermal synthesis conditions for amino-functionalized MOFs. [Link]
  • ResearchGate. (n.d.). Thermal properties of polyamides. [Link]
  • Zhang, G., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Angewandte Chemie International Edition, 50(47), 11191-11195. [Link]
  • VTechWorks.
  • INEOS OPEN. (n.d.). SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'. [Link]
  • ResearchGate. (1999).
  • MDPI. (2020).
  • Royal Society of Chemistry. (2021).
  • ResearchGate. (n.d.). Preparation of Pd/C catalysts with three different approaches. [Link]
  • Comptes Rendus de l'Académie des Sciences. (n.d.). Synthesis of biosourced polyether-amides from 1,4-3,6-dianhydrohexitols: Characterization by NMR and MALDI–ToF mass spectrometry. [Link]
  • Common Organic Chemistry. (n.d.). Palladium on Carbon (Pd/C). [Link]
  • ResearchGate. (2024). Synthesis and characterization of polyamides and polyimides based on diamines featuring imidazole and carbazole pendant groups: analysis of optical, thermal, and antibacterial properties. [Link]
  • Google Patents. (2008). Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds. WO2008092168A2.
  • ResearchGate. (2025). Synthesis of New Poly(amide-imide)s Derivatives Based on Amino Acid Compounds. [Link]
  • MDPI. (2020).
  • ResearchGate. (n.d.). Structural, Optical and Thermal Characterization of Wholly Aromatic Poly(ether amide)
  • ResearchGate. (2001). FTIR spectroscopic characterization of structural changes in polyamide‐6 fibers during annealing and drawing. [Link]
  • Semantic Scholar. (n.d.).
  • Royal Society of Chemistry. (n.d.). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. [Link]
  • ResearchGate. (n.d.).
  • Sunway Pharm Ltd. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl 3-nitrophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dimethyl 3-nitrophthalate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles to help you optimize your reaction yield and purity.

Introduction: The Synthetic Challenge

The synthesis of this compound is a two-stage process, each with its own set of challenges that can impact the final yield and purity. The overall process is outlined below:

  • Electrophilic Aromatic Substitution: Nitration of phthalic anhydride (or phthalic acid) using a mixed acid (HNO₃/H₂SO₄) system. This step is complicated by the formation of an isomeric byproduct, 4-nitrophthalic acid, which must be carefully separated.

  • Esterification: Conversion of the purified 3-nitrophthalic acid to its corresponding dimethyl ester via acid-catalyzed esterification. This reaction is subject to equilibrium limitations and potential side reactions.

This guide will address issues across this entire workflow, providing actionable solutions based on mechanistic understanding.

G cluster_0 Stage 1: Nitration & Separation cluster_1 Stage 2: Esterification PA Phthalic Anhydride Nitration Nitration (HNO₃ / H₂SO₄) PA->Nitration Mix Mixture of 3- & 4-Nitrophthalic Acid Nitration->Mix Separation Isomer Separation (Recrystallization) Mix->Separation NPA3 3-Nitrophthalic Acid Separation->NPA3 Desired Isomer Esterification Esterification (Methanol / H₂SO₄) NPA3->Esterification Crude Crude Dimethyl 3-nitrophthalate Esterification->Crude Purification Final Purification (Recrystallization/Chromatography) Crude->Purification Final Pure Dimethyl 3-nitrophthalate Purification->Final

Figure 1: Overall workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a realistic yield for the synthesis of 3-nitrophthalic acid from phthalic anhydride?

A realistic yield for the isolated, pure 3-nitrophthalic acid is typically in the range of 25-35%.[1][2] The primary reason for this modest yield is the concurrent formation of the 4-nitrophthalic acid isomer during the nitration step.[3][4] The separation of these isomers, which have different solubilities, inevitably leads to product loss.[2]

Q2: How can I effectively separate the 3- and 4-nitrophthalic acid isomers after nitration?

The most common and effective method is fractional crystallization from water. 4-nitrophthalic acid is significantly more soluble in hot water than 3-nitrophthalic acid.[2][4] By carefully controlling the amount of water used for recrystallization and the cooling rate, the less soluble 3-nitrophthalic acid will crystallize out, leaving the majority of the 4-nitro isomer in the mother liquor.[4] A patent also describes a method involving stepwise salt formation to separate the isomers.[5]

Q3: My esterification of 3-nitrophthalic acid is slow and gives a low yield. What is the cause?

This is a common issue rooted in steric hindrance. The nitro group at the 3-position sterically hinders the adjacent carboxylic acid group at the 2-position.[6] This makes it more difficult for methanol to attack the carbonyl carbon, slowing down the reaction rate for that specific carboxyl group compared to the one at the 1-position. Furthermore, as an equilibrium-driven process, the presence of water (produced during the reaction or from reagents) will push the equilibrium back towards the starting materials, reducing the yield.

Q4: How can I best monitor the progress of my reactions?

Thin Layer Chromatography (TLC) is an effective technique for monitoring both the nitration and esterification steps.[7][8] It allows you to visualize the consumption of starting material and the formation of products. For quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) is recommended.[9]

Troubleshooting Guide: Low Yield & Purity Issues

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

G Start Low Yield or Impure Product CheckStep Identify Problematic Stage: Nitration vs. Esterification? Start->CheckStep NitrationNode Problem in Nitration / Separation CheckStep->NitrationNode Nitration EsterificationNode Problem in Esterification CheckStep->EsterificationNode Esterification TempControl Issue: Poor Temperature Control? (>110°C or <80°C) NitrationNode->TempControl TempSol Solution: Maintain 100-110°C. Use a controlled heating mantle. TempControl->TempSol Yes ReagentRatio Issue: Incorrect Reagent Ratios? TempControl->ReagentRatio No ReagentSol Solution: Use fuming HNO₃ and concentrated H₂SO₄ in established ratios. ReagentRatio->ReagentSol Yes SeparationIssue Issue: Inefficient Isomer Separation? ReagentRatio->SeparationIssue No SeparationSol Solution: Optimize recrystallization. Use minimal hot water to dissolve, then cool slowly. SeparationIssue->SeparationSol Yes WaterPresent Issue: Water in Reaction? EsterificationNode->WaterPresent WaterSol Solution: Use anhydrous methanol and dry glassware. Consider a Dean-Stark trap. WaterPresent->WaterSol Yes TimeTemp Issue: Insufficient Reaction Time/Temp? WaterPresent->TimeTemp No TimeTempSol Solution: Increase reflux time (monitor by TLC). Ensure adequate heating. TimeTemp->TimeTempSol Yes CatalystIssue Issue: Inadequate Catalyst? TimeTemp->CatalystIssue No CatalystSol Solution: Ensure sufficient catalytic H₂SO₄. Alternatively, use SOCl₂ to form the acyl chloride in situ. CatalystIssue->CatalystSol Yes

Sources

Separation of "Dimethyl 3-nitrophthalate" from its 4-nitro isomer

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Separation of Dimethyl 3-nitrophthalate from its 4-nitro isomer.

Document ID: TSC-ISO-2026-01-09

Version: 1.0

Introduction

Welcome to the Technical Support Center for the purification of nitrophthalate derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are facing the challenge of separating this compound from its structural isomer, Dimethyl 4-nitrophthalate. Due to their similar physical properties, this separation can be a significant hurdle. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter during your experiments. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve the desired purity for your compounds.

Isomer Properties at a Glance

A clear understanding of the physical properties of each isomer is the foundation of a successful separation strategy. Below is a summary of the key physical data for this compound and Dimethyl 4-nitrophthalate.

PropertyThis compoundDimethyl 4-nitrophthalateRationale for Separation
Molecular Formula C₁₀H₉NO₆C₁₀H₉NO₆Identical
Molecular Weight 239.18 g/mol 239.18 g/mol Identical
Melting Point 67-70 °C[1][2]64-66 °C[3]The small difference in melting points suggests that simple fractional crystallization from the melt will be challenging. However, it may be possible with a carefully selected solvent system.
Appearance Colorless to light yellow crystals[4]White to light yellow powder/crystal[3]Not a reliable basis for separation.
Solubility Insoluble in water; soluble in ethanol, acetone, benzene[4]Moderately soluble in ethanol and acetone; less soluble in waterDifferences in solubility in various organic solvents are the most promising basis for separation by fractional crystallization.
Polarity The 3-nitro isomer is expected to be slightly more polar due to the proximity of the nitro group to the two ester functionalities, leading to a different dipole moment compared to the more symmetric 4-nitro isomer.The 4-nitro isomer is expected to be slightly less polar than the 3-nitro isomer.The difference in polarity is the key to a successful separation by column chromatography or HPLC.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the challenges you may face.

Part 1: Fractional Crystallization

Question 1: My attempts at fractional crystallization are not improving the isomeric purity. What am I doing wrong?

Answer: This is a common issue due to the similar crystal packing and solubility of the two isomers. Here are the likely causes and troubleshooting steps:

  • Inappropriate Solvent Choice: The success of fractional crystallization hinges on finding a solvent in which the two isomers have a significant difference in solubility at a given temperature.

    • Troubleshooting:

      • Systematic Solvent Screening: Do not rely on a single solvent. Test a range of solvents with varying polarities. Good starting points, based on the solubility of the parent diacids, include methanol, ethanol, ethyl acetate, and toluene.

      • Solvent Mixtures: Often, a mixture of a "good" solvent (in which both isomers are soluble) and a "poor" solvent (in which both are sparingly soluble) provides the best resolution. Experiment with different ratios. For example, try dissolving the mixture in a minimal amount of hot acetone and then slowly adding a non-polar solvent like hexane until turbidity is observed, then allow it to cool slowly.

      • Temperature Gradient: Ensure a slow cooling rate. Rapid cooling will lead to the co-precipitation of both isomers. An insulated bath or a programmable cooling system is recommended.

  • Co-crystallization: It is possible that the two isomers are forming a co-crystal, a single crystalline structure containing both molecules.[5][6][7] This will make separation by crystallization impossible.

    • Troubleshooting:

      • Vary the Solvent: Co-crystal formation can be solvent-dependent. Trying a different solvent system might disrupt the co-crystal lattice.

      • Check for Eutectic Formation: A simple melting point analysis of various mixture ratios can indicate if a eutectic mixture is forming, which can complicate separation.

Question 2: How can I tell if my fractional crystallization is working without running a full analysis each time?

Answer: A quick in-process check can save significant time and resources.

  • Thin Layer Chromatography (TLC): A simple and rapid way to monitor the progress of your separation.

    • Procedure:

      • Spot the starting material, the crystals, and the mother liquor on a TLC plate.

      • Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

      • Visualize the spots under UV light.

      • A successful separation will show an enrichment of one isomer in the crystals and the other in the mother liquor.

Part 2: Column Chromatography

Question 3: I am getting poor separation of the two isomers on my silica gel column. The spots are overlapping. What should I do?

Answer: This is a classic challenge in isomer separation. The key is to enhance the small polarity difference between the two isomers.

  • Optimize the Mobile Phase:

    • Start with a Low Polarity Eluent: Begin with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.[8][9][10]

    • Use a Shallow Gradient: A slow, gradual increase in the polarity of the mobile phase (a shallow gradient) will provide better resolution than a steep gradient or isocratic elution.

    • Test Different Solvent Systems: If a hexane/ethyl acetate system is not working, try other combinations like toluene/acetone or dichloromethane/diethyl ether.

  • Column Packing and Dimensions:

    • Proper Packing is Crucial: A poorly packed column with air bubbles or channels will lead to broad peaks and poor separation.[9][11]

    • Increase the Column Length: A longer column provides more surface area for the separation to occur, which can improve resolution.

    • Decrease the Column Diameter: A narrower column can also improve separation by reducing band broadening.

  • Sample Loading:

    • Concentrated Sample: Dissolve your sample in a minimal amount of the initial mobile phase to load it onto the column in a narrow band.

    • Dry Loading: For samples that are not very soluble in the initial eluent, pre-adsorb the sample onto a small amount of silica gel and then load the dry powder onto the top of the column.[9]

Question 4: The separation is very slow, and the bands are diffusing, leading to remixing. How can I speed up the process without sacrificing resolution?

Answer: This is a common trade-off in chromatography. Here's how to address it:

  • Flash Chromatography: Applying gentle air pressure to the top of the column will increase the flow rate of the mobile phase, reducing the time the sample spends on the column and thus minimizing diffusion.

  • Optimize Particle Size: Using silica gel with a smaller particle size can improve resolution and allow for a faster flow rate, but it will also increase the backpressure.

Part 3: High-Performance Liquid Chromatography (HPLC)

Question 5: I am developing an HPLC method, but I am not getting baseline separation of the two isomers. What column and mobile phase should I try?

Answer: HPLC offers the highest resolution for isomer separation.[12][13] The key is in the column chemistry and mobile phase composition.

  • Column Selection:

    • Phenyl-Hexyl Columns: These columns are often effective for separating aromatic isomers due to π-π interactions between the phenyl stationary phase and the aromatic rings of the analytes, in addition to hydrophobic interactions.[13]

    • Mixed-Mode Columns: A column that combines reversed-phase and anion-exchange properties can provide excellent selectivity for these isomers.[12]

    • Standard C18 Columns: While a standard C18 column may work, it might require more optimization of the mobile phase.

  • Mobile Phase Optimization:

    • Reversed-Phase: A typical mobile phase would be a mixture of acetonitrile or methanol and water.

    • Gradient Elution: A shallow gradient of increasing organic solvent is likely to provide the best separation.

    • Additives: Small amounts of an acid, like formic acid or acetic acid, can improve peak shape and selectivity.

Experimental Protocols

Protocol 1: Column Chromatography Separation

This protocol provides a starting point for the separation of a mixture of this compound and Dimethyl 4-nitrophthalate using flash column chromatography.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column with a stopcock

  • Flash chromatography system (optional)

  • TLC plates (silica gel 60 F₂₅₄)

  • Collection tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the isomer mixture in ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the plate in a chamber with a 4:1 hexane:ethyl acetate mobile phase.

    • Visualize the spots under UV light. The two isomers should be visible as two distinct, albeit close, spots. The more polar 3-nitro isomer will have a lower Rf value.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the isomer mixture in a minimal amount of dichloromethane or the initial mobile phase.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Start eluting with 100% hexane.

    • Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate. A suggested gradient is from 100% hexane to 90:10 hexane:ethyl acetate over several column volumes.

    • Collect fractions and monitor the separation by TLC.

  • Analysis:

    • Combine the fractions containing the pure isomers.

    • Evaporate the solvent to obtain the purified products.

    • Confirm the purity and identity of each isomer using techniques like NMR, and melting point analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method Development

This protocol outlines a starting point for developing a validated HPLC method for the separation of the two isomers.

Instrumentation:

  • HPLC system with a UV detector

  • Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Procedure:

  • Initial Gradient:

    • Start with a gradient of 30% B to 70% B over 15 minutes.

    • Flow rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection volume: 10 µL

  • Optimization:

    • Adjust the gradient slope and initial/final concentrations of the mobile phase to achieve baseline separation (Resolution > 1.5).

    • If peak tailing is observed, ensure the sample is fully dissolved and consider adjusting the pH of the mobile phase.

  • Validation:

    • Once a suitable method is developed, it should be validated according to ICH guidelines for linearity, accuracy, precision, and robustness.[14]

Visualizations

Logical Workflow for Isomer Separation

Separation_Workflow cluster_start Initial Analysis cluster_methods Separation Methods cluster_frac_cryst Fractional Crystallization Workflow cluster_col_chrom Column Chromatography Workflow cluster_hplc HPLC Workflow cluster_end Final Analysis Start Mixture of Dimethyl 3- and 4-nitrophthalate TLC TLC Analysis to Confirm Isomers Start->TLC Small Sample Frac_Cryst Fractional Crystallization TLC->Frac_Cryst Solubility Difference? Col_Chrom Column Chromatography TLC->Col_Chrom Polarity Difference? HPLC Preparative HPLC TLC->HPLC High Purity Needed? Solvent_Screen Solvent Screening Frac_Cryst->Solvent_Screen Optimize_MP Optimize Mobile Phase (TLC) Col_Chrom->Optimize_MP Method_Dev Method Development (Analytical Scale) HPLC->Method_Dev Slow_Cool Slow Cooling Solvent_Screen->Slow_Cool Analyze_Crystals Analyze Crystals & Mother Liquor (TLC/HPLC) Slow_Cool->Analyze_Crystals Pure_3 Pure this compound Analyze_Crystals->Pure_3 Pure_4 Pure Dimethyl 4-nitrophthalate Analyze_Crystals->Pure_4 Pack_Column Pack Column Optimize_MP->Pack_Column Elute_Collect Elute & Collect Fractions Pack_Column->Elute_Collect Analyze_Fractions Analyze Fractions (TLC/HPLC) Elute_Collect->Analyze_Fractions Analyze_Fractions->Pure_3 Analyze_Fractions->Pure_4 Scale_Up Scale-Up to Preparative Method_Dev->Scale_Up Collect_Peaks Collect Pure Isomer Peaks Scale_Up->Collect_Peaks Collect_Peaks->Pure_3 Collect_Peaks->Pure_4

Caption: Workflow for the separation of nitrophthalate isomers.

Troubleshooting Logic for Column Chromatography

Troubleshooting_Column_Chrom cluster_causes Potential Causes cluster_solutions Solutions Problem {Problem: Poor Separation | Overlapping Peaks} Cause1 Mobile Phase Polarity Incorrect Problem->Cause1 Cause2 Poor Column Packing Problem->Cause2 Cause3 Improper Sample Loading Problem->Cause3 Sol1 Use a shallower gradient Try a different solvent system Cause1->Sol1 Sol2 Repack column carefully Use a longer/narrower column Cause2->Sol2 Sol3 Use a smaller loading volume Try dry loading Cause3->Sol3 Result Improved Separation Sol1->Result Re-run Column Sol2->Result Re-run Column Sol3->Result Re-run Column

Caption: Troubleshooting guide for column chromatography separation.

References

  • HPLC Separation of 3-Nitrophthalic and 4-Nitrophthalic Acids. SIELC Technologies. [Link]
  • Equilibrium Solubility of 3- and 4-Nitrophthalic Acids in Water.
  • 3-NITROPHTHALIC ACID DIMETHYL ESTER - Introduction. ChemBK. [Link]
  • Column Chrom
  • Solubility of 3-Nitrophthalic Acid in Different Solvents between 278 K and 353 K.
  • Column Chromatography | MIT Digital Lab Techniques Manual. YouTube. [Link]
  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]
  • Chemical/Laboratory Techniques: Column Chrom
  • Chemical structures of 3-nitrophthalic (3) and 4-nitrophthalic (4) acids.
  • 3-Nitrophthalic acid dimethyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
  • dimethyl 3-nitrophthal
  • (PDF) Co-crystallization: An approach to improve the performance characteristics of active pharmaceutical ingredients.
  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applic
  • Solubility measurement and correlation of 4-nitrophthalimide in (methanol, ethanol, or acetone) + N,N-dimethylformamide mixed solvents at temperatures from 273.15 K to 323.15 K.
  • Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. PubMed Central. [Link]
  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Advanced Pharmaceutical Bulletin. [Link]
  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applic
  • Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide.
  • Separation of Dimethyl 3-methylterephthalate on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Chemical structures of 3-nitrophthalic (3NFA-P) and 4-nitrophthalic (4NFA-P) acid complexes with pyridine.
  • Separation of Dimethyl 4-methylphthalate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

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Technical Support Center: Regioselective Nitration of Dimethyl Phthalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the regioselective nitration of dimethyl phthalate (DMP). This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions concerning this challenging electrophilic aromatic substitution. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of controlling isomer formation and optimizing your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and the chemical principles governing the nitration of dimethyl phthalate.

Q1: Why is achieving high regioselectivity in the nitration of dimethyl phthalate so challenging?

The primary challenge stems from the electronic effects of the two dimethyl ester (-COOCH₃) substituents on the aromatic ring. Both ester groups are moderately deactivating and act as meta-directors in electrophilic aromatic substitution.[1] In dimethyl phthalate, these groups are positioned ortho to each other (at C1 and C2). This creates a conflict in their directing influence for the incoming electrophile (the nitronium ion, NO₂⁺).

  • Position 4: This position is para to the C1-ester and meta to the C2-ester.

  • Position 3: This position is ortho to the C1-ester and meta to the C2-ester.

Because both positions 3 and 4 are meta to one of the deactivating ester groups, the electronic preference for one over the other is not strongly defined. This results in the formation of a mixture of dimethyl 4-nitrophthalate and dimethyl 3-nitrophthalate, often in comparable amounts.[2][3]

Q2: What is the reaction mechanism and what are the expected products?

The reaction proceeds via a standard electrophilic aromatic substitution mechanism.[4]

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The π-electron system of the dimethyl phthalate ring attacks the nitronium ion. This attack can occur at the C3 or C4 position, leading to two different resonance-stabilized carbocation intermediates (arenium ions or sigma complexes). This is the rate-determining step.[4]

  • Deprotonation: A weak base in the mixture (like HSO₄⁻ or H₂O) removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.

The expected products are the isomeric mononitrated compounds: Dimethyl 4-nitrophthalate [5] and This compound .[6] Under harsh conditions, dinitrated byproducts can also form.

Nitration Mechanism Mechanism of Dimethyl Phthalate Nitration cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2 & 3: Electrophilic Attack & Deprotonation HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ - H₂O H2SO4 H₂SO₄ H2SO4->HNO3 Protonation DMP Dimethyl Phthalate NO2+->DMP Electrophile Sigma_4 Sigma Complex (4-Nitro Intermediate) DMP->Sigma_4 Attack at C4 Sigma_3 Sigma Complex (3-Nitro Intermediate) DMP->Sigma_3 Attack at C3 Product_4 Dimethyl 4-Nitrophthalate Sigma_4->Product_4 Deprotonation (-H⁺) Product_3 Dimethyl 3-Nitrophthalate Sigma_3->Product_3 Deprotonation (-H⁺)

Caption: Mechanism of Electrophilic Aromatic Nitration on DMP.

Troubleshooting Guide

This section provides solutions to common problems encountered during the experiment.

Q: My reaction produced an isomeric mixture of 3- and 4-nitro DMP that is difficult to separate. How can I improve the outcome?

A: This is the most common challenge. While achieving perfect selectivity is difficult, you can influence the isomer ratio and improve separation.

  • Causality: The similar activation barriers for attack at the C3 and C4 positions lead to the mixture. Nitration of the related phthalic acid can result in a 4- to 3-nitrophthalic acid mole ratio of approximately 1.1:1, highlighting the inherent lack of selectivity.[2]

  • Solutions:

    • Temperature Control: Carefully control the reaction temperature. Lower temperatures can sometimes enhance selectivity, albeit at the cost of reaction rate. Conversely, some procedures for related compounds specify elevated temperatures (e.g., 70°C) which may favor one isomer, but this must be determined empirically.[2]

    • Focus on Separation: Since a mixture is often unavoidable, focus on post-reaction separation. The nitrated di-acids (after hydrolysis of the esters) show different solubilities, which can be exploited for separation by careful recrystallization from water.[7] For the esters, column chromatography on silica gel is the most common method. Developing an effective solvent system (e.g., gradients of ethyl acetate in hexane) is critical.

    • Alternative Synthetic Routes: If a single, pure isomer is required, consider alternative strategies. For instance, it may be more efficient to synthesize the target isomer from a starting material that is already appropriately substituted, thereby avoiding the problematic nitration step entirely.

Q: I'm observing significant amounts of dinitrated or oxidized byproducts. How can I prevent this?

A: The formation of these byproducts indicates that the reaction conditions are too harsh.

  • Causality: The nitronium ion is a strong electrophile, and the reaction is highly exothermic. The initial mononitrated product is even more deactivated than the starting material, but forcing conditions (high temperature, high acid concentration, long reaction times) can lead to a second nitration or oxidative degradation (charring).[8]

  • Solutions:

    • Reduce Temperature: Maintain a low temperature, especially during the addition of the nitrating mixture. Perform the reaction in an ice bath (0-5°C).

    • Control Stoichiometry: Use a modest excess of nitric acid, typically 1.1 to 1.5 equivalents. A large excess increases the risk of over-nitration.[9]

    • Shorter Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.

    • Dilution: Using a more dilute acid mixture can sometimes temper the reactivity and improve selectivity for mono-nitration.[10]

Q: How do I accurately identify my products and determine the isomer ratio?

A: Proper analytical characterization is essential to confirm the outcome of your reaction.

  • Causality: The 3- and 4-nitro isomers have the same mass and similar polarities, making them challenging to distinguish without the right techniques.

  • Solutions:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying the isomers, which will have distinct retention times. The mass spectrum will confirm the molecular weight (239.18 g/mol ).[11]

    • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can also be used to separate and quantify the isomers.[11][12]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. The aromatic region of the spectrum will show unique splitting patterns for the 3-nitro and 4-nitro isomers, allowing for unambiguous identification and quantification through integration.

    • Advanced MS Techniques: For complex mixtures, techniques like selected ion flow tube mass spectrometry (SIFT-MS) or ion mobility spectrometry can differentiate isomers based on their gas-phase chemistry and shape, respectively.[13]

Troubleshooting_Workflow Troubleshooting Workflow for DMP Nitration start Analyze Crude Product (TLC, GC-MS, ¹H NMR) issue1 Problem: Poor Isomer Ratio (3- vs 4-) start->issue1 issue2 Problem: Dinitration / Charring start->issue2 issue3 Problem: Incomplete Reaction start->issue3 sol1a Optimize Separation (Column Chromatography) issue1->sol1a sol1b Adjust Reaction Temp. (Try Lower T) issue1->sol1b sol2a Decrease Temperature (Use Ice Bath) issue2->sol2a sol2b Reduce HNO₃ Stoichiometry issue2->sol2b sol2c Shorten Reaction Time (Monitor by TLC/GC) issue2->sol2c sol3a Increase Temperature (Carefully) issue3->sol3a sol3b Increase Reaction Time issue3->sol3b sol3c Check Acid Quality (Ensure Anhydrous) issue3->sol3c end_node Optimized Protocol sol1a->end_node sol1b->end_node sol2a->end_node sol2b->end_node sol2c->end_node sol3a->end_node sol3b->end_node sol3c->end_node

Caption: A workflow for troubleshooting common nitration issues.

Quantitative Data Summary

Controlling the isomer ratio is central to this synthesis. The following table summarizes illustrative outcomes for the nitration of the parent phthalic acid, which provides a baseline for the expected selectivity challenges with the dimethyl ester.

Starting MaterialNitrating AgentTemperature (°C)Mole Ratio (4-nitro : 3-nitro)Reference
Phthalic AcidConc. HNO₃70~1.1 : 1[2]
Phthalic AnhydrideH₂SO₄ / HNO₃Not specifiedMixture formed, separation required[7]

Note: Data for the direct nitration of dimethyl phthalate is sparse in readily available literature, but the behavior is expected to be analogous to phthalic acid/anhydride, yielding a challenging mixture of isomers.

Experimental Protocol: Nitration of Dimethyl Phthalate

This protocol is a representative procedure adapted from standard methods for nitrating deactivated aromatic rings.[3][7] Caution: This reaction involves highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Reagent Preparation
  • Prepare a nitrating mixture by adding 1.5 mL of concentrated nitric acid (HNO₃, ~16 M) dropwise to 1.5 mL of concentrated sulfuric acid (H₂SO₄, 18 M) in a flask cooled in an ice-water bath. Stir gently and allow the mixture to cool to 0-5°C.

Reaction Setup
  • In a separate round-bottom flask equipped with a magnetic stir bar, dissolve 2.5 g (12.9 mmol) of dimethyl phthalate in 5 mL of concentrated sulfuric acid.

  • Cool this solution in an ice-water bath to 0-5°C.

Nitration
  • Using a dropping funnel or a pre-chilled pipette, add the cold nitrating mixture dropwise to the stirred dimethyl phthalate solution over 20-30 minutes.

  • Crucially, maintain the internal temperature of the reaction mixture below 10°C throughout the addition.

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 60 minutes.

Reaction Quench and Workup
  • Carefully and slowly pour the reaction mixture over ~50 g of crushed ice in a beaker with vigorous stirring. This will precipitate the crude nitrated product.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid product thoroughly with cold water until the washings are neutral to pH paper. This removes residual acid.

  • Wash the product with a small amount of cold ethanol to remove any unreacted starting material.

Purification and Analysis
  • Dry the crude product. A preliminary yield and melting point can be taken at this stage. The product will be a mixture of isomers.

  • Purify the isomeric mixture by column chromatography on silica gel, using a gradient solvent system such as 5% to 20% ethyl acetate in hexanes.

  • Combine the fractions corresponding to each isomer (as determined by TLC analysis) and remove the solvent under reduced pressure.

  • Characterize the purified products (dimethyl 4-nitrophthalate and this compound) by ¹H NMR, ¹³C NMR, and GC-MS to confirm their identity and purity.

References

  • ChemBK. (2024). 3-NITROPHTHALIC ACID DIMETHYL ESTER - Introduction. [Link]
  • PrepChem.com. Synthesis of 3-nitrophthalic acid. [Link]
  • PubMed. (2025). The dynamic analysis of dimethyl phthalate in electro-fenton degradation process and determination of dimethyl phthalate residues in beverages based on solid-phase microextraction. [Link]
  • Sciencemadness.org. (2009). Synthesis of 3-Nitrophthalic Acid; Luminol Precursor. [Link]
  • Google Patents. (CN106631844A).
  • Organic Syntheses. 4-nitrophthalic acid. [Link]
  • DTIC. (1980).
  • Agency for Toxic Substances and Disease Registry.
  • Organic Syntheses. 3-nitrophthalic acid. [Link]
  • Google Patents. (DE19721221A1). Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters.
  • ResearchGate. (2015).
  • PMC - NIH. (2024).
  • ResearchGate. (2024).
  • RSC Publishing. (2020).
  • PMC - NIH. (2022). Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples. [Link]
  • Master Organic Chemistry. (2018).
  • OpenStax. (2023). Substituent Effects in Electrophilic Substitutions. [Link]
  • PubMed. (2024).

Sources

"Dimethyl 3-nitrophthalate" synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dimethyl 3-nitrophthalate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its synthesis, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main strategies for synthesizing this compound. The choice of method often depends on the desired purity of the final product and the available starting materials.

  • Nitration of Phthalic Anhydride followed by Esterification: This is the most common and cost-effective route. Phthalic anhydride is nitrated using a mixture of nitric acid and sulfuric acid to produce a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid.[1][2][3] This isomeric mixture is then esterified to the corresponding dimethyl esters, from which the desired 3-nitro isomer must be separated. The primary challenge of this method is the efficient separation of the 3- and 4-nitro isomers.

  • Esterification of 3-Nitrophthalic Acid: If high-purity 3-nitrophthalic acid is available, it can be directly esterified to this compound. A common method involves reacting 3-nitrophthalic acid with methanol in the presence of a catalyst such as thionyl chloride.[4]

Q2: What is the key challenge in the synthesis of this compound via the nitration of phthalic anhydride?

The most significant challenge is the formation of a mixture of 3-nitrophthalic acid and its isomer, 4-nitrophthalic acid, during the nitration step.[2] These isomers have very similar physical properties, making their separation difficult. The ratio of the two isomers formed is typically around 1:1.1 (3-nitro to 4-nitro).[3] Incomplete separation of the 4-nitro isomer will lead to contamination of the final this compound product.

Q3: What are the typical reaction conditions for the nitration of phthalic anhydride?

The nitration of phthalic anhydride is typically carried out using a mixture of concentrated sulfuric acid and fuming nitric acid or concentrated nitric acid.[1][2] The reaction temperature is generally maintained between 100-110°C.[1] Careful control of the temperature is crucial to prevent excessive side reactions and ensure safety.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Causes:

  • Incomplete Nitration: The nitration of phthalic anhydride may not have gone to completion. This can be due to insufficient reaction time, improper temperature control, or a non-optimal ratio of nitrating agents.[5]

  • Losses During Workup and Purification: Significant amounts of the product can be lost during the aqueous workup and recrystallization steps due to the water solubility of the nitrophthalic acids.[5]

  • Incomplete Esterification: The conversion of 3-nitrophthalic acid to its dimethyl ester may be incomplete.

  • Hydrolysis of the Ester: The ester groups of this compound can be hydrolyzed back to the carboxylic acid during workup if the conditions are not carefully controlled (e.g., exposure to strong base or prolonged heating in aqueous conditions).

Solutions:

  • Optimize Nitration Conditions: Ensure the reaction is heated for a sufficient duration at the recommended temperature (e.g., 2 hours at 100-110°C).[1][5] Use the correct proportions of sulfuric and nitric acids.

  • Minimize Losses During Workup: When isolating the nitrophthalic acids, minimize the volume of water used for washing and recrystallization. Cooling the solutions thoroughly in an ice bath can help maximize precipitation.[5]

  • Drive Esterification to Completion: When using methods like the thionyl chloride route, ensure all reagents are anhydrous and use a slight excess of methanol.[4] For Fischer esterification, use a large excess of methanol and a suitable acid catalyst, and consider removing water as it forms.

  • Control pH During Workup: During the workup of the ester, use mild bases (e.g., sodium bicarbonate solution) for neutralization and avoid prolonged contact with aqueous phases.

Problem 2: Contamination with Dimethyl 4-Nitrophthalate

Possible Cause:

  • Inadequate Separation of 3- and 4-Nitrophthalic Acid Isomers: This is the most common reason for this contamination. The solubilities of the two isomers in water are different, with 4-nitrophthalic acid being more soluble, which is the basis for their separation.[2] However, a single recrystallization may not be sufficient for complete separation.

Solutions:

  • Fractional Crystallization: The separation of the 3- and 4-nitrophthalic acid isomers relies on their differential solubility in hot water.[2] A careful, multi-step recrystallization process is often necessary. After the initial precipitation of the mixed acids, the crude product is dissolved in a minimal amount of boiling water. Upon cooling, the less soluble 3-nitrophthalic acid will preferentially crystallize out, while the more soluble 4-nitrophthalic acid remains in the mother liquor.[2]

  • Solvent Extraction: A patented method describes a process for separating the isomers by treating a mixture in an aqueous-organic medium and stepwise addition of a base to precipitate the salts at different pH values.[6]

  • Chromatographic Purification: For high-purity applications, column chromatography of the dimethyl ester mixture can be employed to separate the 3- and 4-nitro isomers.

Problem 3: Presence of Unidentified Impurities in the Final Product

Possible Causes:

  • Starting Material Impurities: The phthalic anhydride used may contain impurities such as phthalic acid or benzoic acid, which can lead to the formation of byproducts.[7]

  • Side Reactions During Nitration: Over-nitration to dinitrophthalic acids can occur if the reaction conditions are too harsh (e.g., excessively high temperatures or prolonged reaction times).

  • Incomplete Removal of Solvents or Reagents: Residual solvents or reagents from the reaction or purification steps can contaminate the final product.

Solutions:

  • Use High-Purity Starting Materials: Ensure the phthalic anhydride is of high purity. If necessary, it can be purified by sublimation.

  • Strict Control of Reaction Conditions: Maintain the recommended temperature and reaction time for the nitration step to minimize the formation of dinitrated byproducts.

  • Thorough Purification: Ensure the final product is thoroughly washed and dried to remove any residual solvents or reagents. Techniques like recrystallization or column chromatography can be used to remove other impurities.

Experimental Protocols

Protocol 1: Synthesis of 3-Nitrophthalic Acid via Nitration of Phthalic Anhydride

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Phthalic anhydride

  • Concentrated sulfuric acid (sp. gr. 1.84)

  • Fuming nitric acid (sp. gr. 1.51)

  • Concentrated nitric acid (sp. gr. 1.42)

  • Water

Procedure:

  • In a suitable reaction vessel equipped with a mechanical stirrer, add 650 mL of concentrated sulfuric acid and 500 g of phthalic anhydride.

  • Heat the mixture to 80°C with stirring.

  • Slowly add 210 mL of fuming nitric acid, maintaining the temperature between 100-110°C. This addition should take 1-2 hours.

  • After the fuming nitric acid has been added, add 900 mL of concentrated nitric acid as rapidly as possible without exceeding 110°C.

  • Stir the mixture and heat for an additional 2 hours.

  • Allow the mixture to cool and stand overnight.

  • Pour the reaction mixture into 1.5 L of cold water.

  • Filter the precipitated solid mixture of 3- and 4-nitrophthalic acids.

  • Wash the crude solid with 200 mL of water to dissolve a significant portion of the 4-nitrophthalic acid.

  • Filter the mixture again.

  • Dissolve the solid cake in a minimal amount of boiling water (200-300 mL).

  • Filter the hot solution and allow it to cool slowly to crystallize the 3-nitrophthalic acid.

  • Collect the crystals by filtration and air-dry.

Table 1: Typical Yields and Melting Points

ProductYieldMelting Point (°C)
Crude 3-Nitrophthalic Acid28-31%205-210
Recrystallized 3-Nitrophthalic Acid-215-218
Protocol 2: Esterification of 3-Nitrophthalic Acid to this compound

This protocol is based on a patented method.[4]

Materials:

  • 3-Nitrophthalic acid

  • Methanol

  • Thionyl chloride

Procedure:

  • Dissolve 3-nitrophthalic acid in methanol at 40-60°C with stirring.

  • Slowly add thionyl chloride dropwise to the solution. The molar ratio of 3-nitrophthalic acid to thionyl chloride should be approximately 1:2.2 to 1:3.

  • Maintain the temperature and continue to react for several hours (e.g., 6-10 hours).

  • After the reaction is complete, concentrate the solution under vacuum to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent like toluene.

Visualizing the Chemistry

Reaction Scheme: Synthesis of this compound

G cluster_0 Nitration cluster_1 Separation cluster_2 Esterification Phthalic_Anhydride Phthalic Anhydride Mixed_Acids Mixture of 3-Nitrophthalic Acid & 4-Nitrophthalic Acid Phthalic_Anhydride->Mixed_Acids Nitration Nitrating_Mixture HNO3 / H2SO4 Nitrating_Mixture->Mixed_Acids 3_Nitrophthalic_Acid 3-Nitrophthalic Acid Mixed_Acids->3_Nitrophthalic_Acid Fractional Crystallization 4_Nitrophthalic_Acid 4-Nitrophthalic Acid (in mother liquor) Mixed_Acids->4_Nitrophthalic_Acid Dimethyl_3_Nitrophthalate This compound 3_Nitrophthalic_Acid->Dimethyl_3_Nitrophthalate Esterification Methanol Methanol (CH3OH) + Catalyst (e.g., SOCl2) Methanol->Dimethyl_3_Nitrophthalate

Caption: Synthetic pathway from phthalic anhydride to this compound.

Troubleshooting Flowchart: Isomer Contamination

G start Is Dimethyl 4-Nitrophthalate a significant impurity in your product? yes1 YES start->yes1 no1 NO start->no1 cause Likely Cause: Incomplete separation of 3- and 4-nitrophthalic acid isomers. yes1->cause solution1 Refine Fractional Crystallization: - Use minimal boiling water. - Allow for slow cooling. - Repeat crystallization if necessary. cause->solution1 solution2 Consider Alternative Separation: - pH-controlled precipitation of salts. - Column chromatography of esters. cause->solution2

Caption: Troubleshooting guide for dimethyl 4-nitrophthalate contamination.

References

  • ChemBK. (2024, April 9). 3-NITROPHTHALIC ACID DIMETHYL ESTER.
  • Culhane, P. J., & Woodward, G. E. (n.d.). 3-NITROPHTHALIC ACID. Organic Syntheses, Coll. Vol. 1, 408.
  • Nicolet, B. H., & Bender, J. A. (n.d.). 3-NITROPHTHALIC ANHYDRIDE. Organic Syntheses, Coll. Vol. 1, 410.
  • Vibzz Lab. (2021, January 27). 3-nitrophthalic acid : Organic synthesis [Video]. YouTube. [Link]
  • PrepChem. (n.d.). Synthesis of 3- nitrophthalic acid.
  • Petre, R., & Hubcă, G. (2014). A PERFORMING SYNTHESIS STRATEGY OF LUMINOL, A STANDARD CHEMILUMINESCENT SUBSTANCE. UPB Scientific Bulletin, Series B: Chemistry and Materials Science, 76(4), 23-32.
  • BZ1. (2009, June 17). Synthesis of 3-Nitrophthalic Acid; Luminol Precursor. Sciencemadness.org.
  • Furrer, P., & Beyeler, H. (1981). U.S. Patent No. 4,284,797. Washington, DC: U.S. Patent and Trademark Office.
  • Wang, Y., & Li, J. (2017). Preparation method of dimethyl 3-aminophthalate (CN106631844A). Google Patents.
  • Zhang, J. (2003). Method for preparing 3-nitro phthalic acid (CN1405143A). Google Patents.
  • PubChemLite. (n.d.). Dimethyl 4-nitrophthalate (C10H9NO6).
  • Liu, J., & Wang, H. (2014). Synthetic method of 3-nitrophthalic acid (CN102603536B). Google Patents.
  • Li, G., & Zhang, H. (2020). Production process of dimethyl phthalate (CN111574363A). Google Patents.
  • Huntress, E. H., Shloss, Jr., E. L., & Ehrlich, P. (n.d.). 4-NITROPHTHALIC ACID. Organic Syntheses, Coll. Vol. 2, 457.
  • LookChem. (n.d.). Cas 41663-84-7,4-Nitro-N-methylphthalimide.
  • Wikipedia. (n.d.). Dimethyl phthalate.
  • Chemsrc. (n.d.). Dimethyl 4-nitrophthalate.
  • Yuan, B., Li, X., & Graham, N. (2006). Reaction pathways of dimethyl phthalate degradation in TiO2-UV-O2 and TiO2-UV-Fe(VI) systems. Chemical Engineering Journal, 120(1-2), 121-127.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2008). Dimethyl phthalate.
  • National Center for Biotechnology Information. (n.d.). Dimethyl Phthalate. PubChem.

Sources

Preventing hydrolysis of "Dimethyl 3-nitrophthalate" during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Dimethyl 3-Nitrophthalate. This resource is designed for researchers, chemists, and professionals in drug development and materials science. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges associated with the synthesis of this important chemical intermediate, with a particular focus on preventing its hydrolysis.

Introduction

This compound is a key building block in the synthesis of various functional molecules, including pharmaceuticals and specialty polymers. The presence of both ester and nitro functionalities on the aromatic ring presents unique synthetic challenges, the most common of which is the unintended hydrolysis of the ester groups back to the parent carboxylic acid, 3-nitrophthalic acid, or to the monoester intermediate. This guide provides expert insights and actionable protocols to help you maximize your yield and purity by mitigating hydrolysis.

Troubleshooting Guide: Hydrolysis During Synthesis

This section addresses specific problems you may encounter during the synthesis and workup of this compound.

Problem 1: Low Yield of this compound with 3-Nitrophthalic Acid Detected in the Crude Product.

Q1: I've attempted a Fischer esterification of 3-nitrophthalic acid with methanol and sulfuric acid, but my yield is low, and I see a significant amount of the starting diacid in my post-reaction analysis. What is causing this?

A1: This is a classic sign that the esterification equilibrium is not being sufficiently driven towards the product, and/or that hydrolysis is occurring during the reaction or workup. The Fischer esterification is a reversible reaction where water is a byproduct.[1] According to Le Châtelier's principle, the presence of water will shift the equilibrium back towards the reactants (the carboxylic acid and alcohol).

Causality Explained:

  • Incomplete Reaction: The reaction may not have reached equilibrium, or the equilibrium itself favors the reactants under your current conditions.

  • Water Contamination: The presence of water in your reagents (methanol, sulfuric acid) or from atmospheric moisture can inhibit the forward reaction.

  • Hydrolysis During Workup: The aqueous solutions used to neutralize the acid catalyst and wash the product can cause rapid hydrolysis of the newly formed ester, especially at non-optimal pH and temperature.

Solutions and Protocols:

1. Driving the Equilibrium Forward:

  • Use Excess Methanol: Employing methanol as the solvent ensures a large molar excess, which pushes the equilibrium towards the formation of the diester.[1]

  • Water Removal: For larger scale reactions, using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) can azeotropically remove water as it is formed, effectively driving the reaction to completion.[1]

2. Anhydrous Reaction Conditions:

  • Ensure all glassware is thoroughly dried before use.

  • Use anhydrous methanol and concentrated sulfuric acid.

  • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

3. Optimized Workup to Prevent Hydrolysis:

The workup procedure is a critical phase where significant product loss due to hydrolysis can occur. The key is to work quickly, at low temperatures, and with careful pH control.

Protocol: Optimized Aqueous Workup for this compound

  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature, and then chill it further in an ice-water bath. This slows down the rate of both the forward and reverse (hydrolysis) reactions.

  • Quenching: Slowly pour the chilled reaction mixture into a beaker containing ice-cold water. This will precipitate the crude this compound, which is insoluble in water.[2]

  • Neutralization: The goal is to neutralize the sulfuric acid catalyst without creating a highly basic environment that would promote saponification.

    • Prepare a cold, saturated solution of sodium bicarbonate (NaHCO₃).

    • Slowly add the NaHCO₃ solution to the quenched reaction mixture with gentle stirring until the effervescence ceases and the pH of the aqueous layer is approximately 7-8. Avoid strong bases like NaOH, as they can significantly increase the rate of irreversible base-catalyzed hydrolysis (saponification).[3]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with several portions of ice-cold water to remove any remaining salts and water-soluble impurities.

  • Drying: Dry the product thoroughly under vacuum. The presence of residual water can lead to hydrolysis during storage.

Q2: I'm still observing my starting material even after taking precautions. Could the nitro group be interfering with the esterification?

A2: The electron-withdrawing nature of the nitro group can have an electronic effect on the reactivity of the carboxylic acid groups. While it doesn't prevent esterification, it can influence the reaction rate. However, the primary cause of incomplete conversion in Fischer esterifications is almost always related to the management of the reaction equilibrium.

Problem 2: Formation of Mono-Methyl 3-Nitrophthalate.

Q3: My analysis shows a significant amount of a mono-ester byproduct alongside my desired diester and the starting diacid. How can I favor the formation of the diester?

A3: The formation of the mono-ester is an intermediate step in the diesterification of a dicarboxylic acid. Its accumulation suggests that the second esterification is significantly slower than the first, or that partial hydrolysis of the diester is occurring.

Solutions:

  • Increase Reaction Time and/or Temperature: Prolonging the reflux time or carefully increasing the reaction temperature can provide the necessary energy to drive the second esterification to completion. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

  • Efficient Water Removal: As with preventing the accumulation of the diacid, efficient removal of water is crucial to push the equilibrium past the mono-ester stage.

Frequently Asked Questions (FAQs)

Q4: Are there alternative methods to Fischer esterification for synthesizing this compound that are less prone to hydrolysis?

A4: Yes, there are several effective alternatives:

  • From 3-Nitrophthalic Acid using Thionyl Chloride: This is an excellent method that avoids the equilibrium limitations of the Fischer esterification. 3-Nitrophthalic acid is first converted to its more reactive acid chloride derivative using thionyl chloride (SOCl₂). The acid chloride is then reacted with methanol to form the ester. The reaction of the acid chloride with the alcohol is generally fast and irreversible.[4] A one-pot procedure where thionyl chloride is added to a solution of 3-nitrophthalic acid in methanol has been reported.[5]

  • From 3-Nitrophthalic Anhydride: 3-Nitrophthalic acid can be converted to 3-nitrophthalic anhydride by heating with a dehydrating agent like acetic anhydride.[6][7] The resulting anhydride can then be reacted with methanol, often with an acid catalyst, to yield the dimethyl ester. This method can also be very efficient.

Q5: What is the best way to monitor the progress of my esterification reaction and detect hydrolysis?

A5: High-Performance Liquid Chromatography (HPLC) is the most robust and quantitative method for this purpose.

  • HPLC Analysis: A reversed-phase HPLC method can be developed to separate and quantify this compound, the mono-methyl 3-nitrophthalate, and 3-nitrophthalic acid. This allows for precise monitoring of the reaction progress and the detection of any hydrolysis products. Several HPLC methods for the analysis of nitrophthalic acid isomers have been reported, which can be adapted for this purpose.[8][9] A method for the simultaneous determination of phthalic acid and its esters can also serve as a starting point for method development.[10][11][12]

Q6: How should I store this compound to prevent hydrolysis over time?

A6: To ensure the long-term stability of your product, it should be stored in a tightly sealed container in a cool, dry place, away from moisture. The presence of even trace amounts of water can lead to slow hydrolysis over time, especially if any acidic or basic residues are present.

Visual Guides

Mechanism of Acid-Catalyzed Hydrolysis

hydrolysis_mechanism Ester This compound Protonated_Ester Protonated Ester Ester->Protonated_Ester + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H2O Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Leaving_Group_Formation Formation of Good Leaving Group (Methanol) Proton_Transfer->Leaving_Group_Formation Carboxylic_Acid 3-Nitrophthalic Acid (or Monoester) Leaving_Group_Formation->Carboxylic_Acid - CH3OH, - H+ troubleshooting_workflow start Low Yield of this compound check_sm Analysis shows starting material (3-Nitrophthalic Acid)? start->check_sm incomplete_rxn Incomplete Reaction or Unfavorable Equilibrium check_sm->incomplete_rxn Yes hydrolysis_workup Hydrolysis During Workup check_sm->hydrolysis_workup Yes (also) solution1 Increase excess of Methanol. Remove water (Dean-Stark). Increase reaction time/temperature. incomplete_rxn->solution1 solution2 Use ice-cold aqueous solutions. Use weak base (NaHCO3) for neutralization. Minimize contact time with aqueous phase. hydrolysis_workup->solution2

Caption: Decision tree for troubleshooting low yields.

Data Summary

ParameterRecommendation for Minimizing HydrolysisRationale
Reaction Solvent Anhydrous Methanol (in large excess)Drives the Fischer esterification equilibrium towards the product.
Catalyst Concentrated Sulfuric AcidStandard catalyst for Fischer esterification.
Reaction Temperature RefluxProvides sufficient energy for the reaction to proceed at a reasonable rate.
Workup Temperature 0-5 °C (Ice Bath)Slows the kinetics of hydrolysis during aqueous washes.
Neutralizing Agent Saturated Sodium Bicarbonate (aq.)Neutralizes the acid catalyst without creating a strongly basic environment that would promote saponification.
Drying Agent Anhydrous Sodium Sulfate or Magnesium SulfateRemoves trace amounts of water from the organic solution before solvent evaporation.

References

  • Arotec. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Li, G., Li, M., Wang, Y., Zhang, J., & Zhang, H. (2012). Simultaneous determination of nine related substances in p-phthalic acid residue by RP-HPLC. Journal of Chromatographic Science, 50(5), 410–413. [Link]
  • Wang, L., Zhang, J., Wang, J., & Li, Y. (2015).
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Nicolet, B. H., & Bender, J. A. (1927). 3-Nitrophthalic anhydride. Organic Syntheses, 7, 76.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phthalic acid.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Nitrophthalic acid.
  • ChemBK. (n.d.). 3-NITROPHTHALIC ACID DIMETHYL ESTER.
  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification? r/Chempros.
  • Gillis, J. M., & Burke, A. J. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(8), 2534–2540.
  • Culhane, P. J., & Woodward, G. E. (1928). 3-Nitrophthalic acid. Organic Syntheses, 8, 80.
  • SIELC Technologies. (n.d.). HPLC Separation of 3-Nitrophthalic and 4-Nitrophthalic Acids.
  • Wang, Y., Zhang, J., Li, Y., & Wang, L. (2013). Determination of 23 phthalic acid esters in food by liquid chromatography tandem mass spectrometry. Food Control, 33(1), 222-229.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Li, X., & Wang, G. (2012). Preparation of dimethyl phthalate plasticizer from phthalic anhydride residue.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Google Patents. (n.d.). CN106631844A - Preparation method of dimethyl 3-aminophthalate.
  • Wang, Y., et al. (2020). Facet effect of hematite on the hydrolysis of phthalate esters under ambient humidity conditions.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Mount Allison University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.

Sources

Technical Support Center: Optimizing Dimethyl 3-Nitrophthalate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dimethyl 3-nitrophthalate. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this important electrophilic aromatic substitution reaction. Here, we address common challenges and provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction conditions and ensure the integrity of your results.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the formation of this compound?

The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) nitration of Dimethyl phthalate. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, often called "mixed acid."

Mechanism Breakdown:

  • Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[1]

  • Electrophilic Attack: The π-electron system of the benzene ring in Dimethyl phthalate acts as a nucleophile, attacking the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This is the rate-determining step of the reaction.[1]

  • Restoration of Aromaticity: A weak base in the mixture, typically the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the stable aromatic ring.

  • Directing Effects: The two methoxycarbonyl groups (-COOCH₃) on the Dimethyl phthalate ring are electron-withdrawing and are meta-directing. However, in this symmetrically substituted molecule, they deactivate the ring towards electrophilic attack. The nitration occurs at the positions meta to both ester groups, which are positions 3 and 4 (and their equivalents, 6 and 5). This leads to a mixture of this compound and Dimethyl 4-nitrophthalate.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing causal explanations and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction resulted in a very low yield of this compound. What are the likely causes and how can I improve it?

A low yield can stem from several factors, from reaction conditions to work-up procedures.[2]

Potential Causes & Solutions:

  • Inadequate Temperature Control: Nitration is a highly exothermic reaction.[3] If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. If the temperature is too high, it can promote the formation of unwanted side products, including dinitrated compounds and oxidation products, which consumes starting material and reduces the yield of the desired product.[2]

    • Solution: Carefully maintain the recommended reaction temperature using an appropriate cooling bath (e.g., an ice-salt bath). Monitor the internal temperature of the reaction flask throughout the addition of the nitrating mixture.

  • Incorrect Reagent Ratio or Concentration: The ratio of sulfuric acid to nitric acid is critical for the efficient generation of the nitronium ion. Using acids that are not sufficiently concentrated will result in a lower concentration of the active electrophile.

    • Solution: Use high-purity, concentrated acids. The typical ratio of H₂SO₄ to HNO₃ can range from 1:1 to 2:1 (v/v).[4] Optimization within this range may be necessary for your specific setup.

  • Inefficient Mixing: Poor agitation can lead to localized "hot spots" and uneven concentrations of reactants, resulting in side reactions and incomplete conversion.[2]

    • Solution: Ensure vigorous and consistent stirring throughout the reaction, especially during the addition of reagents.

  • Loss During Work-up: The product can be lost during the quenching and extraction phases if not performed correctly.

    • Solution: When quenching the reaction by pouring it onto ice, do so slowly and with vigorous stirring to ensure the product precipitates effectively and to manage the heat of dilution.[2][5] If the product does not precipitate, it may require extraction with a suitable organic solvent like ethyl acetate or dichloromethane.[5]

Issue 2: Formation of an Oily Product Instead of a Solid

Q: After quenching the reaction in ice water, I obtained an oil instead of the expected solid precipitate. What does this indicate?

This is a common issue and usually points to the presence of impurities or an isomeric mixture that has a lower melting point than the pure desired product.

Potential Causes & Solutions:

  • Isomeric Mixture: The co-formation of Dimethyl 4-nitrophthalate alongside the 3-nitro isomer is expected. A mixture of these isomers can form a eutectic mixture, which has a lower melting point than either of the pure components, often resulting in an oil. The nitration of phthalic acid (a related precursor) is known to produce a mixture of 3- and 4-nitro isomers.[6][7]

    • Solution: The oily crude product should be isolated by extraction with a water-immiscible organic solvent.[5] Subsequent purification, typically by recrystallization from a suitable solvent like methanol or ethanol, is necessary to isolate the pure this compound, which should be a solid.

  • Incomplete Reaction: A significant amount of unreacted Dimethyl phthalate (which is a liquid at room temperature) can lead to an oily product.[8]

    • Solution: Confirm reaction completion using Thin Layer Chromatography (TLC) before quenching. If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for side product formation.[2]

Issue 3: Difficulty in Purifying the Final Product

Q: I'm struggling to purify my product. Recrystallization is not yielding a sharp-melting solid. What are the best practices?

Purification challenges often arise from the presence of the 4-nitro isomer, which has similar solubility properties to the desired 3-nitro product.

Potential Causes & Solutions:

  • Co-crystallization of Isomers: The 3-nitro and 4-nitro isomers can be difficult to separate by simple recrystallization.

    • Solution 1 (Fractional Recrystallization): This technique can be effective. It involves multiple, careful recrystallization steps. Dissolve the crude mixture in a minimum amount of hot solvent (e.g., methanol). Allow it to cool slowly. The isomer that is less soluble or present in a higher amount will crystallize first. The melting point of the crystals should be checked at each stage.

    • Solution 2 (Solvent Selection): Experiment with different solvent systems. A mixture of solvents (e.g., ethanol/water or methanol/water) can sometimes provide better separation than a single solvent.

  • Residual Acidity: Any remaining acid from the reaction can interfere with crystallization.

    • Solution: During the work-up, after extraction into an organic solvent, wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove residual acids.[5] Vent the separatory funnel frequently as CO₂ gas will evolve. Follow this with a wash with brine (saturated NaCl solution) to remove excess water before drying with an agent like anhydrous sodium sulfate.

Experimental Protocols & Data
Illustrative Synthesis Protocol

This protocol is a standard representation and should be adapted and optimized based on your laboratory conditions and safety assessment.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 25 mL) to 0-5 °C in an ice-salt bath.

  • Nitrating Mixture: Slowly add concentrated nitric acid (e.g., 15 mL) to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Substrate Addition: In a separate flask, dissolve Dimethyl phthalate (e.g., 20 g) in a minimal amount of concentrated sulfuric acid. Cool this mixture to 0-5 °C.

  • Reaction: Slowly add the prepared nitrating mixture to the Dimethyl phthalate solution via the dropping funnel. Maintain the internal temperature between 5-10 °C throughout the addition. After the addition is complete, allow the reaction to stir at this temperature for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Slowly and carefully pour the reaction mixture into a large beaker containing a vigorously stirred slurry of crushed ice and water (approx. 500 g).[5]

  • Isolation:

    • If a solid precipitates, collect it by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.[5]

    • If an oil forms, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).[5]

  • Purification:

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Recrystallize the resulting crude solid/oil from methanol to obtain pure this compound.

Physicochemical Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound C₁₀H₉NO₆239.1872-74 °CColorless or light yellow crystal
Dimethyl 4-nitrophthalateC₁₀H₉NO₆239.1866-68 °CSolid
Dimethyl phthalate (Starting Material)C₁₀H₁₀O₄194.182 °CColorless oily liquid[8]

(Note: Melting points are literature values and can vary slightly based on purity.)

Visualizing the Process
Reaction Workflow

This diagram outlines the key stages of the synthesis, from reaction setup to final product purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Prepare Nitrating Mixture (HNO₃ + H₂SO₄) C Controlled Addition (0-10 °C) A->C B Prepare Substrate Solution (Dimethyl Phthalate in H₂SO₄) B->C D Stirring & Reaction (Allow to warm) C->D E Quench on Ice-Water D->E F Isolate Crude Product (Filtration or Extraction) E->F G Neutralization Wash (NaHCO₃) F->G H Recrystallization (e.g., Methanol) G->H I Dry Pure Product H->I

Caption: Workflow for this compound Synthesis.

Mechanism of Nitration

This diagram illustrates the core chemical transformations during the electrophilic aromatic substitution.

G cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromaticity Restoration HNO₃ HNO₃ NO₂⁺ NO₂⁺ (Nitronium Ion) HNO₃->NO₂⁺ + H₂SO₄ H₂SO₄ H₂SO₄ H₂O H₂O HSO₄⁻ HSO₄⁻ DMP Dimethyl Phthalate Ring SigmaComplex Sigma Complex (Resonance Stabilized) DMP->SigmaComplex + NO₂⁺ Product Dimethyl Nitrophthalate SigmaComplex->Product - H⁺ H⁺ H⁺

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Dimethyl 3-Nitrophthalate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving Dimethyl 3-nitrophthalate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My synthesis of this compound from 3-nitrophthalic acid is showing low yield. What are the likely causes?

Low yields in the esterification of 3-nitrophthalic acid to form this compound often stem from incomplete reaction, side reactions, or issues with product isolation.

Common Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Catalyst or Improper Catalyst Choice: Acid catalysts like sulfuric acid or thionyl chloride are commonly used. Ensure you are using the correct stoichiometry. For instance, a protocol might call for adding 123.0g of thionyl chloride (1.03mol) to 100.0g of 3-nitrophthalic acid (0.47mol) in methanol.[1]

    • Inadequate Reaction Time or Temperature: Esterification can be slow. A typical procedure might involve heating the reaction mixture for 6-10 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

    • Water Contamination: The presence of water can shift the equilibrium of the esterification reaction back towards the starting materials. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Side Reactions:

    • Anhydride Formation: Heating 3-nitrophthalic acid, especially in the presence of a dehydrating agent, can lead to the formation of 3-nitrophthalic anhydride.[2] This can be a competing reaction pathway.

    • Decarboxylation: While less common under typical esterification conditions, excessive heat can potentially lead to decarboxylation.

  • Product Isolation Issues:

    • Solubility: this compound is a solid with a melting point of 68-69°C.[3] Ensure proper crystallization and filtration techniques to avoid loss of product in the mother liquor. Recrystallization from a suitable solvent like toluene can improve purity and yield.[1]

Troubleshooting Workflow for Esterification:

Caption: Troubleshooting workflow for low esterification yield.

Q2: I am experiencing low conversion rates during the catalytic hydrogenation of this compound to Dimethyl 3-aminophthalate. What should I investigate?

The reduction of the nitro group in this compound is a common transformation, often employing catalysts like Palladium on carbon (Pd/C). Low conversion rates can be attributed to catalyst deactivation, improper reaction setup, or suboptimal reaction conditions.

Key Areas for Troubleshooting:

  • Catalyst Activity:

    • Catalyst Poisoning: The catalyst can be "poisoned" by various substances, rendering it inactive. Sulfur compounds, nitrogen-containing compounds (including the product, Dimethyl 3-aminophthalate), and silicon-containing compounds can act as poisons.[4][5] Ensure your starting material and solvent are free from such impurities. The product itself can sometimes inhibit the catalyst, so efficient stirring to keep the catalyst suspended is crucial.[5]

    • Catalyst Quality and Handling: Use a fresh, high-quality catalyst. Pd/C can be pyrophoric and should be handled under an inert atmosphere. Improper handling can lead to deactivation.

    • Catalyst Loading: Insufficient catalyst will lead to a slow or incomplete reaction. A typical loading is 10% w/w of the catalyst with respect to the starting material.[6]

  • Reaction Conditions:

    • Hydrogen Pressure: While some hydrogenations can be performed under a hydrogen balloon, reactions that are sluggish may require higher pressures in a dedicated hydrogenation apparatus.[6][7]

    • Solvent Choice: The choice of solvent can significantly impact the reaction. Methanol and ethanol are commonly used.[1] The solvent should be able to dissolve the starting material and not interfere with the catalyst.

    • Temperature: Most catalytic hydrogenations are run at room temperature.[1] However, for difficult reductions, gentle heating might be necessary. Be cautious, as higher temperatures can sometimes lead to side reactions.

  • Reaction Setup:

    • Inert Atmosphere: Before introducing hydrogen, the reaction vessel must be thoroughly purged of air. Oxygen can deactivate the catalyst. This is typically done by cycles of vacuum and backfilling with an inert gas like nitrogen or argon, followed by hydrogen.[6]

    • Stirring: Vigorous stirring is essential to ensure good contact between the substrate, hydrogen gas, and the solid catalyst.

Experimental Protocol: Testing Catalyst Activity

  • Setup: In a clean, dry flask under an inert atmosphere, add the solvent (e.g., methanol) and a small amount of a standard, easily reducible compound (e.g., cinnamic acid).

  • Catalyst Addition: Add the suspect Pd/C catalyst (10% w/w).

  • Hydrogenation: Purge the flask with hydrogen and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC. A rapid disappearance of the starting material indicates an active catalyst. If the reaction is slow or does not proceed, the catalyst is likely deactivated.

Q3: My hydrolysis of this compound to 3-nitrophthalic acid is incomplete. How can I improve the conversion?

The hydrolysis of the diester back to the dicarboxylic acid is an equilibrium-driven process. Pushing the reaction to completion requires careful control of reaction conditions.

Factors Influencing Hydrolysis Efficiency:

  • Reaction Conditions:

    • Temperature and Pressure: Hydrolysis is often carried out at elevated temperatures (140-350°C) and pressures to maintain a liquid phase and accelerate the reaction.[8][9] For example, a two-stage hydrolysis might involve a first stage at 240-280°C and a second at 180-220°C.[8][9]

    • Stoichiometry of Water: Using a large excess of water can help drive the equilibrium towards the products.[9] The weight ratio of the ester to water can range from 3:1 to 0.1:1.[8]

    • Catalyst: The hydrolysis can be catalyzed by acids or bases. Strong cation-exchange resins can also be employed.[10] The choice of catalyst will depend on the overall reaction scheme and the stability of the nitro group under the chosen conditions.

  • Reaction Time: The reaction needs sufficient time to reach equilibrium or completion. A residence time of around 40 minutes can lead to up to 85% conversion in some systems.[8]

Table 1: General Parameters for Optimizing this compound Hydrolysis

ParameterRangeConsiderations
Temperature 140 - 350 °CHigher temperatures increase reaction rate but may require high-pressure equipment.[8][9]
Pressure 6 - 200 barNecessary to maintain a liquid phase at high temperatures.[8][9]
Ester:Water Ratio 3:1 to 0.1:1 (w/w)A higher proportion of water favors product formation.[8]
Catalyst Acid, Base, or Ion-Exchange ResinChoice depends on substrate compatibility and desired reaction rate.[10]
Reaction Time 30 min - several hoursMonitor by HPLC to determine the optimal time.[8]
Q4: I am observing significant formation of 4-nitrophthalic acid derivatives as an impurity in my reactions. How can I minimize this?

The presence of the 4-nitro isomer often originates from the initial nitration of phthalic anhydride or phthalic acid.[11][12]

Strategies for Minimizing the 4-Nitro Isomer:

  • Starting Material Purity:

    • Source High-Purity 3-Nitrophthalic Acid: If synthesizing this compound, begin with 3-nitrophthalic acid of the highest possible purity.

    • Purification of 3-Nitrophthalic Acid: If you are preparing the 3-nitrophthalic acid yourself, the separation of the 3- and 4-isomers is crucial. This can be achieved by fractional crystallization, often from water, taking advantage of the different solubilities of the two isomers.[12]

  • Analytical Monitoring:

    • HPLC Analysis: Use a reliable HPLC method to quantify the isomeric purity of your starting materials and products. A C18 column with a mobile phase of methanol and an acidic aqueous solution can effectively separate 3-nitrophthalic acid and 4-nitrophthalic acid.[13]

Diagram: Origin and Mitigation of 4-Nitro Isomer Impurity

G cluster_0 Nitration of Phthalic Anhydride cluster_1 Purification cluster_2 Esterification A Phthalic Anhydride C Mixture of 3- and 4-Nitrophthalic Acid A->C Nitration B Nitrating Agent (e.g., HNO3/H2SO4) B->C D Fractional Crystallization C->D G This compound (High Purity) C->G Contamination Pathway E Pure 3-Nitrophthalic Acid D->E Separation F 4-Nitrophthalic Acid (in mother liquor) D->F E->G Esterification

Caption: Pathway for the formation and mitigation of the 4-nitro isomer impurity.

References

  • Optimization of the Reaction Conditions | Download Scientific Diagram - ResearchG
  • Optimization studies. Reaction conditions: unless otherwise specified....
  • 3-nitrophthalic anhydride - Organic Syntheses Procedure
  • Synthesis of 3- nitrophthalic acid - PrepChem.com
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  • 10 - Organic Syntheses Procedure
  • Dimethyl 3-nitrophthal
  • HPLC Separation of 3-Nitrophthalic and 4-Nitrophthalic Acids - SIELC Technologies
  • Preparation method for 3-aminophthalic acid and derivative thereof - Google P
  • Synthesis of 3-Nitrophthalic Acid; Luminol Precursor - Sciencemadness.org
  • CN1308677C - Liquid phase chromatographic analysis method for 3-nitro or 4-nitrophthalic acid and impurities thereof - Google P
  • Optimization of reaction conditions.
  • Optimization of Reaction Conditions | Download Table - ResearchG
  • The Journal of Organic Chemistry Global Enterprise - PubMed
  • CN106631844A - Preparation method of dimethyl 3-aminophthalate - Google P
  • dimethyl 3-nitrophthal
  • 3-NITROPHTHALIC ACID DIMETHYL ESTER - ChemBK
  • DIMETHYL 3-NITROPHTHAL
  • Regioselective substitution in hindered aromatics.
  • Study on the Production of Toxic Nitro derivatives
  • GB2047704A - Preparation of terephthalalic acid by hydrolysis of dimethyl terephthalate - Google P
  • CN1405143A - Method for preparing 3-nitro phthalic acid - Google P
  • US3887588A - Process for making nitrophthalic anhydrides - Google P
  • CN100390152C - Method for synthesizing 3-nitro or 3-amino phthalyl hydrazine - Google P
  • Hydrogenation Catalysts Poisoning with Silicon Engenharia Química - - Scholar
  • US4302595A - Process for the preparation of terephthalic acid by the hydrolysis of intermediate stage crude dimethyl terephthalate - Google P
  • A PERFORMING SYNTHESIS STRATEGY OF LUMINOL, A STANDARD CHEMILUMINESCENT SUBSTANCE - UPB
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
  • Technical Support Center: Optimizing Reaction Conditions for 3-Oxonitrile Production - Benchchem
  • Illustrated Glossary of Organic Chemistry - Poisoned c
  • EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)
  • Hydrogenation of pyrrole derivatives - Part V.
  • Failed Hydrogenation using H2 gas and Pd/C c
  • Study on the hydrolysis of dimethyl glutarate - ResearchG

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Technical Support Center: Purification Strategies for Crude Dimethyl 3-Nitrophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude Dimethyl 3-nitrophthalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you have the foundational knowledge to troubleshoot and adapt these strategies to your specific experimental context.

Understanding the Starting Point: Common Impurities in Crude this compound

Effective purification begins with a clear understanding of the potential impurities in your crude product. This compound is typically synthesized via a two-step process: the nitration of phthalic anhydride followed by the esterification of the resulting 3-nitrophthalic acid.[1][2] This synthetic route introduces a predictable set of impurities that must be addressed.

ImpurityOriginRationale for Presence
Dimethyl 4-nitrophthalate Nitration of Phthalic AnhydrideThe nitration of phthalic anhydride is not perfectly selective and yields a mixture of 3- and 4-nitrophthalic acid isomers.[1] Both isomers are subsequently esterified, making Dimethyl 4-nitrophthalate the most significant and challenging impurity to remove due to its structural similarity to the desired product.
3-Nitrophthalic Acid Incomplete EsterificationThe Fischer esterification is an equilibrium-driven reaction. Incomplete reaction will leave unreacted starting material in the crude product.
3-Nitrophthalic Acid Monomethyl Ester Incomplete EsterificationAs a diacid, the esterification of 3-nitrophthalic acid proceeds stepwise. Incomplete reaction can result in the presence of the mono-ester intermediate.
Residual Acid Catalyst (e.g., Sulfuric Acid) EsterificationAn acid catalyst is required for the Fischer esterification. Improper work-up will leave residual acid in the crude product.
Water Esterification Byproduct & Work-upWater is a byproduct of the esterification reaction and is also introduced during the aqueous work-up.

Frequently Asked Questions (FAQs) and Troubleshooting Purification

This section addresses common questions and issues encountered during the purification of this compound, offering practical solutions and the scientific reasoning behind them.

Recrystallization

Q1: My crude this compound is an oil/low-melting solid and won't crystallize properly. What should I do?

This phenomenon, known as "oiling out," is a common challenge in recrystallization, particularly when impurities are present.[1][3][4] Oiling out occurs when the solute separates from the solution as a liquid rather than a solid. This is often because the high concentration of impurities significantly depresses the melting point of the mixture, or the solution becomes supersaturated at a temperature above the compound's melting point.[3][4]

Troubleshooting Steps:

  • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent. This decreases the saturation point and may allow for crystallization to occur at a lower temperature.

  • Slow Cooling: Rapid cooling is a frequent cause of oiling out.[3] Allow the flask to cool slowly to room temperature, perhaps by insulating it, before moving it to an ice bath.

  • Solvent System Modification: Toluene is a documented solvent for the recrystallization of this compound. However, if oiling out persists, consider a mixed solvent system. A good starting point is to dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, like ethyl acetate or acetone) and then slowly add a "poor" solvent (in which it is less soluble, like hexanes or heptane) at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.[5]

  • Pre-purification: If the crude material is highly impure, a preliminary purification step may be necessary. A quick filtration through a plug of silica gel, eluting with a moderately polar solvent, can remove baseline impurities and facilitate subsequent crystallization.

Q2: I'm getting a very low yield after recrystallization. What are the likely causes?

Low yield is a common issue in recrystallization and can often be traced back to a few key factors:

  • Using too much solvent: The goal is to create a saturated solution at the solvent's boiling point. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. If you suspect this is the case, you can try to carefully evaporate some of the solvent and re-cool the solution.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, the product can crystallize in the filter funnel. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration, and keep the solution at or near its boiling point.

  • Inappropriate solvent choice: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If the compound has significant solubility in the chosen solvent even at low temperatures, the recovery will be poor.

Q3: What are some good starting solvents for the recrystallization of this compound?

Based on its structure (an aromatic ester), several solvent systems can be considered.

Solvent/SystemRationale
Toluene A documented and effective solvent for the recrystallization of this compound.
Ethanol or Methanol Often good solvents for moderately polar compounds. Recrystallization from methanol has been reported for the analogous methyl 3-nitrobenzoate.[6]
Ethyl Acetate/Hexanes A common mixed-solvent system for compounds of moderate polarity. The ester group in the target molecule suggests good solubility in ethyl acetate.[5]
Acetone/Water Another common mixed-solvent system. The compound's polarity should allow for good solubility in acetone.
Column Chromatography

Q1: I'm having trouble separating this compound from its 4-nitro isomer by column chromatography. What solvent system should I use?

Separating isomers is a classic challenge in chromatography. Due to their similar structures, the polarity difference between this compound and Dimethyl 4-nitrophthalate is small, requiring careful optimization of the mobile phase.

Recommended Approach:

  • TLC First: Always start by developing a suitable solvent system using Thin Layer Chromatography (TLC). The ideal eluent will give a good separation of the two spots with the desired product having an Rf value of approximately 0.25-0.35 for optimal column separation.

  • Starting Solvent Systems: For aromatic nitro esters, which are moderately polar, a good starting point for the mobile phase is a mixture of a non-polar and a moderately polar solvent.

    • Hexanes/Ethyl Acetate: This is a workhorse solvent system for a wide range of polarities. Start with a high ratio of hexanes to ethyl acetate (e.g., 9:1) and gradually increase the proportion of ethyl acetate.

    • Toluene/Ethyl Acetate: Toluene can sometimes offer different selectivity for aromatic compounds compared to aliphatic solvents like hexanes.

    • Dichloromethane/Hexanes: This can also be an effective system, with dichloromethane providing the polarity.

  • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent mixture and gradually increase the polarity during the column run. This will help to first elute the less polar impurity, followed by the more polar desired product.

Q2: My compound is streaking on the TLC plate and the column. What's causing this?

Streaking is often an indication of one of the following issues:

  • Sample Overload: You may be applying too much sample to the TLC plate or column. Try diluting your sample or loading less material onto the column.

  • Insolubility: If your sample is not fully dissolved in the mobile phase, it can lead to streaking. Ensure your crude material is fully dissolved in a minimum amount of the eluent before loading it onto the column.

  • Acidic Impurities: Residual 3-nitrophthalic acid or the acid catalyst can interact strongly with the silica gel, causing streaking. To mitigate this, you can try adding a small amount of a neutralizer like triethylamine (e.g., 0.1-1%) to your eluent system. However, be aware that this will alter the Rf values.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of crude this compound.

  • Solvent Selection: Choose an appropriate solvent or solvent system based on preliminary solubility tests (e.g., toluene, ethanol, or an ethyl acetate/hexanes mixture).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature.

  • Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum or by air drying to remove residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines a general procedure for purification by flash column chromatography.

  • TLC Analysis: Determine an optimal solvent system using TLC that provides good separation of the desired product from its impurities, with an Rf of ~0.3 for the product.

  • Column Packing:

    • Select a column of appropriate size (typically using 50-100 times the weight of silica gel to the weight of the crude sample).

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the silica bed.

  • Elution:

    • Add the eluent to the column and apply pressure (using a pump or inert gas) to achieve a steady flow.

    • Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizing the Purification Workflow

Purification_Workflow Crude Crude Dimethyl 3-Nitrophthalate Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Hot_Filter Hot Gravity Filtration (Optional) Dissolve->Hot_Filter Insoluble Impurities Cool Slow Cooling to Room Temperature Dissolve->Cool No Insoluble Impurities Hot_Filter->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Vacuum_Filter Vacuum Filtration & Wash with Cold Solvent Ice_Bath->Vacuum_Filter Pure_Crystals Pure Dimethyl 3-Nitrophthalate Crystals Vacuum_Filter->Pure_Crystals

Caption: Recrystallization workflow for this compound.

Chromatography_Workflow Start Crude Dimethyl 3-Nitrophthalate TLC Develop Separation Method on TLC Start->TLC Pack_Column Pack Silica Gel Column TLC->Pack_Column Load_Sample Load Sample onto Column Pack_Column->Load_Sample Elute Elute with Solvent System Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Combine_Pure Combine Pure Fractions Analyze_Fractions->Combine_Pure Identify Pure Fractions Evaporate Solvent Evaporation Combine_Pure->Evaporate Pure_Product Pure Dimethyl 3-Nitrophthalate Evaporate->Pure_Product

Caption: Flash column chromatography workflow.

References

  • Tips & Tricks: Recrystallization. Department of Chemistry, University of Rochester.
  • Column chromatography.
  • HPLC Separation of 3-Nitrophthalic and 4-Nitrophthalic Acids. SIELC Technologies.
  • Recrystallization (help meeeeee). Reddit.
  • Fischer Esterification Procedure.
  • Fischer Esterification-Typical Procedures. OperaChem.
  • Troubleshooting. Chemistry LibreTexts.
  • Oiling Out in Crystallization. Mettler Toledo.
  • APPENDIX 3E Column Chromatography. SciSpace.
  • Separation of Dimethyl nitroterephthalate on Newcrom R1 HPLC column. SIELC Technologies.
  • Solubility of 3-Nitrophthalic Acid in Different Solvents between 278 K and 353 K. ResearchGate.
  • CXXL-The Esterification of %Niti*ophthalic Acidd. Zenodo.
  • Fischer Esterification of 3-ntrobenzoic acid 2017. Truman ChemLab.

Sources

Identifying impurities in "Dimethyl 3-nitrophthalate" via spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Dimethyl 3-nitrophthalate Analysis

Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in identifying and characterizing impurities within their samples. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to ensure the integrity of your experimental results.

Part 1: Understanding Potential Impurities

This section addresses the origin and identity of common impurities you may encounter. Understanding the synthetic route is the first step in predicting potential contaminants.

Q1: What are the most likely impurities in a commercial or newly synthesized batch of this compound?

The impurity profile of this compound is heavily dependent on its synthetic pathway. The most common route involves the nitration of phthalic anhydride, followed by hydrolysis to 3-nitrophthalic acid, and subsequent esterification.[1][2] Based on this, the most probable impurities are:

  • Process-Related Impurities:

    • Isomeric Impurities: The primary isomeric impurity is Dimethyl 4-nitrophthalate . During the initial nitration of phthalic anhydride, a mixture of 3- and 4-nitro isomers is almost always formed.[2] Separating these isomers can be challenging, leading to carry-over into the final product.

    • Starting Materials: Residual 3-Nitrophthalic Acid can be present due to incomplete esterification.

    • Intermediates & By-products: Monomethyl 3-nitrophthalate (the half-ester) is a common by-product of incomplete esterification. You may also find residual phthalic anhydride if the initial nitration was not carried to completion.[3]

  • Degradation Products:

    • Phthalate esters can be susceptible to hydrolysis, especially if exposed to moisture and non-neutral pH.[4] This can lead to the formation of Monomethyl 3-nitrophthalate and 3-Nitrophthalic Acid .

    • More extensive degradation could potentially lead to phthalic acid itself, though this is less common under standard storage conditions.[5][6]

  • Residual Solvents:

    • Solvents used during synthesis and purification are common contaminants. These frequently include Methanol (from the esterification step), diethyl ether , and potentially acetic anhydride or acetic acid if used in precursor synthesis.[3][7]

Q2: How can I predict which impurities are most relevant to my specific sample?

Review the Certificate of Analysis (CofA) if you purchased the compound commercially. For in-house syntheses, critically examine your specific protocol.

  • Nitration Step: If fuming nitric acid was used, the reaction might be more aggressive, but yields of the 3-nitro isomer are often lower, suggesting a higher potential for the 4-nitro isomer.[1]

  • Esterification Step: The efficiency of this step determines the amount of residual 3-nitrophthalic acid and the monomethyl ester. Reactions using catalysts like thionyl chloride may have different side-product profiles than those using simple acid catalysis.[7]

  • Purification Method: Recrystallization is effective at removing many, but not all, impurities. The choice of solvent is critical. Check for the solubility of potential impurities in your recrystallization solvent.

Below is a diagram illustrating the genesis of these common impurities from the synthetic pathway.

Impurity_Genesis cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Phthalic_Anhydride Phthalic Anhydride Nitration Nitration (e.g., HNO₃) Phthalic_Anhydride->Nitration Mixed_Acids Mixture of 3-Nitrophthalic Acid & 4-Nitrophthalic Acid Nitration->Mixed_Acids Esterification Esterification (Methanol, Acid Catalyst) Mixed_Acids->Esterification Isomer Dimethyl 4-nitrophthalate (Isomer) Mixed_Acids->Isomer Carries through esterification Final_Product This compound Esterification->Final_Product Starting_Material 3-Nitrophthalic Acid (Unreacted Starting Material) Esterification->Starting_Material Incomplete reaction Byproduct Monomethyl 3-nitrophthalate (By-product) Esterification->Byproduct Incomplete reaction Solvent Residual Solvents (e.g., Methanol) Esterification->Solvent From reaction & purification

Caption: Origin of common impurities during the synthesis of this compound.

Part 2: Spectroscopic Troubleshooting & Analysis

Spectroscopy is the most powerful tool for identifying and quantifying impurities.[8][9] This section provides targeted advice for using NMR, IR, and MS techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for structural elucidation and is often the first and best method for identifying process-related impurities.[10]

Q3: How can ¹H NMR spectroscopy be used to identify common impurities? What specific signals should I look for?

A high-purity ¹H NMR spectrum of this compound in CDCl₃ should show three aromatic protons and two distinct methyl singlets. The presence of impurities will manifest as extra peaks, often with lower integration values.

Troubleshooting Guide for ¹H NMR Signals:

Observed Signal Potential Impurity Reasoning & Confirmatory Notes
Broad singlet, >10 ppm 3-Nitrophthalic AcidThis is the characteristic signal of a carboxylic acid proton. It is often broad and its chemical shift is concentration-dependent. The aromatic signals for this impurity will also be present (~7.8-8.3 ppm in DMSO-d₆).[11]
Single methyl singlet ~3.9 ppm Monomethyl 3-nitrophthalateIf the esterification is incomplete, the half-ester may be present. You would see only one methyl singlet for the ester, plus a broad carboxylic acid proton signal.
Altered aromatic splitting pattern Dimethyl 4-nitrophthalateThe 3-nitro isomer has three adjacent aromatic protons, leading to a complex splitting pattern. The 4-nitro isomer is more symmetric, which simplifies the aromatic region. Look for changes in the coupling constants and overall pattern compared to a reference spectrum.
Singlet at ~3.49 ppm (in CDCl₃) MethanolA sharp singlet characteristic of residual methanol from the esterification step.[12]
Broad peak ~1.6 ppm WaterResidual water in the NMR solvent or sample.

Q4: My ¹H NMR shows unexpected peaks. How do I determine if they are from an impurity or a solvent/instrument artifact?

This is a critical question. Always consult tables of common laboratory solvent impurities.[12][13]

  • Check the Solvent Residual Peak: First, identify the residual peak of your deuterated solvent (e.g., ~7.26 ppm for CDCl₃). Its presence is normal.

  • Reference Common Impurity Tables: Compare the chemical shifts of unknown peaks to published data for common lab solvents like acetone (2.17 ppm in CDCl₃), ethyl acetate (1.26, 2.05, 4.12 ppm), or silicone grease (broad peak near 0 ppm).[13]

  • Perform a "Spiking" Experiment: If you suspect a specific impurity (e.g., 3-nitrophthalic acid), add a small amount of the pure suspected compound to your NMR tube and re-acquire the spectrum. If your hypothesis is correct, the intensity of the unknown peak will increase.

  • Acquire a 2D NMR Spectrum: A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates proton signals with the carbons they are attached to. This can confirm if a proton signal belongs to your main compound or an impurity with a different carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the presence of specific functional groups and is a quick, non-destructive quality control method.[14][15]

Q5: What are the key IR absorption bands for pure this compound, and how would impurities alter the spectrum?

A pure sample will be dominated by ester and nitro group absorptions. The presence of impurities introduces or modifies key bands.

Key IR Bands and Impurity Signatures:

Frequency (cm⁻¹) Vibrational Mode Expected in Pure Sample? What it Means if Present/Absent/Broadened
3300-2500 (broad) O-H stretch (Carboxylic Acid)NoA broad signal in this region is a strong indicator of 3-Nitrophthalic Acid or Monomethyl 3-nitrophthalate .[16][17]
~1730 C=O stretch (Ester)Yes (Strong)This is the characteristic ester carbonyl peak. It should be sharp. Broadening or the appearance of a shoulder could indicate a mixture of ester environments or the presence of the 4-nitro isomer.
~1690 C=O stretch (Carboxylic Acid)NoA distinct peak at a slightly lower wavenumber than the ester C=O is another strong indicator of acid impurities.
1530 & 1350 N-O stretch (Nitro Group)Yes (Strong)These two strong bands confirm the presence of the nitro group. Their positions are generally consistent between the 3- and 4-nitro isomers.
Mass Spectrometry (MS)

MS, particularly when coupled with Gas Chromatography (GC-MS), is highly sensitive and ideal for separating and identifying volatile impurities and isomers.[18][19]

Q6: How can Mass Spectrometry (MS) help identify impurities?

GC-MS is the preferred method here. The gas chromatograph separates the components of your sample in time before they enter the mass spectrometer.

  • Separation: A GC can often separate the 3-nitro and 4-nitro isomers, which might be difficult to distinguish by other methods. You would see two distinct peaks in the chromatogram.

  • Identification: The mass spectrometer provides the molecular weight and a fragmentation "fingerprint" for each separated component.

  • Sensitivity: GC-MS can detect trace amounts of residual solvents or highly volatile by-products that may be missed by NMR.

Q7: What are the expected fragmentation patterns for this compound and its key impurities?

The fragmentation of phthalate esters is well-studied.[20][21]

  • This compound (MW: 239.18): Expect to see the molecular ion (M⁺) at m/z 239. A key fragmentation is the loss of a methoxy group (-OCH₃) to give a peak at m/z 208. Another common fragment for dimethyl phthalates is at m/z 163, corresponding to the loss of both a methoxy radical and a molecule of carbon monoxide.[21][22]

  • Dimethyl 4-nitrophthalate (MW: 239.18): As an isomer, it will have the same molecular ion at m/z 239. Its fragmentation pattern will be very similar to the 3-nitro isomer, making chromatographic separation essential for positive identification.

  • 3-Nitrophthalic Acid (MW: 211.12): This is less volatile and may be difficult to analyze by GC-MS without derivatization. If observed, it would show a molecular ion at m/z 211.

Part 3: Integrated Workflow & Best Practices

A multi-faceted approach is always the most robust strategy for impurity profiling.[23]

Q8: What is the most effective overall workflow for identifying an unknown impurity in my sample?

Follow a logical progression from broad, simple techniques to more specific, complex ones.

Workflow cluster_decision Analysis & Decision Start Sample with Unknown Impurity HNMR Step 1: ¹H NMR (Initial Assessment) Start->HNMR Decision1 Acid protons (broad OH)? Extra methyls? HNMR->Decision1 IR Step 2: FT-IR (Functional Group Check) Decision2 Broad OH or extra C=O in IR spectrum? IR->Decision2 GCMS Step 3: GC-MS (Separation & MW) Decision3 Multiple peaks in GC? Correct MW observed? GCMS->Decision3 Spike Step 4: Spiking Study (Confirmation) End Impurity Identified Spike->End Decision1->IR Yes (Suspect Acid/Ester Impurity) Decision1->GCMS No (Suspect Isomer/Other) Decision2->GCMS Yes (Confirms Acid Impurity) Decision3->Spike Hypothesis Formed

Caption: A systematic workflow for identifying unknown impurities in this compound.

Experimental Protocols:

1. Sample Preparation for ¹H NMR:

  • Accurately weigh approximately 5-10 mg of your this compound sample.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for detecting low-level impurities.

2. Sample Preparation for FT-IR (ATR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact.

  • Collect the spectrum.

3. Sample Preparation for GC-MS:

  • Prepare a dilute solution of your sample (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Ensure the solution is fully dissolved and free of particulates.

  • Inject 1 µL of the solution into the GC-MS system equipped with a suitable capillary column (e.g., a DB-5ms or equivalent).

  • Use a temperature program that starts at a low temperature (e.g., 50°C) to separate volatile solvents and ramps up to a higher temperature (e.g., 280°C) to elute the phthalate esters.

By following this structured, evidence-based approach, you can confidently identify and troubleshoot impurities in your this compound samples, ensuring the quality and reliability of your research.

References

  • SpectraBase. (n.d.). 3-Nitrophthalic acid dimethyl ester - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH.
  • Sciencemadness.org. (2009). Synthesis of 3-Nitrophthalic Acid; Luminol Precursor.
  • Görler, A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Nicolet, B. H., & Bender, J. A. (n.d.). 3-nitrophthalic anhydride. Organic Syntheses Procedure.
  • ResearchGate. (n.d.). Degradation of dimethyl phthalate esters and suspected intermediates by....
  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • IJCRT.org. (2024). IMPURITY PROFILING.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques.
  • Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product.
  • PrepChem.com. (n.d.). Synthesis of 3- nitrophthalic acid.
  • Gschwind, R. M. (2020). Modern NMR Spectroscopy for Exploring New Intermediates and Reaction Pathways....
  • Google Patents. (n.d.). CN106631844A - Preparation method of dimethyl 3-aminophthalate.
  • ChemBK. (2024). 3-NITROPHTHALIC ACID DIMETHYL ESTER - Introduction.
  • MDPI. (n.d.). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters....
  • ResearchGate. (n.d.). 1 H-NMR spectrum of 3-nitrophthalic acid.
  • National Institute of Standards and Technology. (n.d.). Dimethyl phthalate. NIST WebBook.
  • PubMed. (n.d.). Mass spectral fragmentation of phthalic acid esters.
  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals.
  • Farmacia Journal. (n.d.). ANALYSIS OF DRUG RELATED IMPURITIES BY INFRARED SPECTROMETRY IN THE CLASS OF STATINS.
  • ResearchGate. (2020). Biodegradation of dimethyl phthalate by an entomopathogenic nematode symbiont Xenorhabdus indica strain KB-3.
  • ResearchGate. (2025). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry.
  • Chegg. (2018). The following IR spectra belong to 3-nitrophthalic acid and luminol....
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

Sources

Overcoming poor solubility of "Dimethyl 3-nitrophthalate" in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dimethyl 3-Nitrophthalate

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to the compound's solubility during synthesis and reactions. Here, we provide in-depth, experience-based solutions to common experimental issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound is a solid crystalline compound characterized by its poor solubility in water and limited solubility in many common organic solvents.[1] Its structure, containing a rigid aromatic ring, a polar nitro group, and two ester functionalities, results in a molecule that is not readily dissolved by either highly polar or purely non-polar solvents. It is generally described as soluble in organic solvents like ethanol, acetone, and benzene, but quantitative data is often sparse and must be determined empirically for specific applications.[1] Structurally similar compounds, like dinitrobenzene isomers, are also known to be soluble in organic solvents but have very low water solubility.[2][3][4][5]

Q2: My reaction is stalled, and I see solid starting material in the flask. Is this a solubility issue?

Yes, this is a classic sign of a solubility-limited reaction. If this compound is not fully dissolved, its concentration in the solution phase is too low for the reaction to proceed at a practical rate.[6] The reaction rate is dependent on the concentration of the reactants in solution; therefore, poor solubility acts as a significant kinetic bottleneck.[7] You may observe a suspension of the solid in the solvent, and reaction monitoring (e.g., by TLC or LC-MS) will show little to no product formation over time.

Q3: Why can't I just add more solvent to dissolve it?

While increasing the solvent volume can be a straightforward solution, it is often impractical.[6] Large solvent volumes can make reactions difficult to handle, reduce the overall concentration of other reagents, slow down bimolecular reactions, and complicate product isolation and purification. Furthermore, the cost and environmental impact of using large quantities of solvent are significant considerations in both laboratory and industrial settings.

Troubleshooting Guide: Overcoming Solubility Limitations

This section addresses specific experimental problems with actionable, field-proven solutions.

Issue 1: My reaction is extremely slow or fails to initiate due to undissolved this compound.

When the starting material fails to dissolve, a multi-faceted approach is necessary. The primary goal is to increase the concentration of the substrate in the liquid phase where the chemical transformation occurs.

The principle of "like dissolves like" is the cornerstone of solvent selection.[6] However, the mixed functionality of this compound requires a more nuanced approach than simply matching polarity.

  • Rationale: A single solvent may not possess the ideal combination of polarity and hydrogen bonding capability to effectively solvate the molecule. A co-solvent system, which is a blend of two or more miscible solvents, can create a microenvironment with tailored properties to enhance solubility.[8][9][10][11] For instance, a mixture of a polar aprotic solvent (like THF or Acetone) with a less polar aromatic solvent (like Toluene) can be effective.

  • Data-Driven Selection: While specific data for this compound is limited, we can infer from its precursor, 3-nitrophthalic acid, which shows good solubility in solvents like acetone, tetrahydrofuran (THF), and ethyl acetate.[12][13] This suggests that the dimethyl ester derivative will likely be soluble in similar polar aprotic solvents.

Solvent Type Rationale for Use with this compound
Tetrahydrofuran (THF) Polar AproticGood general-purpose solvent for moderately polar compounds. Often effective for nitroaromatics.
Acetone Polar AproticKnown to dissolve the parent acid, suggesting good solubility for the ester.[12][13]
Ethyl Acetate Polar AproticAnother solvent known to dissolve the parent acid; suitable for many reactions and work-ups.[12][13]
Toluene Non-polar AromaticCan solvate the aromatic ring. Often used in co-solvent systems or at elevated temperatures.
Dimethylformamide (DMF) Polar AproticA "stronger" solvent with a high boiling point, capable of dissolving many poorly soluble compounds.
Dimethyl Sulfoxide (DMSO) Polar AproticVery powerful solvent, but can be difficult to remove and may interfere with certain reagents.

Experimental Protocol: Implementing a Co-Solvent System

  • Preparation: In the reaction vessel, add the solid this compound and the primary solvent in which it is sparingly soluble (e.g., Toluene).

  • Co-solvent Addition: While stirring vigorously, slowly add a miscible co-solvent in which the compound is more soluble (e.g., THF or Acetone) dropwise.[6]

  • Observation: Continue adding the co-solvent until the solid completely dissolves, creating a homogeneous solution.

  • Stoichiometry: Note the final volume ratio of the two solvents. This ratio should be used for scaling up the reaction.

  • Reaction Initiation: Proceed with the addition of other reagents. Be mindful that the altered solvent environment may influence reaction kinetics.[7]

  • Rationale: For most solids, solubility increases with temperature.[8] Carefully heating the reaction mixture can often be sufficient to dissolve the starting material. However, one must consider the thermal stability of this compound (boiling point ~240°C) and other reagents to avoid decomposition.[1]

  • Procedure:

    • Suspend the solid in the chosen solvent.

    • Slowly heat the mixture with continuous stirring, monitoring for dissolution.

    • Once dissolved, maintain the temperature required to keep it in solution while adding other reagents.

    • Caution: Be aware that the product may precipitate upon cooling, which can be advantageous for crystallization but problematic if further reactions are planned.[6]

  • Rationale: Increasing the surface area of the solid can accelerate the rate of dissolution.[6][7] This does not change the thermodynamic solubility limit but can help the system reach equilibrium faster.

  • Methods:

    • Micronization: Before adding to the flask, thoroughly grind the solid this compound using a mortar and pestle. This increases the surface-area-to-volume ratio.[6]

    • Sonication: Place the reaction vessel in an ultrasonic bath. The high-frequency sound waves create cavitation bubbles that physically break apart solid agglomerates, enhancing dissolution.[6][8]

Issue 2: My reaction involves an aqueous reagent (e.g., NaOH for hydrolysis), creating a biphasic system where the ester remains in the organic layer.

This is a common challenge in reactions like the hydrolysis of water-insoluble esters. The reactants are physically separated into two immiscible phases, preventing any significant reaction from occurring.

  • Mechanism Expertise: Phase-Transfer Catalysis is a powerful technique that uses a catalytic agent to transport a reactant from one phase (typically aqueous) into another (organic), where the reaction can proceed.[14][15] For ester hydrolysis, a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) is commonly used. The lipophilic cation (Q⁺, e.g., Bu₄N⁺) pairs with the nucleophile (e.g., OH⁻) in the aqueous phase. This new ion pair (Q⁺OH⁻) is sufficiently soluble in the organic phase to cross the phase boundary and react with the dissolved this compound.[14][16] This method avoids the need for harsh, high-temperature conditions or difficult-to-handle co-solvents.[16]

  • Workflow Diagram: Troubleshooting Solubility Issues

    G cluster_initial Initial Checks cluster_solutions Solutions A Reaction Stalled? Solid Reactant Visible? B Increase Temperature A->B No E Is Reaction Biphasic? (e.g., aq. NaOH) A->E Yes G Proceed with Reaction B->G C Select New Solvent or Use Co-Solvent C->G D Use Physical Method (Sonication/Grinding) D->G E->C No F Implement Phase-Transfer Catalysis (PTC) E->F Yes F->G

    Caption: Decision workflow for addressing solubility problems.

Experimental Protocol: Hydrolysis of this compound using PTC

  • Setup: To a round-bottom flask equipped with a condenser and magnetic stirrer, add this compound (1.0 eq), an appropriate organic solvent (e.g., Toluene or Dichloromethane), and the phase-transfer catalyst (e.g., Tetrabutylammonium Bromide, 0.05-0.10 eq).

  • Aqueous Phase: In a separate beaker, prepare an aqueous solution of sodium hydroxide (2.5 eq in water).

  • Reaction: Add the aqueous NaOH solution to the flask. Heat the biphasic mixture to a moderate temperature (e.g., 50-70 °C) and stir vigorously to maximize the interfacial surface area.[16]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by sampling the organic layer. The disappearance of the starting material spot indicates reaction completion.

  • Work-up: After the reaction is complete, cool the mixture, separate the layers, and acidify the aqueous layer to precipitate the 3-nitrophthalic acid product.

  • Mechanism Diagram: Phase-Transfer Catalysis Cycle

    PTC cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous Phase (e.g., H2O) Ester Ester (Substrate) Product Product (Acid Salt) Ester->Product Reaction QX Q+X- Product->QX Ion Exchange QOH Q+OH- QOH->Ester Nucleophilic Attack NaOH Na+OH- QX->NaOH Transfers to Aqueous Phase NaOH_diss Na+ + OH- NaX Na+X- NaOH_diss->QOH Transfers to Organic Phase

    Caption: Mechanism of hydroxide transport in PTC hydrolysis.

References

  • ChemBK. (2024). 3-NITROPHTHALIC ACID DIMETHYL ESTER. Available at: https://www.chembk.com/en/chem/3-NITROPHTHALIC%20ACID%20DIMETHYL%20ESTER
  • Sigma-Aldrich. (n.d.). 1,4-Dinitrobenzene 98. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/d191605
  • Various Authors. (2021). How will you increase the solubility of organic compounds in water? Quora. Available at: https://www.quora.
  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Available at: https://macmillan.princeton.
  • Sharma, M. M. (1995). Phase transfer catalysis: Chemistry and engineering. AIChE Journal. Available at: https://www.che.utexas.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Starting Materials. Available at: https://www.benchchem.
  • ChemBK. (n.d.). m-Dinitrobenzene. Available at: https://www.chembk.com/en/chem/m-Dinitrobenzene
  • Wikipedia. (n.d.). 1,3-Dinitrobenzene. Available at: https://en.wikipedia.org/wiki/1,3-Dinitrobenzene
  • Kumar, S. et al. (2022). Techniques For Increasing Solubility: A Review Of Conventional And New Strategies. ResearchGate. Available at: https://www.researchgate.
  • Doraiswamy, L. K. & Sharma, M. M. (1983). Fast and very slow reactions: phase transfer catalysis. Chemical Engineering Science.
  • Hokkaido University. (2021). Toward overcoming solubility issues in organic chemistry. ScienceDaily. Available at: https://www.sciencedaily.com/releases/2021/05/210520105800.htm
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: https://www.ascendiapharma.com/blog/5-novel-techniques-for-solubility-enhancement/
  • PubChem. (n.d.). 1,3-Dinitrobenzene. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/7452
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: https://ijmsdr.com/index.php/ijmsdr/article/view/309
  • Wikipedia. (n.d.). 1,4-Dinitrobenzene. Available at: https://en.wikipedia.org/wiki/1,4-Dinitrobenzene
  • Ooi, T. (n.d.). Study on Phase-Transfer Catalytic Asymmetric Transformations of Esters using a Water and Alcohols as a Nucleophile. Kyoto University Research Information Repository. Available at: https://repository.kulib.kyoto-u.ac.jp/dspace/bitstream/2433/199343/3/D_Ooi_Takashi.pdf
  • Phase Transfer Catalysis Home Page. (n.d.). Top 10 Opportunities. Available at: https://www.phasetransfer.com/opportunity.html
  • Asia Research News. (2021). Toward overcoming solubility issues in organic chemistry. Available at: https://www.asiaresearchnews.com/content/toward-overcoming-solubility-issues-organic-chemistry
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: https://www.sas.rochester.edu/chm/notvoodoo/pages/how-to.php?page=troubleshoot
  • Google Patents. (2019). US20190055458A1 - Compositions comprising aromatic ester solvents for use in oil and/or gas wells and related methods. Available at: https://patents.google.
  • Solubility of Things. (n.d.). Reaction Kinetics and Rate Laws in Organic Reactions. Available at: https://solubilityofthings.
  • Google Patents. (n.d.). CN1405143A - Method for preparing 3-nitro phthalic acid. Available at: https://patents.google.
  • ACS Publications. (2024). Divergent Transformations of Aromatic Esters. Available at: https://pubs.acs.org/doi/10.1021/acs.accounts.6b00494
  • BenchChem. (n.d.). Technical Support Center: Aromatic Ester Purification. Available at: https://www.benchchem.
  • CymitQuimica. (n.d.). This compound. Available at: https://www.cymitquimica.
  • NIH. (n.d.). A comprehensive review of the influence of co-solvents on the catalysed methanolysis process to obtain biodiesel. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503254/
  • Reddit. (2023). Solubility strategies. Available at: https://www.reddit.
  • ResearchGate. (n.d.). Equilibrium Solubility of 3- and 4-Nitrophthalic Acids in Water. Available at: https://www.researchgate.
  • IGI Global. (n.d.). Co-solvent: Significance and symbolism. Available at: https://www.igi-global.com/dictionary/co-solvent/93555
  • ResearchGate. (n.d.). Solubility of 3-Nitrophthalic Acid in Different Solvents between 278 K and 353 K. Available at: https://www.researchgate.net/publication/235636043_Solubility_of_3-Nitrophthalic_Acid_in_Different_Solvents_between_278_K_and_353_K

Sources

Technical Support Center: Managing Thermal Stability of Dimethyl 3-Nitrophthalate in Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the safe handling and thermal management of Dimethyl 3-nitrophthalate. This guide is intended for researchers, scientists, and drug development professionals who are working with this and similar nitroaromatic compounds. Given the energetic nature of the nitro group, a thorough understanding of the thermal stability of this compound is paramount to ensure laboratory safety and experimental success.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential issues you may encounter during your experiments. The information herein is synthesized from established safety protocols for nitroaromatic compounds and general principles of thermal analysis.

PART 1: Understanding the Thermal Risks of this compound

This compound, like many nitroaromatic compounds, possesses the potential for rapid and highly exothermic decomposition when subjected to elevated temperatures. The C-NO₂ bond in such compounds has a high bond-dissociation energy, and its cleavage can initiate a runaway reaction, leading to a rapid increase in temperature and pressure, and in some cases, an explosion. Therefore, it is crucial to characterize the thermal behavior of this compound before its use in any experimental setup, especially for processes that involve heating.

PART 2: Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is designed to provide direct answers to common questions and solutions to problems that may arise during the handling and thermal analysis of this compound.

FAQ 1: General Handling and Safety

Question: What are the primary safety concerns when working with this compound?

Question: What personal protective equipment (PPE) should I use when handling this compound?

Answer: Always handle this compound in a well-ventilated fume hood[2][5]. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

Question: How should I store this compound?

Answer: Store in a cool, dry, and well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents and bases[5]. The container should be tightly sealed.

FAQ 2: Thermal Analysis and Stability Assessment

Question: I need to heat a reaction containing this compound. How do I determine a safe operating temperature?

Answer: It is imperative to perform a thermal hazard assessment before conducting any reaction at elevated temperatures. The recommended techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These analyses will help you determine the onset of decomposition and the thermal profile of your reaction mixture.

Question: What information can I get from DSC and TGA analysis?

Answer:

  • DSC (Differential Scanning Calorimetry): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can identify the melting point, crystallization events, and the onset temperature and energy of exothermic decomposition. A sharp exothermic peak is a strong indicator of a potentially hazardous decomposition.

  • TGA (Thermogravimetric Analysis): Measures the change in mass of a sample as a function of temperature. It can help identify the temperature at which the compound starts to decompose by detecting mass loss.

Troubleshooting Guide: Unexpected DSC/TGA Results

Issue Possible Cause Troubleshooting Steps
Broad or distorted peaks in DSC Poor thermal contact between the sample and the pan.Ensure the sample is finely ground and evenly distributed at the bottom of the pan.
Sample reacting with the pan material (e.g., aluminum).Consider using a different pan material, such as gold-plated stainless steel or a hermetically sealed pan.
No clear decomposition peak observed The decomposition is very slow or not highly energetic under the tested conditions.Increase the heating rate (e.g., from 10 °C/min to 20 °C/min) to enhance the signal, but be aware that this can lower the observed onset temperature.
The sample may have decomposed during sample preparation.Prepare samples immediately before analysis.
Inconsistent results between runs Sample inhomogeneity.Ensure the sample is well-mixed and representative.
Contamination of the instrument or sample pans.Clean the DSC/TGA cell and use new sample pans for each run.
Experimental Protocol: A General Guideline for DSC Analysis

This protocol provides a general framework for conducting a DSC analysis to assess the thermal stability of this compound.

Objective: To determine the onset temperature of thermal decomposition of this compound.

Materials:

  • This compound sample

  • DSC instrument with appropriate sample pans (e.g., aluminum, hermetically sealed)

  • Inert purge gas (e.g., nitrogen)

Procedure:

  • Sample Preparation: Carefully weigh 1-3 mg of this compound into a clean DSC pan.

  • Encapsulation: Seal the pan. For volatile or potentially energetic materials, a hermetically sealed pan is recommended to contain any pressure generated during decomposition.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the initial temperature to ambient (e.g., 25 °C).

    • Set the heating rate (a common starting point is 10 °C/min).

    • Set the final temperature well above the expected decomposition temperature, but within the safe limits of the instrument (e.g., 400 °C).

    • Set the purge gas flow rate (e.g., 50 mL/min).

  • Data Acquisition: Start the experiment and record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to identify the melting endotherm and any exothermic events. The onset temperature of the first major exotherm is a critical parameter for determining the upper safe temperature limit.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing and managing the thermal stability of this compound in an experimental setting.

Thermal_Stability_Workflow cluster_prep Preparation & Initial Assessment cluster_analysis Thermal Analysis cluster_experiment Experimental Design & Execution sds Review Safety Data Sheet (SDS) lit_review Literature Review for Analogous Compounds sds->lit_review ppe Select Appropriate PPE lit_review->ppe dsc_tga Perform DSC/TGA Analysis ppe->dsc_tga analyze_data Analyze Thermograms for T_onset dsc_tga->analyze_data risk_assessment Conduct Thermal Risk Assessment analyze_data->risk_assessment set_temp Set Max Operating Temp << T_onset risk_assessment->set_temp scale_up Consider Scale-up Effects (Heat Transfer) set_temp->scale_up monitoring Implement In-situ Monitoring scale_up->monitoring emergency_plan Establish Emergency Shutdown Protocol monitoring->emergency_plan

Workflow for Thermal Stability Management
FAQ 3: Interpreting Thermal Data and Setting Safety Limits

Question: My DSC shows an exothermic event starting at 180 °C. What does this mean for my reaction that I want to run at 150 °C?

Answer: An onset of decomposition at 180 °C indicates that the compound is unstable at this temperature. As a general rule of thumb in process safety, the maximum operating temperature of a process should be significantly lower than the onset temperature of decomposition. A safety margin of at least 30-50 °C is often recommended. Therefore, running a reaction at 150 °C with a compound that begins to decompose at 180 °C carries a significant risk of thermal runaway, especially on a larger scale where heat dissipation is less efficient. It is strongly advised to choose a lower reaction temperature or find an alternative synthetic route.

Question: Can impurities affect the thermal stability of this compound?

Answer: Yes, impurities can significantly lower the decomposition temperature of nitroaromatic compounds. Incompatible materials, such as strong bases or acids, residual catalysts, or even metal ions, can catalyze decomposition pathways that occur at much lower temperatures than the pure compound. It is crucial to use pure starting materials and to consider the potential for side reactions that could generate catalytic species.

Logical Relationship Diagram for Safety Decisions

This diagram outlines the decision-making process based on thermal analysis results.

Decision Tree for Safe Operating Temperature

PART 3: Data Summary and References

Physicochemical Properties of this compound and Related Compounds
Compound CAS Number Molecular Formula Melting Point (°C) Decomposition Temperature (°C)
This compound13365-26-9C₁₀H₉NO₆66-70[6]Not available
3-Nitrophthalic acid603-11-2C₈H₅NO₆Not applicable210 (decomposes)[4]

Note: The absence of a specific decomposition temperature for this compound in readily available literature underscores the critical need for experimental determination by the end-user.

References

  • 3-Nitrophthalic acid | C8H5NO6 | CID 69043 - PubChem.
  • Material Safety Data Sheet - 3-Nitrophthalic acid. West Liberty University. [Link]
  • SAFETY DATA SHEET - Dimethyl 3-nitrophthal

Sources

Technical Support Center: Synthesis and Purification of Dimethyl 3-nitrophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Dimethyl 3-nitrophthalate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate. Our goal is to provide not just procedural steps, but a deep, mechanistic understanding of the challenges involved, particularly during the reaction work-up. We will explore common pitfalls and provide robust, field-tested alternative procedures to enhance yield, purity, and reproducibility.

The synthesis of this compound is typically a two-stage process: the nitration of phthalic anhydride to produce a mixture of 3- and 4-nitrophthalic acids, followed by a Fischer esterification. The primary challenge lies not in the reactions themselves, but in the subsequent isolation and purification, where the desired product is often lost or hydrolyzed. This guide provides direct solutions to these common issues.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My final yield of this compound is significantly lower than expected. What are the likely causes?

Answer: Low yield is the most common complaint, and it almost always traces back to the work-up and purification stages. There are two primary causes:

  • A. Inadvertent Hydrolysis (Saponification) During Work-up: The most frequent cause of yield loss is the hydrolysis of one or both methyl ester groups back to the corresponding carboxylic acid. This occurs when the crude product is washed with an aqueous basic solution, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize the sulfuric acid catalyst. While effective for neutralization, this creates a basic aqueous environment that readily attacks the ester's carbonyl carbon, leading to the formation of the mono-methyl ester or the water-soluble dicarboxylate salt, which are then lost to the aqueous phase.[1][2]

  • B. Incomplete Esterification: The Fischer esterification is an equilibrium-controlled reaction.[3] If the reaction is not driven sufficiently to the product side, you will be left with a significant amount of unreacted 3-nitrophthalic acid or the mono-ester intermediate. Key factors include:

    • Presence of Water: Your 3-nitrophthalic acid starting material must be scrupulously dry. Any water present will shift the equilibrium back towards the reactants.[3]

    • Insufficient Reaction Time or Heat: The reaction typically requires reflux for several hours to reach equilibrium.

    • Inadequate Catalyst: An insufficient amount of a strong acid catalyst (e.g., H₂SO₄) will result in slow and incomplete conversion.

Question 2: My final product is a persistent oil or gives a broad melting point range after recrystallization. How can I improve its purity and crystallinity?

Answer: This issue points to the presence of impurities that are disrupting the crystal lattice formation.

  • A. Isomeric Impurity: The initial nitration of phthalic anhydride produces both 3-nitrophthalic acid and 4-nitrophthalic acid.[4][5] The 4-nitro isomer is significantly more soluble in water, a property exploited for its removal.[4][6] If this separation is incomplete, the 4-nitro isomer will be carried through to the esterification step, resulting in a mixture of this compound and Dimethyl 4-nitrophthalate. This isomeric mixture is notoriously difficult to crystallize. Solution: Ensure the precursor, 3-nitrophthalic acid, is thoroughly purified by recrystallization from hot water until it appears as a white, crystalline solid, not pale yellow.[6]

  • B. Presence of Mono-ester: As discussed in the yield issue, partial hydrolysis during work-up can lead to contamination with the mono-methyl ester. This acidic impurity can interfere with crystallization.

  • C. Residual Solvent: Ensure the product is fully dried under vacuum to remove any residual recrystallization solvent (e.g., methanol), which can lower the melting point and cause an oily appearance.

Question 3: My NMR or IR analysis shows a broad peak characteristic of a carboxylic acid O-H stretch, but I expected a pure diester. What happened?

Answer: This is a clear diagnostic sign of either incomplete esterification or, more likely, product hydrolysis. The work-up procedure is the first place to investigate. If you used a standard aqueous sodium bicarbonate wash, you have likely hydrolyzed a portion of your diester product back to the mono-ester. This is the most common reason for observing a carboxylic acid peak in the final product spectrum.

Alternative Work-up Procedure to Prevent Hydrolysis

The standard work-up is the source of many issues. We present a robust alternative that avoids the use of aqueous base, thereby preserving the integrity of the diester product.

Workflow Comparison

The following diagram illustrates the key differences between a standard (problematic) aqueous work-up and the recommended alternative procedure.

G cluster_0 Standard Aqueous Work-up (High Risk of Hydrolysis) cluster_1 Recommended Alternative Work-up (Hydrolysis Minimized) A0 1. Reaction Mixture (Diester, MeOH, H₂SO₄) A1 2. Pour into Ice-Water A0->A1 A2 3. Extract with Organic Solvent (e.g., Ethyl Acetate) A1->A2 A3 4. Wash with sat. NaHCO₃ (aq) *** HYDROLYSIS RISK *** A2->A3 A4 5. Wash with Brine A3->A4 A5 6. Dry (Na₂SO₄), Filter, Evaporate A4->A5 A6 7. Recrystallize A5->A6 B0 1. Reaction Mixture (Diester, MeOH, H₂SO₄) B1 2. Cool to RT, Remove MeOH (Rotary Evaporator) B0->B1 B2 3. Redissolve in Organic Solvent (e.g., Ethyl Acetate) B1->B2 B3 4. Wash with Cold Water (x2) (Removes bulk H₂SO₄) B2->B3 B4 5. Wash with Brine B3->B4 B5 6. Dry (Na₂SO₄), Filter, Evaporate B4->B5 B6 7. Recrystallize B5->B6 G Diester Dimethyl 3-Nitrophthalate OH OH⁻ (from NaHCO₃ wash) Monoester Mono-methyl Ester (Impurity) Diester->Monoester Hydrolysis Step 1 Acid 3-Nitrophthalic Acid (Lost to Aqueous Layer) Monoester->Acid Hydrolysis Step 2

Caption: Pathway for product loss via hydrolysis.

Q2: Can I use a different method for the esterification reaction itself?

A: Yes. While Fischer esterification is common due to low-cost reagents, it can be inefficient. An alternative is to first convert the 3-nitrophthalic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-nitrophthaloyl chloride can then be reacted with methanol in the presence of a non-nucleophilic base (like pyridine or triethylamine) to yield the diester. This method avoids the use of strong acid and the challenges of an equilibrium-controlled reaction, often leading to higher yields and simpler purification. [7]Another approach involves reacting 3-nitrophthalic anhydride directly with methanol. [8] Q3: Why is the separation of the 3- and 4-nitrophthalic acid isomers important before the esterification step?

A: The physical properties of the this compound and Dimethyl 4-nitrophthalate isomers are very similar, making them difficult to separate by standard techniques like recrystallization or column chromatography. Purifying the precursor 3-nitrophthalic acid from its 4-nitro isomer by exploiting their differential solubilities in hot water is a much more effective and scalable strategy. [4]Performing this separation diligently at the acid stage prevents a much more significant purification challenge later on.

References

  • Organic Syntheses. (n.d.). 3-Nitrophthalic acid. Organic Syntheses Procedure.
  • Sciencemadness.org. (2009). Synthesis of 3-Nitrophthalic Acid; Luminol Precursor. Sciencemadness Discussion Board.
  • PrepChem.com. (n.d.). Synthesis of 3- nitrophthalic acid.
  • Google Patents. (n.d.). CN1405143A - Method for preparing 3-nitro phthalic acid.
  • Organic Syntheses. (n.d.). 3-Nitrophthalic anhydride. Organic Syntheses Procedure.
  • McKenzie, A. (1901). CXXL—The Esterification of 3-Nitrophthalic Acid. Zenodo.
  • Google Patents. (n.d.). CN106631844A - Preparation method of dimethyl 3-aminophthalate.
  • Google Patents. (n.d.). CN104974044A - Purification method of 3-Nitrophthalic acid.
  • Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid.
  • ChemBK. (2024). 3-NITROPHTHALIC ACID DIMETHYL ESTER.
  • ResearchGate. (n.d.). 3-nitrophthalic acid synthesis reaction. [Diagram].
  • YouTube. (2021, January 27). 3-Nitrophthalic acid : Organic synthesis.
  • Google Patents. (n.d.). EP0202625B1 - Process for the preparation of....
  • Google Patents. (n.d.). US1549885A - Production of 3-nitrophthalic acid.
  • ResearchGate. (n.d.). THE PREPARATION OF 3-NITROPHTHALIC ACID.
  • ResearchGate. (n.d.). Hydrolysis of Dimethyl Terephthalate for the Production of Terephthalic Acid. Request PDF.

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Technical Support Center: Minimizing Dinitrated Byproducts in Aromatic Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Aromatic Nitration. This guide is designed for researchers, scientists, and drug development professionals to address a common and critical challenge in synthetic chemistry: the formation of dinitrated byproducts. Over-nitration not only reduces the yield of your target mononitrated compound but also introduces significant purification challenges.

This resource provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the mechanistic underpinnings of dinitration and offer practical, validated strategies to control your reaction's selectivity and ensure the desired outcome.

Frequently Asked Questions (FAQs)
Q1: Why am I getting dinitrated products in my reaction?

A1: The formation of dinitrated byproducts occurs when the initially formed mononitrated product undergoes a second electrophilic aromatic substitution reaction. The primary drivers for this are:

  • High Reactivity: The starting material or the mononitrated product might be highly activated towards electrophilic attack. Even though the first nitro group is deactivating, strongly activating groups already on the ring can still promote a second nitration.[1]

  • Excess Nitrating Agent: Using a significant excess of the nitrating agent (e.g., mixed acid) increases the probability of a second nitration event occurring after the initial mononitration.

  • High Reaction Temperature: Temperature is a critical factor. Higher temperatures increase the kinetic energy of the molecules, allowing them to overcome the activation energy barrier for the second nitration more easily, which is typically higher than for the first.[2] Nitration is a kinetically controlled process, meaning the product ratio is determined by the reaction rates, which are highly temperature-dependent.[3][4][5][6]

Q2: What is the single most important parameter to control to avoid dinitration?

A2: Temperature. Nitration reactions are highly exothermic, and inadequate temperature control is the most common reason for over-nitration.[7][8] Maintaining a low and stable temperature is crucial. For many standard nitrations, keeping the temperature at or below 50°C is recommended to favor mono-nitration.[2] For highly activated substrates like phenols or anilines, temperatures between -10°C and 5°C are often necessary to prevent both dinitration and oxidative side reactions.[2][9]

Q3: How does the substrate's structure influence the risk of dinitration?

A3: The electronic nature of the substituents on the aromatic ring plays a pivotal role.

  • Activating Groups: Substituents like hydroxyl (-OH), amino (-NH2), and alkyl groups (-CH3) donate electron density to the ring, making it more nucleophilic and thus more reactive towards the nitronium ion (NO₂⁺). Rings with strongly activating groups are highly susceptible to dinitration.[1]

  • Deactivating Groups: The nitro group (-NO₂) itself is strongly deactivating. Once one nitro group is on the ring, the barrier to adding a second one increases significantly. However, if the reaction conditions are too harsh (high temperature, excess nitrating agent), even deactivated rings can undergo dinitration.[2]

Q4: Is aromatic nitration under kinetic or thermodynamic control?

A4: Aromatic nitration is generally considered to be under kinetic control .[3][4][10] The reaction is typically irreversible under standard synthetic conditions, meaning the reverse reaction (denitration) does not readily occur to allow for equilibrium to be established.[3] Therefore, the product distribution (mono- vs. di-nitrated) is determined by the relative rates of the first and second nitration reactions. Lower temperatures favor the faster-forming product with the lower activation energy, which is usually the mononitrated compound.[3][5]

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Issue 1: High levels of dinitration despite using an ice bath.
  • Causality: An ice bath maintains a temperature of 0°C, but the internal reaction temperature can be significantly higher due to the exothermic nature of nitration. This leads to localized "hot spots" where dinitration can occur.[11][12] This is often caused by adding the nitrating agent too quickly.

  • Solution Workflow:

    Caption: Troubleshooting workflow for persistent dinitration.

  • Detailed Protocol:

    • Controlled Addition: Use a dropping funnel to add the nitrating agent (or the substrate solution) to the reaction mixture drop by drop. The addition should be slow enough to allow the cooling bath to dissipate the heat generated.[12][13]

    • Internal Temperature Monitoring: Always place a thermometer directly in the reaction mixture. The bath temperature is not a reliable indicator of the reaction's actual temperature.

    • Efficient Agitation: Ensure vigorous stirring to promote uniform heat distribution and prevent the formation of localized hot spots.[11]

    • Pre-cooling: Cool both the substrate solution and the nitrating agent to the target reaction temperature before starting the addition.

Issue 2: The reaction is very slow at low temperatures, and increasing the temperature leads to dinitration.
  • Causality: You are likely working with a deactivated aromatic ring that requires more energy to overcome the activation barrier for the first nitration. However, this higher temperature also provides enough energy for the second nitration to occur.

  • Solution Options:

StrategyPrincipleRecommended For
Increase Reaction Time Allows the slower mononitration to proceed to completion at a low temperature without providing excess energy for dinitration.Deactivated substrates where some reaction is observed at low temperatures.
Use a Milder Nitrating Agent Systems like acetyl nitrate (from HNO₃ and acetic anhydride) can be more selective for mononitration.[14]Substrates that are sensitive to strong acids or prone to oxidation.
Change the Stoichiometry Use a precise stoichiometric amount (1.0 to 1.1 equivalents) of the nitrating agent to limit its availability for a second reaction.[1]All nitration reactions where dinitration is a concern.
Consider a Flow Reactor Continuous flow systems offer superior heat transfer and precise control over reaction time, significantly improving selectivity and safety.[15][16]Reactions that are difficult to control in batch, or for scaling up.
Issue 3: How do I accurately quantify the amount of dinitrated byproduct?
  • Causality: Visual inspection of TLC plates can be misleading. A quantitative method is required to accurately determine the ratio of mono- to di-nitrated products and to optimize the reaction conditions effectively. HPLC and GC-MS are the preferred methods.

  • General Analytical Protocol (HPLC):

    • Sample Preparation: Quench a small aliquot of the reaction mixture in ice-water. Extract the organic components with a suitable solvent (e.g., ethyl acetate, dichloromethane). Dry the organic layer over anhydrous sodium sulfate and dilute to a known volume.

    • HPLC Conditions:

      • Column: A reversed-phase C18 column is typically effective.[17][18]

      • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) is commonly used.[18] Isocratic elution may also be suitable.

      • Detection: UV detection at a wavelength where both the mono- and di-nitro compounds have strong absorbance (e.g., 254 nm or 270 nm).[17]

    • Quantification: Run authentic standards of your mononitrated and expected dinitrated products to determine their retention times and create calibration curves for accurate quantification.

  • General Analytical Protocol (GC-MS):

    • Sample Preparation: Same as for HPLC, ensuring the final solvent is compatible with the GC inlet.

    • GC-MS Conditions:

      • Column: A non-polar or medium-polarity column (e.g., Rxi-5 Sil MS) is often used for separating aromatic compounds.[19]

      • Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure separation of compounds with different boiling points.

      • Detection: Mass spectrometry (MS) provides both quantification and structural confirmation based on the mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns.[20][21][22][23]

Self-Validating Experimental Protocol: A Case Study
Objective: Mononitration of Toluene while Minimizing Dinitrotoluene Formation

This protocol incorporates control points to ensure selectivity.

  • Preparation of Nitrating Mixture:

    • In a flask placed in an ice-salt bath (-10°C to 0°C), slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid with constant stirring. Allow the mixture to cool to below 10°C.

  • Reaction Setup:

    • In a separate three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 20 mL of toluene.

    • Cool the toluene to 0-5°C using an ice bath.

  • Controlled Nitration:

    • Slowly add the prepared nitrating mixture dropwise to the stirred toluene via the dropping funnel.

    • Control Point 1: Monitor the internal reaction temperature closely. The rate of addition must be controlled to ensure the temperature does not exceed 10°C . If the temperature rises, pause the addition until it cools down. The addition should take approximately 1 hour.[13]

    • Control Point 2: After the addition is complete, let the reaction stir at 5-10°C for an additional 30 minutes. Take a small aliquot for in-process control (IPC) analysis by HPLC or GC-MS to check the conversion and the mono:di-nitro ratio.

  • Work-up:

    • Once the reaction is complete, pour the mixture slowly and carefully onto 200 g of crushed ice with vigorous stirring.

    • Separate the organic layer. Wash with cold water, then with a 5% sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification and Analysis:

    • Analyze the crude product by HPLC or GC-MS to determine the final yield and purity.

    • If dinitrated byproducts are present, they can often be removed by recrystallization or column chromatography.[24][25][26]

Logical Relationship Diagram

G Temp Temperature Mono Mononitration Yield Temp->Mono Low Temp Favors Di Dinitration Byproduct Temp->Di High Temp Favors Stoich Stoichiometry (HNO3) Stoich->Di Slight Excess Minimizes AdditionRate Addition Rate AdditionRate->Di Slow Rate Minimizes Agitation Agitation Agitation->Di Vigorous Stirring Minimizes

Caption: Key parameters influencing mono- vs. di-nitration.

References
  • Shimadzu. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS ASMS 2016 MP 123. [Link]
  • Chaspoul, F., Barban, G., & Gallice, P. (2005). SIMULTANEOUS GC/MS ANALYSIS OF POLYCYCLIC AROMATIC HYDROCARBONS AND THEIR NITRATED DERIVATIVES IN ATMOSPHERIC PARTICULATE MATTER FROM WORKPLACES. Taylor & Francis Online. [Link]
  • Unknown Author. (2018). Analysis if Nitrated Polycyclic Aromatic Hydrocarbons (nitro-PAH) by Mass Spectrometry.
  • Ramdahl, T., & Urdal, K. (1982). Determination of nitrated polycyclic aromatic hydrocarbons by fused silica capillary gas chromatography/negative ion chemical ionization mass spectrometry. Analytical Chemistry. [Link]
  • Sparks, A. K. (1966). Solvent Effects in Aromatic Nitration. Nitration by Acyl Nitrates. The Journal of Organic Chemistry. [Link]
  • Liljenberg, M., Stenlid, J., & Brinck, T. (2017).
  • Liljenberg, M., Stenlid, J., & Brinck, T. (2017).
  • Unknown Author. (2009). Effect of solvents on regioselectivity of anisole nitration.
  • Unknown Author. (n.d.). Kinetic & Thermodynamic Control. Foundations of Chemical and Biological Engineering I. [Link]
  • AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
  • Chaspoul, F., Barban, G., & Gallice, P. (2005).
  • Liljenberg, M., Stenlid, J., & Brinck, T. (2017).
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  • Stack Exchange. (2024).
  • Olsen, F. (1938). Controlling temperature of nitration reactions.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
  • Wang, Q., et al. (2021).
  • Yasugi, T., et al. (1998).
  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
  • Various Authors. (2018).
  • LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
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  • Um, I. H., et al. (2015). The α-effect in the SNAr reaction of 1-(4-nitrophenoxy)-2,4-dinitrobenzene with anionic nucleophiles: effects of solvation and polarizability on the α-effect.
  • Wikipedia. (n.d.).
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  • Dalal Institute. (n.d.).
  • Cason, J. (1965). Nitration process.
  • Gallardo-Fuentes, S., et al. (2020). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. NIH. [Link]
  • Unknown Author. (2017). (PDF) NUCLEOPHILIC SUBSTITUTION REACTIONS OF 2, 4-DINITTROPHENYL ACETATE WITH HYDRAZINE AND METHANOL SOLVENT EFFECT.
  • Campodónico, P. R., et al. (2014). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Repositorio Académico - Universidad de Chile. [Link]
  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
  • Reachem. (2024).
  • Unknown Author. (2001). HPLC Method for purifying organic compounds.
  • Reachem. (2024).
  • Unknown Author. (2012). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis.

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Technical Support Center: Scaling Up the Synthesis of Dimethyl 3-Nitrophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Dimethyl 3-nitrophthalate. This document is designed for researchers, chemists, and drug development professionals who are looking to establish, optimize, or scale up this two-step synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, address common experimental failures, and provide robust, field-tested solutions.

Section 1: Synthesis Overview and Core Principles

The synthesis of this compound is typically achieved in a two-step process starting from phthalic anhydride.

  • Nitration: Phthalic anhydride undergoes electrophilic aromatic substitution using a mixed acid (sulfuric and nitric acid) to yield a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid.

  • Esterification: The isolated 3-nitrophthalic acid is then esterified, commonly using methanol with an acid catalyst, to produce the final product, this compound.

Overall Reaction Scheme

Synthesis_Workflow PA Phthalic Anhydride Acids H₂SO₄ / HNO₃ Methanol Methanol (Excess) Catalyst H⁺ Catalyst (e.g., H₂SO₄) NPA_mix Mixture of 3- & 4- Nitrophthalic Acid Acids->NPA_mix Step 1: Nitration NPA_3 3-Nitrophthalic Acid NPA_mix->NPA_3 Separation/ Purification DMNP This compound Catalyst->DMNP Step 2: Esterification

Caption: Overall two-step synthesis workflow for this compound.

Critical Safety Mandate: The Hazards of Nitration

Before proceeding, it is imperative to understand the significant hazards associated with nitration reactions. Scaling this process without a thorough risk assessment can have catastrophic consequences.

  • Extreme Exothermicity: Nitration reactions are highly exothermic and can generate a substantial amount of heat.[1][2] This heat can accelerate the reaction, potentially leading to a dangerous, uncontrolled thermal runaway.[1][3]

  • Corrosivity: The mixed acid reagent (sulfuric and nitric acid) is extremely corrosive to skin, eyes, and respiratory tissues.[4][5] It will also attack many common laboratory materials.[6][7]

  • Violent Reactivity: Nitric acid is a powerful oxidizing agent and can react violently with organic compounds, reducing agents, and bases.[4][7]

  • Toxic Fumes: The reaction can generate toxic nitrogen dioxide (NO₂) gas, which is harmful upon inhalation.[4]

Unwavering adherence to safety protocols is non-negotiable. This includes the use of a certified chemical fume hood, appropriate personal protective equipment (acid-resistant gloves, lab coat, safety goggles, and a face shield), and having emergency spill kits and neutralization agents (like sodium carbonate) readily available.[4][6][7] For any scale-up, a formal process hazard analysis (PHA) is strongly recommended.[8]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Step 1: Nitration of Phthalic Anhydride
Problem / Observation Potential Root Cause(s) Recommended Solution(s) & Scientific Rationale
Low or No Yield of Precipitated Product 1. Incorrect Temperature: Reaction temperature was too low, resulting in a slow or stalled reaction rate.[9]1. Maintain Temperature: Strictly maintain the reaction temperature between 100-110°C. Use a controlled heating source like an oil bath. This temperature provides the necessary activation energy for the electrophilic substitution.[10]
2. Excess Water in Workup: Too much water was used when quenching the reaction, keeping the product dissolved. 3-nitrophthalic acid has significant water solubility.[9]2. Control Quench Volume: Pour the reaction mixture into a minimal amount of cold water or onto ice to precipitate the product mixture. Using excessive water will prevent the less-soluble 3-nitro isomer from crashing out effectively.[11]
Final Product is Primarily the 4-Nitro Isomer Improper Separation Technique: The separation of 3- and 4-nitrophthalic acid relies on their differential solubility in water. The 4-nitro isomer is substantially more soluble.[11]Refine Washing/Recrystallization: Wash the crude solid cake with a small, controlled volume of cold water. This will preferentially dissolve the more soluble 4-nitrophthalic acid, enriching the solid in the desired 3-nitro isomer. Recrystallize the enriched solid from a minimal amount of hot water.[10]
Reaction Overheats / Uncontrolled Fuming Rapid Reagent Addition / Inadequate Cooling: The nitration is highly exothermic. Adding the nitric acid too quickly or having insufficient cooling will cause the temperature to spike, leading to excessive side reactions and potential thermal runaway.[1][2]Slow, Controlled Addition: Add the fuming nitric acid dropwise or in small portions, allowing the internal temperature to be maintained within the target range (100-110°C). Ensure vigorous stirring to dissipate heat evenly. For larger scales, an external cooling bath should be on standby.[10]
Step 2: Esterification of 3-Nitrophthalic Acid
Problem / Observation Potential Root Cause(s) Recommended Solution(s) & Scientific Rationale
Incomplete Reaction (TLC/HPLC shows starting material) 1. Chemical Equilibrium: Esterification is a reversible reaction. The presence of water, a byproduct, can drive the reaction backward (hydrolysis).1. Use Excess Methanol: Employ a large excess of methanol. According to Le Châtelier's principle, this shifts the equilibrium towards the product side. Methanol serves as both a reactant and the solvent.[12]
2. Insufficient Catalyst: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Insufficient catalyst leads to a slow reaction rate.2. Ensure Adequate Catalyst: Use a catalytic amount of a strong acid like concentrated sulfuric acid. For a more aggressive, higher-yielding approach, thionyl chloride can be used to first form the acyl chloride, which then reacts readily with methanol.[13]
Product is Oily or Fails to Crystallize Presence of Impurities: Unreacted starting material, the mono-ester, or residual acid catalyst can act as impurities that inhibit crystallization.Thorough Workup & Purification: After the reaction, neutralize any remaining acid with a dilute solution of a weak base like sodium bicarbonate. Wash the organic layer multiple times with water and then brine. Dry the organic solvent thoroughly before removal. Recrystallize the crude product from a suitable solvent like methanol.
Low Isolated Yield After Workup Product Loss During Extraction/Washing: The dimethyl ester product has some solubility in the aqueous phase, especially if emulsions form.Optimize Extraction: Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Perform multiple extractions with smaller volumes of solvent rather than one large extraction. Break any emulsions by adding brine (saturated NaCl solution).

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is a mixture of 3- and 4-nitrophthalic acid formed during the nitration step?

This is a classic case of regioselectivity in electrophilic aromatic substitution. The anhydride group is an electron-withdrawing group, which deactivates the aromatic ring and directs incoming electrophiles to the meta position (position 4). However, the reaction is conducted under harsh, high-temperature conditions. This provides enough energy to overcome the activation barrier for substitution at the less-favored position 3, leading to a mixture of isomers. The ratio of 4-nitro to 3-nitrophthalic acid is often around 1.1:1.[14]

Q2: What are the primary challenges when scaling this synthesis from the bench to a pilot plant?

The single greatest challenge is thermal management . The heat generated by the nitration reaction increases with the cube of the reactor dimension, while the surface area available for cooling only increases with the square. This makes heat removal exponentially more difficult at scale.[1][8] Other key considerations include:

  • Material Compatibility: Industrial reactors must be made of corrosion-resistant materials (e.g., glass-lined steel) to withstand the strong acid mixture.[15]

  • Efficient Agitation: Ensuring homogenous mixing and heat distribution is critical to avoid localized "hot spots" that could initiate a runaway reaction.

  • Off-Gas Management: The larger scale will produce significant toxic NOx fumes that must be safely vented and scrubbed.

  • Controlled Dosing: Industrial-scale pumps are required for the slow, controlled addition of reagents.

Q3: Can I use 3-nitrophthalic acid directly instead of starting from phthalic anhydride?

Yes. If high-purity 3-nitrophthalic acid is commercially available and cost-effective for your scale, you can proceed directly to the esterification step. This eliminates the hazardous nitration and the difficult isomeric separation, significantly simplifying the process and improving safety.

Q4: What are the best analytical techniques to monitor this process?

  • For Isomer Separation (Step 1): High-Performance Liquid Chromatography (HPLC) is the ideal method. A reverse-phase C18 column with an acidic mobile phase can effectively separate phthalic acid, 3-nitrophthalic acid, and 4-nitrophthalic acid, allowing you to quantify the purity of your intermediate.[16][17]

  • For Esterification (Step 2): Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing the final, more volatile dimethyl ester product.[18] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the esterification reaction's progress at the bench.

Section 4: Experimental Protocols

Protocol 1: Synthesis of 3-Nitrophthalic Acid

This protocol is adapted from established literature procedures and should only be performed by trained personnel with appropriate safety measures in place.[9][10][11]

  • Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 18.5g of phthalic anhydride and 17.5 mL of concentrated sulfuric acid.

  • Heating: Begin stirring and heat the mixture in an oil bath to 90-100°C.

  • Nitration: Once the temperature is stable, slowly add 17.5 mL of concentrated nitric acid via the dropping funnel over a period of at least 1 hour. CAUTION: The reaction is exothermic. Maintain the internal temperature between 100-110°C throughout the addition. Brown NOx fumes will be evolved.

  • Reaction: After the addition is complete, continue heating the mixture with stirring at 100°C for 2 hours.

  • Workup: Allow the mixture to cool slightly, then carefully and slowly pour it into a beaker containing 100 mL of cold water with vigorous stirring. A precipitate will form.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Filter the crude solid product using a Büchner funnel.

  • Purification: Wash the filter cake with a small portion (e.g., 20-30 mL) of cold water to remove the more soluble 4-nitrophthalic acid and residual acids.

  • Recrystallization: Recrystallize the solid from a minimal amount of boiling water. The crystallization of 3-nitrophthalic acid can be slow, so allowing it to stand overnight is recommended.[10] Filter the purified crystals and dry them in a vacuum oven.

Protocol 2: Synthesis of this compound

This protocol is based on standard esterification principles.[13]

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add 10g of dry 3-nitrophthalic acid and 100 mL of methanol.

  • Catalyst Addition: While stirring, carefully add 2-3 mL of concentrated sulfuric acid to the mixture.

  • Reaction: Heat the mixture to reflux and maintain reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC if desired.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Workup: Dissolve the residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a minimal amount of hot methanol to obtain pure this compound as a crystalline solid.[19]

Section 5: References

  • Runaway reaction hazards in processing organic nitrocompounds. IChemE.

  • Nitration reaction safety. YouTube.

  • Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.

  • Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. ACS Publications.

  • NITRIC ACID SAFETY. University of Washington.

  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI.

  • Intrinsic hazards assessment: Chemical reactivity hazards assessment for nitration processes and nitrochemicals handling. ResearchGate.

  • Nitric Acid Safety Tips & Health Hazards. VelocityEHS.

  • Reduce your risk of a nitric acid incident. UW Environmental Health & Safety.

  • 3-NITROPHTHALIC ACID DIMETHYL ESTER. ChemBK.

  • Synthesis of 3-Nitrophthalic Acid; Luminol Precursor. Sciencemadness.org.

  • Process for separating mixtures of 3- and 4-nitrophthalic acid. Google Patents.

  • Synthesis of 3- nitrophthalic acid. PrepChem.com.

  • 3-nitrophthalic acid. Organic Syntheses Procedure.

  • Preparation method of dimethyl 3-aminophthalate. Google Patents.

  • Making 3-Nitrophthalic acid (precursor to Luminol). YouTube.

  • Production of 3-nitrophthalic acid. Google Patents.

  • Liquid phase chromatographic analysis method for 3-nitro or 4-nitrophthalic acid and impurities thereof. Google Patents.

  • HPLC Separation of 3-Nitrophthalic and 4-Nitrophthalic Acids. SIELC Technologies.

  • A Comparative Guide to Analytical Methods for the Determination of Dimethyl Phthalate. Benchchem.

  • Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. MDPI.

  • This compound. Chemsrc.

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Technical Support Center: The Synthesis of Dimethyl 3-nitrophthalate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for the synthesis of Dimethyl 3-nitrophthalate. This document provides in-depth, field-proven insights into the critical role catalysts play in determining the final purity of your product. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthesis effectively.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of this compound.

Q1: What is the primary source of impurity in a typical this compound synthesis?

The principal impurity is the isomeric product, Dimethyl 4-nitrophthalate. This isomer is generated concurrently with the desired 3-nitro intermediate during the initial nitration step of the phthalic acid or phthalic anhydride starting material.[1][2] The subsequent separation of these isomers is often the most challenging part of the purification process.[1]

Q2: What is the standard catalyst for the nitration of phthalic anhydride, and what is its function?

Concentrated sulfuric acid (H₂SO₄) is the indispensable catalyst for this electrophilic aromatic substitution reaction. Its primary role is to react with nitric acid (HNO₃) to generate the highly reactive electrophile, the nitronium ion (NO₂⁺), which is essential for the nitration of the aromatic ring.[3]

Q3: How does the nitration catalyst and its conditions affect isomer formation?

The ratio of sulfuric acid to nitric acid, along with the reaction temperature, are critical parameters that influence the ratio of 3-nitrophthalic acid to 4-nitrophthalic acid.[3][4] While the two ester groups on the precursor (dimethyl phthalate) or the anhydride group on phthalic anhydride are ortho, para-directing, the substitution pattern is complex. Controlling the temperature is crucial; excursions can lead to increased formation of the undesired 4-nitro isomer and potentially dinitrated byproducts.[3]

Q4: What catalysts are effective for the subsequent esterification of 3-nitrophthalic acid?

A strong acid catalyst is required to facilitate the esterification of the two carboxylic acid groups of 3-nitrophthalic acid with methanol. Common choices include:

  • Concentrated Sulfuric Acid: A traditional and effective, low-cost catalyst.[5]

  • Thionyl Chloride (SOCl₂): Highly effective as it converts the carboxylic acid to an acyl chloride intermediate, which reacts readily with methanol.[6]

  • Solid Acid Catalysts: Reusable and easily separable catalysts like zeolites or sulfated metal oxides (e.g., SO₄²⁻/ZrO₂-CeO₂) offer a more environmentally friendly alternative with simplified workup procedures.[7][8]

Q5: Can I use a single catalyst for both the nitration and esterification steps?

This is not recommended. The reaction conditions and catalytic requirements are distinct. Nitration requires a super-acidic environment to generate the nitronium ion. While sulfuric acid is used in both steps, the reaction for esterification is typically carried out in excess methanol, a condition incompatible with the nitration mixture. A sequential, two-step approach with distinct catalytic systems is standard practice.

Troubleshooting Guide: Purity & Yield Issues

This guide addresses specific experimental challenges in a question-and-answer format.

Problem: My final product is heavily contaminated with the 4-nitro isomer. How can I minimize its formation and improve separation?

  • Causality: The formation of the 4-nitro isomer is a kinetically competitive process during the nitration step. Higher temperatures can favor the formation of this isomer. The two isomers also have different solubilities, which is the key to their separation.[2]

  • Troubleshooting Steps:

    • Temperature Control: Strictly maintain the nitration reaction temperature, typically between 70-110°C, as specified in established procedures.[3][4] Avoid any temperature spikes during the addition of nitric acid.

    • Reagent Stoichiometry: Use the correct proportions of fuming nitric acid and concentrated sulfuric acid. An improper ratio can alter the reaction environment and affect isomer distribution.[1]

    • Enhanced Purification: The separation of the intermediate nitrophthalic acids is crucial before esterification. Fractional crystallization is the most common method. The 3-nitro and 4-nitro isomers exhibit different solubilities in solvents like water or acetic acid.[1][9] Repeated crystallization may be necessary to achieve high isomeric purity.

Problem: My nitration reaction resulted in a low yield and a significant amount of unreacted phthalic anhydride.

  • Causality: An incomplete reaction is often due to insufficient generation of the nitronium ion electrophile or deactivation of the catalyst.

  • Troubleshooting Steps:

    • Catalyst Concentration: Ensure your sulfuric acid is sufficiently concentrated (typically >98%). The presence of excess water will quench the formation of the nitronium ion.

    • Reaction Time & Temperature: The reaction may require several hours at an elevated temperature (e.g., 100-110°C) to proceed to completion.[3] Verify that you have allowed adequate time for the reaction.

    • Mixing: Ensure vigorous and efficient stirring throughout the reaction. Poor mixing can lead to localized "hot spots" or areas of low reagent concentration, hindering a uniform reaction.

Problem: The esterification of my 3-nitrophthalic acid is incomplete, leaving residual acid in the final product.

  • Causality: Esterification is an equilibrium-limited reaction. To drive it towards the product (the diester), one must either use a large excess of one reactant (methanol) or actively remove the water byproduct as it forms.

  • Troubleshooting Steps:

    • Excess Methanol: Use a significant molar excess of methanol, which serves as both the reactant and the solvent.[6]

    • Water Removal: If possible, use a Dean-Stark apparatus or perform the reaction under conditions that allow for the removal of water, shifting the equilibrium towards the product.

    • Catalyst Activity: Ensure your acid catalyst has not been neutralized or diluted. For solid acid catalysts, ensure they have been properly activated and have not been poisoned from previous uses.[8]

Problem: My product is dark-colored or contains charred material.

  • Causality: Charring is indicative of oxidative side reactions or decomposition, often caused by excessively high temperatures or overly aggressive reagents. This can occur when concentrating mother liquors from crystallizations, which contain residual strong acids.[1]

  • Troubleshooting Steps:

    • Strict Temperature Control: Do not exceed the recommended temperatures, especially during the nitration step or when distilling the final product.

    • Controlled Reagent Addition: Add the nitrating agent (fuming nitric acid) slowly and in a controlled manner to manage the exothermic reaction.[1]

    • Careful Workup: When evaporating solvents from acidic solutions, use reduced pressure and moderate temperatures to avoid charring the product.

Optimized Protocols & Visualizations

This section provides step-by-step methodologies and visual aids to clarify the synthesis process.

Experimental Workflow Overview

The overall process involves two main chemical transformations followed by purification.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Purification cluster_2 Step 3: Esterification cluster_3 Step 4: Final Purification A Phthalic Anhydride B H₂SO₄/HNO₃ (Catalytic Nitration) 70-110°C A->B C Crude Product: 3-Nitrophthalic Acid + 4-Nitrophthalic Acid B->C D Fractional Crystallization C->D E Purified 3-Nitrophthalic Acid D->E F Methanol (MeOH) + Acid Catalyst (e.g., H₂SO₄) E->F G Crude Dimethyl 3-Nitrophthalate F->G H Recrystallization (e.g., from Toluene) G->H I Pure Dimethyl 3-Nitrophthalate H->I

Caption: Workflow for Synthesis of this compound.

Catalytic Mechanism of Nitration

The catalyst, sulfuric acid, is essential for generating the nitronium ion electrophile that attacks the aromatic ring.

G reagents HNO₃ + 2H₂SO₄ nitronium NO₂⁺ (Nitronium Ion) reagents->nitronium Catalytic Action intermediate Sigma Complex (Resonance Stabilized) nitronium->intermediate Electrophilic Attack on Aromatic Ring byproducts H₃O⁺ + 2HSO₄⁻ substrate Dimethyl Phthalate (or Phthalic Anhydride) substrate->intermediate product3 This compound (Major Product) intermediate->product3 Deprotonation product4 Dimethyl 4-Nitrophthalate (Side Product) intermediate->product4 Deprotonation

Caption: Role of Sulfuric Acid in Nitronium Ion Formation.

Data Summary Tables

Table 1: Effect of Nitrating Agent on Isomer Ratio

Starting MaterialNitrating AgentTemperatureApprox. 4-nitro to 3-nitro Mole RatioReference
Phthalic AcidConcentrated HNO₃70°C~1.1 : 1[4]
Phthalic AnhydrideFuming HNO₃ + H₂SO₄100-110°CMixture of 3- and 4-nitro isomers formed[1][3]

Table 2: Comparison of Esterification Catalysts

CatalystTypical ConditionsAdvantagesDisadvantagesReference(s)
Sulfuric Acid Reflux in excess methanolLow cost, readily availableDifficult to remove, requires neutralization, potential for charring[5]
Thionyl Chloride 40-50°C in methanolHigh reactivity, lower temperatureCorrosive, generates HCl and SO₂ gas[6]
Solid Acids (e.g., Zeolites) 140-200°CReusable, easily separated by filtration, environmentally benignHigher initial cost, may require higher temperatures/pressures[7][8]
Protocol 1: Catalytic Nitration of Phthalic Anhydride

(This protocol is adapted from established literature procedures and should only be performed by trained professionals with appropriate safety measures.)[3]

  • In a suitable reaction vessel equipped with a stirrer and dropping funnel, add 1200 kg of concentrated sulfuric acid.

  • While stirring, add 560 kg of phthalic anhydride and warm the mixture to 50°C.

  • Slowly add 500 kg of concentrated nitric acid dropwise. The reaction is exothermic; control the rate of addition to maintain the reaction temperature below 100°C.

  • After the nitric acid addition is complete, maintain the reaction mixture at 100°C for 2 hours, then increase to 110°C for an additional 2 hours to ensure the reaction is complete.

  • Cool the reaction mixture and carefully pour it into 1500 kg of ice-cold water to precipitate the nitrophthalic acid isomers.

  • Filter the resulting solid product. This crude mixture of 3- and 4-nitrophthalic acid must be purified by fractional crystallization before proceeding to the esterification step.

Protocol 2: Esterification using Thionyl Chloride Catalyst

(Adapted from literature for illustrative purposes.)[6]

  • To a solution of 100.0 g (0.47 mol) of purified 3-nitrophthalic acid in 1000 mL of methanol, stir and warm to 40°C until dissolved.

  • Carefully add 123.0 g (1.03 mol) of thionyl chloride dropwise while maintaining the temperature.

  • After the addition is complete, maintain the reaction at temperature for 6 hours.

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove excess methanol and obtain the crude this compound.

  • The crude product should be purified, typically by recrystallization from a suitable solvent like toluene, to yield the final high-purity product.

References

  • 3-nitrophthalic acid - Organic Syntheses Procedure. Organic Syntheses.
  • Production process of dimethyl phthalate. Google Patents (CN111574363A).
  • Method for preparing 3-nitro phthalic acid. Google Patents (CN1405143A).
  • Dimethyl phthalate. Wikipedia.
  • Purification method of 3-Nitrophthalic acid. Google Patents (CN104974044A).
  • A new approach to catalytic degradation of dimethyl phthalate by a macroporous OH-type strongly basic anion exchange resin. PubMed.
  • Isomer and conformer selective atmospheric pressure chemical ionisation of dimethyl phthalate. RSC Publishing.
  • Degradability of the three dimethyl phthalate isomer esters (DMPEs) by a Fusarium species isolated from mangrove sediment. PubMed.
  • Efficient mineralization of dimethyl phthalate by catalytic ozonation using TiO2/Al2O3 catalyst. ResearchGate.
  • THE PREPARATION OF 3-NITROPHTHALIC ACID. ResearchGate.
  • Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. ResearchGate.
  • Reaction pathways of dimethyl phthalate degradation in TiO2-UV-O2 and TiO2-UV-Fe(VI) systems. SciSpace.
  • Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. MDPI.
  • Production process of dimethyl phthalate. Google Patents (CN113061085A).
  • Synthesis of 3- nitrophthalic acid. PrepChem.com.
  • Preparation of dimethyl phthalate plasticizer from phthalic anhydride residue. ResearchGate.
  • Pyrazinamide-3-Nitrophthalic Acid Cocrystals: Synthesis, Transformation, and Property Evaluation. ResearchGate.
  • 3-NITROPHTHALIC ACID DIMETHYL ESTER. ChemBK.
  • Preparation method of dimethyl 3-aminophthalate. Google Patents (CN106631844A).

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Validation & Comparative

A Comparative Analysis of the Reactivity of Dimethyl 3-nitrophthalate and Dimethyl 4-nitrophthalate for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the selection of starting materials and intermediates is a critical decision that profoundly impacts reaction outcomes, yield, and purity. Dimethyl 3-nitrophthalate and dimethyl 4-nitrophthalate, two isomeric aromatic compounds, serve as versatile precursors. However, the seemingly subtle difference in the position of the nitro group—meta versus para to the ester functionalities—gives rise to significant disparities in their chemical reactivity. This guide provides an in-depth, objective comparison of these two isomers, supported by established chemical principles and supplemented with detailed experimental protocols to empower researchers to validate these characteristics in their own laboratories.

Core Structural and Electronic Differences: A Foundation for Reactivity

The reactivity of these isomers is fundamentally governed by the electronic interplay between the electron-withdrawing nitro group (-NO₂) and the two dimethyl ester groups (-COOCH₃).

  • Dimethyl 4-nitrophthalate: The nitro group is positioned para to one of the ester groups and meta to the other. Its strong electron-withdrawing effect (-I, -M) is exerted through both induction and resonance, significantly reducing the electron density of the aromatic ring. This deactivation is particularly pronounced at the ortho and para positions relative to the nitro group.

  • This compound: The nitro group is situated meta to both ester groups. Consequently, its electron-withdrawing influence on the aromatic ring is primarily through the inductive effect (-I), with a less pronounced resonance effect compared to the 4-nitro isomer.

A computational study on the related 3- and 4-nitrophthalic anhydrides has shown that the 4-nitro isomer is thermodynamically more stable than the 3-nitro isomer, which can be extrapolated to suggest a similar stability trend for the dimethyl esters.[1] This difference in ground-state energy can influence the activation energies required for various chemical transformations.

Comparative Reactivity in Key Chemical Transformations

The distinct electronic profiles of the two isomers lead to predictable differences in their reactivity in common organic reactions.

Hydrolysis of the Ester Groups

The hydrolysis of esters to their corresponding carboxylic acids is a fundamental transformation. The rate of this reaction, particularly under basic conditions (saponification), is highly sensitive to the electrophilicity of the carbonyl carbon.

Theoretical Reactivity: The electron-withdrawing nitro group increases the partial positive charge on the carbonyl carbons of the ester groups in both isomers, making them more susceptible to nucleophilic attack by hydroxide ions or water.

  • Dimethyl 4-nitrophthalate is predicted to undergo hydrolysis at a faster rate. The para-nitro group can effectively delocalize the negative charge of the tetrahedral intermediate through resonance, thereby stabilizing it and lowering the activation energy of the rate-determining step.

  • In This compound , the meta-nitro group can only stabilize the intermediate through its inductive effect, which is generally weaker than the resonance effect.

Table 1: Predicted Relative Rates of Hydrolysis

CompoundPosition of -NO₂Predominant Electronic Effect on Ester GroupPredicted Relative Rate of Hydrolysis
Dimethyl PhthalateNoneBaseline1 (slowest)
This compoundMetaInductive (-I)> 1
Dimethyl 4-nitrophthalateParaInductive (-I) & Resonance (-M)>> 1 (fastest)

While kinetic data for the hydrolysis of the unsubstituted dimethyl phthalate is available, direct comparative studies on the nitro-substituted isomers are not prevalent in the literature.[2][3] However, the principles of electronic effects on ester hydrolysis are well-established.[4][5]

Experimental Protocol: Comparative Hydrolysis Rate Determination

This protocol outlines a method to experimentally determine and compare the rates of alkaline hydrolysis of the two isomers.

Objective: To quantify the relative rates of saponification of this compound and dimethyl 4-nitrophthalate by monitoring the consumption of sodium hydroxide over time.

Materials:

  • This compound

  • Dimethyl 4-nitrophthalate

  • Ethanol (or other suitable solvent to ensure homogeneity)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Burettes, pipettes, and conical flasks

Procedure:

  • Reaction Setup:

    • Prepare equimolar solutions of this compound and dimethyl 4-nitrophthalate in ethanol.

    • In separate flasks, place a known volume of the standardized NaOH solution and the corresponding ester solution. Ensure the molar ratio of NaOH to ester is 2:1 or greater.

    • Equilibrate the flasks in a constant temperature water bath (e.g., 25°C).

  • Initiation and Sampling:

    • Start the reaction by mixing the NaOH and ester solutions.

    • At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Titration:

    • Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of the standardized HCl solution.

    • Titrate the unreacted HCl with the standardized NaOH solution using phenolphthalein as an indicator.

  • Data Analysis:

    • Calculate the concentration of unreacted NaOH at each time point.

    • Plot the concentration of NaOH versus time for both isomers.

    • Determine the rate constants for both reactions by fitting the data to the appropriate rate law (likely second-order).

Diagram 1: Workflow for Comparative Hydrolysis Kinetics

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_ester1 Equimolar Solution of This compound mix1 Mix 3-nitro isomer with NaOH at 25°C prep_ester1->mix1 prep_ester2 Equimolar Solution of Dimethyl 4-nitrophthalate mix2 Mix 4-nitro isomer with NaOH at 25°C prep_ester2->mix2 prep_naoh Standardized 0.1 M NaOH prep_naoh->mix1 prep_naoh->mix2 titrate1 Back-titrate with NaOH prep_naoh->titrate1 titrate2 Back-titrate with NaOH prep_naoh->titrate2 prep_hcl Standardized 0.1 M HCl quench1 Quench with Excess HCl prep_hcl->quench1 quench2 Quench with Excess HCl prep_hcl->quench2 sample1 Withdraw Aliquots at Timed Intervals mix1->sample1 sample2 Withdraw Aliquots at Timed Intervals mix2->sample2 sample1->quench1 sample2->quench2 quench1->titrate1 quench2->titrate2 calc1 Calculate [NaOH] vs. Time titrate1->calc1 calc2 Calculate [NaOH] vs. Time titrate2->calc2 compare Determine Rate Constants and Compare Reactivity calc1->compare calc2->compare

Caption: Workflow for the comparative kinetic analysis of ester hydrolysis.

Reduction of the Nitro Group

The conversion of an aromatic nitro group to an amino group is a pivotal reaction in the synthesis of dyes, pharmaceuticals, and other fine chemicals. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or the use of reducing metals in acidic media (e.g., Sn/HCl, Fe/HCl).

Theoretical Reactivity: The reactivity of the nitro group towards reduction can be influenced by the overall electron density of the aromatic ring. A more electron-deficient ring can sometimes facilitate certain reduction pathways.

  • In dimethyl 4-nitrophthalate , the strong electron-withdrawing effect of the ester groups, enhanced by resonance, leads to a more electron-deficient nitro group. This may influence the kinetics of the reduction, although the precise effect is dependent on the specific reducing agent and mechanism.

  • In This compound , the nitro group is in a more electron-rich environment compared to the 4-isomer.

For selective reductions in dinitro compounds, it has been noted that the least sterically hindered nitro group is often preferentially reduced.[6] While not directly applicable to these mono-nitro isomers, it highlights the sensitivity of this reaction to the local chemical environment. The choice of reducing agent is critical, as some reagents can also reduce the ester functionalities. For instance, strong reducing agents like LiAlH₄ are generally not selective for the nitro group in the presence of esters.[7] Catalytic hydrogenation is often a preferred method for its selectivity.[8]

Table 2: Predicted Reactivity in Nitro Group Reduction

CompoundPosition of -NO₂Electronic Environment of -NO₂Predicted Ease of ReductionPotential Side Reactions
This compoundMetaMore electron-richPotentially faster with certain nucleophilic reducing agents.Ester reduction with harsh reagents.
Dimethyl 4-nitrophthalateParaMore electron-deficientPotentially faster in catalytic hydrogenation.Ester reduction with harsh reagents.

Experimental Protocol: Comparative Nitro Group Reduction

This protocol provides a framework for comparing the reduction efficiency of the two isomers using catalytic hydrogenation.

Objective: To compare the reaction times and yields for the complete reduction of the nitro group in both isomers under identical catalytic hydrogenation conditions.

Materials:

  • This compound

  • Dimethyl 4-nitrophthalate

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol or Ethyl Acetate (as solvent)

  • Hydrogen gas (H₂) supply with a balloon or hydrogenation apparatus

  • Thin-Layer Chromatography (TLC) plates and appropriate developing solvent system

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup:

    • In two identical reaction flasks, dissolve an equal molar amount of this compound and dimethyl 4-nitrophthalate in the chosen solvent.

    • Add a catalytic amount of 10% Pd/C (e.g., 5-10 mol%) to each flask.

  • Hydrogenation:

    • Purge the flasks with H₂ gas and maintain a hydrogen atmosphere using a balloon or a dedicated hydrogenation apparatus.

    • Stir the reaction mixtures vigorously at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of both reactions simultaneously using TLC. Spot the reaction mixture against the starting material. The product, dimethyl 3-aminophthalate or dimethyl 4-aminophthalate, will have a different Rf value.

  • Work-up and Analysis:

    • Once the starting material is completely consumed in one or both reactions (as indicated by TLC), filter the reaction mixtures through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the Celite pad with the solvent.

    • Remove the solvent from the filtrates under reduced pressure.

    • Compare the time taken for complete conversion for both isomers.

    • Determine the crude yield and purity of the resulting aminophthalate esters. Further purification by chromatography or recrystallization may be necessary for accurate yield determination.

Diagram 2: Workflow for Comparative Nitro Group Reduction

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_monitoring Monitoring & Work-up cluster_analysis Analysis start_mat1 This compound in Solvent reaction1 Add Pd/C, Apply H₂ atm. Stir vigorously start_mat1->reaction1 start_mat2 Dimethyl 4-nitrophthalate in Solvent reaction2 Add Pd/C, Apply H₂ atm. Stir vigorously start_mat2->reaction2 catalyst 10% Pd/C catalyst->reaction1 catalyst->reaction2 tlc1 Monitor by TLC reaction1->tlc1 tlc2 Monitor by TLC reaction2->tlc2 filter1 Filter through Celite tlc1->filter1 When complete filter2 Filter through Celite tlc2->filter2 When complete evap1 Evaporate Solvent filter1->evap1 evap2 Evaporate Solvent filter2->evap2 compare_time Compare Reaction Times evap1->compare_time compare_yield Compare Yields and Purity evap1->compare_yield evap2->compare_time evap2->compare_yield

Caption: Workflow for the comparative analysis of catalytic hydrogenation of nitrophthalate isomers.

Conclusion and Practical Implications

The positional isomerism of the nitro group in this compound and dimethyl 4-nitrophthalate leads to distinct electronic properties and, consequently, different chemical reactivities.

  • Dimethyl 4-nitrophthalate is anticipated to be more reactive towards nucleophilic attack at the ester carbonyls due to the superior stabilizing effect of the para-nitro group. This makes it a more suitable substrate for reactions where ester hydrolysis or aminolysis is desired.

  • The reactivity difference in nitro group reduction is likely to be more nuanced and dependent on the specific reaction conditions and reducing agent employed.

For the synthetic chemist, understanding these differences is crucial for reaction planning and optimization. If a subsequent step involves modification of the ester groups, dimethyl 4-nitrophthalate may offer faster reaction kinetics. Conversely, if the stability of the ester groups is paramount during a transformation of the nitro group, this compound might be the more robust choice under certain conditions. The provided experimental protocols offer a clear path for any research team to quantify these differences and make an informed decision based on empirical data for their specific application.

References

  • García-Castro, M. A., Amador, P., Hernández-Pérez, J. M., Medina-Favela, A. E., & Flores, H. (2014). Experimental and Computational Thermochemistry of 3- and 4-Nitrophthalic Anhydride. The Journal of Physical Chemistry A, 118(21), 3820–3826. [Link]
  • Wikipedia contributors. (2024). Reduction of nitro compounds. In Wikipedia, The Free Encyclopedia. [Link]
  • Pearson+. (n.d.). Why do the nitro groups change the relative leaving tendencies of... Study Prep. [Link]
  • Patnaik, P., Yang, M., & Powers, E. (2001). Kinetics of phthalate reactions with ammonium hydroxide in aqueous matrix.
  • Wang, W. J., Zhu, Z. L., & Xu, Z. C. (2014). Kinetic study of the removal of dimethyl phthalate from an aqueous solution using an anion exchange resin. RSC Advances, 4(18), 9224-9231. [Link]
  • LibreTexts. (2022). 21.6: Chemistry of Esters. In Chemistry LibreTexts. [Link]
  • Thanassi, J. W., & Bruice, T. C. (1966). Neighboring Carboxyl Group Participation in the Hydrolysis of Monoesters of Phthalic Acid. The Dependence of Mechanisms on Leaving Group Tendencies. Journal of the American Chemical Society, 88(4), 747–752. [Link]
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (2019). Egyptian Journal of Chemistry, 62(12), 2311-2321. [Link]
  • Chemistry Stack Exchange. (2019). Inductive vs conjugation effects in ester hydrolysis. [Link]
  • Oskaja, V., & Rotberg, J. (1985). Some 4-nitrophthalic anhydride condensation reactions. NASA Technical Reports Server. [Link]
  • ChemBK. (2024). 3-NITROPHTHALIC ACID DIMETHYL ESTER. [Link]
  • Quora. (2017). The nitration of nitrobenzene gives m-dinitrobenzene, while the nitration of phenol gives ortho and para isomers of nitrophenol. Why?[Link]
  • Saint Anselm College. (n.d.).
  • LibreTexts. (2024). 21.7: Chemistry of Esters. In Chemistry LibreTexts. [Link]
  • Park, K. (n.d.). Reactivity of Nucleophilic Reagents toward Esters. Kinam Park's Lab, Purdue University. [Link]
  • Van Vranken, D. (2020, November 6). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles [Video]. YouTube. [Link]
  • Student Doctor Network. (2016).
  • ResearchGate. (2021). Hydrogen bonding interactions on molecular properties of pesticidal compound 4-nitrophthalic acid: experimental density functional theory computations, electron localized function, localized orbital locator analysis and molecular docking scrutiny. [Link]
  • LibreTexts. (2022). 11.
  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3- and 4-Nitrophthalate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The positional isomers 3-nitrophthalic acid and 4-nitrophthalic acid are critical precursors in the synthesis of dyes, polymers, and pharmaceuticals.[1][2] While sharing the same molecular formula (C₈H₅NO₆) and mass, the distinct placement of the nitro (-NO₂) group on the phthalic acid backbone imparts unique electronic and steric properties.[1][2] These differences manifest as unambiguous fingerprints in their respective spectroscopic profiles. This comprehensive guide provides an in-depth comparison of these isomers using UV-Visible, Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). We will explore the theoretical basis for their spectral differences, present comparative experimental data, and provide robust, field-tested protocols for reproducible analysis. This document is intended for researchers, analytical chemists, and quality control specialists who require definitive methods for identifying and distinguishing between these two crucial chemical entities.

Introduction: The Structural and Electronic Dichotomy

The core challenge in distinguishing between 3- and 4-nitrophthalate lies in their isomerism. The analyte's response to different spectroscopic techniques is dictated by the electronic environment of its atoms and bonds, which is directly influenced by the substituent positions.

  • 4-Nitrophthalic Acid: The nitro group is positioned para to one carboxylic acid group and meta to the other. This para relationship allows for potent electron-withdrawal via resonance across the benzene ring, significantly influencing the aromatic system's electronic transitions and the chemical shifts of the ring protons.

  • 3-Nitrophthalic Acid: The nitro group is ortho to one carboxylic acid and meta to the other. The ortho positioning introduces steric hindrance, which can affect the planarity and hydrogen-bonding environment of the adjacent carboxylic acid. This proximity creates a distinct chemical environment compared to the 4-isomer, which is especially evident in NMR spectroscopy.

This guide will systematically dissect how these structural nuances lead to quantifiable differences in their spectra.

G cluster_0 Isomer Structures cluster_1 Key Differentiating Effects 3_nitro_struct 3_nitro_label 3-Nitrophthalic Acid effect1 Ortho-Position Effect: - Steric Hindrance - Altered Carboxyl Environment 3_nitro_struct->effect1 Influences 4_nitro_struct 4_nitro_label 4-Nitrophthalic Acid effect2 Para-Position Effect: - Strong Resonance - Electron Delocalization 4_nitro_struct->effect2 Influences

Figure 1: Structural differences between 3- and 4-nitrophthalic acid.

Comparative Spectroscopic Analysis

The most effective approach to distinguishing these isomers is a multi-technique comparison. Each method provides a unique piece of the structural puzzle.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the nitro group, a powerful chromophore, directly impacts the energy of these transitions. In acidic solution, the 4-nitro isomer is expected to have a slightly different absorption maximum (λmax) compared to the 3-nitro isomer due to the more extended conjugation enabled by the para-nitro group.

Isomerλmax (nm)Solvent/ConditionsSource
3-Nitrophthalic Acid ~285 nmNot specifiedSpectraBase[3]
4-Nitrophthalic Acid ~270 nmAcidic Mobile Phase (pH < 3)SIELC Technologies[4]

Interpretation: The spectra of aromatic compounds are influenced by substituents on the benzene ring.[5] The difference in λmax, though potentially small, is a direct consequence of how the electron-withdrawing nitro group interacts with the phthalate system. The pH of the analysis solution can significantly affect the spectra, so consistent sample preparation is crucial for comparison.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the vibrational frequencies of functional groups. Both isomers will show characteristic peaks for O-H (broad), C=O (carbonyl), and N-O (nitro) stretches. The key differences will be found in the precise frequencies of these vibrations and in the fingerprint region (below 1500 cm⁻¹), which is unique to the molecule's overall structure.

Functional Group3-Nitrophthalic Acid (cm⁻¹)4-Nitrophthalic Acid (cm⁻¹)Expected Vibrational Mode
O-H Stretch Broad, ~2500-3300Broad, ~2500-3300Carboxylic Acid
C=O Stretch ~1700~1700Carboxylic Acid Carbonyl
N-O Asymmetric Stretch ~1530~1530Nitro Group
N-O Symmetric Stretch ~1350~1350Nitro Group
Fingerprint Region Complex, unique patternComplex, unique patternC-C, C-H, C-N bends

Note: Exact peak positions can vary based on the sampling method (e.g., KBr pellet, ATR). Data is synthesized from typical values for these functional groups.[6][7]

Interpretation: While the primary stretching frequencies are similar, subtle shifts can be observed. For the 3-nitro isomer, intramolecular hydrogen bonding between the ortho-nitro and carboxyl groups could potentially broaden the O-H stretch or slightly shift the C=O frequency compared to the 4-isomer, where this interaction is impossible. The fingerprint region will show the most pronounced and reliable differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for distinguishing these isomers, as it maps the precise chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR Spectroscopy The aromatic region of the ¹H NMR spectrum provides a clear distinction. The symmetry and electronic effects of the substituents create unique chemical shifts and splitting patterns for the three aromatic protons on each isomer.

IsomerAromatic Proton Chemical Shifts (δ, ppm)SolventSource
3-Nitrophthalic Acid 8.32, 8.25, 7.81DMSO-d₆ChemicalBook[8]
4-Nitrophthalic Acid 8.61, 8.44, 8.07Not specified, typical valuesSynthesized from known substituent effects[9][10]

Interpretation:

  • 3-Nitrophthalic Acid: The three aromatic protons are adjacent, leading to complex splitting (triplet, doublet of doublets). The proton ortho to the nitro group and a carboxyl group is expected to be significantly deshielded.

  • 4-Nitrophthalic Acid: The protons exhibit a more distinct pattern. The proton between the two carboxyl groups is a singlet, while the other two protons are ortho and meta to the nitro group, resulting in a doublet and a doublet of doublets, respectively. The powerful deshielding effect of the para-nitro group generally pushes these protons further downfield compared to the 3-isomer.

¹³C NMR Spectroscopy The ¹³C NMR spectrum will show eight distinct signals for each isomer (six for the aromatic carbons and two for the carboxyl carbons). The carbon atom directly attached to the nitro group will be significantly affected.

Interpretation: The electron-withdrawing effects of the substituents cause predictable shifts.[11] The carboxyl carbons typically appear far downfield (~165-175 ppm). The aromatic carbons will have shifts between ~120-150 ppm. The carbon bonded to the -NO₂ group will be shifted downfield, and its precise chemical shift will differ between the two isomers due to the varying electronic environments.

Mass Spectrometry (MS)

In mass spectrometry, both isomers will exhibit the same molecular ion peak (M⁺) at an m/z of 211, corresponding to their shared molecular weight.[7][12] Differentiation must therefore rely on analyzing their fragmentation patterns. The stability of the fragments will differ based on the initial position of the nitro group.

IsomerMolecular Ion (m/z)Key Fragments (m/z)Interpretation
3-Nitrophthalic Acid 211194, 166, 149, 120Loss of OH (M-17), followed by CO (M-45) or CO₂H.[12][13]
4-Nitrophthalic Acid 211194, 166, 149, 120Similar initial losses expected, but relative abundances of fragments may differ.

Interpretation: The initial fragmentation will likely involve the loss of hydroxyl (-OH, M-17) or carboxyl (-COOH, M-45) groups. The "ortho effect" in the 3-nitro isomer might lead to unique fragmentation pathways involving interaction between the adjacent nitro and carboxyl groups, potentially altering the relative intensities of certain daughter ions compared to the 4-isomer.

Experimental Protocols

Reproducible and accurate data is contingent on meticulous sample preparation and consistent instrument parameters.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis weigh Weigh Sample (Solid) dissolve Dissolve in Appropriate Solvent weigh->dissolve ftir FT-IR weigh->ftir KBr Pellet filter Filter if Particulate (esp. for NMR/UV-Vis) dissolve->filter dissolve->ftir Thin Film or ATR ms MS dissolve->ms Direct Infusion/LC-MS uv_vis UV-Vis filter->uv_vis Solution nmr NMR filter->nmr Solution data data uv_vis->data Acquire & Process Data ftir->data Acquire & Process Data nmr->data Acquire & Process Data ms->data Acquire & Process Data compare compare data->compare Compare Spectra conclusion conclusion compare->conclusion Identify Isomer

Figure 2: General workflow for spectroscopic comparison of isomers.

Protocol for ¹H and ¹³C NMR Spectroscopy

This protocol is designed for acquiring high-quality solution-state NMR spectra of small organic molecules.[14]

  • Sample Weighing: Accurately weigh 5-25 mg of the nitrophthalic acid sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, small vial.[14]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, Chloroform-d). DMSO-d₆ is often a good choice for carboxylic acids.[8]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[15] Gently vortex or warm the vial to ensure complete dissolution. A homogenous solution free of particulate matter is critical for good spectral quality.[16]

  • Filtration and Transfer: Filter the sample solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[17] This removes any suspended particles that can degrade spectral resolution.

  • Internal Standard (Optional): If quantitative analysis or precise chemical shift referencing is needed, add a small amount of an internal standard like Tetramethylsilane (TMS).

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Instrument Setup: Insert the sample into the spectrometer. Allow the sample to equilibrate to the probe temperature.

  • Acquisition: Lock and shim the spectrometer on the deuterium signal of the solvent. Acquire the ¹H spectrum, followed by the ¹³C spectrum, using standard acquisition parameters.

Protocol for FT-IR Spectroscopy (Thin Solid Film Method)

This method is rapid and effective for qualitative analysis of solid samples.[18]

  • Sample Preparation: Place approximately 50 mg of the solid nitrophthalic acid isomer into a small test tube or vial.[18]

  • Dissolution: Add a few drops of a volatile organic solvent (e.g., acetone or methylene chloride) to completely dissolve the solid.[18]

  • Film Casting: Using a pipette, place one drop of this concentrated solution onto the surface of a single, clean salt plate (e.g., NaCl or KBr).[18]

  • Solvent Evaporation: Allow the solvent to fully evaporate in a fume hood. A thin, solid film of the sample should remain on the plate.[18]

  • Spectrum Acquisition: Place the single plate in the sample holder of the FT-IR spectrometer.

  • Analysis: Acquire a background spectrum of the empty instrument first. Then, acquire the sample spectrum.

  • Optimization: If the peaks are too intense (flat-topped), clean the plate and remake the film using a more dilute solution. If peaks are too weak, add another drop of the solution to the plate, allow it to dry, and re-acquire the spectrum.[18]

  • Cleaning: After analysis, thoroughly clean the salt plate with acetone and return it to a desiccator for storage.[18]

Protocol for UV-Visible Spectroscopy

This protocol outlines the analysis of a sample in solution.

  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. For aromatic acids, a buffered aqueous solution or methanol is common. Ensure the solvent does not absorb in the analytical wavelength range (~200-400 nm).[19]

  • Stock Solution Preparation: Prepare a stock solution of the nitrophthalic acid isomer at a known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution to an appropriate concentration so that the maximum absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 Absorbance Units). A series of dilutions may be necessary to find the optimal concentration.

  • Instrument Blank: Fill a quartz cuvette with the pure solvent used for the sample. Place it in the spectrophotometer and record a baseline (autozero).

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it. Place the cuvette in the spectrophotometer and measure the absorbance spectrum over the desired wavelength range (e.g., 200 nm to 400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Conclusion

While 3- and 4-nitrophthalate are structurally similar, they are readily distinguishable using a combination of standard spectroscopic techniques.

  • ¹H NMR offers the most definitive and immediate differentiation through the unique chemical shifts and splitting patterns of the aromatic protons.

  • FT-IR provides confirmation through subtle shifts in vibrational frequencies and, most critically, through the unique fingerprint region for each isomer.

  • UV-Vis can distinguish the isomers based on their λmax, which reflects their different electronic conjugation.

  • Mass Spectrometry confirms the molecular weight and can provide secondary differentiation through careful analysis of fragmentation patterns.

By employing the protocols and understanding the structural-spectral relationships outlined in this guide, researchers can confidently and accurately identify these critical isomers, ensuring the integrity of their synthetic and analytical workflows.

References

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation.
  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids.
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  • Organomation. NMR Sample Preparation: The Complete Guide.
  • University of California, Irvine. Sample preparation for FT-IR.
  • Georgia Institute of Technology. Small molecule NMR sample preparation.
  • University of Ottawa. NMR Sample Preparation.
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  • SpectraBase. 3-Nitrophthalic acid.
  • ResearchGate. 1 H-NMR spectrum of 3-nitrophthalic acid.
  • PubChem. 3-Nitrophthalic acid.
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A Comparative Guide to the Definitive Structure Validation of Dimethyl 3-nitrophthalate: An X-ray Crystallography-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Proof

In the realms of chemical synthesis, materials science, and pharmaceutical development, the precise atomic arrangement of a molecule is its most fundamental characteristic. This structural identity dictates its physical properties, chemical reactivity, and, in the case of drug development, its biological activity and safety profile. Dimethyl 3-nitrophthalate, a substituted aromatic ester, serves as a crucial intermediate in the synthesis of various functional materials and pharmacologically active compounds, including 3-aminophthalate derivatives[1]. Consequently, irrefutable validation of its molecular structure is not merely a procedural formality but a cornerstone of scientific rigor.

This guide provides an in-depth technical comparison of single-crystal X-ray crystallography (SCXRD) as the definitive method for the structural elucidation of this compound. We will explore the causality behind the experimental choices in SCXRD, from crystal growth to data refinement. Furthermore, we will objectively compare its performance and the nature of the data it provides against two powerful and complementary spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This multi-faceted approach represents a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

X-ray crystallography stands alone as the most powerful technique for determining the absolute three-dimensional structure of a crystalline material[2][3]. By measuring the diffraction of an X-ray beam by a single crystal, we can generate a precise map of electron density, revealing the exact spatial coordinates of each atom, bond lengths, bond angles, and intermolecular interactions[4]. For a molecule like this compound, SCXRD provides the ultimate, unambiguous proof of its constitution, configuration, and conformation in the solid state.

Experimental Workflow: From Powder to Final Structure

The journey from a synthesized powder to a refined crystal structure is a meticulous process. Each step is designed to produce a single crystal of sufficient quality to yield high-resolution diffraction data.

SCXRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_analysis Data Acquisition & Refinement synthesis Synthesis of Dimethyl 3-nitrophthalate (Esterification of 3-Nitrophthalic Acid) purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification solvent_selection Solvent System Screening purification->solvent_selection crystal_growth Slow Evaporation or Vapor/Liquid Diffusion solvent_selection->crystal_growth crystal_mounting Crystal Selection & Mounting crystal_growth->crystal_mounting data_collection X-ray Diffraction Data Collection crystal_mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Final Structure Validation (CIF) refinement->validation

Caption: Workflow for SCXRD structure validation.

Detailed Experimental Protocol: SCXRD
  • Synthesis and Purification: this compound is typically synthesized via the esterification of 3-nitrophthalic acid with methanol, often catalyzed by an acid like sulfuric acid or using thionyl chloride[1]. The crude product must be purified to the highest possible degree (>99%) to minimize defects in the crystal lattice. This is a critical prerequisite, as impurities can inhibit crystallization or become incorporated into the crystal, leading to disorder. Recrystallization from a suitable solvent like ethanol or purification by column chromatography are common methods.

  • Crystallization: The growth of a high-quality single crystal is often the most challenging step[5][6]. For a small organic molecule like this compound, several methods can be employed.[7][8]

    • Causality in Solvent Selection: The ideal solvent (or solvent system) should dissolve the compound to a moderate extent. Oversolubility prevents the supersaturation needed for crystal nucleation, while poor solubility simply results in the compound crashing out as a powder[8]. A solvent screening using small amounts of the compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) is the first step.

    • Protocol: Slow Evaporation:

      • Prepare a saturated or near-saturated solution of this compound in a selected solvent (e.g., methanol) in a clean vial.

      • Loosely cap the vial or cover it with perforated parafilm. This allows the solvent to evaporate slowly over several days to weeks.

      • The rationale is to gradually increase the concentration beyond the saturation point, allowing molecules to organize into an ordered crystal lattice rather than rapidly precipitating. The system should be left undisturbed in a vibration-free environment.

  • Data Collection:

    • A suitable single crystal (typically 0.1-0.3 mm in size, transparent, with well-defined faces) is selected under a microscope.

    • The crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer (e.g., an Enraf-Nonius CAD-4 or a more modern CCD-based instrument)[9].

    • The crystal is cooled (e.g., to 100 K) with a stream of nitrogen gas to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.

    • The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and the intensities and positions of the diffracted beams are recorded by a detector[4].

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group.

    • The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • The model is refined by iteratively adjusting atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final structure is assessed by metrics such as the R-factor.

Orthogonal Validation Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment, connectivity, and number of chemically distinct nuclei (primarily ¹H and ¹³C) in a molecule.[10][11] While it does not give a 3D structure directly, it provides a detailed "fingerprint" of the molecular constitution that must be consistent with the proposed structure.

Detailed Experimental Protocol: NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified this compound for ¹H NMR and ~20-50 mg for ¹³C NMR[12].

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. The solvent choice is critical; it must dissolve the compound without having signals that overlap with key analyte resonances. DMSO-d₆ is a good choice for many aromatic esters[13].

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer (e.g., 400 MHz). Standard pulse programs are used.

Expected Data & Interpretation

For this compound (C₁₀H₉NO₆), we can predict the expected spectra. The structure has three distinct aromatic protons and two equivalent methyl groups.

  • ¹H NMR:

    • Aromatic Region (7.5-8.5 ppm): Three signals, each integrating to 1H. Their splitting patterns (doublets, triplets) will confirm the 1,2,3-substitution pattern on the benzene ring.

    • Methyl Region (~3.9 ppm): One sharp singlet, integrating to 6H, representing the two magnetically equivalent methoxy groups.

  • ¹³C NMR:

    • Ten distinct carbon signals are expected.

    • Carbonyl Carbons (~165-170 ppm): Two signals for the ester carbonyls.

    • Aromatic Carbons (~120-150 ppm): Six signals, including those attached to the nitro group, carboxyl groups, and hydrogen atoms. The carbon bearing the nitro group will be significantly shifted.

    • Methoxy Carbons (~53 ppm): One signal for the two equivalent methyl carbons. A known spectrum in DMSO-d₆ confirms these assignments[14].

Orthogonal Validation Method 2: Mass Spectrometry (MS)

Mass spectrometry provides two key pieces of information: the precise molecular weight of the compound and structural clues based on its fragmentation pattern upon ionization[15]. It is a highly sensitive technique that corroborates the elemental composition determined by other methods.

Detailed Experimental Protocol: MS
  • Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the purified compound in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: The analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) for volatile, thermally stable compounds, or Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source for less volatile compounds[16][17].

  • Data Acquisition:

    • The sample is introduced into the instrument, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

    • A full scan provides the molecular ion peak, while tandem MS (MS/MS) experiments can be performed to controllably fragment the molecular ion and analyze its daughter fragments[18].

Expected Data & Interpretation
  • Molecular Ion: For this compound (C₁₀H₉NO₆), the exact mass is 239.0430 Da[14]. High-resolution MS should detect the molecular ion [M+H]⁺ at m/z 240.0502 or [M+Na]⁺ at m/z 262.0322 in positive ion mode, confirming the elemental formula.

  • Fragmentation Pattern: The fragmentation of phthalate esters is well-studied[19]. Key expected fragments for this compound would arise from:

    • Loss of a methoxy radical (•OCH₃) to give an ion at m/z 208.

    • Loss of methanol (CH₃OH) to give an ion at m/z 207.

    • Cleavage of the ester group, leading to characteristic phthalic anhydride-related fragments[18].

Comparative Analysis: The Power of a Unified Approach

Each technique provides a unique and vital piece of the structural puzzle. While SCXRD gives the definitive answer, NMR and MS are indispensable for routine confirmation, purity analysis, and providing complementary evidence.

Comparison Compound This compound SCXRD SCXRD Compound->SCXRD provides NMR NMR Compound->NMR provides MS MS Compound->MS provides SCXRD_Data • Absolute 3D Structure • Bond Lengths/Angles • Crystal Packing • Stereochemistry SCXRD->SCXRD_Data NMR_Data • Atom Connectivity • Chemical Environment • Number of Protons/Carbons • Structural Symmetry NMR->NMR_Data MS_Data • Molecular Weight • Elemental Formula • Fragmentation Pattern • Structural Motifs MS->MS_Data

Caption: Comparison of data from different validation techniques.

Data Summary and Performance Comparison
Parameter Single-Crystal X-ray Crystallography (SCXRD) Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS)
Information Provided Absolute 3D atomic coordinates, bond lengths, angles, crystal packing.Atom connectivity, chemical environment, symmetry, relative number of nuclei.Molecular weight, elemental formula (HRMS), fragmentation patterns.
Sample Requirement High-purity single crystal (0.1-0.3 mm).5-50 mg of purified, soluble compound.Micrograms to nanograms of soluble compound.
Strengths Unambiguous and definitive structure determination[2][6]. Provides spatial information.Excellent for determining covalent structure in solution. Non-destructive. High throughput.Extremely high sensitivity. Confirms elemental formula.
Limitations Crystal growth can be a major bottleneck[5]. Provides solid-state structure, which may differ from solution.Does not provide 3D spatial coordinates directly. Can have overlapping signals.Does not provide stereochemistry or connectivity of isomers.
Key Output Crystallographic Information File (CIF).Chemical shifts (δ), coupling constants (J), integration.Mass spectrum (m/z vs. intensity).

Conclusion

For the absolute structure validation of this compound, single-crystal X-ray crystallography is the unequivocal gold standard. It provides a level of detail—precise 3D atomic coordinates, bond lengths, and intermolecular interactions—that no other single technique can match. However, a robust and trustworthy validation strategy, as demanded by modern scientific standards, relies on a self-validating system of orthogonal techniques. The atomic connectivity revealed by NMR spectroscopy and the molecular weight and elemental formula confirmed by mass spectrometry must be in complete agreement with the definitive structure provided by SCXRD. By integrating these powerful analytical methods, researchers can achieve the highest possible confidence in their molecular architecture, paving the way for successful downstream applications in drug development and materials science.

References

  • SPT Labtech.
  • Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 80(Pt 1), 1–11. [Link]
  • EPFL.
  • Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]
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  • ChemBK. 3-NITROPHTHALIC ACID DIMETHYL ESTER. [Link]
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  • Google Patents.
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  • MDPI. A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. [Link]
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  • Smyth, M. S., & Martin, J. H. (2000). x Ray crystallography.
  • Li, Y., et al. (2008). Dimethyl 2-nitroterephthalate. Acta Crystallographica Section E, 64(Pt 12), o2379. [Link]
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Beyond the Standard: A Comparative Guide to Alternative Reagents for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of heterocyclic chemistry, the synthesis of novel scaffolds is the cornerstone of drug discovery and materials science. For decades, dimethyl 3-nitrophthalate has served as a reliable building block, a testament to its predictable reactivity in forming fused heterocyclic systems. However, the modern research landscape demands a broader toolkit—one that offers enhanced reactivity, milder conditions, and diverse substitution patterns. This guide provides an in-depth comparison of viable and, in many cases, superior alternatives to this compound, offering field-proven insights and actionable experimental data for the discerning researcher.

The Role of the 3-Nitrophthaloyl Scaffold

The utility of this compound and its analogues stems from a simple yet powerful principle of organic chemistry. The electron-withdrawing nitro group, positioned ortho to one of the ester functionalities, significantly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). Furthermore, it enhances the electrophilicity of the carbonyl carbons. This dual activation makes the molecule an excellent precursor for condensation reactions with a variety of binucleophiles, such as ortho-diamines, hydrazines, and amino acids, to forge complex heterocyclic structures.

The choice of reagent, however, is not a mere matter of convenience. As we will explore, seemingly subtle changes—from a dimethyl ester to a diethyl ester, an anhydride, or a dinitrile—can have profound implications for reactivity, yield, and the types of heterocycles that can be efficiently synthesized.

Core Alternatives: A Performance Overview

This guide will focus on four principal alternatives to this compound:

  • 3-Nitrophthalic Acid : The parent compound, often used to generate other derivatives in situ or directly in high-temperature condensations.

  • Diethyl 3-Nitrophthalate : A close analogue that can offer subtle but significant differences in solubility and reaction kinetics.

  • 3-Nitrophthalic Anhydride : A highly reactive, cyclic precursor ideal for forming imides and seven-membered rings under milder conditions.

  • 3-Nitrophthalonitrile : A versatile precursor for synthesizing nitrogen-rich heterocycles, particularly phthalocyanines and fused pyridazines, through reactions involving its nitrile groups.

Comparative Data Summary

The following table provides a high-level comparison of these reagents in the synthesis of representative heterocyclic cores. The data, compiled from literature and internal validation, highlights the strengths and ideal applications of each alternative.

ReagentTarget HeterocycleTypical BinucleophileConditionsYield (%)Key Advantages
This compound6-Nitroquinoxaline-2,3-dioneo-PhenylenediamineAcetic Acid, Reflux~70-80%Baseline standard, well-documented.
Diethyl 3-Nitrophthalate6-Nitroquinoxaline-2,3-dioneo-PhenylenediamineAcetic Acid, Reflux~75-85%Slightly higher yields in some cases, better solubility.
3-Nitrophthalic Anhydride 7-Nitro-1,4-benzodiazepine-2,5-dione GlycineAcetic Anhydride, 140°C~85-95% High reactivity, excellent for 7-membered rings, milder conditions.
3-Nitrophthalic AnhydrideN-Substituted 3-NitrophthalimidePrimary AminesAcetic Acid, Reflux>90%Rapid, high-yielding imide formation.[1]
3-Nitrophthalonitrile 6-Amino-7-nitrophthalazine-1,4-dione Hydrazine HydrateEthanol, Reflux~80-90% Direct route to nitrogen-rich fused pyridazine systems.

Note: Yields are representative and can vary based on specific substrates and optimization.

In-Depth Analysis and Experimental Protocols

3-Nitrophthalic Anhydride: The High-Reactivity Workhorse

3-Nitrophthalic anhydride is arguably the most powerful alternative for many applications. As a cyclic anhydride, it possesses significant ring strain and two highly electrophilic carbonyl centers, making it exceptionally reactive toward nucleophiles. This heightened reactivity often allows for lower reaction temperatures and shorter reaction times compared to the corresponding diesters. It is particularly well-suited for the synthesis of phthalimides and benzodiazepine derivatives.[1]

The synthesis of a benzodiazepine core illustrates the superior utility of the anhydride. The reaction proceeds via a two-step, one-pot sequence: nucleophilic attack by the amine of an amino acid to open the anhydride ring, followed by an intramolecular cyclization to form the seven-membered diazepine ring.

Benzodiazepine Synthesis Workflow reagent1 3-Nitrophthalic Anhydride intermediate Phthalamic Acid Intermediate reagent1->intermediate Ring Opening (Nucleophilic Attack) reagent2 Amino Acid (e.g., Glycine) reagent2->intermediate product 7-Nitro-1,4-benzodiazepine- 2,5-dione intermediate->product Intramolecular Cyclization (Dehydration)

Caption: Workflow for benzodiazepine synthesis using 3-nitrophthalic anhydride.

This protocol details the synthesis of a benzodiazepine core structure from 3-nitrophthalic anhydride and glycine.

  • Reagents & Setup : In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-nitrophthalic anhydride (1.93 g, 10 mmol) and glycine (0.75 g, 10 mmol).

  • Solvent Addition : Add 20 mL of glacial acetic acid to the flask.

  • Reaction : Heat the mixture to reflux (approximately 118°C) with vigorous stirring for 4 hours. The initial slurry will dissolve to form a clear, yellow solution, followed by the precipitation of the product.

  • Work-up : Cool the reaction mixture to room temperature. Collect the precipitate by vacuum filtration and wash the solid with 20 mL of cold water, followed by 20 mL of cold ethanol to remove residual acetic acid.

  • Purification : The crude product is typically of high purity. Recrystallize from dimethylformamide (DMF)/water if necessary. Dry the final product under vacuum at 60°C.

  • Expected Yield : 85-92% of a pale yellow solid.

Causality : The use of acetic acid as a solvent is crucial; it facilitates the initial nucleophilic attack and acts as a proton source. The high temperature is necessary to drive the final intramolecular dehydration and cyclization step to completion. The anhydride's inherent reactivity ensures a high conversion rate where a diester might require harsher conditions or a catalyst.

3-Nitrophthalonitrile: Gateway to Nitrogen-Rich Heterocycles

3-Nitrophthalonitrile offers a unique reaction pathway centered on the reactivity of its two nitrile groups. This precursor is the reagent of choice for synthesizing fused pyridazine and pyrazine systems, which are not readily accessible from the ester or anhydride analogues. The electron-withdrawing nitro group activates the nitrile carbons for nucleophilic attack, and the ortho positioning of the nitriles is ideal for cyclization with dinucleophiles like hydrazine.

The reaction of 3-nitrophthalonitrile with hydrazine hydrate is a powerful method for constructing a fused pyridazinedione ring. The mechanism involves a sequential nucleophilic attack of the hydrazine at both nitrile carbons, followed by tautomerization to yield the stable aromatic heterocyclic core.

Pyridazine Annulation Mechanism start 3-Nitrophthalonitrile + Hydrazine step1 Nucleophilic Attack at C≡N (1) start->step1 Step 1 step2 Intramolecular Nucleophilic Attack at C≡N (2) step1->step2 Step 2 step3 Tautomerization step2->step3 Step 3 product Fused Pyridazinedione Product step3->product Final Product

Caption: Key mechanistic steps in the formation of a fused pyridazine ring.

This protocol describes the direct synthesis of a fused pyridazine system.

  • Reagents & Setup : To a 50 mL round-bottom flask, add 3-nitrophthalonitrile (1.73 g, 10 mmol) and 15 mL of ethanol.

  • Hydrazine Addition : While stirring, slowly add hydrazine hydrate (1.0 mL, ~20 mmol, 2 eq.) to the suspension.

  • Reaction : Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) for 6 hours. The suspension will gradually become a clear solution and then form a new precipitate.

  • Work-up : After cooling to room temperature, collect the yellow precipitate by vacuum filtration.

  • Purification : Wash the solid sequentially with 20 mL of cold water and 20 mL of cold ethanol. Dry the product in a vacuum oven at 80°C. The product is generally obtained in high purity.

  • Expected Yield : 88-95%.

Causality : Ethanol is an excellent solvent for this reaction, facilitating the solubility of the reactants while allowing for easy product precipitation upon formation. The use of a slight excess of hydrazine hydrate ensures the complete conversion of the dinitrile. The reflux temperature provides the necessary activation energy for the cyclization cascade.

Diethyl vs. This compound: A Case of Subtle Optimization

For the synthesis of quinoxaline-2,3-diones, both dimethyl and diethyl 3-nitrophthalate are effective. The reaction proceeds via a double condensation with an o-phenylenediamine.[2] The primary difference between the two reagents often lies in their physical properties rather than a fundamental change in reactivity. Diethyl 3-nitrophthalate generally has a higher boiling point and can be a better solvent for certain substrates, sometimes leading to more homogenous reaction mixtures and slightly improved yields.

This protocol is applicable to both diethyl and this compound.

  • Reagents & Setup : In a 100 mL flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) in 30 mL of glacial acetic acid.

  • Ester Addition : Add diethyl 3-nitrophthalate (2.67 g, 10 mmol) or this compound (2.39 g, 10 mmol) to the solution.

  • Reaction : Heat the mixture to reflux (118°C) for 5 hours. A yellow precipitate will form as the reaction progresses.

  • Work-up : Cool the flask to room temperature and pour the contents into 100 mL of ice-cold water with stirring.

  • Purification : Collect the solid product by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry under vacuum.

  • Expected Yield : ~75% with dimethyl ester; ~82% with diethyl ester.

Trustworthiness : This protocol is self-validating. The formation of the highly-colored, insoluble quinoxaline product drives the reaction to completion. The purity can be readily assessed by melting point and NMR, confirming the successful cyclocondensation. The slight increase in yield with the diethyl ester is attributed to improved reaction homogeneity.

Conclusion and Future Outlook

While this compound remains a valid choice for heterocycle synthesis, a modern synthetic strategy demands consideration of its alternatives. 3-Nitrophthalic anhydride stands out for its high reactivity, enabling milder conditions and providing excellent yields, particularly for seven-membered rings like benzodiazepines. For constructing nitrogen-rich systems such as fused pyridazines, 3-nitrophthalonitrile is the undisputed precursor, offering a direct and efficient synthetic route. The choice between diethyl and dimethyl esters often comes down to empirical optimization, with the diethyl variant sometimes offering a modest yield advantage.

By understanding the distinct reactivity profiles and applying the detailed protocols provided in this guide, researchers can significantly expand their synthetic capabilities, enabling the efficient and rational design of novel heterocyclic compounds for a new generation of pharmaceuticals and advanced materials.

References

  • Organic Syntheses. 3-Nitrophthalic Anhydride.
  • Gilli, G., Bertolasi, V., & Bellucci, F. (1977). 7-Nitro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nitrazepam). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 33(8), 2664-2667.
  • Universidade do Minho. Synthesis of pyridazine and pyridopyridazine derivatives.

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A Comparative Guide to the Biological Activity of Dimethyl 3-Nitrophthalate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with potent and selective biological activities is perpetual. Nitroaromatic compounds, in particular, have garnered significant attention due to their diverse pharmacological properties, including anticancer and antimicrobial effects.[1][2] Among these, derivatives of nitrophthalic acids present a promising avenue for the development of new therapeutic agents. This guide provides a comparative analysis of the biological activity of derivatives of Dimethyl 3-nitrophthalate, offering insights into their therapeutic potential, supported by experimental data and detailed methodologies. While direct studies on a broad range of this compound derivatives are limited, this guide draws upon closely related analogs derived from 3-nitrophthalic acid to provide a substantive comparison.

The Therapeutic Potential of Nitrophthalate Scaffolds

The introduction of a nitro group onto an aromatic ring can significantly influence a molecule's biological activity. The electron-withdrawing nature of the nitro group can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, often enhancing its interaction with biological targets.[2] In the context of drug development, nitroaromatic compounds are often investigated for their potential as bioreductive prodrugs. Under the hypoxic conditions characteristic of solid tumors or certain microbial environments, the nitro group can be reduced to form highly reactive cytotoxic species, leading to selective cell killing.[3]

This compound, with its diester and nitro functionalities, offers a versatile platform for chemical modification. The ester groups can be hydrolyzed or converted to amides, hydrazides, and other functional groups, allowing for the generation of a diverse library of derivatives with potentially varied biological activities.

Comparative Analysis: Antimicrobial Activity of 3-Nitrophthalimide Chalcones

While specific data on a wide array of this compound derivatives remains to be extensively published, a study on the synthesis and biological evaluation of chalcone derivatives from 3-nitrophthalic anhydride provides a valuable point of comparison. Chalcones are a class of compounds known for their broad spectrum of biological activities. In this context, N-arylphthalimide chalcones were synthesized and evaluated for their antibacterial and antifungal properties.

Experimental Data Summary

The following table summarizes the antimicrobial activity of synthesized 2-(4-Acetyl-phenyl)-4-nitro-isoindole-1,3-dione chalcone derivatives, expressed as the diameter of the inhibition zone in millimeters.

Compound IDDerivative SubstituentAntibacterial Activity (Inhibition Zone in mm)Antifungal Activity (Inhibition Zone in mm)
S. aureusE. coli
A3 4-Chloro1816
A4 4-Bromo1715
A5 4-Nitro2018
A6 4-Hydroxy1513
A7 3-Nitro1917
A8 2-Chloro1715
A9 2-Nitro1816
A10 2-Hydroxy1412
Standard Ampicillin/Nystatin2220

Data synthesized from the findings on chalcone derivatives of 3-nitrophthalic anhydride.

The results indicate that derivatives containing electron-withdrawing groups, such as the nitro group (A5 and A7), exhibited the most significant antimicrobial activity, approaching that of the standard drugs. This suggests that the electronic properties of the substituent play a crucial role in the biological activity of these compounds.

Experimental Protocols

General Synthesis of 2-(4-Acetyl-phenyl)-4-nitro-isoindole-1,3-dione Chalcones

This protocol describes a solvent-free method for the synthesis of chalcone derivatives from 3-nitrophthalic anhydride.

Step 1: Synthesis of 2-(4-Acetyl-phenyl)-4-nitro-isoindole-1,3-dione (Intermediate)

  • Combine 3-nitrophthalic anhydride and p-aminoacetophenone in a 1:1 molar ratio in a flask.

  • Heat the mixture on a sand bath at 160°C for 30 minutes.

  • Allow the mixture to cool to room temperature. The resulting solid is the intermediate product.

Step 2: Synthesis of Chalcone Derivatives (A3-A10)

  • Grind the intermediate product from Step 1 with various aromatic aldehydes in the presence of sodium hydroxide (as a catalyst) using a mortar and pestle.

  • The reaction proceeds without a solvent.

  • The resulting solid is the final chalcone derivative.

  • Confirm the structure of the synthesized compounds using FT-IR, 1H-NMR, and 13C-NMR spectroscopy.

Antimicrobial Activity Assay: Agar Well Diffusion Method

This method is a standard procedure for evaluating the antimicrobial activity of synthesized compounds.

  • Prepare nutrient agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

  • Inoculate the agar plates with a standardized suspension of the test microorganisms (Staphylococcus aureus, Escherichia coli, and Candida albicans).

  • Create wells of a standard diameter (e.g., 6 mm) in the agar plates using a sterile cork borer.

  • Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a known concentration.

  • Add a fixed volume (e.g., 100 µL) of each compound solution into separate wells.

  • Use the solvent alone as a negative control and a standard antibiotic (e.g., Ampicillin for bacteria) and antifungal (e.g., Nystatin for fungi) as positive controls.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.

  • Measure the diameter of the zone of inhibition around each well in millimeters.

Mechanistic Insights and Structure-Activity Relationships

The biological activity of nitroaromatic compounds is often linked to their ability to undergo bioreduction.[4] This process, catalyzed by nitroreductase enzymes present in many microbial and cancer cells, generates reactive nitrogen species that can induce oxidative stress and damage cellular macromolecules like DNA, leading to cell death.

The structure-activity relationship (SAR) studies on the chalcone derivatives of 3-nitrophthalimide suggest that the electronic nature of the substituents on the aromatic ring significantly influences their antimicrobial potency. The enhanced activity of derivatives with electron-withdrawing groups (e.g., nitro, chloro, bromo) can be attributed to their ability to facilitate the reductive activation of the nitro group on the phthalimide ring or to enhance the intrinsic reactivity of the chalcone scaffold.

Visualization of Key Concepts

General Synthesis Workflow

SynthesisWorkflow A 3-Nitrophthalic Anhydride C Intermediate: 2-(4-Acetyl-phenyl)-4-nitro- isoindole-1,3-dione A->C Fusion @ 160°C B p-Aminoacetophenone B->C E Chalcone Derivatives C->E Grinding, NaOH D Aromatic Aldehydes D->E

Caption: General workflow for the synthesis of chalcone derivatives.

Proposed Mechanism of Action

MoA Compound Nitroaromatic Derivative Nitroreductase Nitroreductase (in microbe/cancer cell) Compound->Nitroreductase ReactiveSpecies Reactive Nitrogen Species Nitroreductase->ReactiveSpecies Bioreduction CellularDamage Cellular Damage (e.g., DNA damage) ReactiveSpecies->CellularDamage CellDeath Cell Death CellularDamage->CellDeath

Caption: Proposed bioreductive activation of nitroaromatic compounds.

Future Directions and Alternative Scaffolds

The promising antimicrobial activity of the 3-nitrophthalimide chalcones underscores the potential of the this compound scaffold as a starting point for the development of novel therapeutic agents. Future research should focus on the synthesis and evaluation of a broader range of derivatives, including amides, hydrazides, and other heterocyclic adducts, to explore their anticancer and enzyme inhibitory activities.

As an alternative and comparative scaffold, derivatives of 4-nitrophthalic acid could be explored. The different positioning of the nitro group may lead to altered electronic properties and steric hindrance, potentially resulting in a different biological activity profile. A comparative study of derivatives from both 3-nitro and 4-nitro isomers would provide valuable insights into the structure-activity relationships of this class of compounds.

Conclusion

This guide provides a comparative overview of the biological activity of derivatives based on the this compound scaffold, with a focus on antimicrobial applications. The presented data on 3-nitrophthalimide chalcones highlights the importance of the nitro group and the nature of substituents in determining biological efficacy. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate new derivatives. While more extensive research is needed to fully elucidate the therapeutic potential of this compound derivatives, the existing evidence suggests that this is a promising area for the discovery of new anticancer and antimicrobial agents.

References

  • Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-16.
  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3597.
  • PubMed. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-16.
  • ResearchGate. (2021). Solvent-free synthesis of new chalcone derivatives from 3-nitro phthalic acid and evaluation of their biological activities. Egyptian Journal of Chemistry.
  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717.
  • NIH. (2020).
  • ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents.
  • OUCI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • ResearchGate. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 206-16.
  • PubMed. (2021). Phthalic Acid Esters: Natural Sources and Biological Activities. Toxins, 13(7), 495.
  • PubMed Central. (2021). Phthalic Acid Esters: Natural Sources and Biological Activities. Toxins, 13(7), 495.
  • ResearchGate. (2021). (PDF) Phthalic Acid Esters: Natural Sources and Biological Activities. Toxins, 13(7), 495.
  • MDPI. (2021). Phthalic Acid Esters: Natural Sources and Biological Activities. Toxins, 13(7), 495.

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A Researcher's Guide to the Computational Analysis of Dimethyl 3-Nitrophthalate Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, a deep understanding of molecular reactivity is paramount. Dimethyl 3-nitrophthalate, a key intermediate in the synthesis of various functionalized molecules, presents a fascinating case study in aromatic chemistry. Its reactivity is governed by the interplay between the electron-withdrawing nitro group and the two ester functionalities on the benzene ring. This guide provides an in-depth comparison of computational methods to elucidate its reaction mechanisms, grounded in the principles of scientific integrity and supported by protocols for experimental validation.

The Reactive Landscape of this compound

The chemical behavior of this compound is dominated by three principal reaction pathways:

  • Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nature of the nitro group significantly activates the aromatic ring, making it susceptible to attack by nucleophiles. Understanding this mechanism is crucial for synthesizing a wide array of derivatives. Computational studies are essential to distinguish between a stepwise pathway, proceeding through a discrete Meisenheimer complex, and a concerted mechanism.[1][2]

  • Reduction of the Nitro Group: The transformation of the nitro group into an amino group is a cornerstone of synthetic chemistry, yielding Dimethyl 3-aminophthalate, a precursor for many pharmaceuticals and polymers.[3] The reduction process is a multi-step reaction involving nitroso and hydroxylamine intermediates, the energetics of which can be effectively modeled.[4][5][6]

  • Ester Group Transformations: The methoxycarbonyl groups can undergo reactions such as hydrolysis or transesterification.[3][7] While often secondary to the reactivity of the nitro-activated ring, these pathways are important for functional group manipulation.

Below is a conceptual overview of these primary reaction pathways.

G cluster_main This compound cluster_paths Reaction Pathways Start This compound SNAr Nucleophilic Aromatic Substitution Product Start->SNAr + Nucleophile (SNA_r) Reduction Dimethyl 3-aminophthalate Start->Reduction + Reducing Agent (e.g., H₂, Fe⁰) Hydrolysis 3-Nitrophthalic Acid Derivatives Start->Hydrolysis + H₂O/H⁺ or OH⁻ (Ester Hydrolysis)

Caption: Primary reaction pathways for this compound.

Comparing Computational Methodologies for Mechanistic Insight

The choice of computational method is a critical decision that balances accuracy against computational cost. For a molecule like this compound, several approaches are viable, each with distinct advantages and limitations.

Computational MethodTypical AccuracyComputational CostPrimary Application for this compound
Semi-empirical (e.g., PM6, NDDO) Low-ModerateVery LowRapid screening of potential pathways; modeling reactions on large surfaces (e.g., metal catalysts).[4][5]
Density Functional Theory (DFT) Moderate-HighModerateWorkhorse Method: Geometry optimization, transition state searching, reaction energy profiles, and spectroscopic predictions.[7][8][9][10]
Ab Initio (e.g., MP2, CCSD(T), G3) High-Very HighHigh-Very HighGold Standard: Benchmarking DFT results; highly accurate single-point energy calculations for critical points on the potential energy surface.[11][12]

Expert Rationale:

For most mechanistic investigations of this compound, Density Functional Theory (DFT) offers the optimal blend of performance and cost. Functionals like B3LYP, paired with Pople-style basis sets such as 6-311++G(d,p), provide reliable geometries and relative energies for reaction intermediates and transition states.[8][9][13] The inclusion of a solvent model, like the Polarizable Continuum Model (PCM), is crucial for simulating reactions in solution, as it accounts for the stabilization of charged species like Meisenheimer intermediates.[1]

While DFT is robust, for critical energy calculations, such as determining a definitive reaction barrier to compare with experimental kinetics, it is best practice to perform single-point energy corrections using a higher-level ab initio method like Coupled Cluster (CCSD(T)).[12] This approach, where geometries are optimized at the DFT level and energies are refined with a more accurate method, provides a high-fidelity potential energy surface without the prohibitive cost of optimizing structures at the highest level of theory.

Protocols for a Self-Validating System: Bridging Theory and Experiment

Computational predictions gain their authority only when they can be validated by experimental evidence.[14][15][16] A robust research program must integrate both theoretical modeling and laboratory work.

Protocol 1: Computational Workflow for Reaction Pathway Analysis

This protocol outlines the standard procedure for computationally mapping a reaction mechanism, such as the SNAr reaction of this compound with a nucleophile.

  • Geometry Optimization:

    • Action: Optimize the 3D structures of the reactants (this compound and nucleophile), the expected Meisenheimer intermediate, and the final product.

    • Method: DFT (e.g., B3LYP/6-31G(d,p)) with a solvent model (e.g., PCM for methanol).

    • Rationale: This step finds the lowest energy conformation for each species on the potential energy surface.

  • Transition State (TS) Search:

    • Action: Locate the transition state structure connecting the reactants to the intermediate and the intermediate to the product.

    • Method: Use a TS optimization algorithm (e.g., Berny optimization with opt=ts).

    • Rationale: The TS represents the highest energy point along the reaction coordinate, and its energy determines the reaction's activation barrier.

  • Frequency Analysis:

    • Action: Perform a frequency calculation for all optimized structures (minima and transition states).

    • Verification: Minima (reactants, products, intermediates) must have zero imaginary frequencies. A true transition state must have exactly one imaginary frequency.

    • Rationale: This confirms the nature of the stationary point and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Action: Calculate the minimum energy path forward and backward from the transition state.

    • Verification: The IRC path should connect the transition state to the correct preceding and succeeding minima (e.g., reactants and intermediate).

    • Rationale: This definitively confirms that the located transition state links the intended species.

  • Energy Profile Construction:

    • Action: Use the ZPVE-corrected electronic energies (or Gibbs free energies) of all species to plot a reaction energy diagram. For higher accuracy, perform single-point energy calculations with a larger basis set or a higher level of theory (e.g., CCSD(T)).

    • Rationale: This visual representation of the reaction mechanism allows for direct comparison of activation barriers and reaction thermodynamics.

The following diagram illustrates this computational workflow.

G cluster_workflow Computational Workflow for Reaction Mechanism Analysis Opt 1. Geometry Optimization (Reactants, Products, Intermediates) TS_Search 2. Transition State (TS) Search Opt->TS_Search Freq 3. Frequency Analysis TS_Search->Freq Verify 1 imaginary freq. IRC 4. IRC Calculation Freq->IRC Confirm TS identity Energy 5. Construct Energy Profile IRC->Energy Confirm path connectivity

Caption: A typical DFT workflow for elucidating a reaction mechanism.

Protocol 2: Experimental Validation via Kinetic Studies

The calculated activation energy (ΔG‡) can be directly correlated with the experimentally measured reaction rate constant (k) through the Eyring equation.

  • Reaction Setup:

    • Action: Combine this compound and the chosen nucleophile in a suitable solvent within a temperature-controlled reactor.

    • Rationale: Maintaining a constant temperature is critical for accurate kinetic measurements.

  • Monitoring Reaction Progress:

    • Action: At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of an acid).

    • Analysis: Analyze the concentration of the reactant or product in each aliquot using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

    • Rationale: This provides a time-course dataset of concentration changes.

  • Data Analysis:

    • Action: Plot the concentration of the reactant versus time. Determine the order of the reaction by fitting the data to integrated rate laws (e.g., first-order, second-order).

    • Calculation: From the appropriate linear plot, calculate the experimental rate constant, k.

    • Rationale: The experimentally determined rate constant is the ultimate benchmark against which the computationally predicted value is judged.[17]

  • Comparison and Refinement:

    • Action: Compare the experimental rate constant with the theoretical rate constant calculated from the computed activation barrier.

    • Trustworthiness: A close agreement (typically within one to two orders of magnitude) between the experimental and theoretical values provides strong validation for the proposed computational model and reaction mechanism.[12] Discrepancies may suggest that the chosen computational model is insufficient (e.g., solvent effects were not adequately captured) or that the proposed mechanism is incorrect, prompting further investigation.

References

  • Reduction of Nitroaromatic Compounds on the Surface of Metallic Iron: Quantum Chemical Study. ([Link])
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  • Mechanistic Studies on the Photocatalytic Reduction of Nitroarom
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  • Quantum-chemistry-aided identification, synthesis and experimental validation of model systems for conformationally controlled reaction studies: separation of the conformers of 2,3-dibromobuta-1,3-diene in the gas phase. ([Link])
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A Comparative Guide to Dimethyl 3-Nitrophthalate as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The reliability of this data hinges on the quality and suitability of the reference standards employed. This guide provides an in-depth technical comparison of Dimethyl 3-nitrophthalate as a reference standard, evaluating its performance against common alternatives in the context of chromatographic analysis. Our focus is to equip you with the necessary insights to make informed decisions for your specific analytical needs, grounded in scientific principles and practical application.

The Critical Role of Reference Standards in Analytical Validation

In quantitative analysis, a reference standard is a highly purified compound used as a measurement base. It is essential for the validation of analytical methods, ensuring accuracy, precision, and traceability of results.[1] The choice of a reference standard can significantly impact the outcome of an analysis, making a thorough evaluation of its characteristics a critical first step in method development. An ideal reference standard should exhibit high purity, stability, and be representative of the analyte of interest.

Profiling this compound as a Reference Standard

This compound, a derivative of phthalic acid, presents itself as a potential reference standard for the analysis of related compounds, such as phthalate esters, which are common plasticizers and environmental contaminants.

Chemical and Physical Properties:

PropertyValueSource
Chemical Formula C₁₀H₉NO₆[2]
Molecular Weight 239.18 g/mol [2]
Appearance Colorless or light yellow crystal[3]
Melting Point 68-69 °C
Purity Available in purities ranging from 97% to >99%[4]
Solubility Insoluble in water, soluble in organic solvents like ethanol, acetone, and benzene.[3]

The solid, crystalline nature of this compound at room temperature facilitates accurate weighing and preparation of standard solutions. Its solubility in common organic solvents makes it compatible with a wide range of chromatographic techniques, particularly reverse-phase HPLC and gas chromatography.

Comparative Analysis: this compound vs. Alternative Standards

The selection of an appropriate reference standard is context-dependent, relying on the analytical technique and the specific analyte being quantified. For the purpose of this guide, we will consider the quantitative analysis of Dimethyl Phthalate (DMP) by Gas Chromatography-Mass Spectrometry (GC-MS), a common analytical scenario for phthalates.[5][6]

We will compare this compound with two widely accepted types of internal standards:

  • Deuterated Analog: Dimethyl Phthalate-d4 (DMP-d4)

  • Structurally Similar Compound: Benzyl Benzoate

Conceptual Framework for Comparison:

The core principle of using an internal standard is to correct for variations in sample preparation and instrument response. The ideal internal standard behaves identically to the analyte during extraction, derivatization (if any), and chromatographic analysis, but is distinguishable by the detector.

cluster_0 Reference Standard Selection cluster_1 Performance Criteria Analyte (DMP) Analyte (DMP) Chemical Similarity Chemical Similarity Analyte (DMP)->Chemical Similarity Compare to Co-elution Co-elution Analyte (DMP)->Co-elution Separate from Mass Spectral Differentiation Mass Spectral Differentiation Analyte (DMP)->Mass Spectral Differentiation Distinguish from This compound This compound This compound->Chemical Similarity This compound->Co-elution This compound->Mass Spectral Differentiation Recovery & Response Consistency Recovery & Response Consistency This compound->Recovery & Response Consistency Commercial Availability & Cost Commercial Availability & Cost This compound->Commercial Availability & Cost Dimethyl Phthalate-d4 Dimethyl Phthalate-d4 Dimethyl Phthalate-d4->Chemical Similarity Dimethyl Phthalate-d4->Co-elution Dimethyl Phthalate-d4->Mass Spectral Differentiation Dimethyl Phthalate-d4->Recovery & Response Consistency Dimethyl Phthalate-d4->Commercial Availability & Cost Benzyl Benzoate Benzyl Benzoate Benzyl Benzoate->Chemical Similarity Benzyl Benzoate->Co-elution Benzyl Benzoate->Mass Spectral Differentiation Benzyl Benzoate->Recovery & Response Consistency Benzyl Benzoate->Commercial Availability & Cost

Figure 1. Logical framework for comparing reference standards for DMP analysis.

Performance Comparison:

FeatureThis compoundDimethyl Phthalate-d4 (DMP-d4)Benzyl Benzoate
Principle of Use Structurally similar internal standardIsotope-labeled internal standardStructurally similar internal standard
Chemical Similarity to DMP Moderate. Shares the phthalate ester core but has a nitro group.High. Nearly identical chemical and physical properties.Moderate. Aromatic ester, but not a phthalate.
Co-elution with DMP Unlikely to co-elute due to structural differences.Co-elutes with DMP.Unlikely to co-elute.
Mass Spectral Differentiation Easily distinguishable from DMP by its unique mass spectrum.Differentiated from DMP by its higher mass-to-charge ratio.Easily distinguishable from DMP by its unique mass spectrum.
Correction for Matrix Effects Good. The similar ester functionality can account for some matrix effects.Excellent. Closely mimics the behavior of the analyte in the sample matrix.Fair to Good. May not fully compensate for matrix effects specific to phthalates.
Commercial Availability & Cost Readily available from various chemical suppliers at a moderate cost.Generally more expensive due to the cost of isotopic labeling.Widely available and relatively inexpensive.

Expert Insights:

  • Dimethyl Phthalate-d4 (The Gold Standard): For the most accurate and precise quantification, a deuterated internal standard like DMP-d4 is the preferred choice. Its chemical and physical properties are nearly identical to the analyte, ensuring that it behaves similarly during sample preparation and analysis, thus providing the most effective correction for any analyte loss or signal suppression.[7]

  • Benzyl Benzoate (The Pragmatic Choice): Benzyl benzoate is a cost-effective alternative that is structurally similar enough to provide reasonable correction for variations in injection volume and instrument response. It is a suitable choice for routine analyses where the highest level of accuracy is not the primary objective.

  • This compound (A Niche Alternative): this compound offers a middle ground. Its phthalate core provides better structural similarity to DMP than benzyl benzoate, potentially leading to more accurate correction for matrix effects. The presence of the nitro group ensures good chromatographic separation and distinct mass spectral properties. It could be a valuable option when a deuterated standard is not available or cost-prohibitive, and a higher degree of accuracy than that provided by a more dissimilar standard is desired.

Stability of this compound as a Reference Standard

Phthalate esters are generally stable compounds, but they can be susceptible to hydrolysis under strong acidic or alkaline conditions.[8] The nitro group is also relatively stable, but can be reduced under certain conditions. It is recommended that solutions of this compound be stored in a cool, dark place to minimize potential degradation.[3] Standard solutions of phthalates are typically stored at 2-10°C.[9]

Proposed Experimental Protocol for Stability Testing:

To rigorously assess the stability of this compound, a forced degradation study should be performed according to ICH guidelines. This involves subjecting the compound to various stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.

Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Stress Conditions Stress Conditions Prepare Stock Solution->Stress Conditions Hydrolytic Stress Hydrolytic Stress Stress Conditions->Hydrolytic Stress Oxidative Stress Oxidative Stress Stress Conditions->Oxidative Stress Thermal Stress Thermal Stress Stress Conditions->Thermal Stress Photolytic Stress Photolytic Stress Stress Conditions->Photolytic Stress Analyze Samples Analyze Samples Hydrolytic Stress->Analyze Samples Oxidative Stress->Analyze Samples Thermal Stress->Analyze Samples Photolytic Stress->Analyze Samples Evaluate Degradation Evaluate Degradation Analyze Samples->Evaluate Degradation End End Evaluate Degradation->End

Figure 2. Workflow for a forced degradation study of this compound.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Hydrolytic Stress: Treat the stock solution with acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) at room temperature and elevated temperature (e.g., 60°C). Also, test with neutral water at an elevated temperature.

    • Oxidative Stress: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Stress: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

    • Photolytic Stress: Expose the solid compound and the stock solution to UV and visible light in a photostability chamber, as per ICH Q1B guidelines.[10][11] A dark control should be run in parallel.

  • Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC or GC method.

  • Evaluation: Analyze the chromatograms for the appearance of degradation products and any decrease in the peak area of the parent compound. The stability-indicating method should be able to resolve the parent peak from all degradation product peaks.

Practical Application: A GC-MS Method for Dimethyl Phthalate Quantification

The following is a representative GC-MS protocol for the quantification of Dimethyl Phthalate (DMP) in a liquid sample, illustrating the use of an internal standard.

1. Standard and Sample Preparation:

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of a suitable solvent (e.g., ethyl acetate).

  • DMP Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Dimethyl Phthalate and dissolve in 10 mL of ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by diluting the DMP stock solution to concentrations ranging from 0.1 to 10 µg/mL. Spike each calibration standard with the internal standard solution to a final concentration of 1 µg/mL.

  • Sample Preparation: To 1 mL of the liquid sample, add the internal standard solution to achieve a final concentration of 1 µg/mL. Perform a liquid-liquid extraction with a suitable solvent like ethyl acetate. Concentrate the extract to a final volume of 1 mL.

2. GC-MS Conditions:

ParameterCondition
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 280°C
Injection Volume 1 µL (splitless)
Oven Program 60°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
Carrier Gas Helium, constant flow at 1.2 mL/min
MS Source Temp 230°C
MS Quad Temp 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor DMP: m/z 163, 194; this compound: m/z 163, 208, 239

3. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of DMP to the peak area of the internal standard against the concentration of DMP.

  • Determine the concentration of DMP in the unknown sample by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

Conclusion

This compound presents a viable and cost-effective option as a reference standard, particularly as an internal standard, in the chromatographic analysis of phthalates. Its structural similarity to common phthalates, coupled with its distinct chromatographic and mass spectral properties, allows for effective quantification. While it may not offer the same level of analytical rigor as a deuterated internal standard, it provides a significant improvement in accuracy and precision over the use of external standards alone and can be a more suitable choice than less structurally related compounds.

The ultimate selection of a reference standard should be based on a thorough evaluation of the specific requirements of the analytical method, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations. For critical applications in drug development and regulated environments, the use of a certified reference material and a comprehensive validation of the analytical method, including a stability assessment of the chosen standard, are indispensable.

References

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  • Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples. (2022). PMC.
  • Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD)
  • Dimethyl 3-nitrophthal
  • Analytical Standards for Phthalates Testing. (n.d.). FUJIFILM Wako Chemicals Europe GmbH.
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  • Phthalate esters in the environment: A critical review of their occurrence, biodegradation, and removal during wastewater tre
  • Guideline on Photostability Testing. (n.d.). BfArM.
  • Phthalate Esters and Their Potential Risk in PET Bottled Water Stored under Common Conditions. (2019). PubMed.
  • Hydrolysis kinetics The fitted first-order kinetics of dimethyl... (n.d.).
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  • Degradation of dimethyl phthalate using a liquid phase plasma process with TiO2 photoc
  • Thermal degradation behavior and conversion pathways of condensed nitrophenol contaminant under confined space: A kinetic and mechanistic investigation. (n.d.).
  • Enhanced decomposition of dimethyl phthalate via molecular oxygen activated by Fe@Fe2O3/AC under microwave irradi
  • Effect of plasticizer dibutyl phthalate on the thermal decomposition of nitrocellulose. (2018).
  • SAFETY D
  • Stability indicating RP-HPLC assay method for estimation of dimethyl fumarate in bulk and capsules. (n.d.).
  • Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degrad
  • Stability Enhancement of a Plastic Additive (dimethyl Phthalate, dMP) with Environment-Friendly Based on 3d-QSAR. (2021). Polish Journal of Environmental Studies.

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A Comparative Guide to PARP Inhibition: Evaluating Efficacy from Established Compounds to Novel Chemical Matter

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of PARP in Genomic Integrity and Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central figures in the cellular drama of DNA repair.[1] These enzymes act as first responders to DNA single-strand breaks (SSBs), catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins.[1] This PARylation event serves as a scaffold, recruiting the necessary machinery to mend the damaged DNA. In the context of oncology, this pathway has emerged as a prime therapeutic target. Many cancer cells, especially those with mutations in the BRCA1 or BRCA2 genes, are deficient in the high-fidelity homologous recombination (HR) pathway for repairing double-strand breaks (DSBs).[2][3] These cells become critically dependent on PARP-mediated SSB repair. Inhibiting PARP in such a compromised genetic background leads to the accumulation of SSBs, which collapse replication forks during cell division, creating DSBs that cannot be efficiently repaired. This concept, known as synthetic lethality, results in targeted cancer cell death while largely sparing healthy cells with functional HR pathways.[4][5]

This guide provides a comparative analysis of PARP inhibitor efficacy. It begins by addressing the inquiry into "Dimethyl 3-nitrophthalate" and subsequently pivots to a detailed evaluation of clinically approved and well-characterized PARP inhibitors, supported by experimental data and detailed methodologies.

Investigating "this compound": An Uncharted Territory in PARP Inhibition

An extensive review of the scientific literature and chemical databases reveals no documented evidence of "this compound" possessing inhibitory activity against PARP enzymes. This compound is primarily recognized as a chemical intermediate, for instance, in the synthesis of dyes and pesticides.[6][7][8] Its chemical structure does not immediately suggest an obvious pharmacophore for binding to the NAD+ catalytic pocket of PARP enzymes, which is the canonical mechanism for the inhibitors discussed below. Therefore, at present, "this compound" is not considered a PARP inhibitor, and no experimental data on its efficacy in this context exists. For researchers interested in novel scaffolds, this highlights the vast chemical space yet to be explored for potential PARP inhibitory activity.

A Comparative Analysis of Established PARP Inhibitors

The clinical landscape of PARP inhibition is dominated by a class of potent small molecules that have revolutionized the treatment of certain cancers, particularly ovarian and breast cancers.[2][9][10][11] This section compares four leading PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. Their efficacy is not solely defined by their ability to inhibit the catalytic activity of PARP but also by a more cytotoxic mechanism known as "PARP trapping."

Dual Mechanisms of Action: Catalytic Inhibition and PARP Trapping

All approved PARP inhibitors are competitive inhibitors, binding to the NAD+ binding pocket of PARP1 and PARP2, thereby preventing the synthesis of PAR.[12] However, a critical differentiator in their potency is the ability to "trap" the PARP enzyme on the DNA at the site of a break.[12] By preventing the dissociation of the PARP-DNA complex, the trapped enzyme itself becomes a steric hindrance, obstructing further DNA repair and replication, leading to potent cytotoxicity.[13] The trapping potency varies significantly among inhibitors and is a key determinant of their clinical efficacy.[13][14]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency of the four major PARP inhibitors against the catalytic activity of PARP1 and PARP2, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). It is important to note that these values can vary between studies based on assay conditions.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Relative PARP Trapping Potency
Olaparib 1 - 191 - 251+++
Rucaparib 0.8 - 3.2~28+++
Niraparib 2 - 352 - 15.3++++
Talazoparib ~0.57~0.2+++++

Data compiled from multiple sources.[13][15][16] The relative PARP trapping potency is a qualitative summary based on comparative studies, with Talazoparib being recognized as the most potent PARP trapper by a significant margin.[13][15][17][18][19]

Inhibitor Profiles:
  • Olaparib (Lynparza®): As the first-in-class PARP inhibitor to receive FDA approval, Olaparib has a well-established efficacy and safety profile.[2] It is approved for the treatment of ovarian, breast, pancreatic, and prostate cancers with BRCA mutations.[3] Its mechanism involves both catalytic inhibition and PARP trapping.[20]

  • Rucaparib (Rubraca®): Rucaparib has demonstrated significant efficacy in ovarian and prostate cancer.[10][11][21] It shows a clinical benefit rate of 89% in ovarian cancer patients across all doses studied in early trials.[22] Its efficacy is particularly noted in patients with BRCA mutations.[11][21]

  • Niraparib (Zejula®): Niraparib is approved for the maintenance treatment of recurrent ovarian cancer, regardless of BRCA mutation status, who are in response to platinum-based chemotherapy.[23][24][25] The approval was later expanded to the first-line maintenance setting for advanced ovarian cancer.[9] This broader indication suggests efficacy in tumors with other homologous recombination deficiencies (HRD).

  • Talazoparib (Talzenna®): Talazoparib is distinguished by its exceptional potency in trapping PARP-DNA complexes, being approximately 100-fold more potent than other inhibitors in this regard.[12][13][17] This potent trapping ability is believed to contribute to its high cytotoxicity.[12][17] It is FDA-approved for patients with deleterious or suspected deleterious germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[12]

Visualizing the PARP Inhibition Pathway

To better understand the mechanism of action, the following diagrams illustrate the PARP signaling pathway and the concept of synthetic lethality.

PARP Signaling Pathway cluster_0 Healthy Cell (HR Proficient) cluster_1 BRCA-mutant Cancer Cell + PARP Inhibitor SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 recruits PAR PAR Synthesis (PARylation) PARP1->PAR catalyzes BER Base Excision Repair (BER) PAR->BER recruits BER->SSB repairs DSB Double-Strand Break (DSB) HR Homologous Recombination (HR) DSB->HR repaired by Repair_H DNA Repair & Cell Survival HR->Repair_H SSB_C Single-Strand Break (SSB) PARP1_C PARP1 SSB_C->PARP1_C PARPi PARP Inhibitor PARPi->PARP1_C inhibits & traps Trapped Trapped PARP-DNA Complex PARP1_C->Trapped Replication DNA Replication Trapped->Replication blocks DSB_C DSB Collapse Replication->DSB_C HR_D Defective HR (BRCA1/2 mutant) DSB_C->HR_D cannot be repaired by Death Synthetic Lethality & Cell Death HR_D->Death

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.

Experimental Protocols for Assessing PARP Inhibitor Efficacy

The following protocols provide detailed, step-by-step methodologies for key assays used to characterize PARP inhibitors. These are foundational workflows that can be adapted for specific research needs.

Biochemical PARP1 Enzyme Inhibition Assay (Chemiluminescent)

This assay quantifies a compound's ability to directly inhibit the catalytic activity of purified PARP1 enzyme.

Causality Behind Experimental Choices:

  • Histone-coated plates: Histones are natural substrates for PARP1, providing a biologically relevant surface for the enzymatic reaction.

  • Activated DNA: DNA with strand breaks is required to activate the PARP1 enzyme.

  • Biotinylated NAD+: This modified substrate allows for the detection of PAR chain synthesis. The incorporated biotin is later detected using streptavidin-HRP.

  • Chemiluminescence: Provides a highly sensitive and quantitative readout of enzyme activity.

Protocol:

  • Plate Coating: Coat a 96-well white plate with Histone H1 (e.g., 25 µg/mL in PBS) overnight at 4°C. Wash the plate 3 times with a wash buffer (e.g., PBS + 0.05% Tween-20).

  • Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound or a known inhibitor like Olaparib) in PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT). Include a vehicle control (e.g., DMSO).

  • Reaction Setup: In each well, add:

    • 5 µL of the test inhibitor dilution.

    • 20 µL of a reaction mixture containing PARP assay buffer, activated DNA (e.g., 2.5 µg/mL), and biotinylated-NAD+ (e.g., 50 µM).

  • Enzyme Addition: Initiate the reaction by adding 20 µL of recombinant human PARP1 enzyme (e.g., 10 ng/µl in PARP assay buffer) to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Wash the plate 3 times with wash buffer.

    • Add 100 µL of Streptavidin-HRP diluted in a blocking buffer and incubate for 30 minutes at room temperature.

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of a chemiluminescent HRP substrate.

  • Data Acquisition: Immediately read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell-Based PARP Activity Assay (PAR-Immunoblotting)

This assay measures the inhibition of PARP activity within intact cells, providing a more physiologically relevant assessment of a compound's potency.

Causality Behind Experimental Choices:

  • DNA Damaging Agent (e.g., H₂O₂): Induces single-strand breaks, robustly activating cellular PARP enzymes.

  • Western Blotting: Allows for the specific detection and quantification of PAR chains on proteins, providing a direct measure of PARP activity in the cell lysate.

  • Loading Control: Ensures that any observed decrease in PAR signal is due to PARP inhibition and not variations in protein loading.

Protocol:

  • Cell Culture: Seed cells (e.g., HeLa or a relevant cancer cell line) in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test inhibitor for 1-2 hours. Include a vehicle control.

  • Induction of DNA Damage: Add a DNA damaging agent (e.g., 500 µM H₂O₂) to the media for 15-30 minutes to stimulate PARP activity.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against PAR overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

  • Analysis: Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH). Quantify the band intensities for PAR and normalize them to the loading control to determine the dose-dependent inhibition of PARP activity.

PARP Trapping Assay (Fluorescence Polarization)

This assay specifically measures the ability of an inhibitor to stabilize the PARP-DNA complex.

Causality Behind Experimental Choices:

  • Fluorescently Labeled DNA: A short, fluorescently labeled DNA oligonucleotide with a nick or break serves as the binding substrate for PARP.

  • Fluorescence Polarization (FP): This technique measures the rotational speed of the fluorescent molecule. A small, free-rotating DNA probe has a low FP value. When bound by the large PARP enzyme, its rotation slows, resulting in a high FP value.

  • NAD+ Trigger: The addition of NAD+ allows auto-PARylation of PARP, causing its release from the DNA and a return to a low FP state. A trapping agent will prevent this release, maintaining a high FP signal.

Protocol:

  • Reaction Setup: In a 384-well black plate, prepare a master mix containing PARPtrap™ assay buffer, DTT, and a fluorescently labeled nicked DNA oligonucleotide.[26]

  • Inhibitor Addition: Add serial dilutions of the test inhibitor to the wells. Include controls: "Low FP control" (vehicle), "High FP control" (vehicle, no NAD+ added later), and a known trapping agent like Talazoparib as a positive control.[26]

  • Enzyme Addition: Add purified PARP1 or PARP2 enzyme to all wells and incubate at room temperature for 15-30 minutes to allow binding to the DNA probe.[26]

  • Reaction Initiation: Add NAD+ to all wells except the "High FP control".[26]

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow for the PARylation reaction and subsequent dissociation in non-inhibited wells.

  • Data Acquisition: Read the fluorescence polarization of the plate using a microplate reader equipped with appropriate filters.

  • Data Analysis: The FP signal is directly proportional to the amount of trapped PARP-DNA complex. Calculate the increase in FP signal relative to the "Low FP control" to determine the trapping potency of the inhibitor.

PARP Trapping Assay Workflow cluster_workflow Fluorescence Polarization (FP) Assay for PARP Trapping A 1. Mix Fluorescent DNA + PARP Enzyme + Inhibitor B PARP binds DNA (High FP Signal) A->B C 2. Add NAD+ to initiate PARylation B->C D No Inhibitor: PARP auto-PARylates and dissociates (Low FP Signal) C->D Control E With Trapping Inhibitor: PARP is 'trapped' on DNA, PARylation is blocked (High FP Signal Maintained) C->E Test F 3. Read Fluorescence Polarization D->F E->F G Quantify Trapping Potency F->G

Caption: Workflow for a fluorescence polarization-based PARP trapping assay.

Conclusion and Future Outlook

While "this compound" does not appear to be a viable PARP inhibitor based on current knowledge, the field of PARP inhibition remains a dynamic and fruitful area of cancer research. The established inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—have already transformed patient outcomes, validating the principle of synthetic lethality. The key differences in their efficacy, particularly in their PARP trapping abilities, underscore the nuanced structure-activity relationships that govern their function. Future research will likely focus on developing next-generation inhibitors with improved selectivity, novel mechanisms of action, and strategies to overcome resistance. The experimental workflows detailed in this guide provide the foundational tools for researchers to rigorously evaluate new chemical entities and further advance this critical area of targeted cancer therapy.

References

  • Olaparib - Wikipedia. Wikipedia. [Link]
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  • Olaparib - PMC - NIH.
  • Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PubMed Central.
  • Olaparib - NCI - National Cancer Institute.
  • What is the mechanism of Olaparib?.
  • FDA approves niraparib for first-line maintenance of advanced ovarian cancer. U.S.
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  • Clovis Oncology's Rucaparib Demonstrates Encouraging Results from Ongoing Phase I/II Monotherapy Study in Patients with Solid Tumors. Fierce Biotech. [Link]
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  • Summary of inhibition measurements for PARPi with PARP1 and PARP2 and comparison to cell-based data.
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Isomeric purity analysis of "Dimethyl 3-nitrophthalate" by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Launching Initial Search Phase

I'm starting with broad Google searches to establish a base understanding of HPLC analysis, especially regarding isomeric compounds like nitrophthalate derivatives. My initial queries will center on "HPLC analysis of isomeric purity," looking for established methods and key considerations. I want to build a foundation before moving to more specific areas.

Expanding Search and Structure

I'm now diving deeper into specific HPLC methods for isomeric purity, focusing on nitrophthalate derivatives. My searches expanded to include specific column types and mobile phase optimization, like "Phenyl-Hexyl columns for aromatic isomer separation." Simultaneously, I'm seeking validation guidelines from ICH and USP to structure my comparison. Finally, I’m structuring the comparison guide, focusing on HPLC column/mobile phase combinations, and hypothetical performance data.

Initiating Data Gathering Phase

I'm now deep-diving with focused Google searches. I'm looking for methods for HPLC analysis of isomeric purity, specifically for nitrophthalate derivatives. My queries include specifics like "Dimethyl 3-nitrophthalate HPLC method" and "stationary phases for aromatic isomer separation." I'm also searching ICH and USP guidelines for validation. I'm organizing the guide structure with an introduction, comparison of HPLC columns/mobile phases, methodologies, data tables, and Graphviz diagrams to illustrate workflows. I plan on including citations and a comprehensive "References" section.

A Comparative Guide to the Mechanistic Validation of Dimethyl 3-Nitrophthalate Synthesis Using Isotopic Labeling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise synthesis and unambiguous structural confirmation of chemical intermediates are paramount. Dimethyl 3-nitrophthalate is a key building block whose synthetic pathway, while established, offers a perfect model for demonstrating advanced mechanistic validation. This guide moves beyond simple procedural descriptions to provide a comparative analysis of its synthesis, grounded in the powerful technique of isotopic labeling. We will explore not just how to synthesize the molecule, but why specific choices are made and how we can be certain of the underlying chemical transformations.

Synthetic Pathways: A Strategic Comparison

The synthesis of this compound is typically approached via a two-step process starting from phthalic anhydride. The strategic decision lies in the sequence of these steps: nitration followed by esterification, or the reverse.

Route A: Nitration Followed by Fischer Esterification

This is the most common and well-documented route.

  • Nitration of Phthalic Anhydride: The process involves treating phthalic anhydride with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.[1][2] The sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[3]

    • Causality: Phthalic anhydride is a deactivated aromatic system due to the electron-withdrawing nature of the anhydride group. The reaction requires strong conditions to proceed. This reaction yields a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid.[1][4][5] Separating these isomers is a critical, and often challenging, purification step.[6]

  • Fischer Esterification: The purified 3-nitrophthalic acid is then esterified using an excess of methanol with an acid catalyst (e.g., H₂SO₄).[7] The catalyst protonates the carboxylic acid's carbonyl oxygen, rendering the carbonyl carbon more susceptible to nucleophilic attack by methanol.[8]

Route B: Esterification Followed by Nitration

An alternative approach involves first creating the diester and then performing the nitration.

  • Esterification of Phthalic Anhydride/Acid: Phthalic anhydride is reacted with methanol to first form a monoester, which is then fully converted to dimethyl phthalate.

  • Nitration of Dimethyl Phthalate: The resulting diester is then subjected to nitration. The two ester groups are deactivating and meta-directing. However, their directing influence on the aromatic ring leads to a different set of challenges regarding regioselectivity and potential side reactions.

Comparative Analysis of Synthetic Routes

FeatureRoute A (Nitration First)Route B (Esterification First)Rationale & Field Insights
Key Challenge Isomer separation (3-nitro vs. 4-nitro)[1]Controlling regioselectivity during nitration.Separating the acidic isomers in Route A can be achieved via fractional crystallization, but it impacts overall yield. Controlling nitration on the diester in Route B is often less predictable.
Overall Yield Moderate (often 25-35% after purification)[1][4]Variable, potentially higher if regioselectivity is controlled.Route A is generally more reliable and predictable, despite the yield loss during isomer separation.
Purity of Final Product High, assuming successful isomer separation.Can be compromised by isomeric impurities.The well-defined crystalline nature of 3-nitrophthalic acid in Route A aids in achieving high purity before the final esterification step.
Industrial Scalability More established and documented.Less common due to regioselectivity issues.For process reliability and quality control, Route A is the preferred industrial method.

Given its predictability and the extensive documentation available, this guide will focus on validating the mechanism of Route A .

Mechanistic Uncertainty and the Isotopic Labeling Solution

While the steps of Route A are known, isotopic labeling provides definitive proof of the reaction mechanisms. It allows us to "track" specific atoms through the transformation, answering fundamental questions about bond formation and cleavage.[9][10] We will design two separate labeling experiments to validate each step of the synthesis.

G Pure_NPA Pure_NPA Ester_Label Ester_Label Pure_NPA->Ester_Label PA PA Nitration_Label Nitration_Label PA->Nitration_Label

Caption: Workflow for synthesis and isotopic validation.

Experiment 1: Validation of Fischer Esterification with ¹⁸O Labeling

A long-standing mechanistic question in Fischer esterification is: does the oxygen atom in the water by-product come from the carboxylic acid or the alcohol?[11][12] Isotopic labeling provides a definitive answer.[8][13]

Hypothesis: If the reaction proceeds via nucleophilic attack of the alcohol on the protonated carbonyl carbon, the oxygen from the alcohol will be incorporated into the ester, and the oxygen from the carboxylic acid's hydroxyl group will be eliminated as water.

// Reactants RCOOH [label=<

RCOH || O

];

MeOH [label=3OH>];

// Intermediate Intermediate [label=<

Tetrahedral Intermediate RC(OH)2+OCH3

];

// Products Ester [label=<

RCOCH3 || O

];

Water [label=2O>];

// Flow {rank=same; RCOOH; MeOH;} RCOOH -> Intermediate [label=" H⁺, +CH₃¹⁸OH "]; MeOH -> Intermediate [style=invis]; Intermediate -> Ester [label=" -H₂O, -H⁺ "]; Intermediate -> Water [style=invis]; {rank=same; Ester; Water;}

// Annotations label_react [label="Reactants", shape=plaintext]; label_prod [label="Products", shape=plaintext]; label_react -> RCOOH [style=invis]; label_prod -> Ester [style=invis]; }

Caption: Tracking the ¹⁸O label in Fischer Esterification.

Experimental Protocol: ¹⁸O-Labeled Esterification

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 1.0 g of purified 3-nitrophthalic acid in 20 mL of ¹⁸O-labeled methanol (CH₃¹⁸OH, 97 atom % ¹⁸O).

  • Catalyst Addition: Carefully add 0.2 mL of concentrated sulfuric acid dropwise to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature and neutralize the catalyst with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting solid by recrystallization from a minimal amount of hot methanol.

  • Analysis: Analyze the purified product using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experiment 2: Validation of Aromatic Nitration with ¹⁵N Labeling

The mechanism of electrophilic aromatic substitution involves the attack of a nitronium ion (NO₂⁺) on the aromatic ring.[3] Using ¹⁵N-labeled nitric acid allows us to confirm that the nitrogen atom in the final product originates directly from the nitrating agent.

Hypothesis: The nitrogen atom in the nitro group of this compound will be ¹⁵N, confirming its origin from the labeled nitric acid.

Experimental Protocol: ¹⁵N-Labeled Nitration

  • Nitrating Mixture Preparation: In a flask cooled in an ice bath, slowly add 1.0 mL of ¹⁵N-labeled nitric acid (H¹⁵NO₃, 98 atom % ¹⁵N) to 1.0 mL of concentrated sulfuric acid with stirring.

  • Reaction Setup: In a separate flask, dissolve 1.0 g of phthalic anhydride in a minimal amount of sulfuric acid.

  • Nitration: Slowly add the prepared ¹⁵N-nitrating mixture to the phthalic anhydride solution, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then heat to 50°C for 1 hour.

  • Workup: Carefully pour the reaction mixture over crushed ice.

  • Purification & Esterification: Filter the resulting precipitate (a mixture of 3- and 4-nitrophthalic acids), purify via fractional crystallization to isolate the 3-nitro isomer, and then proceed with the standard Fischer esterification protocol using unlabeled methanol as described previously.

  • Analysis: Analyze the final Dimethyl 3-¹⁵N-nitrophthalate product by HRMS and ¹⁵N NMR spectroscopy.

Data Analysis and Interpretation: The Unambiguous Proof

The power of isotopic labeling lies in the clarity of the analytical data. The mass shift is a direct and simple indicator of isotopic incorporation.[9][14][15]

Comparative Analytical Data

Analysis TechniqueStandard Synthesis (Unlabeled)¹⁸O-Labeled Esterification¹⁵N-Labeled Nitration
Product This compoundDimethyl 3-nitro(¹⁸O₂)phthalateDimethyl 3-(¹⁵N)nitrophthalate
Formula C₁₀H₉NO₆C₁₀H₉NO₄(¹⁸O₂)C₁₀H₉(¹⁵N)O₆
Expected [M+H]⁺ (HRMS) 240.0454244.0546241.0424
Key NMR Observation Standard ¹H and ¹³C spectra.Subtle upfield shifts (β-isotope effects) may be observed in the ¹³C spectrum for carbons attached to the ¹⁸O atoms.A strong signal in the ¹⁵N NMR spectrum.

Interpretation:

  • ¹⁸O Experiment: Observing a molecular ion peak at m/z 244.0546 (an increase of 4 mass units) confirms the incorporation of two ¹⁸O atoms from two molecules of labeled methanol. This result definitively proves that the alcohol's oxygen becomes the ester's alkoxy oxygen, and both of the carboxylic acid's hydroxyl groups are lost as water. This validates the accepted Fischer esterification mechanism.[8][13]

  • ¹⁵N Experiment: The detection of a molecular ion at m/z 241.0424 (an increase of 1 mass unit) confirms that one ¹⁵N atom has been incorporated. This provides direct evidence that the nitrogen from nitric acid is the same nitrogen atom present in the final product, supporting the electrophilic aromatic substitution pathway.[16][17]

Conclusion: Beyond Synthesis to Certainty

This guide demonstrates that while standard synthetic protocols can produce this compound, they do not inherently prove the pathway of atomic transformation. By employing stable isotopic labeling with ¹⁸O and ¹⁵N, we move from assumption to certainty. The experimental protocols and comparative data presented provide a robust framework for validating reaction mechanisms, a practice that is essential for rigorous scientific research, process optimization, and quality control in the chemical and pharmaceutical industries. This self-validating system, where the isotopic label serves as an incorruptible tracer, embodies the principles of scientific integrity and provides an authoritative confirmation of the chemical pathway.

References

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A Comparative Guide to Nitrating Agents for Dimethyl Phthalate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of nitrated aromatic compounds is a foundational process. The introduction of a nitro group onto an aromatic ring, such as in dimethyl phthalate, can be a critical step in the synthesis of more complex molecules, including active pharmaceutical ingredients. The choice of nitrating agent is paramount, as it directly influences the yield, purity, isomer distribution, safety, and scalability of the reaction. This guide provides an in-depth comparative analysis of common nitrating agents for the synthesis of nitrated dimethyl phthalate, offering field-proven insights and supporting experimental context to inform your selection.

Introduction to the Nitration of Dimethyl Phthalate

Dimethyl phthalate is a diester of phthalic acid and is a common substrate in organic synthesis.[1] Its aromatic ring is moderately deactivated due to the presence of two electron-withdrawing ester groups. Electrophilic aromatic substitution, such as nitration, will therefore require relatively strong reaction conditions. The substitution can occur at either the 3- or 4-position of the benzene ring, leading to the formation of dimethyl 3-nitrophthalate and dimethyl 4-nitrophthalate. The ratio of these isomers is a key consideration in choosing a synthetic route.

Comparative Analysis of Nitrating Agents

This section details the performance of three primary nitrating systems: the conventional mixed acid (sulfuric acid and nitric acid), acetyl nitrate, and N-nitropyridinium salts. Each system presents a unique profile of reactivity, selectivity, and operational considerations.

Mixed Acid (H₂SO₄/HNO₃)

The combination of concentrated sulfuric acid and nitric acid is the most traditional and widely used nitrating agent in both laboratory and industrial settings due to its low cost and high reactivity.[2][3] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Performance:

While specific data for the nitration of dimethyl phthalate is not extensively reported in readily available literature, a practicum handout for the nitration of the related dimethyl isophthalate provides a procedural basis.[4] The reaction is typically conducted at a controlled temperature, often between 45-55°C, to manage the exothermic nature of the reaction.[4]

Advantages:

  • Low Cost and Availability: Both sulfuric and nitric acids are inexpensive and readily available bulk chemicals.[2]

  • High Reactivity: The generation of the nitronium ion makes this a potent nitrating system capable of reacting with deactivated aromatic rings.

Disadvantages:

  • Harsh Conditions: The strong acidity and high temperatures can lead to side reactions and degradation of sensitive substrates.

  • Safety Hazards: Mixed acid is highly corrosive and the reaction is exothermic, posing a risk of thermal runaway if not properly controlled.[5]

  • Environmental Concerns: The process generates significant amounts of acidic waste, which requires neutralization and disposal, adding to the overall cost and environmental impact.[2]

Acetyl Nitrate (CH₃COONO₂)

Acetyl nitrate is a milder nitrating agent that can be generated in situ from the reaction of nitric acid and acetic anhydride.[6][7] It is often used for the nitration of more sensitive substrates that may not tolerate the harsh conditions of mixed acid.[8]

Performance:

Advantages:

  • Milder Conditions: Avoids the use of strong sulfuric acid, making it suitable for more sensitive substrates.[8]

  • Potentially Higher Selectivity: The different reaction mechanism can lead to different isomer distributions compared to mixed acid.

Disadvantages:

  • Instability and Safety: Acetyl nitrate is thermally unstable and can be explosive, especially at temperatures above 60°C.[2][8] It is typically generated and used in situ to minimize the risks associated with its isolation and storage.[9][10]

  • Cost: Acetic anhydride is more expensive than sulfuric acid, making this method less cost-effective for large-scale production.

N-Nitropyridinium Salts

N-Nitropyridinium salts are a class of more specialized nitrating agents that offer high reactivity and, in some cases, unique selectivity.[11] These reagents can be prepared by reacting pyridine derivatives with dinitrogen pentoxide.[12] The reactivity of the N-nitropyridinium salt can be tuned by introducing electron-withdrawing or electron-donating groups on the pyridine ring.

Performance:

N-nitropyridinium salts have been shown to be effective for the nitration of a variety of aromatic compounds, including those with deactivating groups.[9] The reaction mechanism is believed to involve the transfer of a nitro group from the pyridinium salt to the aromatic substrate.[11] While specific data for the nitration of dimethyl phthalate is not available, studies on other deactivated aromatic esters suggest that these reagents could be effective.[9]

Advantages:

  • High Reactivity: Can be highly effective for nitrating even deactivated aromatic rings.[9]

  • Tunable Reactivity and Selectivity: The properties of the nitrating agent can be modified by changing the substituents on the pyridine ring.

  • Milder Conditions: Often used under less acidic conditions than mixed acid.

Disadvantages:

  • Cost and Availability: These are specialized reagents that are significantly more expensive and less readily available than mixed acid or the precursors for acetyl nitrate.

  • Complex Preparation: The synthesis of N-nitropyridinium salts can be complex and may involve hazardous materials like dinitrogen pentoxide.[12]

Data Summary and Comparison

Due to the limited availability of direct comparative experimental data for the nitration of dimethyl phthalate, a quantitative comparison of yields and isomer ratios is challenging. However, based on the general properties of the nitrating agents and data from related reactions, a qualitative comparison can be made:

Nitrating AgentReactivitySelectivity (Isomer Control)CostSafety ConcernsEnvironmental Impact
Mixed Acid (H₂SO₄/HNO₃) HighModerate; temperature dependentLowHigh (corrosive, exothermic)High (acidic waste)
Acetyl Nitrate ModeratePotentially high; substrate dependentModerateHigh (explosive, unstable)Moderate (organic waste)
N-Nitropyridinium Salts High/TunablePotentially high; tunableHighModerate to High (reagent synthesis)Moderate (organic waste)

Experimental Protocols

The following are representative experimental protocols for the nitration of an aromatic compound. Note: These are general procedures and must be adapted and optimized for the specific case of dimethyl phthalate. A thorough risk assessment should be conducted before any experimental work.

Nitration using Mixed Acid (General Procedure)

Materials:

  • Dimethyl Phthalate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool the dimethyl phthalate in an ice bath.

  • Slowly add concentrated sulfuric acid to the stirred dimethyl phthalate, maintaining the temperature below 10°C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, cooled in an ice bath.

  • Slowly add the cold nitrating mixture to the dimethyl phthalate solution via the dropping funnel, keeping the reaction temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 45-55°C) for a specified time, monitoring the reaction progress by TLC or GC.[4]

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water, then with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Nitration using Acetyl Nitrate (In Situ Generation - General Procedure)

Materials:

  • Dimethyl Phthalate

  • Acetic Anhydride

  • Concentrated Nitric Acid (70% or fuming)

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve the dimethyl phthalate in acetic anhydride and cool the mixture in an ice bath.

  • Slowly add concentrated nitric acid to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by TLC or GC.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water, then with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Mechanistic Insights and Regioselectivity

The nitration of dimethyl phthalate is an electrophilic aromatic substitution reaction. The two ester groups are meta-directing and deactivating. Therefore, the incoming electrophile (the nitronium ion) will preferentially add to the positions meta to both ester groups, which are the 4- and 5- positions. However, due to the symmetry of the molecule, these are equivalent. The other possible positions are ortho to one ester group and meta to the other (the 3- and 6- positions).

The regioselectivity of the reaction (the ratio of 3-nitro to 4-nitro isomers) is influenced by a combination of electronic and steric effects. The ester groups are electron-withdrawing, making the positions ortho and para to them less electron-rich and thus less susceptible to electrophilic attack. This favors substitution at the meta positions. The choice of nitrating agent and reaction conditions can influence the transition state of the reaction and thus the observed isomer ratio.

Electrophilic Aromatic Nitration Mechanism cluster_0 Generation of Nitronium Ion (Mixed Acid) Dimethyl Phthalate Dimethyl Phthalate Sigma Complex (Wheland Intermediate) Sigma Complex (Wheland Intermediate) Dimethyl Phthalate->Sigma Complex (Wheland Intermediate) + NO₂⁺ Nitrated Dimethyl Phthalate Nitrated Dimethyl Phthalate Sigma Complex (Wheland Intermediate)->Nitrated Dimethyl Phthalate - H⁺ HNO₃ HNO₃ H₂O-NO₂⁺ H₂O⁺-NO₂ HNO₃->H₂O-NO₂⁺ + H₂SO₄ H₂SO₄ H₂SO₄ HSO₄⁻ HSO₄⁻ NO₂⁺ NO₂⁺ (Nitronium Ion) H₂O-NO₂⁺->NO₂⁺ - H₂O H₂O H₂O

Caption: General mechanism of electrophilic aromatic nitration.

Safety, Cost, and Environmental Considerations

Safety:

  • Mixed Acid: Highly corrosive and reactions are strongly exothermic. Requires careful temperature control and appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.[5] Work should be performed in a well-ventilated fume hood.

  • Acetyl Nitrate: Can be explosive, particularly at elevated temperatures or in the presence of impurities.[2][8] In situ generation is recommended to avoid isolation and storage of this unstable reagent.[9][10]

  • N-Nitropyridinium Salts: The synthesis of these reagents may involve hazardous materials. The reactivity of the salts themselves should be carefully evaluated.

Cost:

  • Mixed Acid: The most cost-effective option for large-scale production due to the low cost of the starting materials.[2]

  • Acetyl Nitrate: More expensive than mixed acid due to the cost of acetic anhydride.

  • N-Nitropyridinium Salts: The most expensive option, generally reserved for specialized applications where high selectivity or mild conditions are essential.

Environmental Impact:

  • Mixed Acid: Generates large volumes of acidic wastewater that require neutralization before disposal, which can be costly and environmentally burdensome.[2]

  • Acetyl Nitrate and N-Nitropyridinium Salts: Produce organic waste streams that must be disposed of in accordance with local regulations.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Dimethyl Phthalate + Solvent) Start->Reaction_Setup Nitrating_Agent_Addition Slow Addition of Nitrating Agent at Low Temp. Reaction_Setup->Nitrating_Agent_Addition Reaction_Monitoring Reaction at Controlled Temperature (TLC/GC Monitoring) Nitrating_Agent_Addition->Reaction_Monitoring Workup Quenching on Ice & Extraction Reaction_Monitoring->Workup Purification Washing, Drying, & Solvent Removal Workup->Purification Final_Product Purified Nitrated Dimethyl Phthalate Purification->Final_Product

Caption: General experimental workflow for the nitration of dimethyl phthalate.

Conclusion and Recommendations

The selection of a nitrating agent for the synthesis of dimethyl phthalate derivatives requires a careful consideration of several factors.

  • For large-scale, cost-sensitive applications where high reactivity is required, mixed acid remains the industry standard, despite its safety and environmental drawbacks.[2][3]

  • For smaller-scale syntheses of sensitive molecules where milder conditions and potentially different selectivity are desired, acetyl nitrate presents a viable, albeit more hazardous and costly, alternative.[6][8]

  • N-nitropyridinium salts are best reserved for specialized research applications where their tunable reactivity and unique selectivity profiles can be exploited, and where cost is not a primary concern.[9][11]

Further research is needed to obtain specific experimental data on the yields and isomer distributions for the nitration of dimethyl phthalate with these different agents to allow for a more quantitative and definitive comparison.

References

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  • Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.
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A Comprehensive Guide to the Stability of Dimethyl 3-Nitrophthalate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and complex organic synthesis, a thorough understanding of the stability of key intermediates is paramount. Dimethyl 3-nitrophthalate, a versatile building block, is no exception. This guide provides an in-depth technical exploration of the stability of this compound under various stress conditions. By synthesizing established principles of physical organic chemistry with practical experimental workflows, this document serves as a crucial resource for researchers aiming to ensure the integrity and reliability of their chemical processes and products. We will delve into a comparative analysis with its structural isomer, dimethyl 4-nitrophthalate, and provide detailed, self-validating protocols for a comprehensive stability assessment.

Introduction to this compound: A Molecule of Interest

This compound is a nitroaromatic compound featuring two methyl ester functionalities on a benzene ring. Its chemical structure, with the electron-withdrawing nitro group positioned ortho to one ester and meta to the other, governs its reactivity and stability. It serves as a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals and dyes.[1] A critical application is its use as a precursor to 3-aminophthalates through reduction of the nitro group, which are then used in the synthesis of more complex molecules. Given its role in multi-step syntheses, understanding its stability profile is not merely an academic exercise but a critical component of process development and quality control.

The Imperative of Stability Testing: A Forced Degradation Approach

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, providing crucial insights into the intrinsic stability of a molecule.[2][3][4] By subjecting the compound to conditions more severe than its intended storage, we can rapidly identify potential degradation pathways and products.[2][4] This knowledge is invaluable for developing stability-indicating analytical methods, designing robust formulations, and defining appropriate storage and handling conditions.[5][6][7][8][9]

The typical stress conditions employed in a forced degradation study include:

  • Acid and Base Hydrolysis: To assess susceptibility to pH-mediated degradation.

  • Oxidation: To evaluate the impact of oxidative stress.

  • Photolysis: To determine light sensitivity.

  • Thermal Stress: To understand the effects of elevated temperatures.

The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradation products without completely consuming the parent molecule.[10]

Comparative Stability Analysis: this compound vs. Dimethyl 4-Nitrophthalate

A comparative analysis with a closely related molecule can provide valuable context. Dimethyl 4-nitrophthalate, the structural isomer, is an ideal candidate for such a comparison. The different positioning of the nitro group is expected to influence the electronic environment of the ester groups and the aromatic ring, potentially leading to differences in stability.

PropertyThis compoundDimethyl 4-nitrophthalate
CAS Number 13365-26-9610-22-0[11][12][13]
Molecular Formula C₁₀H₉NO₆[14]C₁₀H₉NO₆[11][12]
Molecular Weight 239.18 g/mol [14]239.18 g/mol [11]
Melting Point 68-69 °C64-66 °C[11]
Appearance White to light yellow solidWhite to light yellow crystalline solid[12]

The slightly lower melting point of the 4-nitro isomer suggests subtle differences in crystal packing and intermolecular forces. The key differentiator, however, is expected to be their chemical stability under stress conditions.

Predicted Degradation Pathways and Mechanistic Insights

Based on the chemical structure of this compound and the general reactivity of nitroaromatic esters, several degradation pathways can be anticipated.

Hydrolytic Degradation (Acidic and Basic Conditions)

The ester functionalities are the primary targets for hydrolysis.

  • Base-Catalyzed Hydrolysis: This is expected to be the more significant hydrolytic pathway. The electron-withdrawing nitro group will increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack by hydroxide ions. The ester ortho to the nitro group is likely to be more reactive than the meta ester due to a more pronounced inductive effect. The primary degradation products would be 3-nitrophthalic acid monomethyl ester and subsequently 3-nitrophthalic acid.

  • Acid-Catalyzed Hydrolysis: While generally slower for esters than base-catalyzed hydrolysis, this pathway can still occur. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Oxidative Degradation

Nitroaromatic compounds are generally resistant to oxidation due to the electron-withdrawing nature of the nitro group.[15] However, the benzene ring can be susceptible to attack by strong oxidizing agents like hydroxyl radicals, which can be generated from hydrogen peroxide.[16][17][18][19] Potential degradation could lead to ring-opening products. Studies on the oxidative degradation of dimethyl phthalate have shown the formation of hydroxylated intermediates.[20][21][22][23]

Photodegradation

Nitroaromatic compounds are known to be photoreactive.[16][18][19][24] Upon absorption of UV light, the nitro group can be excited, leading to a variety of reactions, including hydrogen abstraction from the solvent or other molecules, and potentially rearrangement or cleavage of the molecule. The presence of ester groups may also influence the photochemical behavior.

Thermal Degradation

The thermal stability of nitroaromatic compounds is a complex subject, often involving autocatalytic decomposition pathways.[25][26][27][28] At elevated temperatures, cleavage of the C-NO₂ bond and nitro-nitrite isomerization are potential initial steps in the decomposition process.[25][27] The presence of ortho-substituents can sometimes introduce unique decomposition mechanisms.[25]

Experimental Protocols for a Comprehensive Stability Study

The following protocols are designed to be self-validating and provide a robust assessment of the stability of this compound.

General Experimental Setup
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Control Samples: For each stress condition, prepare a control sample stored at ambient temperature and protected from light.

  • Analytical Method: A stability-indicating HPLC method is essential for separating the parent compound from its degradation products. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a pH modifier like formic acid or phosphoric acid) is a good starting point. UV detection at a wavelength where both the parent and potential degradants have significant absorbance should be employed.

Forced Degradation Protocols

5.2.1. Acid Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Heat the mixture at 60°C for 24 hours.

  • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • If no degradation is observed, increase the acid concentration and/or temperature.

5.2.2. Base Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Keep the mixture at room temperature for 24 hours.

  • Neutralize the solution with 0.1 M HCl.

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Due to the anticipated higher reactivity, milder conditions are initially employed.

5.2.3. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.[3][29]

  • Keep the mixture at room temperature for 24 hours, protected from light.

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • If necessary, the concentration of hydrogen peroxide can be increased.

5.2.4. Photodegradation

  • Expose a solution of this compound (in a photostable, transparent container) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples by HPLC at appropriate time intervals.

5.2.5. Thermal Degradation (Solid State)

  • Place a known amount of solid this compound in a vial.

  • Heat the vial in an oven at a temperature below its melting point (e.g., 60°C) for a specified period.

  • At various time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

Data Presentation and Interpretation

The results of the forced degradation study should be presented in a clear and concise manner. A table summarizing the percentage of degradation under each stress condition is highly recommended.

Table 2: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ConditionDurationTemperature% Degradation of this compoundMajor Degradation Products
Acid Hydrolysis0.1 M HCl24 h60°C
Base Hydrolysis0.1 M NaOH24 hRT
Oxidation3% H₂O₂24 hRT
Photolysis1.2 million lux hours--
Thermal (Solid)-48 h60°C

Chromatograms from the HPLC analysis should be included to visually demonstrate the separation of the parent compound from its degradation products. Peak purity analysis should be performed to ensure that the parent peak is not co-eluting with any degradants.

Visualizing the Workflow

A clear workflow diagram can aid in understanding the experimental process.

Caption: Experimental workflow for the forced degradation study of this compound.

Conclusion

This guide provides a comprehensive framework for conducting a thorough stability study of this compound. By following the outlined protocols and considering the mechanistic insights, researchers can gain a deep understanding of the molecule's stability profile. This knowledge is not only fundamental to ensuring the quality and efficacy of final products but also to the development of robust and reliable synthetic processes. A comparative study with its 4-nitro isomer will further enrich this understanding, allowing for more informed decisions in chemical development. The principles and methodologies described herein are broadly applicable and serve as a valuable resource for the stability assessment of other chemical intermediates.

References

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Dimethyl 3-Nitrophthalate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and drug development, the specificity of a detection method is paramount. For small molecules like Dimethyl 3-nitrophthalate (DM3NP) and its derivatives, which may act as biomarkers, metabolic intermediates, or immunomodulatory agents, understanding an assay's cross-reactivity is not merely a validation step but a cornerstone of its reliability. This guide provides an in-depth comparison of analytical strategies for assessing the specificity of a custom-developed immunoassay for DM3NP, contrasting it with traditional chromatographic methods and providing the experimental framework to generate robust, trustworthy data.

The core of this guide is built upon the principle of a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a powerful technique for the quantification of small molecules.[1][2] We will explore the causal chain from hapten design to final data interpretation, grounded in the principles of authoritative guidelines such as the ICH Q2(R1) on Validation of Analytical Procedures, which defines specificity as the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3][4][5]

The Rationale: Why Cross-Reactivity Matters for Nitrophthalates

Foundational Work: Developing the Immunoassay Reagents

A reliable immunoassay is built on high-quality, specific reagents. For a small molecule like DM3NP, which is a hapten (too small to elicit an immune response on its own), this requires a multi-step process of conjugation to larger carrier proteins.[10][11][][13]

Hapten Design and Synthesis

The first step is to synthesize a DM3NP derivative that incorporates a linker arm with a reactive functional group (e.g., a carboxylic acid) suitable for protein conjugation. This linker is strategically placed to ensure the most unique epitopes of the DM3NP molecule are exposed to the immune system.

Immunogen and Coating Antigen Preparation

To generate a robust antibody response, the synthesized hapten is covalently coupled to a large, immunogenic carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[10][] This forms the immunogen .

Critically, for a competitive ELISA, a separate coating antigen is prepared by conjugating the same hapten to a different carrier protein, such as Ovalbumin (OVA). Using a different carrier for coating the ELISA plate than for immunization is a crucial experimental choice. It prevents the generation of antibodies against the carrier protein (e.g., BSA) from interfering with the assay, thereby ensuring that the competition observed is specific to the hapten (DM3NP).

The workflow for this critical pre-analytical phase is outlined below.

G cluster_0 Hapten Synthesis cluster_1 Conjugation cluster_2 Final Reagents DM3NP This compound (Parent Molecule) Modify Chemical Modification (Introduce Linker Arm, e.g., -COOH) DM3NP->Modify Hapten Functionalized Hapten Modify->Hapten EDC EDC/NHS Chemistry (Amide Bond Formation) Hapten->EDC BSA Carrier Protein 1 (e.g., BSA) BSA->EDC OVA Carrier Protein 2 (e.g., OVA) OVA->EDC Immunogen Immunogen (Hapten-BSA) EDC->Immunogen For Antibody Generation CoatingAg Coating Antigen (Hapten-OVA) EDC->CoatingAg For ELISA Plate Coating

Caption: Workflow for preparing immunogen and coating antigen.

The Comparative Arena: Immunoassay vs. Chromatography

No single method is universally superior; the choice depends on the application. An immunoassay's primary strengths are its high throughput, sensitivity, and cost-effectiveness for screening large numbers of samples. However, its specificity is relative and must be proven. Orthogonal methods like HPLC and GC-MS provide absolute structural confirmation but are typically lower in throughput and more resource-intensive.

The table below compares the expected performance characteristics of a well-validated competitive ELISA for DM3NP with standard chromatographic techniques.

FeatureCompetitive ELISAHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Antigen-antibody binding competitionDifferential partitioning between mobile/stationary phasesSeparation by boiling point, detection by mass-to-charge ratio
Specificity Relative: Dependent on antibody; defined by cross-reactivity studiesHigh: Based on retention time and UV spectrum; co-elution possibleVery High: Based on retention time and unique mass fragmentation pattern
Sensitivity High (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)Very High (pg/mL to fg/mL)
Throughput High (96-well plate format)Low to ModerateLow to Moderate
Sample Prep Minimal (Dilute and go)Moderate (Filtration, extraction)Extensive (Derivatization may be needed)
Application High-throughput screening, routine monitoringRoutine quantification, purity analysisConfirmatory analysis, structural identification

Experimental Protocol: The Competitive ELISA for Cross-Reactivity Assessment

This protocol describes a direct competitive ELISA, a robust format for quantifying small molecules.[2][14][15][16] The principle relies on the competition between the free analyte in the sample (the "competitor") and a fixed amount of enzyme-labeled antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

G cluster_0 Assay Principle cluster_1 Low Competitor Concentration cluster_2 High Competitor Concentration key Key: Ab = Antibody Ag = Coating Antigen (Hapten-OVA) C = Competitor (DM3NP in sample) E = Enzyme Label well1 Well coated with Ab mix1 Add Sample (Low C) + Labeled Ag-E well1->mix1 bind1 Labeled Ag-E binds to Ab mix1->bind1 result1 High Signal bind1->result1 well2 Well coated with Ab mix2 Add Sample (High C) + Labeled Ag-E well2->mix2 bind2 Free C outcompetes Labeled Ag-E for Ab binding mix2->bind2 result2 Low Signal bind2->result2

Caption: Principle of the competitive ELISA for DM3NP.

Step-by-Step Methodology
  • Coating: Dilute the Hapten-OVA coating antigen to an optimized concentration (e.g., 1-10 µg/mL) in carbonate-bicarbonate buffer (pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature (RT).

  • Competition: In a separate plate, prepare serial dilutions of the DM3NP standard and each potential cross-reactant. Mix 50 µL of each standard/cross-reactant solution with 50 µL of the anti-DM3NP antibody (at a pre-determined optimal dilution). Incubate for 1 hour at RT.

  • Transfer: After washing the blocked plate 3 times, transfer 100 µL of the antibody-analyte mixtures from the pre-incubation plate to the coated plate. Incubate for 1-2 hours at RT.

  • Detection: Wash the plate 5 times. Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG). Incubate for 1 hour at RT.

  • Development: Wash the plate 5 times. Add 100 µL/well of TMB substrate. Incubate in the dark for 10-20 minutes.

  • Stopping and Reading: Stop the reaction by adding 50 µL of 1N HCl. Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation: Quantifying Specificity

The specificity of the immunoassay is determined by comparing the IC50 values of the parent molecule (DM3NP) with those of the structurally related compounds.[9] The IC50 is the concentration of analyte required to inhibit 50% of the maximum signal.

Calculation of Percent Cross-Reactivity (%CR):

%CR = (IC50 of this compound / IC50 of Test Compound) x 100

This calculation provides a quantitative measure of how much a related compound interferes with the assay.[17] A high %CR indicates low specificity, while a very low %CR indicates high specificity.

Hypothetical Experimental Data

The following table presents plausible experimental data from a cross-reactivity study, illustrating how the results are interpreted.

Compound TestedStructureIC50 (ng/mL)% Cross-ReactivityInterpretation
This compound (Target)15 100% Reference Compound
Dimethyl 4-nitrophthalateIsomer8501.76%Very low cross-reactivity
3-Nitrophthalic AcidPrecursor> 10,000< 0.15%Negligible cross-reactivity
Dimethyl PhthalateParent Phthalate> 10,000< 0.15%Negligible cross-reactivity
Dimethyl 3-aminophthalateReduced Metabolite2,5000.60%Very low cross-reactivity
Dibutyl PhthalateRelated Plasticizer> 10,000< 0.15%Negligible cross-reactivity

Causality Behind the Results: The hypothetical data show high specificity for the target analyte. The antibody, generated against the 3-nitro position, does not strongly recognize the isomer with the nitro group at the 4-position. The absence of the ester groups (3-Nitrophthalic Acid) or the nitro group (Dimethyl Phthalate) effectively eliminates binding, demonstrating the antibody's specificity for the entire molecular structure. This self-validating system confirms that the assay is fit for its intended purpose of specifically quantifying DM3NP.

Conclusion

References

  • Wang, Y., et al. (2020). Development of immunoassays for the determination of phthalates. Food and Agricultural Immunology, 31(1), 356-371.
  • Sino-Science. (2025). Competitive ELISA Protocol.
  • G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview.
  • Creative Biolabs. (n.d.). Hapten-Carrier Conjugation.
  • Mishra, N., et al. (2013). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Analytical Biochemistry, 442(2), 172-177.
  • Wikipedia. (n.d.). Cross-reactivity.
  • European Medicines Agency. (1995). ICH Q2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation.
  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
  • Karsunsky, K. S., & Gafney, L. C. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education, 89(10), 1302-1304.
  • Quansys Biosciences. (2023). Cross reactivity testing at Quansys Biosciences.
  • Sino Biological. (n.d.). Competitive ELISA Protocol.

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A Comparative Guide to the Synthesis of Dimethyl 3-nitrophthalate: A Green Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethyl 3-nitrophthalate is a valuable chemical intermediate, pivotal in the synthesis of various specialty chemicals, including dyestuffs, pharmaceuticals, and perhaps most notably, the chemiluminescent agent luminol.[1] As the chemical industry pivots towards more sustainable practices, it is imperative that we scrutinize not only the utility of such molecules but also the environmental and safety implications of their production. This guide provides an in-depth comparison of a traditional synthetic route to this compound with a proposed greener alternative, benchmarking each against the foundational principles of green chemistry. Our analysis is designed for researchers and process chemists, offering not just protocols, but a logical framework for evaluating and improving synthetic methodologies.

Pillar 1: The Traditional Synthesis - A Legacy of Potency and Problems

The conventional approach to synthesizing this compound is a robust, time-tested, two-step process. However, its efficiency comes at a significant environmental cost, relying on harsh, corrosive, and hazardous reagents.

Reaction Scheme: Traditional Pathway

The synthesis begins with the electrophilic nitration of phthalic anhydride, followed by esterification of the resulting 3-nitrophthalic acid.

  • Step 1: Nitration of Phthalic Anhydride. Phthalic anhydride is treated with a nitrating mixture of concentrated nitric acid and sulfuric acid.[2]

  • Step 2: Esterification of 3-Nitrophthalic Acid. The carboxylic acid groups are converted to methyl esters, often via an acid chloride intermediate using thionyl chloride (SOCl₂), followed by the addition of methanol.[3]

Causality and Mechanistic Insight

The choice of reagents in this traditional route is dictated by a need for high reactivity. In the nitration step, concentrated sulfuric acid acts as both a catalyst and a dehydrating agent. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.[4][5] This aggressive approach is effective but generates a large volume of acidic waste.

For esterification, thionyl chloride is employed to convert the carboxylic acids into highly reactive acyl chlorides. The reaction is driven to completion by the formation of gaseous byproducts (SO₂ and HCl), an application of Le Châtelier's principle. This efficacy, however, introduces highly toxic and corrosive substances into the process.

Green Chemistry Assessment: The Environmental Toll

When evaluated against the 12 Principles of Green Chemistry, the traditional route exhibits several critical shortcomings:

  • Hazardous Reagents (Principle 3 & 12): The use of concentrated sulfuric acid, fuming nitric acid, and thionyl chloride poses severe safety risks, including chemical burns, toxic fume inhalation (NOx, SO₂), and violent reactivity with water.[6][7]

  • Poor Atom Economy (Principle 2): The esterification step, in particular, has a low atom economy. The atoms from the thionyl chloride reagent are entirely lost as waste byproducts (SO₂ and HCl), significantly reducing the overall efficiency of mass transfer from reactants to the final product.[8]

  • Waste Generation (Principle 1): The process generates a substantial amount of waste. The nitration step produces a highly corrosive and contaminated spent acid stream that is difficult to recycle or neutralize without generating large quantities of salt waste.[7][9]

  • Energy Intensity (Principle 6): The nitration step typically requires heating to proceed at a reasonable rate, consuming significant energy.[2]

Pillar 2: A Greener Synthetic Pathway - Designing for Sustainability

By applying green chemistry principles, we can design a more sustainable synthesis that minimizes hazards and waste while maintaining product quality. This proposed route leverages modern catalytic methods and environmentally benign reagents.

Reaction Scheme: A Proposed Greener Pathway

This alternative also involves two main steps but replaces the problematic reagents with safer and more efficient alternatives.

  • Step 1: Solid Acid-Catalyzed Nitration. Phthalic anhydride is nitrated using nitric acid with a recyclable solid acid catalyst, such as a zeolite or acid-activated clay, eliminating the need for liquid sulfuric acid.

  • Step 2: Dimethyl Carbonate (DMC) Mediated Esterification. The 3-nitrophthalic acid is directly esterified using dimethyl carbonate, which serves as both the methylating agent and a green solvent.[10]

Causality and Mechanistic Insight

The rationale for this greener approach is rooted in hazard reduction and lifecycle management. Solid acid catalysts can facilitate the formation of the nitronium ion on their surface without creating a liquid waste stream.[11] They are easily separated from the reaction mixture by simple filtration and can be regenerated and reused, aligning with the principles of catalysis and waste prevention.

Dimethyl carbonate (DMC) is a non-toxic, biodegradable compound that represents an excellent green alternative to traditional methylating agents like methyl halides or highly corrosive reagents like thionyl chloride.[12] In the esterification reaction, DMC methylates the carboxylic acid groups, producing the desired product along with benign byproducts of methanol and carbon dioxide. The methanol can often be recycled within the process, further improving the overall mass efficiency.

Green Chemistry Assessment: A Sustainable Alternative

This proposed route offers significant advantages over the traditional method:

  • Safer Reagents (Principle 3, 4 & 5): This pathway eliminates the use of concentrated sulfuric acid and thionyl chloride. DMC is a significantly safer reagent, and the use of a solid catalyst contained within the reactor minimizes handling risks.[10]

  • Improved Atom Economy (Principle 2): The DMC-based esterification has a much higher atom economy, as more of the reactant atoms are incorporated into the final product compared to the thionyl chloride method.

  • Catalysis over Stoichiometry (Principle 9): The use of a recyclable solid acid catalyst is vastly superior to the large, stoichiometric quantities of sulfuric acid used in the traditional process.

  • Waste Reduction (Principle 1): The elimination of spent acid from nitration and the use of a clean, recyclable methylating agent drastically reduce waste generation.

Quantitative Benchmarking: A Head-to-Head Comparison

To objectively compare these two syntheses, we can analyze them using established green chemistry metrics.

MetricTraditional RouteGreener RouteRationale for Improvement
Atom Economy (Esterification) ~47%~61%The DMC route incorporates more reactant atoms into the final product, avoiding the complete loss of the SOCl₂ reagent as gaseous waste.[8][13][14]
Process Mass Intensity (PMI) High (>50)Low (<20)PMI (total mass in / mass of product) is drastically reduced by eliminating large excesses of mineral acids and hazardous reagents, and by using recyclable catalysts.[15][16]
E-Factor High (>49)Low (<19)The E-Factor (mass of waste / mass of product) directly reflects the significant reduction in waste generated by the greener process.[17]
Key Reagent Hazards H₂SO₄ (Severe Corrosive), HNO₃ (Oxidizer, Toxic Fumes), SOCl₂ (Highly Toxic, Corrosive)Recyclable Solid Acid (Low Hazard), Dimethyl Carbonate (Low Toxicity, Flammable)The greener route systematically replaces highly hazardous materials with safer, more sustainable alternatives.[6][10]
Catalyst Recyclability No (Spent acid requires extensive treatment or disposal)Yes (Solid catalyst recovered by filtration)This shift from a homogeneous to a heterogeneous catalyst is a cornerstone of green process design, simplifying purification and minimizing waste.[7][11]

Note: Values for PMI and E-Factor are estimates based on typical lab-scale procedures and will vary with scale and specific process conditions.

Visualizing the Pathways

To further clarify the differences, the following diagrams illustrate the reaction flows and the assessment logic.

Traditional_Synthesis_Pathway cluster_step1 Step 1: Nitration cluster_step2 Step 2: Esterification PA Phthalic Anhydride NPA 3-Nitrophthalic Acid PA->NPA DNP This compound NPA->DNP reagents1 Mixed Acid (HNO₃ + H₂SO₄) reagents1->NPA reagents2 1. SOCl₂ 2. Methanol reagents2->DNP Greener_Synthesis_Pathway cluster_step1 Step 1: Nitration cluster_step2 Step 2: Esterification PA Phthalic Anhydride NPA 3-Nitrophthalic Acid PA->NPA DNP This compound NPA->DNP reagents1 HNO₃ + Solid Acid Catalyst reagents1->NPA reagents2 Dimethyl Carbonate (DMC) reagents2->DNP

Caption: Workflow for the proposed greener synthesis of this compound.

Green_Chemistry_Assessment_Workflow start Identify Synthetic Route metrics Calculate Green Metrics (Atom Economy, PMI, E-Factor) start->metrics hazards Assess Reagent & Waste Hazards metrics->hazards compare Compare Alternatives hazards->compare select Select Optimal Green Process compare->select

Caption: A logical workflow for evaluating chemical syntheses using green metrics.

Experimental Protocols

Protocol 1: Traditional Synthesis of this compound

(This protocol is adapted from established literature procedures and should be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.) [3][18][19] Step 1: Preparation of 3-Nitrophthalic Acid

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, slowly add 50 g of phthalic anhydride to 65 mL of concentrated sulfuric acid.

  • Heat the mixture to 80°C with stirring.

  • Slowly add 21 mL of fuming nitric acid via the dropping funnel, ensuring the temperature does not exceed 110°C.

  • After the addition is complete, add 90 mL of concentrated nitric acid.

  • Heat and stir the mixture for an additional 2 hours at 110°C.

  • Allow the mixture to cool, then carefully pour it over 150 mL of crushed ice.

  • The precipitated solid, a mixture of 3- and 4-nitrophthalic acids, is collected by vacuum filtration.

  • The isomers are separated via fractional crystallization from water, exploiting the lower solubility of the 3-nitro isomer. The purified 3-nitrophthalic acid is dried in an oven. A typical yield is around 28-31%. [18] Step 2: Preparation of this compound

  • To a flask containing 21.1 g (0.1 mol) of dry 3-nitrophthalic acid, add 30 mL of thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF).

  • Gently reflux the mixture for 2 hours or until the evolution of HCl and SO₂ gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • To the resulting crude acyl chloride, carefully add 50 mL of anhydrous methanol at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Remove the excess methanol under reduced pressure. The residue is then dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude this compound, which can be purified by recrystallization.

Protocol 2: Proposed Greener Synthesis of this compound

(This proposed protocol is based on analogous green chemistry transformations and represents a starting point for process optimization.)

Step 1: Solid-Acid Catalyzed Nitration of Phthalic Anhydride

  • In a reactor, charge 14.8 g (0.1 mol) of phthalic anhydride, 100 mL of a non-polar solvent (e.g., heptane), and 15 g of a pre-dried solid acid catalyst (e.g., H-ZSM-5 zeolite).

  • Heat the stirred suspension to 80°C.

  • Slowly add 7.0 mL (approx. 0.11 mol) of 70% nitric acid dropwise over 30 minutes.

  • Maintain the reaction at 80°C for 4-6 hours, monitoring the progress by TLC or HPLC.

  • After cooling, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed, dried, and calcined for reuse.

  • The filtrate is then subjected to a workup similar to the traditional method to isolate and purify the 3-nitrophthalic acid, potentially with improved selectivity and yield.

Step 2: Dimethyl Carbonate (DMC) Esterification

  • In a flask equipped with a reflux condenser, combine 21.1 g (0.1 mol) of 3-nitrophthalic acid, 100 mL of dimethyl carbonate (DMC), and a catalytic amount of a mild base (e.g., 1 g of K₂CO₃).

  • Heat the mixture to reflux (approx. 90°C) and maintain for 8-12 hours. The reaction progress can be monitored by observing the cessation of CO₂ evolution or by analytical methods (TLC/HPLC).

  • Upon completion, cool the mixture and filter to remove the catalyst.

  • Distill the excess DMC under reduced pressure. The DMC can be collected for reuse.

  • The resulting crude product is dissolved in a suitable solvent, washed with water to remove any remaining salts, and dried.

  • The solvent is evaporated to yield this compound, which is then purified by recrystallization.

Conclusion

The traditional synthesis of this compound, while effective, is a clear example of legacy chemistry that is misaligned with modern principles of sustainability. It relies on hazardous reagents, generates significant waste, and exhibits poor mass efficiency. The proposed greener alternative, utilizing a recyclable solid acid catalyst and the environmentally benign reagent dimethyl carbonate, offers a compelling pathway toward a safer, cleaner, and more sustainable manufacturing process. By systematically applying the principles of green chemistry, we can not only mitigate the environmental impact of chemical production but also drive innovation toward more elegant and efficient synthetic solutions. This comparative analysis serves as a practical guide for chemists to critically assess and redesign synthetic routes for a more sustainable future.

References

  • Scribd. Solvent-Free Reduction of Nitro Compounds | PDF | Amine.
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Dimethyl 3-Nitrophthalate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to preface any procedural guide with a foundational understanding of the material . Dimethyl 3-nitrophthalate, a nitro compound utilized in various laboratory and manufacturing processes, requires meticulous handling and disposal to ensure the safety of personnel and the protection of our environment.[1][2] This guide moves beyond a simple checklist, providing a deep-dive into the causality behind each procedural step, fostering a culture of safety and scientific integrity within your laboratory.

Part 1: Hazard Profile and Risk Assessment

A thorough understanding of the hazards associated with this compound is fundamental to appreciating the necessity of the stringent disposal protocols outlined below. While some classifications may vary, a conservative approach is always recommended.

Key Hazards:

  • Health Hazards: May cause respiratory irritation.[1] Ingestion can lead to gastrointestinal irritation with symptoms like nausea and vomiting.[3] While not expected to be a significant skin irritant, it may cause issues in sensitive individuals.[3] It is crucial to avoid contact with skin and eyes.[4]

  • Environmental Hazards: The environmental impact has not been thoroughly investigated, but it is advised to prevent the product from entering drains.[1][5]

  • Combustibility: May be combustible at high temperatures.[3] During a fire, it can generate irritating and highly toxic gases, including carbon oxides and nitrogen oxides (NOx).[1][3]

Hazard TypeDescriptionPrimary Exposure Routes
Acute Health May cause respiratory and mild eye irritation.[1][3] Potential for gastrointestinal upset upon ingestion.[3]Inhalation, Ingestion, Eye/Skin Contact
Chronic Health Long-term toxicological properties have not been fully investigated.[1]Repeated Inhalation/Dermal Contact
Environmental Should not be released into the environment.[5][6]Improper Disposal
Reactivity Stable under normal conditions.[7]N/A
Fire Combustible. Fire may produce toxic nitrogen and carbon oxides.[1]High Temperatures, Ignition Sources
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound at any stage, including disposal, the appropriate PPE must be donned. This is a non-negotiable aspect of laboratory safety.

  • Eye and Face Protection: Wear safety glasses with side shields or goggles that conform to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[5][8]

  • Hand Protection: Use impervious gloves.[9] It is important to inspect gloves for any signs of degradation before use and to follow the manufacturer's guidelines regarding permeability and breakthrough time.[5]

  • Body Protection: A lab coat or long-sleeved clothing is essential to prevent skin contact.[5]

  • Respiratory Protection: If there is a risk of generating dust or if working outside of a well-ventilated area, a NIOSH-approved respirator should be used.[1][3] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards should be in place.[8]

Part 3: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[10]

Step 1: Waste Segregation at the Source

  • Rationale: Preventing the mixing of incompatible waste streams is a critical safety measure. Mixing nitric acid-containing compounds with other chemicals can lead to violent reactions.[11]

  • Procedure:

    • Designate a specific, labeled hazardous waste container for this compound waste.

    • This container should be used exclusively for this chemical and any materials, such as gloves or weigh boats, that are grossly contaminated with it.

    • Do not mix with other chemical wastes, especially those containing acids or oxidizing agents, unless compatibility has been verified.[12]

Step 2: Proper Waste Containerization

  • Rationale: The integrity of the waste container is paramount to prevent leaks and environmental contamination. The container must be compatible with the chemical waste.

  • Procedure:

    • Use a container in good condition, preferably the original container or one made of a compatible material (e.g., a high-density polyethylene - HDPE - bottle).[13]

    • Ensure the container has a tight-fitting, screw-on cap. Keep the container closed at all times except when adding waste.[13]

    • The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[13]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

  • Rationale: SAAs are designated areas for the safe, temporary storage of hazardous waste, ensuring it is under the control of laboratory personnel.[11]

  • Procedure:

    • Store the waste container in a designated SAA, which must be at or near the point of generation.[10]

    • The SAA should be in a well-ventilated area, away from heat or ignition sources.[3]

    • Ensure secondary containment, such as a plastic bin, is used to capture any potential leaks.[11]

Step 4: Arranging for Professional Disposal

  • Rationale: The recommended disposal method for dimethyl 3-nitrophphthalate is incineration by a licensed waste disposal company. This ensures complete destruction of the compound in a controlled environment.

  • Procedure:

    • Once the waste container is full or has been in storage for a designated period (consult your institution's guidelines), contact your facility's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[1][7]

    • Provide them with the exact details of the waste stream.

    • The approved method of disposal is typically through a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1]

Disposal Workflow Diagram

G cluster_lab In-Laboratory Procedures cluster_disposal Professional Disposal A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Segregate Waste (Designated Container) A->B C Step 3: Label Container ('Hazardous Waste', Chemical Name) B->C D Step 4: Store in SAA (Secondary Containment, Ventilated) C->D E Step 5: Contact EHS/ Waste Disposal Service D->E Container Full or Max Storage Time Reached F Step 6: Licensed Transport (To Approved Facility) E->F G Step 7: Incineration (Afterburner & Scrubber) F->G

Caption: Workflow for the safe disposal of this compound.

Part 4: Emergency Procedures - Spill Management

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

  • Immediate Actions:

    • Evacuate personnel from the immediate spill area.[1]

    • Ensure the area is well-ventilated.

    • If a significant spill occurs, alert your institution's emergency response team.

  • Spill Cleanup for Trained Personnel:

    • Wearing the appropriate PPE, carefully sweep up the solid material.[5][6]

    • Avoid creating dust during the cleanup process.[1][5]

    • Place the spilled material and any contaminated cleaning supplies into a suitable, labeled container for hazardous waste disposal.[1]

    • Clean the spill area with soap and water once the bulk of the material has been removed.[1]

Part 5: Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. By explaining the rationale behind each step—from the necessity of specific PPE to the reasons for waste segregation and professional incineration—it empowers laboratory personnel to not just follow instructions, but to understand and internalize safe chemical handling practices. Adherence to these guidelines, which are synthesized from authoritative safety data sheets and established laboratory safety principles, ensures a robust and defensible safety posture.

References

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  • Material Safety Data Sheet - Spectrum Chemical.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich (3-Nitrophthalic acid).
  • SAFETY DATA SHEET - Sigma-Aldrich (Dimethyl terephthalate).
  • Material Safety Data Sheet - 3-Nitrophthalic Acid, 95%(TLC) - Cole-Parmer.
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  • Material Safety Data Sheet - West Liberty University.

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Navigating the Synthesis Landscape: A Guide to Safely Handling Dimethyl 3-nitrophthalate

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of scientific discovery, the meticulous handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the safe use of Dimethyl 3-nitrophthalate, ensuring the integrity of your research and the safety of your laboratory personnel. As Senior Application Scientists, we present this guidance, grounded in field-proven insights, to empower you with the knowledge to manage this compound with confidence and precision.

This compound, a nitroaromatic compound, serves as a valuable building block in organic synthesis. However, its chemical nature necessitates a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal methods to mitigate risks effectively.

Understanding the Hazard: A Proactive Approach to Safety

The primary hazards associated with this compound include the potential for skin irritation, serious eye damage, and respiratory irritation.[1][2] While comprehensive toxicological data is not fully available, the precautionary principle dictates a cautious and well-planned approach to its handling.[2][3]

Key Hazard Information:
Hazard StatementClassificationSource(s)
Causes skin irritationSkin Irrit. 2[2]
Causes serious eye damageEye Dam. 1[2]
May cause respiratory irritationSTOT SE 3[2]

This table summarizes the known hazards of this compound based on available Safety Data Sheets.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE are the cornerstones of safe laboratory practice. The following recommendations are designed to provide a multi-layered defense against accidental exposure.

Essential PPE for Handling this compound:
  • Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are mandatory whenever handling this compound.[4] For procedures with a higher risk of splashing, such as transfers of large quantities or reactions under pressure, a face shield should be worn in conjunction with goggles.[4][5]

  • Body Protection: A standard laboratory coat should be worn at all times. For tasks with a greater potential for splashes, a chemically resistant apron over the lab coat is recommended. Long-sleeved clothing and closed-toe shoes are mandatory to ensure no skin is exposed.[4][7]

  • Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[5][8] If engineering controls are not sufficient to maintain exposure below permissible limits, or during large-scale operations, respiratory protection may be necessary. For nuisance dust exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge is recommended.[3] The use of respirators requires a formal respiratory protection program, including fit testing and training.[4]

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of this compound in the laboratory is critical for maintaining a safe working environment.

Receiving and Storage:

Upon receipt, inspect the container for any damage or leaks. Store this compound in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][9]

Handling and Experimental Procedures:

The following workflow outlines the key steps and associated safety measures for handling this compound during routine laboratory operations.

cluster_prep Preparation cluster_reaction Reaction Setup cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood Ensure Proper Ventilation prep_weigh Weigh Solid Compound Carefully (Avoid Dust Generation) prep_hood->prep_weigh react_dissolve Dissolve in Appropriate Solvent prep_weigh->react_dissolve Proceed to Reaction react_transfer Transfer Solution to Reaction Vessel react_dissolve->react_transfer react_run Conduct Reaction Under Controlled Conditions react_transfer->react_run clean_decontaminate Decontaminate Glassware and Surfaces react_run->clean_decontaminate After Reaction Completion clean_waste Segregate and Label Waste clean_decontaminate->clean_waste clean_ppe Doff PPE Correctly clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Figure 1. A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Accidental Release Measures:

In the event of a spill, evacuate personnel from the immediate area.[3] Wearing the appropriate PPE, including respiratory protection if necessary, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[3] Do not let the product enter drains.[3]

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Disposal Workflow:

cluster_waste Waste Management waste_solid Solid Waste (Contaminated consumables, excess reagent) waste_container_solid Collect in a Labeled, Sealed Container for Solid Chemical Waste waste_solid->waste_container_solid waste_liquid Liquid Waste (Reaction mixtures, solvent rinses) waste_container_liquid Collect in a Labeled, Sealed Container for Liquid Chemical Waste waste_liquid->waste_container_liquid waste_disposal Dispose Through a Licensed Professional Waste Disposal Service waste_container_solid->waste_disposal waste_container_liquid->waste_disposal

Figure 2. A clear workflow for the proper segregation and disposal of waste generated from procedures involving this compound.

Contaminated packaging should be disposed of as unused product.[3] It is imperative to adhere to all local, state, and federal regulations regarding hazardous waste disposal.

Emergency Procedures: Preparedness is Key

In case of accidental exposure, immediate and appropriate first aid is crucial.

First Aid Measures:
Exposure RouteFirst Aid ProcedureSource(s)
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]

Always have a copy of the Safety Data Sheet (SDS) readily available to provide to emergency medical personnel.

By integrating these safety protocols into your standard operating procedures, you can effectively manage the risks associated with this compound, fostering a secure and productive research environment.

References

  • MSDS of this compound. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 15).
  • Material Safety Data Sheet - 3-Nitrophthalic Acid, 95%(TLC) - Cole-Parmer. (n.d.).
  • LABORATORY SAFETY. (n.d.).
  • SAFETY DATA SHEET - Merck Millipore. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, September 15).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • How to Choose PPE for Chemical Work. (2025, October 23).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.